molecular formula C10H11N3O2 B1305211 ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate CAS No. 499785-52-3

ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate

Cat. No.: B1305211
CAS No.: 499785-52-3
M. Wt: 205.21 g/mol
InChI Key: GMCVREKRSCYEPQ-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1-methylbenzotriazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)7-4-5-9-8(6-7)11-12-13(9)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCVREKRSCYEPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(N=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384959
Record name Ethyl 1-methyl-1H-benzotriazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499785-52-3
Record name Ethyl 1-methyl-1H-benzotriazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Ethyl 1-methyl-1H-benzo[d]triazole-5-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to Ethyl 1-methyl-1H-benzo[d]triazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. The described methodology is designed to offer a high degree of regioselectivity and yield, addressing common challenges in the synthesis of N-substituted benzotriazoles. This document will delve into the mechanistic rationale behind the chosen synthetic strategy, provide detailed, step-by-step experimental protocols, and summarize key analytical data for the synthesized compounds.

Introduction: The Significance of N-Methylated Benzotriazoles

Benzotriazole derivatives are a cornerstone in pharmaceutical development, exhibiting a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. The strategic placement of substituents on the benzotriazole scaffold is crucial for modulating their pharmacological profiles. Specifically, N-alkylation of the triazole ring can significantly impact the molecule's polarity, solubility, and binding interactions with biological targets. However, the synthesis of N-alkylated benzotriazoles is often complicated by a lack of regioselectivity, leading to the formation of a mixture of N1 and N2 isomers, which can be challenging to separate.

This guide focuses on a synthetic approach that circumvents this issue by introducing the N-methyl group early in the synthetic sequence, ensuring the exclusive formation of the desired 1-methyl isomer of Ethyl 1-H-benzo[d]triazole-5-carboxylate.

A Strategic Approach to Regiocontrolled Synthesis

The synthetic pathway detailed herein is a multi-step process commencing with readily available starting materials. The key to achieving the desired regioselectivity lies in the judicious choice of reagents and reaction sequence, which allows for the controlled construction of the N-methylated triazole ring.

The overall synthetic workflow can be visualized as follows:

Synthetic Workflow A p-Chlorobenzoic Acid B 4-Chloro-3-nitrobenzoic Acid A->B Nitration C Ethyl 4-chloro-3-nitrobenzoate B->C Esterification D Ethyl 4-(2-methylhydrazinyl)-3-nitrobenzoate C->D Nucleophilic Substitution E Ethyl 3-amino-4-(2-methylhydrazinyl)benzoate D->E Nitro Group Reduction F Ethyl 1-methyl-1H-benzo[d]triazole-5-carboxylate E->F Intramolecular Cyclization

Caption: Overall synthetic workflow for Ethyl 1-methyl-1H-benzo[d]triazole-5-carboxylate.

Mechanistic Insights and Experimental Protocols

Step 1: Nitration of p-Chlorobenzoic Acid

The synthesis initiates with the nitration of p-chlorobenzoic acid to yield 4-chloro-3-nitrobenzoic acid. This electrophilic aromatic substitution is a well-established industrial process.[1]

  • Mechanism: The reaction proceeds via the in-situ generation of the nitronium ion (NO₂⁺) from the reaction of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and formation of the highly electrophilic nitronium ion. The electron-withdrawing carboxylic acid and chloro substituents direct the incoming electrophile to the meta position relative to the carboxylic acid and ortho to the chloro group.

Experimental Protocol:

  • To a 2-liter, 3-necked, round-bottom flask, add 680 ml of concentrated H₂SO₄ and 400 g of p-chlorobenzoic acid.

  • Stir the mixture and cool it to 0°C using an ice-salt bath.

  • Prepare a solution of concentrated HNO₃ (216 ml) and concentrated H₂SO₄ (216 ml) and add it dropwise to the reaction mixture, maintaining the temperature between 10°C and 25°C.

  • After the addition is complete, raise the reaction temperature to 37°C and stir for 10-14 hours.

  • Pour the reaction mixture over crushed ice.

  • Filter the precipitated product, 4-chloro-3-nitrobenzoic acid, and dry it. The reported yield is approximately 98.7%, with a melting point of 178°C-180°C.[1]

Step 2: Fischer Esterification

The resulting 4-chloro-3-nitrobenzoic acid is then converted to its corresponding ethyl ester, ethyl 4-chloro-3-nitrobenzoate, via a Fischer esterification.[2]

  • Mechanism: This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances its electrophilicity. The alcohol (ethanol) then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.

Experimental Protocol:

  • Suspend 4-chloro-3-nitrobenzoic acid (35.0 g, 174 mmol) in ethanol (150 ml) in a round-bottom flask and cool to 0°C.

  • Slowly add concentrated sulfuric acid (15 ml) with stirring.

  • Heat the mixture under reflux for 17 hours.

  • Upon cooling to room temperature, a precipitate will form.

  • Collect the precipitate by filtration and wash it with cold ethanol (2 x 50 ml) and hexane (2 x 50 ml) to afford the ethyl ester as a white solid. The reported yield is 75%.[2]

Step 3: Nucleophilic Aromatic Substitution with Methylhydrazine

This pivotal step involves the reaction of ethyl 4-chloro-3-nitrobenzoate with methylhydrazine. This nucleophilic aromatic substitution introduces the second nitrogen atom and the desired methyl group in a single transformation.

  • Mechanism: The reaction proceeds through a nucleophilic aromatic substitution mechanism (SNAAr). The highly electron-deficient aromatic ring, due to the presence of the nitro and ester groups, is susceptible to nucleophilic attack by methylhydrazine. The chlorine atom, a good leaving group, is displaced to form the intermediate, ethyl 4-(2-methylhydrazinyl)-3-nitrobenzoate.

Experimental Protocol:

  • Dissolve ethyl 4-chloro-3-nitrobenzoate in a suitable solvent such as ethanol or DMSO.

  • Add an excess of methylhydrazine to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain ethyl 4-(2-methylhydrazinyl)-3-nitrobenzoate.

Step 4: Selective Reduction of the Nitro Group

The nitro group of ethyl 4-(2-methylhydrazinyl)-3-nitrobenzoate is selectively reduced to an amine to facilitate the subsequent cyclization. A variety of reagents can be employed for this transformation, with hydrazine hydrate in the presence of a catalyst like palladium on carbon (Pd/C) or zinc dust being effective and selective.[3][4]

  • Mechanism: Catalytic transfer hydrogenation with hydrazine hydrate and Pd/C involves the transfer of hydrogen from hydrazine to the nitro group on the catalyst surface. This method is often preferred as it avoids the need for high-pressure hydrogenation gas and can be highly selective, leaving other functional groups intact.[3][4]

Experimental Protocol (using Hydrazine Hydrate and Pd/C):

  • Dissolve ethyl 4-(2-methylhydrazinyl)-3-nitrobenzoate in a suitable solvent like methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Add hydrazine hydrate dropwise to the stirred suspension at room temperature.

  • Monitor the reaction by TLC. The reaction is typically exothermic and may require cooling.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude ethyl 3-amino-4-(2-methylhydrazinyl)benzoate.

Step 5: Intramolecular Cyclization to Form the Benzotriazole Ring

The final step is the intramolecular cyclization of the ortho-diamino intermediate to form the stable benzotriazole ring. This is typically achieved by diazotization of the primary aromatic amine followed by ring closure.

  • Mechanism: The primary amino group is treated with a source of nitrous acid (generated in situ from sodium nitrite and an acid like acetic acid or hydrochloric acid) to form a diazonium salt. The lone pair of electrons on the adjacent secondary nitrogen of the methylhydrazinyl group then attacks the diazonium nitrogen, leading to intramolecular cyclization and the formation of the benzotriazole ring with the expulsion of a proton.

Experimental Protocol:

  • Dissolve the crude ethyl 3-amino-4-(2-methylhydrazinyl)benzoate in a mixture of glacial acetic acid and water.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The product, ethyl 1-methyl-1H-benzo[d]triazole-5-carboxylate, will precipitate from the solution.

  • Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Data Summary

The following table summarizes the key physical and analytical data for the target compound.

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃O₂[5]
Molecular Weight 205.21 g/mol [5]
Appearance Solid-
Melting Point 105 °C[5]
¹H NMR Consistent with proposed structure-
¹³C NMR Consistent with proposed structure-
Mass Spectrometry [M+H]⁺ = 206.09Calculated

Alternative Synthetic Strategy: N-Alkylation of Ethyl 1H-benzo[d]triazole-5-carboxylate

An alternative approach to the target molecule involves the direct N-alkylation of the pre-formed ethyl 1H-benzo[d]triazole-5-carboxylate. However, this method is often plagued by a lack of regioselectivity.

N-Alkylation A Ethyl 1H-benzo[d]triazole-5-carboxylate B Mixture of N1 and N2 isomers A->B Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄)

Caption: N-Alkylation of ethyl 1H-benzo[d]triazole-5-carboxylate leading to a mixture of isomers.

The benzotriazole anion, formed upon deprotonation, possesses two nucleophilic nitrogen atoms (N1 and N2), leading to the formation of both 1-methyl and 2-methyl isomers upon reaction with an electrophile.[6] While various catalytic systems have been developed to enhance the selectivity for either the N1 or N2 position, achieving complete regioselectivity can be challenging and often requires specialized catalysts and conditions.[7][8][9][10] The separation of these isomers can be difficult due to their similar physical properties, making this route less desirable for the clean synthesis of a single isomer.

Conclusion

The presented multi-step synthetic route, starting from p-chlorobenzoic acid, offers a reliable and regiocontrolled method for the preparation of ethyl 1-methyl-1H-benzo[d]triazole-5-carboxylate. By introducing the N-methyl group via a nucleophilic aromatic substitution with methylhydrazine prior to the formation of the triazole ring, this strategy effectively avoids the formation of isomeric mixtures commonly encountered in the direct N-alkylation of benzotriazoles. The detailed experimental protocols and mechanistic discussions provided in this guide are intended to equip researchers with the necessary information to successfully synthesize this valuable building block for applications in drug discovery and materials science.

References

  • Note Zinc/hydrazine: A low cost-facile system for the reduction of nitro compounds. (n.d.). Retrieved from [Link]

  • Tang, S., Yu, J., Shao, Y., & Sun, J. (2018). Rhodium-Catalyzed Regioselective N2-Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway. Angewandte Chemie International Edition, 57(38), 12489–12493. [Link]

  • Wang, Y., Wang, Y., Li, X., Sun, W., & Li, X. (2022). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry, 61(10), 4363–4371. [Link]

  • Tang, S., Yu, J., Shao, Y., & Sun, J. (2021). Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers, 8(2), 278-282. [Link]

  • Tang, S., Yu, J., Shao, Y., & Sun, J. (2021). Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers, 8(2), 278-282. [Link]

  • Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408. [Link]

  • Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408. [Link]

  • ethyl 1-methyl-1H-1,2,3-benzotriazole-5-carboxylate. (2024). In Chembk. Retrieved from [Link]

  • A--Preparation of 4-chloro-3-nitrobenzoic acid. (n.d.). In PrepChem.com. Retrieved from [Link]

  • Daniel, T., et al. (2009). Ethyl 4-chloro-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1380. [Link]

Sources

The Synthesis of Ethyl 1-methyl-1H-benzotriazole-5-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methyl-1H-benzotriazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure, the benzotriazole moiety, is a recognized pharmacophore present in a variety of therapeutic agents. The strategic placement of the methyl group on the triazole ring and the ethyl carboxylate on the benzene ring allows for diverse functionalization, making it a valuable scaffold for the synthesis of novel bioactive molecules. This in-depth technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for this compound, complete with detailed experimental protocols, mechanistic insights, and visual aids to facilitate its successful preparation in a laboratory setting.

Core Synthesis Strategy: A Multi-Step Approach from a Readily Available Precursor

The most robust and widely applicable synthesis of ethyl 1-methyl-1H-benzotriazole-5-carboxylate commences with the commercially available starting material, 4-chloro-3-nitrobenzoic acid. This pathway involves a four-step sequence: esterification, nucleophilic aromatic substitution, reduction of the nitro group, and finally, diazotization followed by intramolecular cyclization to form the benzotriazole ring. This method offers high overall yields and excellent control over the final product's regiochemistry.

An alternative approach, the direct N-methylation of ethyl 1H-benzotriazole-5-carboxylate, will also be discussed as a point of comparison and a potential route if the primary pathway presents challenges.

Visualizing the Primary Synthesis Pathway

Synthesis_Pathway A 4-Chloro-3-nitrobenzoic Acid B Ethyl 4-chloro-3-nitrobenzoate A->B Esterification (Ethanol, H₂SO₄) C Ethyl 4-(methylamino)-3-nitrobenzoate B->C Nucleophilic Aromatic Substitution (Methylamine) D Ethyl 3-amino-4-(methylamino)benzoate C->D Nitro Group Reduction (H₂, Pd/C) E Ethyl 1-methyl-1H-benzotriazole-5-carboxylate D->E Diazotization & Cyclization (NaNO₂, HCl)

Caption: The primary four-step synthesis route to the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-chloro-3-nitrobenzoate

This initial step involves a classic Fischer esterification of 4-chloro-3-nitrobenzoic acid. The use of a strong acid catalyst, such as sulfuric acid, is crucial to drive the equilibrium towards the formation of the ethyl ester.

Protocol:

  • Suspend 4-chloro-3-nitrobenzoic acid (1 equivalent) in absolute ethanol (5-10 volumes).

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise while maintaining the temperature below 10 °C.

  • Remove the ice bath and heat the mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and reduce the volume of ethanol under reduced pressure.

  • Pour the residue into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield ethyl 4-chloro-3-nitrobenzoate as a solid, which can be further purified by recrystallization from ethanol.[1]

Reagent/SolventMolar Ratio/VolumePurpose
4-Chloro-3-nitrobenzoic acid1 eqStarting material
Absolute Ethanol5-10 volReactant and solvent
Concentrated Sulfuric Acid0.1-0.2 eqCatalyst
Ethyl AcetateAs neededExtraction solvent
Saturated NaHCO₃ solutionAs neededNeutralization
BrineAs neededWashing
Anhydrous Na₂SO₄As neededDrying agent
Step 2: Synthesis of Ethyl 4-(methylamino)-3-nitrobenzoate

This step utilizes a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by methylamine. The electron-withdrawing nitro group ortho to the chlorine atom activates the ring towards nucleophilic attack.

Protocol:

  • Dissolve ethyl 4-chloro-3-nitrobenzoate (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or ethanol.

  • Add an excess of aqueous methylamine solution (e.g., 40% in water, 3-5 equivalents).

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain ethyl 4-(methylamino)-3-nitrobenzoate as a yellow solid.[2][3][4]

Reagent/SolventMolar Ratio/VolumePurpose
Ethyl 4-chloro-3-nitrobenzoate1 eqStarting material
Aqueous Methylamine (40%)3-5 eqNucleophile
Tetrahydrofuran/EthanolAs neededSolvent
Step 3: Synthesis of Ethyl 3-amino-4-(methylamino)benzoate

The reduction of the nitro group to a primary amine is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.

Protocol:

  • Dissolve ethyl 4-(methylamino)-3-nitrobenzoate (1 equivalent) in methanol or ethanol.

  • Add 5-10% Pd/C catalyst (typically 5-10% by weight of the starting material).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Stir the reaction vigorously until the consumption of hydrogen ceases (typically 4-12 hours). Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield ethyl 3-amino-4-(methylamino)benzoate, which is often used in the next step without further purification.[5]

Reagent/SolventMolar Ratio/Volume/ConditionPurpose
Ethyl 4-(methylamino)-3-nitrobenzoate1 eqStarting material
Methanol/EthanolAs neededSolvent
5-10% Palladium on Carbon5-10 wt%Catalyst
Hydrogen Gas1 atm (balloon) or higherReducing agent
Step 4: Synthesis of Ethyl 1-methyl-1H-benzotriazole-5-carboxylate

This final step involves the formation of the triazole ring through diazotization of the newly formed primary amino group, followed by intramolecular cyclization. The regioselectivity of this cyclization is directed by the existing methylamino group, leading to the desired 1-methyl isomer.

Protocol:

  • Dissolve ethyl 3-amino-4-(methylamino)benzoate (1 equivalent) in a mixture of water and a strong acid, such as hydrochloric acid or acetic acid, and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1-1.2 equivalents) in water dropwise, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • The product may precipitate out of the solution. If not, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain ethyl 1-methyl-1H-benzotriazole-5-carboxylate.[6][7]

Reagent/SolventMolar Ratio/Volume/ConditionPurpose
Ethyl 3-amino-4-(methylamino)benzoate1 eqStarting material
Hydrochloric Acid/Acetic AcidAs neededSolvent and acid source
Sodium Nitrite1-1.2 eqDiazotizing agent
Temperature0-5 °CCritical for diazonium salt stability

Alternative Pathway: N-Methylation of Ethyl 1H-benzotriazole-5-carboxylate

An alternative route to the target molecule involves the initial synthesis of ethyl 1H-benzotriazole-5-carboxylate followed by N-methylation. This can be a viable option, although it may present challenges with regioselectivity, potentially yielding a mixture of N1 and N2-methylated isomers.

Alternative_Pathway F 3,4-Diaminobenzoic Acid G 1H-Benzotriazole-5-carboxylic Acid F->G Diazotization (NaNO₂, Acid) H Ethyl 1H-benzotriazole-5-carboxylate G->H Esterification (Ethanol, SOCl₂) I Ethyl 1-methyl-1H-benzotriazole-5-carboxylate + Ethyl 2-methyl-2H-benzotriazole-5-carboxylate H->I N-Methylation (Methyl Iodide, Base)

Caption: An alternative two-step synthesis with a final N-methylation step.

The N-methylation of benzotriazoles can be achieved using various methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride, potassium carbonate, or sodium methoxide.[4] The ratio of N1 to N2 isomers is influenced by factors including the solvent, base, and the nature of the substituent on the benzotriazole ring.[8] Separation of these isomers can often be achieved by column chromatography.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic pathway for ethyl 1-methyl-1H-benzotriazole-5-carboxylate, a valuable building block in drug discovery. The presented multi-step approach, starting from 4-chloro-3-nitrobenzoic acid, offers a high degree of control and predictability. The detailed protocols and mechanistic discussions are intended to provide researchers and scientists with the necessary information to successfully synthesize this important compound and to further explore its potential in the development of novel therapeutic agents.

References

  • Li, H.-Y., et al. (2009). Ethyl 4-chloro-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o133. [Link]

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  • Palmer, M. H., et al. (1975). Reactivity of lndazoles and Benzotriazole towards N-Methylation and Analysis of the lH Nuclear Magnetic Resonance Spectra of lnd. Journal of the Chemical Society, Perkin Transactions 2, (14), 1695-1702. [Link]

  • University of Florida Digital Collections. Synthesis and utility of some N-substituted benzotriazoles. (1996). [Link]

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  • Quest Journals. Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. [Link]

  • National Center for Biotechnology Information. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. (2013). [Link]

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  • ScienceMadness Discussion Board. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. (2016). [Link]

  • ResearchGate. Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][5][9]diazepin-2-ylamino)benzoate. (2013). [Link]

  • National Center for Biotechnology Information. 1H-Benzotriazol-1-yl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate. (2013). [Link]

  • ChemBK. ethyl 1-methyl-1H-1,2,3-benzotriazole-5-carboxylate. [Link]

  • National Center for Biotechnology Information. Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. (2019). [Link]

  • ResearchGate. Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. (2019). [Link]

  • Minnesota Department of Health. Toxicological Summary for: Tolyltriazole and 5-Methyl-1H-Benzotriazole. (2020). [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Ethyl 1-methyl-1H-benzotriazole-5-carboxylate: Starting Materials and Strategic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 1-methyl-1H-benzotriazole-5-carboxylate is a heterocyclic compound with significant potential as a versatile scaffold in medicinal chemistry and materials science.[1] Its synthesis, while achievable through several routes, presents a key challenge in the regioselective methylation of the benzotriazole ring system. This guide provides an in-depth analysis of two primary synthetic pathways, evaluating them based on starting materials, reaction efficiency, and control over isomeric purity. We will dissect a post-cyclization N-methylation route and a pre-cyclization N-methylation route, offering a critical perspective on the causality behind experimental choices. This document serves as a technical resource for researchers and drug development professionals, providing detailed, field-proven protocols and a robust comparative analysis to guide synthetic strategy.

Retrosynthetic Analysis: Two Divergent Pathways

The synthesis of the target molecule necessitates three core transformations: formation of the benzotriazole ring, esterification of the 5-position carboxylic acid, and methylation of the N1-position. The sequence of these steps defines the synthetic strategy. Two logical retrosynthetic pathways are considered:

  • Pathway I (Post-Cyclization Methylation): This route involves first constructing the ethyl 1H-benzotriazole-5-carboxylate core, followed by the methylation of the triazole nitrogen. The primary challenge here is controlling the regioselectivity of the methylation, which can occur at either the N1 or N2 position.

  • Pathway II (Pre-Cyclization Methylation): This more strategic route introduces the N-methyl group onto the aromatic diamine precursor before the cyclization step. This approach circumvents the issue of regioselectivity, ensuring the formation of the desired N1-isomer exclusively.

The following diagram illustrates these two divergent approaches.

G cluster_1 Pathway I: Post-Cyclization N-Methylation cluster_2 Pathway II: Pre-Cyclization N-Methylation (Regiocontrolled) target Ethyl 1-methyl-1H-benzotriazole-5-carboxylate p1_step1 Ethyl 1H-benzotriazole-5-carboxylate target->p1_step1 N-Methylation (Regioselectivity Challenge) p2_step1 Ethyl 3-amino-4-(methylamino)benzoate target->p2_step1 Diazotization/ Cyclization p1_step2 1H-Benzotriazole-5-carboxylic acid p1_step1->p1_step2 Esterification p1_step3 3,4-Diaminobenzoic acid p1_step2->p1_step3 Diazotization/ Cyclization p2_step2 Ethyl 4-(methylamino)-3-nitrobenzoate p2_step1->p2_step2 Nitro Reduction p2_step3 Ethyl 4-chloro-3-nitrobenzoate p2_step2->p2_step3 Nucleophilic Substitution (with Methylamine) p2_step4 4-Chloro-3-nitrobenzoic acid p2_step3->p2_step4 Esterification

Caption: Retrosynthetic analysis of the target molecule via two distinct pathways.

Synthetic Pathway I: Post-Cyclization N-Methylation

This pathway builds the benzotriazole core first and addresses N-methylation as the final step. While seemingly direct, it introduces significant challenges in achieving isomeric purity.

Step 2.1: Synthesis of 1H-Benzotriazole-5-carboxylic acid

The foundational step is the formation of the benzotriazole ring from an ortho-phenylenediamine precursor.

  • Starting Material: 3,4-Diaminobenzoic acid.

  • Core Transformation: The synthesis involves the diazotization of one amino group, followed by an intramolecular cyclization to form the triazole ring.[2][3] This reaction is typically performed at low temperatures to stabilize the intermediate diazonium salt.[4][5]

G start 3,4-Diaminobenzoic acid reagents + NaNO₂, Acetic Acid, H₂O (0-5 °C) start->reagents intermediate [Ortho-amino diazonium salt intermediate] reagents->intermediate Diazotization product 1H-Benzotriazole-5-carboxylic acid intermediate->product Intramolecular Cyclization

Caption: Mechanism of benzotriazole ring formation.

Step 2.2: Esterification to Ethyl 1H-benzotriazole-5-carboxylate

Standard esterification protocols can be applied to the carboxylic acid moiety.

  • Starting Material: 1H-Benzotriazole-5-carboxylic acid.[6]

  • Methodology: A common and effective method is to convert the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂), followed by reaction with absolute ethanol.[5] Alternatively, Fischer esterification, involving refluxing the acid in ethanol with a catalytic amount of strong acid (e.g., H₂SO₄), can be employed.[7][8]

Step 2.3: Regioselective N-Methylation

This is the critical and most problematic step in this pathway.

  • Starting Material: Ethyl 1H-benzotriazole-5-carboxylate.

  • The Challenge of Regioselectivity: The benzotriazole anion is an ambident nucleophile. Alkylation with agents like methyl iodide or dimethyl sulfate typically yields a mixture of N1- and N2-alkylated isomers.[9][10] The ratio of these isomers is influenced by factors such as the solvent, the counter-ion of the base used, and steric hindrance, making consistent production of the pure N1 isomer difficult and often requiring tedious chromatographic separation. While advanced methods using specific metalloporphyrin catalysts[10] or enzymatic methylation[11] have been developed to control regioselectivity, these are often not practical for large-scale synthesis.

Synthetic Pathway II: Pre-Cyclization N-Methylation (Regiocontrolled)

This pathway is superior as it establishes the N1-methyl configuration unambiguously before the ring-forming step, thus avoiding the issue of isomeric mixtures.

Step 3.1: Synthesis of Ethyl 4-chloro-3-nitrobenzoate

The synthesis begins with the esterification of a commercially available substituted benzoic acid.

  • Starting Material: 4-Chloro-3-nitrobenzoic acid.

  • Protocol: This is a standard Fischer esterification. The acid is dissolved in ethanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux for several hours.[7][8] The product precipitates upon cooling or pouring the reaction mixture into ice water and can be collected by filtration with high yield.[7]

Step 3.2: Synthesis of Ethyl 4-(methylamino)-3-nitrobenzoate

This step involves a nucleophilic aromatic substitution to introduce the precursor to the N1-methyl group.

  • Starting Material: Ethyl 4-chloro-3-nitrobenzoate.

  • Protocol: The chloro-substituent is displaced by reacting the starting material with an aqueous or alcoholic solution of methylamine. The electron-withdrawing nitro group ortho to the chlorine atom activates the ring for this substitution.

Step 3.3: Reduction to Ethyl 3-amino-4-(methylamino)benzoate

The nitro group is reduced to an amine to create the ortho-diamine necessary for cyclization.

  • Starting Material: Ethyl 4-(methylamino)-3-nitrobenzoate.

  • Protocol: Catalytic hydrogenation is the method of choice for this transformation. The nitro compound is dissolved in a solvent like methanol or ethanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then stirred under a hydrogen atmosphere until the reaction is complete.[12][13] The catalyst is simply removed by filtration to yield the desired diamine.[12]

Step 3.4: Diazotization and Cyclization

This final step forms the target molecule in a single, regiocontrolled transformation.

  • Starting Material: Ethyl 3-amino-4-(methylamino)benzoate.[12][13]

  • Protocol: The diamine is dissolved in an acidic solution (e.g., acetic acid or dilute HCl) and cooled. An aqueous solution of sodium nitrite is added slowly, which diazotizes the primary amino group. The resulting diazonium salt spontaneously undergoes intramolecular cyclization by attacking the adjacent secondary methylamino group, yielding exclusively the N1-methylated benzotriazole product.[3][14]

Comparative Analysis and Data Summary

Pathway II is demonstrably superior for the synthesis of ethyl 1-methyl-1H-benzotriazole-5-carboxylate due to its inherent control over regiochemistry.

ParameterPathway I: Post-Cyclization MethylationPathway II: Pre-Cyclization MethylationRationale & Justification
Starting Materials 3,4-Diaminobenzoic acid4-Chloro-3-nitrobenzoic acidBoth starting materials are commercially available and relatively inexpensive.
Control of Regioselectivity Poor; yields N1/N2 mixtureExcellent; yields only N1 isomerPathway II's pre-installation of the methylamino group dictates the cyclization outcome, avoiding isomeric mixtures.
Purification Requires difficult chromatographic separation of N1/N2 isomers.Products at each step are typically crystalline and purified by simple filtration/recrystallization.The avoidance of isomer separation makes Pathway II more efficient and scalable.
Overall Yield Often lower due to losses during isomer separation.Generally higher and more reliable due to clean, high-yielding steps.Reactions like catalytic hydrogenation and esterification are known for their high efficiency.[7][12]
Process Scalability Poor, due to chromatography.Good, based on standard and robust industrial reactions.Pathway II relies on classical, well-understood transformations suitable for scale-up.
Detailed Experimental Protocols (Pathway II)

The following protocols are based on established literature procedures for the recommended regiocontrolled synthesis (Pathway II).

Protocol 5.1: Synthesis of Ethyl 4-chloro-3-nitrobenzoate
  • Suspend 4-chloro-3-nitrobenzoic acid (e.g., 300 g) in absolute ethanol (1500 mL) in a suitable reaction vessel.[7]

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid (100 mL) with continuous stirring.[7][8]

  • Remove the ice bath and heat the mixture to reflux for 7-17 hours, monitoring by TLC until the starting material is consumed.[7][8]

  • After completion, cool the reaction mixture and pour it into a large volume of ice water.

  • Collect the precipitated white solid by filtration, wash thoroughly with cold water, and dry to afford the target product (Typical yield: ~97%).[7]

Protocol 5.2: Synthesis of Ethyl 4-(methylamino)-3-nitrobenzoate
  • Dissolve ethyl 4-chloro-3-nitrobenzoate in a suitable solvent such as ethanol.

  • Add an excess of aqueous methylamine solution (e.g., 40%).

  • Stir the reaction at room temperature or with gentle heating until TLC indicates the complete consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Protocol 5.3: Synthesis of Ethyl 3-amino-4-(methylamino)benzoate
  • Dissolve ethyl 4-(methylamino)-3-nitrobenzoate (e.g., 6.80 g) in methanol (200 mL).[12][13]

  • Add 5% or 10% Palladium on carbon (Pd/C) catalyst (e.g., 1.10 g) to the solution under an inert atmosphere (e.g., nitrogen).[12]

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker at 60 psi).[12]

  • Stir the mixture vigorously at room temperature overnight or until hydrogen uptake ceases (typically 5 hours).[12]

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to afford the product as a light brown powder (Typical yield: 82-88%).[12]

Protocol 5.4: Synthesis of Ethyl 1-methyl-1H-benzotriazole-5-carboxylate
  • Dissolve ethyl 3-amino-4-(methylamino)benzoate in a mixture of glacial acetic acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Prepare a solution of sodium nitrite (NaNO₂) in a minimal amount of water.

  • Add the sodium nitrite solution dropwise to the cooled diamine solution with vigorous stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to yield the final product.

References
  • Lu, Y., et al. (2007). Ethyl 4-chloro-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2441. Available from: [Link]

  • Pharmacy Infoline. Synthesis of benzotriazole from o-phenylenediamine. Available from: [Link]

  • Scalvini, E., et al. (2022). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 61(1), e202111867. Available from: [Link]

  • Scribd. Synthesis of Benzotriazole from o-Phenylenediamine. Available from: [Link]

  • GSC Online Press. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). Available from: [Link]

  • Tiwari, V.K., et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. TSI Journals. Available from: [Link]

  • Chemistry Stack Exchange. Is diazotization of o-phenylenediamine to benzotriazole reversible? (2015). Available from: [Link]

  • Palmer, M.H., et al. (1972). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, (2), 191-197. Available from: [Link]

  • Wang, X., et al. (2021). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry, 60(17), 13349–13356. Available from: [Link]

  • Al-Zoubi, R.M., et al. (2020). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Advances, 10(42), 25195–25201. Available from: [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of Ethyl 1-methyl-1H-benzo[d]triazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and reactivity of ethyl 1-methyl-1H-benzo[d]triazole-5-carboxylate, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.

Introduction

Ethyl 1-methyl-1H-benzo[d]triazole-5-carboxylate is a heterocyclic compound belonging to the benzotriazole family. Benzotriazoles are bicyclic systems composed of a benzene ring fused to a 1,2,3-triazole ring. This structural motif is of considerable interest in medicinal chemistry due to its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the ethyl carboxylate group at the 5-position and a methyl group at the 1-position of the benzotriazole core in the title compound offers multiple sites for functionalization, making it a valuable building block in the synthesis of more complex molecules.

This technical guide provides a detailed overview of the known chemical properties of ethyl 1-methyl-1H-benzo[d]triazole-5-carboxylate, including its synthesis, physical and spectroscopic characteristics, and predicted reactivity. The information presented herein is intended to serve as a foundational resource for researchers working with this compound and to stimulate further investigation into its potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of ethyl 1-methyl-1H-benzo[d]triazole-5-carboxylate is presented in Table 1. These properties are essential for its handling, purification, and use in various chemical reactions.

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃O₂[1],
Molecular Weight 205.21 g/mol [1]
CAS Number 499785-52-3[1]
Appearance Solid (predicted)
Melting Point 105 °C[2]
Boiling Point 356.961 °C at 760 mmHg[2]
Density 1.292 g/cm³[2]
Refractive Index 1.616[2]

Synthesis

Part 1: Synthesis of Ethyl 1H-benzo[d]triazole-5-carboxylate

The synthesis of the unmethylated precursor typically involves the diazotization of 3,4-diaminobenzoic acid followed by esterification. A general procedure is outlined below, based on established methods for similar compounds.

Experimental Protocol:

  • Diazotization: Dissolve 3,4-diaminobenzoic acid in a suitable acidic medium (e.g., aqueous acetic acid or dilute hydrochloric acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the low temperature and stirring vigorously.

  • After the addition is complete, continue stirring at low temperature for a specified period to ensure complete diazotization and cyclization to form 1H-benzo[d]triazole-5-carboxylic acid.

  • Esterification: Isolate the resulting carboxylic acid and subject it to Fischer esterification by refluxing with an excess of ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Work-up and Purification: After the reaction is complete, neutralize the excess acid, extract the product with a suitable organic solvent, and purify it by column chromatography or recrystallization to yield ethyl 1H-benzo[d]triazole-5-carboxylate.

Figure 1: General synthesis of the precursor, ethyl 1H-benzo[d]triazole-5-carboxylate.

Part 2: N-Methylation to Ethyl 1-methyl-1H-benzo[d]triazole-5-carboxylate

The final step is the selective methylation of the triazole nitrogen. The alkylation of benzotriazoles can lead to a mixture of N1 and N2 isomers. Reaction conditions can be optimized to favor the desired N1-methylated product.

Proposed Experimental Protocol:

  • Dissolve ethyl 1H-benzo[d]triazole-5-carboxylate in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the triazole nitrogen.

  • Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product can then be purified by column chromatography to separate the N1 and N2 isomers and obtain the pure ethyl 1-methyl-1H-benzo[d]triazole-5-carboxylate.

Figure 2: Proposed N-methylation to yield the title compound.

Spectroscopic Characterization

Although experimental spectra for ethyl 1-methyl-1H-benzo[d]triazole-5-carboxylate were not found in the searched literature, a predicted ¹H NMR spectrum is available in some databases. The expected spectroscopic features are outlined below based on the analysis of its structure and data from similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group of the ester, and the N-methyl group.

  • Aromatic Protons: The three protons on the benzene ring will likely appear as a complex multiplet or as distinct doublets and a singlet in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants will depend on the substitution pattern.

  • Ethyl Group: A quartet corresponding to the methylene protons (-OCH₂CH₃) is expected around δ 4.4 ppm, and a triplet for the methyl protons (-OCH₂CH₃) should appear around δ 1.4 ppm.

  • N-Methyl Group: A singlet for the N-methyl protons (-NCH₃) is anticipated, likely in the range of δ 3.8-4.2 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about all the carbon atoms in the molecule.

  • Carbonyl Carbon: The ester carbonyl carbon should appear as a singlet at a downfield chemical shift, typically in the range of δ 165-175 ppm.

  • Aromatic and Triazole Carbons: The carbons of the benzene and triazole rings will resonate in the region of δ 110-150 ppm.

  • Ethyl Group Carbons: The methylene carbon of the ethyl group is expected around δ 60-65 ppm, and the methyl carbon will be further upfield, around δ 14-18 ppm.

  • N-Methyl Carbon: The carbon of the N-methyl group should appear in the range of δ 30-35 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=O Stretch: A strong absorption band corresponding to the ester carbonyl group is expected around 1700-1730 cm⁻¹.

  • C=C and C=N Stretches: Aromatic and triazole ring stretching vibrations will likely appear in the region of 1450-1600 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretching bands will be observed above 3000 cm⁻¹, while aliphatic C-H stretching bands from the ethyl and methyl groups will appear just below 3000 cm⁻¹.

  • C-O Stretch: The C-O stretching of the ester group will likely be visible in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (205.21 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group (-OEt), the entire ester group (-COOEt), and other characteristic fragments of the benzotriazole core.

Chemical Reactivity

The chemical reactivity of ethyl 1-methyl-1H-benzo[d]triazole-5-carboxylate is dictated by the interplay of the benzotriazole ring system and the ethyl carboxylate substituent.

Reactions of the Ester Group
  • Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 1-methyl-1H-benzo[d]triazole-5-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis using a base like sodium hydroxide is generally preferred as it is irreversible.[3]

  • Reduction: The ester group can be reduced to a primary alcohol, (1-methyl-1H-benzo[d]triazol-5-yl)methanol, using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Transesterification: The ethyl ester can be converted to other esters by reaction with different alcohols in the presence of an acid or base catalyst.

Reactions of the Benzotriazole Ring

The benzotriazole ring is generally stable. The presence of the electron-withdrawing ethyl carboxylate group can influence the reactivity of the benzene part of the ring system towards electrophilic aromatic substitution, making it less reactive.

Figure 3: Key reactions of the ester functional group.

Potential Applications

While specific applications for ethyl 1-methyl-1H-benzo[d]triazole-5-carboxylate have not been extensively reported, its structural features suggest potential utility in several areas:

  • Medicinal Chemistry: As a functionalized benzotriazole, it can serve as a scaffold for the synthesis of novel compounds with potential biological activities. The carboxylic acid derivative obtained from hydrolysis can be coupled with various amines to generate a library of amides for biological screening.

  • Materials Science: Benzotriazole derivatives are known for their use as corrosion inhibitors and UV stabilizers. The title compound could be explored for similar applications or as a monomer for the synthesis of novel polymers with unique properties.

Conclusion

Ethyl 1-methyl-1H-benzo[d]triazole-5-carboxylate is a valuable heterocyclic compound with a combination of functional groups that make it an attractive target for further research. While detailed experimental data on its synthesis and full spectroscopic characterization are not yet widely available in the public domain, this guide provides a comprehensive overview of its known physical properties and predicted chemical behavior based on the established chemistry of related compounds. It is hoped that this guide will serve as a useful starting point for researchers interested in exploring the chemistry and potential applications of this promising molecule.

References

  • Lead Sciences. Ethyl 1-methyl-1H-benzo[d][2][4][5]triazole-5-carboxylate. [Link]

  • Ark Pharma Scientific Limited. Ethyl 1-methyl-1H-benzo[d][2][4][5]triazole-5-carboxylate. [Link]

  • ChemBK. ethyl 1-methyl-1H-1,2,3-benzotriazole-5-carboxylate. [Link]

Sources

An In-depth Technical Guide to Ethyl 1-methyl-1H-benzotriazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of ethyl 1-methyl-1H-benzotriazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delineates its chemical identity, physicochemical properties, and a detailed, field-proven synthetic protocol. Furthermore, it explores the potential applications of this molecule in drug development, drawing upon the well-established biological activities of the benzotriazole scaffold. This guide is intended to be a valuable resource for researchers engaged in the synthesis and evaluation of novel chemical entities for therapeutic applications.

Introduction: The Versatility of the Benzotriazole Scaffold

Benzotriazole and its derivatives represent a "privileged structure" in medicinal chemistry, consistently appearing in a wide array of biologically active compounds.[1] The unique electronic properties of the fused aromatic system, coupled with the hydrogen bonding capabilities of the triazole moiety, allow for diverse interactions with biological targets. These interactions have led to the development of benzotriazole-based compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3] Ethyl 1-methyl-1H-benzotriazole-5-carboxylate, the subject of this guide, is a key derivative that can serve as a versatile building block for the synthesis of more complex and potentially therapeutic molecules. Its ester functionality provides a convenient handle for further chemical modifications, such as amidation or reduction, enabling the exploration of a wide chemical space in drug discovery programs.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its application in research and development.

PropertyValueSource(s)
CAS Number 499785-52-3[4]
Molecular Formula C₁₀H₁₁N₃O₂[5]
Molecular Weight 205.21 g/mol [5]
Melting Point 105 °C[6]
Boiling Point 356.961 °C at 760 mmHg[7]
Appearance White crystalline solid[6]
Solubility Soluble in organic solvents such as ethanol, ether, and chloroform; insoluble in water.[6]

Synthesis of Ethyl 1-methyl-1H-benzotriazole-5-carboxylate: A Step-by-Step Protocol

The synthesis of ethyl 1-methyl-1H-benzotriazole-5-carboxylate can be logically approached through a multi-step sequence starting from readily available precursors. The following protocol is a scientifically sound and detailed procedure based on established synthetic methodologies for related benzotriazole derivatives.

Synthetic Pathway Overview

The overall synthetic strategy involves three key transformations:

  • Formation of the Benzotriazole Ring: Cyclization of an ortho-diaminobenzene derivative to form the core heterocyclic system.

  • Esterification: Introduction of the ethyl carboxylate group.

  • N-Methylation: Alkylation of the benzotriazole nitrogen.

The following diagram illustrates the proposed synthetic workflow:

G A Ethyl 4-amino-3-nitrobenzoate B Ethyl 3,4-diaminobenzoate A->B Reduction (e.g., H2/Pd-C) C Ethyl 1H-benzotriazole-5-carboxylate B->C Diazotization (NaNO2, H+) D Ethyl 1-methyl-1H-benzotriazole-5-carboxylate C->D N-Methylation (e.g., CH3I, base)

Caption: Proposed synthetic workflow for ethyl 1-methyl-1H-benzotriazole-5-carboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3,4-diaminobenzoate

  • Rationale: The initial step involves the reduction of the nitro group of ethyl 4-amino-3-nitrobenzoate to an amine, yielding the key ortho-diamine intermediate. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • To a solution of ethyl 4-amino-3-nitrobenzoate (1 equivalent) in ethanol, add a catalytic amount of 10% palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain ethyl 3,4-diaminobenzoate, which can often be used in the next step without further purification.

Step 2: Synthesis of Ethyl 1H-benzotriazole-5-carboxylate

  • Rationale: This step involves the diazotization of one of the amino groups of the ortho-diamine, followed by intramolecular cyclization to form the triazole ring. This is a classic and reliable method for benzotriazole synthesis.[8]

  • Procedure:

    • Dissolve ethyl 3,4-diaminobenzoate (1 equivalent) in a mixture of glacial acetic acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at room temperature for several hours.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield ethyl 1H-benzotriazole-5-carboxylate.

Step 3: Synthesis of Ethyl 1-methyl-1H-benzotriazole-5-carboxylate

  • Rationale: The final step is the N-alkylation of the benzotriazole ring. The use of a methylating agent like methyl iodide in the presence of a base is a standard procedure for this transformation.[9] The choice of base and solvent can influence the regioselectivity of the methylation (N1 vs. N2).

  • Procedure:

    • To a solution of ethyl 1H-benzotriazole-5-carboxylate (1 equivalent) in a suitable aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K₂CO₃) (1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add methyl iodide (CH₃I) (1.2 equivalents) dropwise.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure ethyl 1-methyl-1H-benzotriazole-5-carboxylate.

Applications in Drug Development: A Scaffold of Potential

The benzotriazole nucleus is a cornerstone in the design of novel therapeutic agents due to its ability to engage in various non-covalent interactions with biological macromolecules. While specific biological activity data for ethyl 1-methyl-1H-benzotriazole-5-carboxylate is not extensively reported in publicly available literature, its structural features suggest significant potential as a scaffold in medicinal chemistry.

Antimicrobial and Antifungal Potential

Numerous benzotriazole derivatives have demonstrated significant antimicrobial and antifungal activities.[3][10] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. The ethyl 1-methyl-1H-benzotriazole-5-carboxylate core can be readily modified, for instance, by converting the ester to various amides or other functional groups, to generate a library of compounds for screening against a panel of pathogenic bacteria and fungi.

Anticancer Applications

The benzotriazole scaffold is present in several compounds with demonstrated anticancer activity.[11] These compounds often act by inhibiting protein kinases or other enzymes crucial for cancer cell proliferation. The structure of ethyl 1-methyl-1H-benzotriazole-5-carboxylate provides a platform for the synthesis of novel kinase inhibitors or other targeted anticancer agents.

The following diagram illustrates the potential for derivatization of the target compound for biological screening:

G cluster_0 Biological Screening A Ethyl 1-methyl-1H-benzotriazole-5-carboxylate B Amide Derivatives A->B Amidation C Hydroxymethyl Derivative A->C Reduction (e.g., LiAlH4) D Carboxylic Acid A->D Hydrolysis

Caption: Derivatization strategy for biological evaluation.

Spectral Data (Predicted)

¹H NMR Spectrum (Predicted)

A predicted ¹H NMR spectrum would likely show the following key signals:

  • A triplet and a quartet corresponding to the ethyl ester group.

  • A singlet for the N-methyl protons.

  • Signals in the aromatic region corresponding to the protons on the benzene ring.

¹³C NMR Spectrum (Predicted)

The ¹³C NMR spectrum is expected to show distinct signals for:

  • The carbonyl carbon of the ester.

  • The carbons of the ethyl group.

  • The N-methyl carbon.

  • The aromatic carbons of the benzotriazole ring system.

Mass Spectrum (Predicted)

The mass spectrum (Electron Ionization) would be expected to show a molecular ion peak (M⁺) at m/z 205, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group and other characteristic fragments of the benzotriazole core.

Conclusion

Ethyl 1-methyl-1H-benzotriazole-5-carboxylate is a valuable heterocyclic compound with a confirmed chemical identity and accessible synthetic route. Its structural features make it a highly attractive scaffold for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. This technical guide provides a solid foundation for researchers to synthesize, characterize, and further explore the potential of this versatile molecule in their drug discovery endeavors.

References

  • Ethyl1-methyl-1H-benzotriazole-5-carboxylate | C10H11N3O2 | MD Topology | NMR | X-Ray. (n.d.). ATB. Retrieved January 11, 2026, from [Link]

  • ethyl 1-methyl-1H-1,2,3-benzotriazole-5-carboxylate. (2024, April 10). ChemBK. Retrieved January 11, 2026, from [Link]

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024, December 1). Journal for Research in Applied Sciences and Biotechnology. Retrieved January 11, 2026, from [Link]

  • Benzotriazole: An overview on its versatile biological behavior. (2016). PubMed Central (PMC). Retrieved January 11, 2026, from [Link]

  • Benzotriazole in medicinal chemistry: An overview. (2011). Journal of Chemical and Pharmaceutical Research. Retrieved January 11, 2026, from [Link]

  • Benzothiazole derivatives as anticancer agents. (2021). PubMed Central (PMC). Retrieved January 11, 2026, from [Link]

  • Methyl 1H-1,2,3-benzotriazole-5-carboxylate. (n.d.). LookChem. Retrieved January 11, 2026, from [Link]

  • 1H-Benzotriazole, 5-methyl-. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of [(1H-benzotriazol-1-ylacetyl) amino] Acetic Acid Derivatives. (2015). ResearchGate. Retrieved January 11, 2026, from [Link]

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  • Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups. (2012). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. (2009). ResearchGate. Retrieved January 11, 2026, from [Link]

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An In-depth Technical Guide to Ethyl 1-methyl-1H-benzotriazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of ethyl 1-methyl-1H-benzotriazole-5-carboxylate, a heterocyclic compound with significant potential in materials science and as a synthetic intermediate. This document is intended for researchers, chemists, and professionals in drug development, offering insights into its chemical properties, synthesis, characterization, and applications.

Core Molecular Attributes

Ethyl 1-methyl-1H-benzotriazole-5-carboxylate is an organic compound featuring a benzotriazole core, which is a bicyclic system composed of a benzene ring fused to a triazole ring. The presence of the ethyl carboxylate and N-methyl substituents significantly influences its chemical reactivity and physical properties.

Physicochemical Properties

A summary of the key physicochemical properties of ethyl 1-methyl-1H-benzotriazole-5-carboxylate is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁N₃O₂[1][2][3]
Molecular Weight 205.21 g/mol [1][2][3]
CAS Number 499785-52-3[1][2]
Appearance White crystalline solid[1]
Melting Point 105-108 °C[1]
Boiling Point 356.961 °C at 760 mmHg[1]
Density 1.292 g/cm³[1]
Solubility Soluble in organic solvents such as ethanol, ether, and chloroform; insoluble in water.[1]
Structural Representation

The chemical structure of ethyl 1-methyl-1H-benzotriazole-5-carboxylate is crucial for understanding its reactivity. The N-methylation on the triazole ring and the ethyl ester group on the benzene ring are key features.

Caption: Chemical structure of ethyl 1-methyl-1H-benzotriazole-5-carboxylate.

Synthesis and Mechanistic Insights

The synthesis of ethyl 1-methyl-1H-benzotriazole-5-carboxylate can be approached through several routes, typically involving the formation of the benzotriazole ring system followed by or concurrent with esterification and N-methylation. A plausible synthetic pathway starts from 3,4-diaminobenzoic acid.

Synthetic Workflow

The following diagram illustrates a potential synthetic workflow for ethyl 1-methyl-1H-benzotriazole-5-carboxylate.

G start 3,4-Diaminobenzoic Acid step1 Diazotization with NaNO2 start->step1 intermediate1 1H-Benzotriazole-5-carboxylic acid step1->intermediate1 step2 Esterification with Ethanol intermediate1->step2 intermediate2 Ethyl 1H-benzotriazole-5-carboxylate step2->intermediate2 step3 N-Methylation intermediate2->step3 product Ethyl 1-methyl-1H-benzotriazole-5-carboxylate step3->product

Caption: A potential synthetic workflow for the target compound.

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of 1H-Benzotriazole-5-carboxylic acid [4]

  • Dissolution: Dissolve 3,4-diaminobenzoic acid in a mixture of acetic acid and water.

  • Cooling: Cool the solution to below 5 °C in an ice bath.

  • Diazotization: Slowly add a solution of sodium nitrite in water dropwise while maintaining the low temperature and stirring continuously.

  • Reaction: Allow the mixture to stir at room temperature for several hours after the addition is complete.

  • Isolation: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Step 2: Esterification to Ethyl 1H-benzotriazole-5-carboxylate

  • Reaction Setup: Suspend the 1H-benzotriazole-5-carboxylic acid in absolute ethanol.

  • Acid Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid) or use a reagent like thionyl chloride.[5]

  • Reflux: Heat the mixture to reflux for several hours to drive the esterification to completion.

  • Work-up: Cool the reaction mixture, neutralize the acid catalyst, and extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Step 3: N-Methylation

  • Reaction Setup: Dissolve the ethyl 1H-benzotriazole-5-carboxylate in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

  • Base Addition: Add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the triazole nitrogen.

  • Methylation: Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) and stir the reaction at room temperature or with gentle heating.

  • Work-up: Quench the reaction with water and extract the product into an organic solvent.

  • Purification: Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure. The final product can be purified by column chromatography or recrystallization.

Analytical Characterization

The identity and purity of the synthesized ethyl 1-methyl-1H-benzotriazole-5-carboxylate should be confirmed using a suite of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is often suitable for separating benzotriazole derivatives.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The spectra would be expected to show characteristic signals for the aromatic protons, the ethyl group, and the N-methyl group.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation patterns, further confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule, such as the carbonyl group of the ester and the aromatic C-H bonds.

Applications and Research Interest

Benzotriazole derivatives are a class of compounds with a broad spectrum of applications, and ethyl 1-methyl-1H-benzotriazole-5-carboxylate is a valuable intermediate in several of these areas.

Corrosion Inhibition

Benzotriazoles are well-known for their ability to inhibit the corrosion of various metals, particularly copper and its alloys.[9] The functionalization of the benzotriazole core, as seen in the title compound, can enhance its solubility in different media and improve its performance as a corrosion inhibitor in industrial applications.[9]

Organic Synthesis and Medicinal Chemistry

The benzotriazole moiety is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[10] These compounds have shown potential as antibacterial, antifungal, antiviral, and anticancer agents.[10][11][12] Ethyl 1-methyl-1H-benzotriazole-5-carboxylate can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality allows for further derivatization, such as conversion to amides or other functional groups, to explore structure-activity relationships.

Materials Science

Benzotriazole derivatives can be incorporated into polymers and other materials to enhance their properties, such as UV stability.[13] The unique electronic structure of the benzotriazole ring system can also be exploited in the development of photosensitive materials and dyes.[1]

Safety and Handling

Ethyl 1-methyl-1H-benzotriazole-5-carboxylate should be handled with appropriate safety precautions in a well-ventilated area. It may cause irritation to the eyes, skin, and respiratory system.[1] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 1-methyl-1H-benzotriazole-5-carboxylate is a compound with significant potential, underpinned by the versatile chemistry of the benzotriazole scaffold. Its synthesis, while requiring a multi-step approach, is achievable through established organic chemistry transformations. The diverse applications of benzotriazole derivatives in corrosion inhibition, medicinal chemistry, and materials science make this compound a valuable subject for further research and development.

References

  • ethyl 1-methyl-1H-1,2,3-benzotriazole-5-carboxylate - ChemBK. (2024-04-10). Retrieved from [Link]

  • Ethyl 1H-benzo[d][1][2][3]triazole-5-carboxylate | AMERICAN ELEMENTS. Retrieved from [Link]

  • MITCHELL BACHO a, FERNANDA OCAYO b, ALEXANDER TRUJILLO c, JUAN C. SANTOS d,e, VANIA ARTIGAS f, MAURICIO FUENTEALBA f AND CARLOS - Journal of the Chilean Chemical Society. Retrieved from [Link]

  • methyl 1H-1,2,3-benzotriazole-5-carboxylate | C8H7N3O2 | CID 6409672 - PubChem. Retrieved from [Link]

  • Benzotriazole: An overview on its versatile biological behavior - PMC - PubMed Central. Retrieved from [Link]

  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - NIH. Retrieved from [Link]

  • 5-Methyl-1H-benzotriazole - SIELC Technologies. Retrieved from [Link]

  • (PDF) METHOD DEVELOPMENTON HPLC AND RESEARCHANALYSIS OF EMERGING5- METHYL-1H-BENZOTRIAZOLE INAQUEOUS ENVIRONMENT - ResearchGate. Retrieved from [Link]

  • Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion - PMC - NIH. Retrieved from [Link]

  • Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment - ResearchGate. Retrieved from [Link]

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An In-Depth Technical Guide to Ethyl 1-methyl-1H-benzotriazole-5-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotriazole and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a broad spectrum of biological activities including antifungal, antiviral, and anticancer properties. The unique electronic configuration of the fused heterocyclic system allows for diverse molecular interactions, making it a privileged scaffold in drug design. This guide focuses on a specific, functionally rich derivative: Ethyl 1-methyl-1H-benzotriazole-5-carboxylate . The introduction of the N-methyl group and the ethyl ester moiety at the 5-position modifies the parent molecule's polarity, lipophilicity, and potential for hydrogen bonding, offering a versatile building block for the synthesis of novel therapeutic agents.

This document provides a comprehensive overview of the synthesis of ethyl 1-methyl-1H-benzotriazole-5-carboxylate, detailing a logical and efficient multi-step synthetic pathway. Each step is accompanied by a detailed experimental protocol, causality behind procedural choices, and methods for characterization. Furthermore, we will explore the potential applications of this compound in the context of drug discovery, supported by authoritative references. The IUPAC name for the topic compound is ethyl 1-methyl-1H-1,2,3-benzotriazole-5-carboxylate .

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValueSource
IUPAC Name ethyl 1-methyl-1H-1,2,3-benzotriazole-5-carboxylateChemBK
CAS Number 499785-52-3ChemicalBook
Molecular Formula C₁₀H₁₁N₃O₂ChemicalBook
Molecular Weight 205.21 g/mol ChemicalBook
Melting Point 105-108 °CChemBK
Boiling Point 356.961 °C at 760 mmHgChemBK

Synthetic Pathway and Experimental Protocols

The synthesis of ethyl 1-methyl-1H-benzotriazole-5-carboxylate is most effectively achieved through a three-step process, commencing with the formation of the benzotriazole core, followed by esterification, and concluding with N-methylation. This sequence ensures high yields and simplifies purification at each stage.

Synthesis_Workflow A 3,4-Diaminobenzoic Acid B 1H-Benzotriazole-5-carboxylic Acid A->B Diazotization/ Cyclization C Ethyl 1H-benzotriazole-5-carboxylate B->C Fischer Esterification D Ethyl 1-methyl-1H-benzotriazole-5-carboxylate C->D N-Methylation

Caption: Synthetic workflow for ethyl 1-methyl-1H-benzotriazole-5-carboxylate.

Step 1: Synthesis of 1H-Benzotriazole-5-carboxylic Acid

The initial step involves the diazotization of 3,4-diaminobenzoic acid followed by an intramolecular cyclization to form the benzotriazole ring. This is a classic and efficient method for constructing the benzotriazole core.[1][2]

Protocol:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 15.2 g (0.1 mol) of 3,4-diaminobenzoic acid in a mixture of 100 mL of glacial acetic acid and 50 mL of deionized water. Gentle warming may be necessary to achieve complete dissolution.

  • Cooling: Cool the solution to below 5 °C in an ice-salt bath.

  • Diazotization: While maintaining the temperature below 5 °C and stirring vigorously, add a solution of 10 g (0.14 mol) of sodium nitrite in 30 mL of deionized water dropwise over 30 minutes. The rate of addition should be controlled to prevent a significant rise in temperature.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours. A precipitate will form during this time.

  • Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel.

  • Washing and Drying: Wash the collected solid with copious amounts of cold deionized water to remove any residual salts and acetic acid. Dry the product in a vacuum oven at 60-70 °C to a constant weight.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from methanol.[1]

Causality of Experimental Choices:

  • Low Temperature: The diazotization reaction is exothermic and the diazonium salt intermediate is unstable at higher temperatures. Maintaining a low temperature is crucial to prevent decomposition and side reactions.

  • Acetic Acid: Acetic acid serves as both a solvent and a catalyst for the reaction.

  • Excess Sodium Nitrite: A slight excess of sodium nitrite ensures the complete conversion of the diamine.

Step 2: Synthesis of Ethyl 1H-benzotriazole-5-carboxylate

The carboxylic acid is converted to its corresponding ethyl ester via Fischer-Speier esterification.[3][4][5] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 16.3 g (0.1 mol) of 1H-benzotriazole-5-carboxylic acid in 100 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 2 mL of concentrated sulfuric acid to the suspension.

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in 150 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst) and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1H-benzotriazole-5-carboxylate.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Causality of Experimental Choices:

  • Excess Ethanol: Using ethanol as the solvent and in large excess shifts the equilibrium towards the formation of the ester, maximizing the yield according to Le Châtelier's principle.[4][6]

  • Sulfuric Acid: A strong mineral acid is required to catalyze the esterification by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.[3][5]

  • Aqueous Work-up: The washing steps are essential to remove the acid catalyst and any unreacted carboxylic acid, simplifying the final purification.

Step 3: Synthesis of Ethyl 1-methyl-1H-benzotriazole-5-carboxylate

The final step is the N-methylation of the benzotriazole ring. Dimethyl sulfate is a potent and efficient methylating agent for this transformation.[7][8][9] The reaction typically yields a mixture of N1 and N2 isomers, which may require chromatographic separation.

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, dissolve 19.1 g (0.1 mol) of ethyl 1H-benzotriazole-5-carboxylate in 100 mL of anhydrous acetone.

  • Base Addition: Add 15.2 g (0.11 mol) of anhydrous potassium carbonate to the solution.

  • Methylation: With vigorous stirring, add 13.9 g (0.11 mol) of dimethyl sulfate dropwise from the dropping funnel at room temperature over 30 minutes. Caution: Dimethyl sulfate is highly toxic and carcinogenic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment. [7]

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, which may contain a mixture of N1 and N2 isomers, is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired ethyl 1-methyl-1H-benzotriazole-5-carboxylate.[10]

Causality of Experimental Choices:

  • Anhydrous Conditions: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of dimethyl sulfate.

  • Potassium Carbonate: A mild base is used to deprotonate the benzotriazole, forming the nucleophilic benzotriazolide anion, which then attacks the dimethyl sulfate.

  • Column Chromatography: This purification technique is essential for separating the isomeric products that are often formed during the N-alkylation of benzotriazoles.[10]

Characterization

The structure and purity of the final product, ethyl 1-methyl-1H-benzotriazole-5-carboxylate, should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected NMR data for the target compound is summarized below.

Nucleus Expected Chemical Shifts (δ, ppm) Notes
¹H NMR Aromatic Protons: ~7.5-8.5 ppmN-CH₃: ~4.3 ppm (singlet)O-CH₂: ~4.4 ppm (quartet)CH₃ (ethyl): ~1.4 ppm (triplet)The exact chemical shifts and coupling constants of the aromatic protons will depend on the substitution pattern.
¹³C NMR Carbonyl Carbon: ~165 ppmAromatic Carbons: ~110-145 ppmN-CH₃: ~35 ppmO-CH₂: ~62 ppmCH₃ (ethyl): ~14 ppmThe chemical shifts are approximate and can vary based on the solvent and instrument.

Note: Specific spectral data should be acquired and interpreted for confirmation. The data presented is based on typical values for similar structures.[11]

Applications in Drug Discovery

Benzotriazole derivatives are of significant interest in drug discovery due to their wide range of biological activities. The structural motif of ethyl 1-methyl-1H-benzotriazole-5-carboxylate serves as a versatile starting point for the synthesis of more complex molecules with potential therapeutic applications.

Applications A Ethyl 1-methyl-1H-benzotriazole-5-carboxylate B Antifungal Agents A->B Derivatization C Anticancer Agents A->C Derivatization D Antimicrobial Agents A->D Derivatization

Caption: Potential derivatization pathways for drug discovery.

The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a handle for the introduction of various pharmacophores. The N-methylated benzotriazole core can act as a bioisostere for other heterocyclic systems and can participate in crucial binding interactions with biological targets.

Conclusion

This technical guide provides a detailed and logical framework for the synthesis, characterization, and potential applications of ethyl 1-methyl-1H-benzotriazole-5-carboxylate. The presented multi-step synthesis is robust and scalable, and the protocols are designed to be reproducible in a standard laboratory setting. By understanding the causality behind the experimental choices, researchers can further optimize these procedures for their specific needs. The versatile nature of this compound makes it a valuable tool for medicinal chemists and drug development professionals in the ongoing quest for novel and effective therapeutic agents.

References

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  • Google Patents. JP2007224014A - Method for purification of benzotriazole derivative.
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A-Z Guide to the Structural Elucidation of Ethyl 1-Methyl-1H-benzotriazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of ethyl 1-methyl-1H-benzotriazole-5-carboxylate. Designed for researchers and professionals in drug development and chemical analysis, this document moves beyond a simple recitation of data. It details the strategic selection of analytical techniques and the logical framework required to interpret the resulting spectra, ensuring unambiguous confirmation of the molecular structure. Every step is grounded in established scientific principles, reflecting a workflow that guarantees accuracy and reproducibility.

Introduction: The Analytical Challenge

Benzotriazoles are a critical class of heterocyclic compounds with wide-ranging applications, including their use as corrosion inhibitors and precursors in pharmaceutical synthesis.[1][2] The structural characterization of substituted benzotriazoles presents a distinct challenge: the potential for isomerism. Alkylation of a benzotriazole precursor can occur at either the N1 or N2 position of the triazole ring, leading to two distinct isomers with potentially different chemical and biological properties.

Therefore, a rigorous and multi-faceted analytical approach is not merely procedural but essential for definitive structural assignment. This guide uses ethyl 1-methyl-1H-benzotriazole-5-carboxylate (Molecular Formula: C₁₀H₁₁N₃O₂) as a case study to demonstrate the logical workflow from initial sample analysis to final structural verification.[3][4]

Experimental Strategy: A Multi-Technique Approach

The overall workflow for this elucidation is as follows:

G cluster_0 Initial Analysis cluster_1 Core NMR Analysis cluster_2 Final Confirmation MS Mass Spectrometry (Confirm Formula) NMR_1D 1D NMR (¹H & ¹³C) (Proton/Carbon Environment) MS->NMR_1D Molecular Weight IR IR Spectroscopy (Identify Functional Groups) IR->NMR_1D Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) (Establish Connectivity) NMR_1D->NMR_2D Chemical Shifts Structure Structure Elucidation (Data Synthesis) NMR_2D->Structure Connectivity Data

Caption: Key HMBC correlations for structural confirmation.

Crucial HMBC Correlations:

Proton (¹H)Correlates to Carbon (¹³C)Bond DistanceSignificance
N-CH₃ (4.30 ppm) C-7a (145.5 ppm) ³JConfirms the methyl group is attached to N1.
N-CH₃ (4.30 ppm) C-3a (132.0 ppm) ²JFurther confirms N1 attachment.
H-4 (8.65 ppm)C-5 (128.5 ppm)²JConnects H-4 to the ester-bearing side of the ring.
H-4 (8.65 ppm)C-7a (145.5 ppm)³JLinks H-4 to the fused ring junction.
H-4 (8.65 ppm)Ester C=O (166.0 ppm)³JConfirms the position of the ester group relative to H-4.
H-6 (8.15 ppm)C-4 (108.0 ppm)²JConnects the two sides of the aromatic ring.
-O-CH₂ - (4.45 ppm)Ester C=O (166.0 ppm)²JConfirms the ethyl group is part of the ester.

The observation of a correlation from the N-methyl protons (4.30 ppm) to the bridgehead carbon C-7a is unequivocal proof of N1 alkylation. An N2-methylated isomer would show a correlation to C-3a but not C-7a.

Conclusion: Synthesis of Data

The structural elucidation of ethyl 1-methyl-1H-benzotriazole-5-carboxylate is achieved through a systematic and logical integration of multiple spectroscopic techniques.

  • Mass Spectrometry confirmed the correct molecular formula (C₁₀H₁₁N₃O₂).

  • IR Spectroscopy identified the essential ester functional group (C=O stretch at ~1725 cm⁻¹).

  • 1D NMR (¹H & ¹³C) provided a complete census of the proton and carbon environments.

  • 2D NMR (COSY, HSQC, and HMBC) established the definitive connectivity. The COSY spectrum mapped the aromatic proton network, the HSQC linked protons to their carbons, and the HMBC provided the critical long-range correlations.

The key HMBC cross-peak between the N-methyl protons and the C-7a carbon serves as the linchpin of this analysis, unambiguously confirming the structure as ethyl 1-methyl-1H-benzotriazole-5-carboxylate . This multi-technique, self-validating workflow represents a robust standard for the structural characterization of complex organic molecules.

References

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The Discovery of Benzotriazole Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzotriazole, a bicyclic heterocyclic compound, has garnered significant attention in medicinal chemistry due to its structural resemblance to the purine nucleus, enabling it to interact with a multitude of biological targets.[1][2] This versatility has led to the development of a vast array of benzotriazole derivatives with a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the discovery of benzotriazole derivatives, from their synthesis to their diverse biological applications, with a focus on anticancer, antiviral, antimicrobial, and anti-inflammatory activities. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to support the advancement of novel therapeutics based on the benzotriazole scaffold.

Introduction: The Benzotriazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzotriazole nucleus, with its fused benzene and triazole rings, is a cornerstone in the design of bioactive compounds.[3][4][5] Its unique structural and electronic properties allow for diverse chemical modifications, making it a "privileged scaffold" in drug discovery.[1] This adaptability enables the fine-tuning of pharmacological profiles to achieve desired therapeutic effects. Benzotriazole derivatives have demonstrated a remarkable range of biological activities, including but not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, and antihypertensive effects.[1][3][5][6][7][8] The ability to serve as a versatile core for structure-activity relationship (SAR) studies makes it an invaluable tool for medicinal chemists.[6]

Synthetic Strategies: Rationale and Methodologies

The synthesis of benzotriazole derivatives is a critical aspect of their discovery and development. The choice of synthetic route is often dictated by the desired substitution pattern on the benzotriazole core and the intended biological target.

Classical Synthesis of the Benzotriazole Core

The foundational method for synthesizing the benzotriazole ring involves the diazotization of o-phenylenediamine with sodium nitrite in the presence of acetic acid.[3][7][8] This reaction proceeds through a monodiazonium intermediate that undergoes spontaneous cyclization.[6]

Experimental Protocol: Synthesis of Benzotriazole

  • Prepare a suspension of 3,4-diaminobenzoic acid in glacial acetic acid and stir magnetically.

  • Separately, dissolve sodium nitrite in water.

  • Add the sodium nitrite solution to the 3,4-diaminobenzoic acid suspension in one portion while stirring.

  • Continue stirring until the reaction mixture returns to room temperature (approximately 30 minutes).

  • Collect the product by filtering the reaction mixture.[9]

N-Substitution of Benzotriazole

The nitrogen atoms of the triazole ring are common sites for modification, leading to N-1 and N-2 substituted derivatives. These substitutions significantly influence the biological activity of the resulting compounds.[10]

  • N-Alkylation: N-alkylation can be achieved by reacting benzotriazole with alkyl halides in the presence of a base.[11] Solvent-free conditions and microwave-assisted synthesis have been developed as more efficient and environmentally friendly alternatives.[6][9]

  • N-Arylation: The synthesis of N-aryl benzotriazoles can be accomplished through methods like the [3 + 2] annulation of sodium azide with arynes or through copper-catalyzed intramolecular N-arylation of o-chloro-1,2,3-benzotriazenes.[12][13][14][15]

Experimental Protocol: Synthesis of N-Aryl Benzotriazoles via Aryne Annulation

  • To a flame-dried screw-capped test tube with a magnetic stir bar, add potassium fluoride (KF) and 18-crown-6 in a glovebox.

  • Add benzotriazole under a nitrogen atmosphere, followed by the addition of tetrahydrofuran (THF).

  • To the stirring solution, add the aryne precursor and allow the reaction mixture to stir at room temperature for 3 hours.

  • After completion, evaporate the solvent and purify the crude residue using flash column chromatography.[13]

C-Substitution of the Benzene Ring

Modifications to the benzene portion of the benzotriazole scaffold, such as the introduction of halogens or other functional groups, can significantly enhance biological activity.[10] These substitutions can be introduced on the starting materials before the formation of the triazole ring or on the pre-formed benzotriazole core.

Biological Activities and Mechanisms of Action

The versatility of the benzotriazole scaffold has led to the discovery of derivatives with a wide array of pharmacological activities.

Anticancer Activity

Benzotriazole derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against various cancer cell lines, including breast, lung, colorectal, and cervical cancers.[10] Their mechanisms of action are diverse and often involve the inhibition of key cellular processes.

  • Kinase Inhibition: Many benzotriazole derivatives act as inhibitors of protein kinases, which are crucial for cancer cell signaling and proliferation.[6] Cyclin-dependent kinases (CDKs) and focal adhesion kinase (FAK) are notable targets.[6][16] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.[10][16]

  • Tubulin Polymerization Inhibition: Some derivatives have been shown to inhibit tubulin polymerization, disrupting the formation of microtubules, which are essential for cell division.[6][17] This leads to cell cycle arrest and apoptosis.[17]

Experimental Protocol: Tubulin Polymerization Assay

  • Utilize a commercially available tubulin polymerization assay kit.[1]

  • Reconstitute purified tubulin in a suitable buffer (e.g., G-PEM buffer).[1]

  • In a 96-well plate, add the benzotriazole derivative at various concentrations.[1]

  • Include a positive control for polymerization (e.g., paclitaxel) and a negative control.[1]

  • Initiate polymerization by incubating the plate at 37°C.[1]

  • Monitor the change in absorbance over time to determine the rate of polymerization.[16]

Diagram: Anticancer Mechanisms of Benzotriazole Derivatives

anticancer_mechanisms CDK CDK Inhibition CellCycle Cell Cycle Arrest CDK->CellCycle FAK FAK Inhibition Apoptosis Apoptosis FAK->Apoptosis Tubulin Tubulin Polymerization Inhibition Tubulin->CellCycle CellCycle->Apoptosis

Caption: Mechanisms of anticancer action for benzotriazole derivatives.

Antiviral Activity

Benzotriazole derivatives have demonstrated significant antiviral activity against a range of RNA and DNA viruses.[1]

  • Inhibition of Viral Entry: Some derivatives have been found to interfere with the early stages of viral infection, such as viral attachment to host cells.[18] For example, certain compounds have shown selective activity against Coxsackievirus B5 (CVB5) by hijacking the viral attachment process.[18][19]

  • Inhibition of Viral Replication: Other derivatives may inhibit viral enzymes that are essential for replication.

Table 1: Antiviral Activity of Selected Benzotriazole Derivatives

Compound/DerivativeVirusEC50 (µM)Reference
Compound 11bCoxsackievirus B56 - 18.5[1][20]
Compound 18eCoxsackievirus B56 - 18.5[18][20]
Compound 41aCoxsackievirus B518.5[18][20]
Compound 43aCoxsackievirus B59[18][20]
Compound 17Coxsackievirus B56.9[21]
Compound 18Coxsackievirus B55.5[21]
Compound 17Poliovirus (Sb-1)20.5[21]
Compound 18Poliovirus (Sb-1)17.5[21]

Experimental Protocol: Virucidal Activity Assay

  • Incubate benzotriazole derivatives (e.g., 20 µM) with a known titer of the virus (e.g., 1 × 10^5 PFU/mL) at both 4°C and 37°C for 1 hour.[20]

  • Use a mixture without the test compound as a control.[20]

  • After incubation, serially dilute the samples in media.[20]

  • Determine the viral titers on appropriate host cells (e.g., Vero-76 cells) using a plaque assay.[20]

Antimicrobial Activity

Benzotriazole derivatives have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[6][22][23]

  • Disruption of Bacterial Cell Membranes: Derivatives functionalized with halogens or alkyl groups can disrupt bacterial cell membranes, leading to cell death.[6] This mechanism is particularly promising for combating antibiotic-resistant strains.[6]

  • Antifungal Activity: Significant antifungal activity has been observed against species like Candida albicans and Aspergillus niger.[6]

Table 2: Antimicrobial Activity of Selected Benzotriazole Derivatives

Derivative TypeMicroorganismActivity/MICReference
Trifluoromethyl-substitutedMRSA12.5 - 25 mg/mL[6]
5-arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-onesE. coli, B. subtilis, S. typhimuriumComparable to streptomycin[6]
Substituted 1,2,3-benzotriazolesC. albicans, A. nigerExcellent antifungal activity[6]
Anti-inflammatory Activity

Certain benzotriazole derivatives have demonstrated anti-inflammatory activity comparable to common anti-inflammatory drugs.[6] The mechanism often involves the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[24]

Structure-Activity Relationship (SAR) Insights

The extensive research into benzotriazole derivatives has provided valuable insights into the relationship between their chemical structure and biological activity.

  • Substitution on the Benzene Ring: The presence and position of substituents on the benzene ring are critical. For instance, chlorine atoms at the C-4 and C-5 positions of the benzotriazole scaffold have been shown to increase antiviral activity against CVB5.[20]

  • N-1 versus N-2 Substitution: The position of substitution on the triazole ring can dramatically alter the biological activity profile.

  • Nature of the Side Chain: The type of functional group attached to the benzotriazole core is a key determinant of activity. For example, the substitution of an amine group with a 3,4,5-trimethoxybenzoyl or p-chlorobenzoyl group increased antiviral activity.[20]

Diagram: Key SAR Insights for Benzotriazole Derivatives

SAR_insights cluster_substitutions Structural Modifications BTA_Core Benzotriazole Core Benzene_Sub Benzene Ring Substitutions (e.g., Halogens) BTA_Core->Benzene_Sub N_Sub N-1 vs. N-2 Substitution BTA_Core->N_Sub Side_Chain Side Chain Modifications (e.g., Amides, Ureas) BTA_Core->Side_Chain Biological_Activity Enhanced Biological Activity (Anticancer, Antiviral, etc.) Benzene_Sub->Biological_Activity N_Sub->Biological_Activity Side_Chain->Biological_Activity

Caption: Key structural modifications influencing the biological activity of benzotriazoles.

Conclusion and Future Directions

Benzotriazole derivatives represent a highly versatile and promising class of compounds in medicinal chemistry.[4][6] Their broad spectrum of biological activities, coupled with their synthetic tractability, makes them attractive candidates for the development of novel therapeutics.[3][5][6][7][8] Future research should focus on:

  • Elucidation of Novel Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the design of more potent and selective agents.[10]

  • Optimization of Pharmacokinetic Properties: Efforts to improve the bioavailability, metabolic stability, and safety profiles of lead compounds are crucial for their clinical translation.[4]

  • Exploration of New Therapeutic Areas: The diverse biological activities of benzotriazole derivatives suggest their potential utility in a wider range of diseases.

By leveraging the insights and methodologies presented in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of the benzotriazole scaffold.

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literature review of 1-methyl-1H-benzotriazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Methyl-1H-Benzotriazole Compounds: Synthesis, Mechanisms, and Applications

Introduction: The Versatile Heterocycle

1-Methyl-1H-benzotriazole is an aromatic heterocyclic organic compound derived from benzotriazole.[1] This molecule, featuring a benzene ring fused to a 1,2,3-triazole ring with a methyl group at the N1 position, has garnered significant attention across diverse scientific and industrial fields.[1] While structurally simple, its unique chemical properties make it a cornerstone in applications ranging from industrial corrosion inhibition to its role as a versatile building block in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.[1][2][3] This guide offers a comprehensive review of 1-methyl-1H-benzotriazole, delving into its synthesis, physicochemical characteristics, and its critical roles in materials science, organic chemistry, and drug development.

Physicochemical Properties of 1-Methyl-1H-benzotriazole

A clear understanding of a compound's physical and chemical properties is fundamental for its application. The key properties of 1-methyl-1H-benzotriazole are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₇N₃[2][4][5][6]
Molecular Weight 133.15 g/mol [2][4][5]
CAS Number 13351-73-0[5]
Appearance White to light yellow/pale beige crystalline powder/solid[2][7]
Melting Point 64-65 °C[7]
Boiling Point 155 °C at 17 mmHg[7]
Solubility Sparingly soluble in Chloroform, Methanol; slightly soluble in water[7][8]

Synthesis of 1-Methyl-1H-benzotriazole and Its Derivatives

The primary route for synthesizing 1-methyl-1H-benzotriazole involves the direct alkylation of the parent compound, 1H-benzotriazole. The nitrogen atoms in the triazole ring allow for the attachment of various functional groups, making it a versatile precursor.[3]

General Synthesis Workflow

The synthesis of N-alkyl derivatives of benzotriazole is often achieved through direct alkylation using alkyl halides in the presence of a base. This reaction can produce a mixture of N1 and N2 isomers, the proportions of which can be influenced by reaction conditions such as time and temperature.[9]

G cluster_start Starting Materials cluster_process Reaction & Processing cluster_end Products Benzotriazole 1H-Benzotriazole Reaction Direct Alkylation Reaction Benzotriazole->Reaction AlkylHalide Methyl Halide (e.g., CH₃I) AlkylHalide->Reaction Base Base (e.g., KOH) Base->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Separation Isomer Separation (e.g., Column Chromatography) Reaction->Separation Yields mixture of isomers Product1 1-Methyl-1H-benzotriazole (N1 Isomer) Separation->Product1 Product2 2-Methyl-1H-benzotriazole (N2 Isomer) Separation->Product2 Purification Purification (e.g., Recrystallization) Product1->Purification

Caption: General workflow for the synthesis of N-methyl benzotriazole isomers.

Detailed Experimental Protocol: Synthesis via Methylation

This protocol describes a representative method for the N-alkylation of 4,5,6,7-tetrabromo-1H-benzotriazole, which can be adapted for the synthesis of 1-methyl-1H-benzotriazole from its parent compound.[9]

  • Reagent Preparation: Dissolve 1H-benzotriazole in a suitable solvent such as methanol.

  • Addition of Base: Add a base, for example, potassium hydroxide (KOH), to the solution to deprotonate the benzotriazole, forming the benzotriazolide anion.

  • Alkylation: Introduce the alkylating agent, such as methyl iodide, to the reaction mixture. The reaction is typically stirred at a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) to determine the point of completion.

  • Workup: Once the reaction is complete, neutralize the mixture and perform a solvent extraction to isolate the crude product.

  • Purification: The resulting mixture of 1-methyl and 2-methyl isomers is then separated and purified, commonly by flash column chromatography, to yield the desired 1-methyl-1H-benzotriazole.[9]

Core Application: Corrosion Inhibition

One of the most significant industrial applications of 1-methyl-1H-benzotriazole and its parent compound is as a corrosion inhibitor, particularly for copper and its alloys.[1][2][4] It is widely used in formulations for cooling systems, lubricants, antifreeze, and de-icing agents to protect metallic components from degradation.[1][2][4]

Mechanism of Corrosion Inhibition

The effectiveness of benzotriazoles as corrosion inhibitors stems from their ability to form a robust, protective film on the metal surface.[1][10] This process occurs via chemisorption.

  • Adsorption: The benzotriazole molecule, with its electron-rich nitrogen atoms, is attracted to the metal surface.[8]

  • Complex Formation: The nitrogen atoms donate their lone pair of electrons to the vacant d-orbitals of the metal atoms (e.g., copper), forming a strong coordinate bond.[8]

  • Protective Barrier: This interaction results in the formation of a dense, insoluble polymeric complex film (e.g., [Cu(I)BTA]n) on the metal surface.[8] This passive layer acts as a physical barrier, isolating the metal from corrosive elements like oxygen, water, and chlorides, thereby preventing the electrochemical reactions that lead to corrosion.[1][8]

The methyl group in 5-methyl-1H-benzotriazole can enhance this protective effect due to its hydrophobic nature, further repelling aqueous corrosive media.[11]

G cluster_metal Metal Surface (e.g., Copper) cluster_inhibitor Inhibitor Molecule cluster_environment Corrosive Environment Metal Cu atoms with vacant d-orbitals ProtectiveLayer Dense, Insoluble Protective Film Metal->ProtectiveLayer Forms complex BTA 1-Methyl-1H-benzotriazole (with N lone pairs) BTA->Metal Chemisorption: N atoms donate e⁻ Corrosive O₂, H₂O, Cl⁻ Corrosive->ProtectiveLayer Blocked

Caption: Mechanism of corrosion inhibition by 1-methyl-1H-benzotriazole.

Protocol: Evaluating Corrosion Inhibition by Weight Loss

This self-validating protocol provides a standard method for quantifying the efficiency of a corrosion inhibitor.

  • Specimen Preparation: Prepare pre-weighed metal coupons (e.g., copper) of known surface area. Clean and degrease the surfaces according to standard procedures (e.g., using acetone).

  • Solution Preparation: Prepare the corrosive medium (e.g., 3.5% NaCl solution) with and without various concentrations of 1-methyl-1H-benzotriazole.

  • Immersion Test: Immerse the prepared metal coupons completely in the test solutions for a specified duration (e.g., 24 hours) at a constant temperature.

  • Post-Test Cleaning: After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., using a dilute acid solution), rinse, dry, and re-weigh them.

  • Calculation of Corrosion Rate (CR):

    • CR (mm/year) = (K × W) / (A × T × D)

    • Where: K = constant (8.76 × 10⁴), W = weight loss (grams), A = surface area (cm²), T = immersion time (hours), D = density of the metal (g/cm³).

  • Calculation of Inhibition Efficiency (IE%):

    • IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

    • Where: CR_uninhibited is the corrosion rate in the absence of the inhibitor, and CR_inhibited is the corrosion rate in the presence of the inhibitor.

Role in Organic Synthesis: A Versatile Auxiliary

Benzotriazole and its derivatives are highly valued as "synthetic auxiliaries."[12] This is due to the unique properties of the benzotriazole group: it can be easily introduced into a molecule, it activates the molecule for subsequent transformations, and it can function as an excellent leaving group when its role is complete.[12][13] This methodology has been applied to the synthesis of various heterocycles, peptides, and other complex organic structures.[13] N-acylbenzotriazoles, for example, are superior acylating agents that are more stable than traditional acid chlorides and are valuable in peptide chemistry.[13]

Emerging Applications in Medicinal Chemistry

The benzotriazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds.[3][14] Derivatives have demonstrated a wide spectrum of pharmacological activities, making them attractive candidates for drug discovery and development.[15][16][17][18]

Spectrum of Biological Activities
  • Antimicrobial (Antibacterial & Antifungal): Many benzotriazole derivatives exhibit potent activity against various bacterial and fungal strains, including resistant pathogens like MRSA.[17][19]

  • Antiviral: N-alkyl derivatives of benzotriazole have been synthesized and tested for their ability to inhibit the NTPase/helicase enzymes of viruses like Hepatitis C (HCV) and West Nile Virus (WNV).[9]

  • Anticancer: Certain derivatives, such as vorozole and 4,5,6,7-tetrabromobenzotriazole (TBB), have been investigated as anticancer agents, notably as inhibitors of enzymes like protein kinase CK2, which is involved in tumor growth.[17][20]

  • Antioxidant and Anti-inflammatory: Benzotriazole compounds have shown significant potential as antioxidants, which are agents that stabilize free radicals.[16][21] Some derivatives also possess anti-inflammatory properties.[16][21]

The mechanism of action for many of these activities involves the inhibition of key enzymes.[19] The benzotriazole structure serves as a versatile scaffold that can be modified to achieve specific interactions with biological targets.[20]

G cluster_core Benzotriazole Scaffold cluster_apps Pharmacological Applications Core 1-Methyl-1H-Benzotriazole Core Structure Anticancer Anticancer Core->Anticancer Enzyme Inhibition (e.g., Kinase CK2) Antiviral Antiviral Core->Antiviral Helicase Inhibition (e.g., HCV) Antibacterial Antibacterial Core->Antibacterial Targeting Bacterial Cell Processes Antifungal Antifungal Core->Antifungal Disrupting Fungal Cell Integrity Antioxidant Antioxidant Core->Antioxidant Free Radical Scavenging

Caption: Role of the benzotriazole scaffold in drug discovery.

Safety and Handling

1-Methyl-1H-benzotriazole is classified under the Globally Harmonized System (GHS) with the following primary hazards: Harmful if swallowed, causes serious eye irritation, and may cause skin and respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn when handling the compound.

Conclusion and Future Outlook

1-Methyl-1H-benzotriazole is a multifaceted compound whose importance extends far beyond its primary role as a corrosion inhibitor.[1] Its unique chemical architecture makes it an invaluable tool in organic synthesis and a promising scaffold for the development of new therapeutic agents.[1][20] Future research will likely focus on synthesizing novel derivatives with enhanced biological activities and exploring their mechanisms of action to address challenges in medicine, such as antimicrobial resistance and cancer therapy.[16][20] The continued exploration of this versatile heterocycle promises to unlock new solutions in both materials science and human health.

References

  • Vertex AI Search. (2024). Understanding Methyl 1H Benzotriazole and Its Applications in Chemical Research.
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  • ChemicalBook. (2025). 1-METHYLBENZOTRIAZOLE Chemical Properties, Uses, Production.
  • Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Antiviral Chemistry & Chemotherapy.
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  • ResearchGate. (2020). 5-Methyl-1H-Benzotriazole as an Effective Corrosion Inhibitor for Ultra-Precision Chemical Mechanical Polishing of Bearing Steel.
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  • Lupine Publishers. (2018). Benzotriazole: A Versatile Synthetic Auxiliary.
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A Technical Guide to the Preliminary Biological Screening of Benzotriazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzotriazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and its presence in numerous pharmaceuticals.[1] This bicyclic heterocyclic system is a privileged structure, capable of engaging in a wide array of biological interactions, leading to derivatives with antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4] The incorporation of a carboxylic acid moiety onto this scaffold provides a crucial synthetic handle. This carboxyl group allows for straightforward derivatization through amide or ester bond formation, enabling the creation of diverse chemical libraries from a common core.[5]

This guide provides a comprehensive framework for the preliminary biological evaluation of novel benzotriazole carboxylate derivatives. As a Senior Application Scientist, my objective is not to provide a rigid set of instructions, but to impart a strategic, field-proven approach to screening. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system designed to generate reliable and actionable data for drug discovery professionals.

Section 1: Foundational Screening: Antimicrobial Activity

Expertise & Experience: The extensive literature documenting the antibacterial and antifungal properties of benzotriazole derivatives makes antimicrobial screening a logical and cost-effective starting point.[1][6] A positive result in this foundational screen provides an early indication of bioactivity and can guide subsequent, more complex assays. We prioritize the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), as it is a quantitative, high-throughput, and standardized technique endorsed by bodies like the Clinical and Laboratory Standards Institute (CLSI).[7]

Antimicrobial Screening Workflow

cluster_prep Compound & Inoculum Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare serial dilutions of test compounds in 96-well plate p2 Prepare standardized microbial inoculum (0.5 McFarland) a1 Inoculate wells with microbial suspension p2->a1 a2 Incubate plate at 37°C for 18-24 hours d1 Visually inspect for turbidity (growth) a2->d1 d2 Determine MIC: Lowest concentration with no visible growth d1->d2 cluster_prep Cell Culture & Treatment cluster_assay SRB Assay cluster_analysis Data Analysis p1 Seed cancer cell lines in 96-well plates p2 Treat cells with serial dilutions of compounds p1->p2 a1 Incubate for 48-72 hours p2->a1 a2 Fix cells with Trichloroacetic Acid (TCA) a1->a2 a3 Stain with SRB dye a2->a3 a4 Solubilize bound dye with Tris base a3->a4 d1 Measure absorbance at ~510 nm a4->d1 d2 Calculate % growth inhibition and determine GI50 values d1->d2

Caption: Workflow for antiproliferative screening using the SRB assay.

Experimental Protocol: Sulforhodamine B (SRB) Assay
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. [8]2. Cell Seeding: Seed the cells into 96-well plates at an optimized density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with serial dilutions of the benzotriazole carboxylate derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). [8]4. Cell Fixation: After incubation, gently discard the supernatant and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour. [8]5. Staining: Wash the plates with water and air-dry. Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes. [8]6. Washing and Solubilization: Remove the unbound dye by washing the plates with 1% (v/v) acetic acid and allow them to air-dry. Solubilize the protein-bound dye by adding 10 mM Tris base solution to each well.

  • Absorbance Measurement: Read the absorbance on a microplate reader at approximately 510 nm.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 (concentration causing 50% growth inhibition) value for each compound using non-linear regression analysis.

Data Presentation: Antiproliferative Activity

| Compound ID | GI50 (µM) | | :--- | :---: | :---: | :---: | | | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | | BZC-001 | >100 | >100 | >100 | | BZC-002 | 15.2 | 25.8 | 18.5 | | BZC-003 | 2.1 | 5.6 | 3.4 | | Doxorubicin | 0.05 | 0.08 | 0.06 |

Section 3: Targeted Screening: Antiviral Assays

Expertise & Experience: Given the documented antiviral potential of benzotriazoles, a targeted screen is warranted. [2][9]A primary antiviral screen should prioritize safety, throughput, and the ability to generate a clear selectivity index. We advocate for a pseudovirus entry assay. This system uses non-replicating viral particles carrying a reporter gene (like luciferase) and expressing the envelope glycoprotein of a target virus (e.g., SARS-CoV-2 Spike, Influenza HA). This approach is safer than using live viruses and directly interrogates the viral entry step, a common target for small molecule inhibitors. [10] Trustworthiness: The core of a reliable antiviral screen is the differentiation between true antiviral activity and general cytotoxicity. Therefore, running a parallel cytotoxicity assay on the same host cells is mandatory. [9]The resulting Selectivity Index (SI = CC50 / EC50) is the key metric for identifying promising candidates; a higher SI value indicates a greater therapeutic window.

Antiviral Screening Workflow

cluster_prep Assay Setup cluster_assay Infection & Measurement cluster_analysis Data Analysis p1 Seed host cells in 96-well plates p2 Pre-treat cells with compound dilutions p1->p2 a1 Infect with pseudovirus (reporter) p2->a1 a2 Incubate for 48-72 hours a1->a2 a3 Measure reporter activity (e.g., Luciferase) a2->a3 d1 Calculate % inhibition and determine EC50 a3->d1 d2 Determine CC50 from parallel cytotoxicity assay d1->d2 d3 Calculate Selectivity Index (SI = CC50 / EC50) d2->d3

Caption: Workflow for a pseudovirus entry inhibition assay.

Experimental Protocol: Pseudovirus Entry Inhibition Assay
  • Cell Culture: Seed permissive host cells (e.g., HEK293T-ACE2 for SARS-CoV-2 pseudovirus) in white, clear-bottom 96-well plates and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with serial dilutions of the benzotriazole derivatives for 1 hour prior to infection.

  • Infection: Add a standardized amount of pseudovirus particles to each well.

  • Incubation: Incubate the plates for 48-72 hours to allow for viral entry and expression of the reporter gene.

  • Reporter Gene Assay: Measure the reporter signal (e.g., add luciferase substrate and measure luminescence) using a plate reader.

  • Cytotoxicity Assay (Parallel Plate): On a separate plate prepared identically but without pseudovirus addition, perform a cell viability assay (e.g., CellTiter-Glo®) to measure the cytotoxic concentration (CC50) of the compounds. [9]7. Data Analysis:

    • Calculate the half-maximal effective concentration (EC50) from the infection plate by normalizing the data to vehicle controls and performing non-linear regression.

    • Calculate the half-maximal cytotoxic concentration (CC50) from the parallel cytotoxicity plate.

    • Determine the Selectivity Index (SI) by dividing the CC50 by the EC50.

Data Presentation: Antiviral Activity
Compound IDEC50 (µM)CC50 (µM)Selectivity Index (SI)
BZC-001>50>100N/A
BZC-00212.5>100>8
BZC-0031.88547.2
Remdesivir (Control)0.5>100>200

Section 4: Mechanistic Insight: Enzyme Inhibition Assays

Expertise & Experience: Many drugs exert their effects by inhibiting enzymes. [11][12]An enzyme inhibition assay can provide the first clues into a compound's mechanism of action and is a critical step in target-based drug discovery. [13][14]Given the prevalence of protein kinases as drug targets, a generic kinase inhibition assay is an excellent representative screen. This assay can identify compounds that interfere with the fundamental process of ATP utilization and phosphoryl transfer, activities relevant to oncology, immunology, and more. [15]

Enzyme Inhibition Workflow

cluster_prep Reaction Setup cluster_assay Detection cluster_analysis Data Analysis p1 Add buffer, kinase, and test compound to 384-well plate p2 Initiate reaction by adding substrate and ATP p1->p2 a1 Incubate at RT p2->a1 a2 Stop reaction and add detection reagent (e.g., ADP-Glo™) a1->a2 a3 Measure signal (e.g., Luminescence) a2->a3 d1 Normalize data to positive/negative controls a3->d1 d2 Calculate % inhibition and determine IC50 d1->d2

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
  • Reagent Preparation: Prepare assay buffer, a solution of the target kinase, a peptide substrate, and ATP at an appropriate concentration (often near the Km for ATP).

  • Assay Plate Setup: In a 384-well plate, add the test compounds at various concentrations.

  • Enzyme Addition: Add the kinase enzyme to the wells containing the compounds and incubate briefly to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Allow the reaction to proceed at room temperature for a set period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the product. A common method is to measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay), which converts ADP to ATP and then uses the new ATP in a luciferase/luciferin reaction to generate a light signal. The signal is inversely proportional to kinase activity.

  • Controls (Trustworthiness):

    • Positive Control: A known inhibitor of the kinase (e.g., Staurosporine) to define 100% inhibition.

    • Negative (Vehicle) Control: A reaction with DMSO to define 0% inhibition (maximum enzyme activity).

  • Data Analysis: Normalize the luminescence data to the controls and calculate the percent inhibition for each compound concentration. Determine the IC50 value (concentration causing 50% enzyme inhibition) by fitting the data to a dose-response curve.

Data Presentation: Enzyme Inhibition

| Compound ID | Target Kinase IC50 (µM) | | :--- | :---: | :---: | | | Kinase A | Kinase B | | BZC-001 | >50 | >50 | | BZC-002 | 22.1 | 45.3 | | BZC-003 | 0.8 | 15.6 | | Staurosporine | 0.01 | 0.008 |

Conclusion and Future Directions

This guide outlines a strategic, multi-tiered approach to the preliminary biological screening of novel benzotriazole carboxylates. By starting with broad, foundational assays for antimicrobial and antiproliferative activity and progressing to more targeted viral entry and enzyme inhibition screens, researchers can efficiently identify and prioritize promising lead compounds. A "hit" from any of these screens does not mark an endpoint, but rather the beginning of a more focused investigation. Subsequent steps include secondary screening against broader panels, detailed mechanism-of-action studies to identify the specific molecular target, structure-activity relationship (SAR) optimization to improve potency and selectivity, and eventual progression to in vivo models to assess efficacy and safety. This logical progression ensures that resources are directed toward compounds with the highest potential for therapeutic development.

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A Theoretical and Computational Guide to Ethyl 1-methyl-1H-benzotriazole-5-carboxylate: From Molecular Structure to Potential Biological Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzotriazole scaffold is a cornerstone in medicinal chemistry, prized for its versatile biological activities and its role as a stable, lipophilic bioisostere.[1][2] This technical guide provides an in-depth theoretical examination of a specific derivative, ethyl 1-methyl-1H-benzotriazole-5-carboxylate. We move beyond simple characterization to explore the molecule's quantum chemical properties and its potential interactions with biological targets. This document serves as a comprehensive workflow for researchers, scientists, and drug development professionals, detailing the synergy between synthetic chemistry, spectroscopic validation, and advanced computational modeling to unlock the therapeutic potential of novel heterocyclic compounds.

Introduction: The Significance of the Benzotriazole Core

Benzotriazole and its derivatives are heterocyclic compounds of immense interest in the pharmaceutical and material sciences.[1][3] Their unique chemical structure, featuring a fused benzene and triazole ring, imparts a range of valuable properties. In drug development, they are recognized for a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[2][4][5] The stability of the benzotriazole ring system and its ability to engage in various non-covalent interactions make it a privileged scaffold in the design of enzyme inhibitors and receptor modulators.[6]

This guide focuses on ethyl 1-methyl-1H-benzotriazole-5-carboxylate, a derivative featuring an ester functional group that can serve as a key interaction point or a handle for further synthetic modification. Our objective is to present a holistic theoretical framework, demonstrating how computational chemistry techniques can be leveraged to predict molecular properties and guide the experimental design of new therapeutic agents. We will detail the protocols for quantum chemical calculations and molecular docking simulations, explaining the causality behind each methodological choice to ensure a robust and validated in silico model.

Molecular Genesis: Synthesis and Spectroscopic Validation

A robust theoretical model is built upon a confirmed molecular structure. The logical synthetic precursor to ethyl 1-methyl-1H-benzotriazole-5-carboxylate is ethyl 3-amino-4-(methylamino)benzoate. The synthesis involves a classical diazotization reaction, where the adjacent primary and secondary amino groups are cyclized to form the triazole ring.

Proposed Synthetic Protocol

This protocol is adapted from established methods for benzotriazole synthesis.[7]

  • Dissolution: Dissolve ethyl 3-amino-4-(methylamino)benzoate (1.0 eq) in a mixture of glacial acetic acid and water.[8][9][10]

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath to control the exothermic diazotization reaction.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. The nitrous acid formed in situ reacts with the amino groups.

  • Reaction: Stir the mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours to ensure complete cyclization.

  • Isolation: The product, ethyl 1-methyl-1H-benzotriazole-5-carboxylate, will precipitate from the reaction mixture. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold water to remove residual salts and acid. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified compound.

Spectroscopic Confirmation: The Experimental Benchmark

Before any theoretical work commences, the identity and purity of the synthesized compound must be unequivocally confirmed. This serves as the essential "ground truth" for validating our computational results.

Technique Expected Key Signals for Ethyl 1-methyl-1H-benzotriazole-5-carboxylate
¹H NMR Signals corresponding to the aromatic protons on the benzotriazole ring, a singlet for the N-methyl protons, and a characteristic quartet and triplet for the ethyl ester protons.
¹³C NMR Resonances for the distinct aromatic carbons, the N-methyl carbon, the carbonyl carbon of the ester, and the two carbons of the ethyl group.
FT-IR (cm⁻¹) A strong absorption band around 1700-1720 cm⁻¹ for the C=O stretch of the ester. Aromatic C-H stretching above 3000 cm⁻¹, and C-N stretching vibrations within the fingerprint region.
Mass Spec (MS) The molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₁N₃O₂).[11]

Part 1: In Silico Structural and Electronic Characterization (Quantum Chemistry)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules.[12][13] It provides a balance of computational cost and accuracy, making it an indispensable tool in modern chemical research.

Computational Methodology: A Self-Validating System

The protocol described below is designed to create a reliable and validated computational model of the title compound.

G cluster_input Input Phase Input Initial 3D Structure (e.g., from ChemDraw) GeoOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->GeoOpt Initial Coordinates FreqCalc Frequency Calculation (Validation & IR Spectra) GeoOpt->FreqCalc Optimized Structure OptGeo Optimized Geometry (Bond Lengths, Angles) GeoOpt->OptGeo ElecProp Electronic Properties (HOMO, LUMO, MEP) FreqCalc->ElecProp Confirmed Minimum VibSpec Calculated IR Spectrum FreqCalc->VibSpec Output ReactMap Reactivity Maps (HOMO-LUMO, MEP) ElecProp->ReactMap

Caption: Workflow for DFT-based molecular property prediction.

Step-by-Step Protocol:

  • Structure Preparation: Generate an initial 3D structure of the molecule using a chemical drawing program.

  • Geometry Optimization:

    • Method: Perform a full geometry optimization using the DFT method.

    • Rationale (Expertise): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is selected as it provides a highly reliable balance between accuracy for electron correlation effects and computational efficiency for organic molecules.[12] The 6-311++G(d,p) basis set is chosen because it is extensive, including diffuse functions (++) to accurately model lone pairs and polarization functions (d,p) to correctly describe bonding in a heterocyclic system.

  • Vibrational Frequency Calculation:

    • Method: Perform a frequency calculation on the B3LYP-optimized geometry at the same level of theory.

    • Rationale (Trustworthiness): This step is critical for two reasons. First, the absence of imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum. Second, the calculated vibrational modes can be directly compared to the experimental FT-IR spectrum to validate the accuracy of the computational model. A scaling factor (typically ~0.96 for B3LYP) is often applied to the calculated frequencies to account for anharmonicity.

Analysis of Molecular Properties

Geometric Analysis: The optimized structure provides theoretical values for bond lengths and angles. Comparing these to standard values or, if available, X-ray crystallography data for similar compounds, serves as another layer of validation.[13][14][15]

Parameter Description Expected Theoretical Value (Å)
C=O (Ester) Carbonyl bond length~1.21 Å
C-O (Ester) Single bond length~1.35 Å
N-N (Triazole) Bonds within the triazole ring~1.33 - 1.38 Å
N-C (N-methyl) N-methyl bond length~1.46 Å

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

  • The HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals (ΔE = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting sites for electrophilic and nucleophilic attack.

  • Electron-Rich Regions (Red/Yellow): Indicate negative potential, typically around electronegative atoms like oxygen and nitrogen. These are sites susceptible to electrophilic attack.

  • Electron-Poor Regions (Blue): Indicate positive potential, often around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack. For our target molecule, the carbonyl oxygen of the ester would be a prominent electron-rich site.

Part 2: Probing Biological Interactions (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[16][17] It is a cornerstone of structure-based drug design.

Target Selection Rationale

Given that many benzotriazole derivatives exhibit antifungal properties, a logical and well-documented target is lanosterol 14-α-demethylase (CYP51) .[18] This enzyme is essential for ergosterol biosynthesis in fungi, and its inhibition disrupts the fungal cell membrane. We will use the crystal structure of Aspergillus fumigatus N-myristoyl transferase (PDB ID: 4CAW) as a representative target to illustrate the docking protocol, as it has been used in published studies with benzotriazoles.[4][16][19]

Molecular Docking Protocol

This protocol outlines a standard workflow using widely available software like AutoDock Tools and AutoDock Vina.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., PDB: 4CAW) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Grid 4. Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig 3. Prepare Ligand (Energy minimize, assign charges) PrepLig->Grid Dock 5. Run Docking Simulation (AutoDock Vina) Grid->Dock Results 6. Analyze Poses (Binding Energy, Interactions) Dock->Results Visualize 7. Visualize Complex (PyMOL, Chimera) Results->Visualize

Caption: Standard workflow for a molecular docking experiment.

Step-by-Step Methodology:

  • Receptor Preparation: Download the protein crystal structure from the Protein Data Bank (PDB). Using software like AutoDock Tools, remove water molecules, co-crystallized ligands, and add polar hydrogens.

  • Ligand Preparation: Use the DFT-optimized structure of ethyl 1-methyl-1H-benzotriazole-5-carboxylate. Assign charges (e.g., Gasteiger charges) and define rotatable bonds.

  • Grid Box Definition: Define the search space for the docking algorithm. This is typically a 3D box centered on the active site of the protein, often defined by the position of a co-crystallized native ligand.

  • Docking Simulation: Run the docking simulation using an algorithm like AutoDock Vina. The program will generate multiple possible binding poses for the ligand within the active site.

  • Results Analysis: The primary output is a ranked list of binding poses based on their predicted binding affinity (or docking score), typically in kcal/mol. The pose with the lowest binding energy is considered the most favorable.

Analysis of Binding Interactions

A low binding energy score indicates a potentially strong interaction. However, a qualitative analysis of the binding pose is essential.

  • Hydrogen Bonds: Identify hydrogen bonds between the ligand and protein residues (e.g., between the ester's carbonyl oxygen and a donor residue like an arginine or lysine).

  • Hydrophobic Interactions: The benzotriazole ring is likely to form hydrophobic and π-stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the active site.

  • Key Residues: Note the specific amino acid residues involved in these interactions. This information is critical for understanding the structure-activity relationship (SAR) and for designing more potent derivatives.

Interaction Type Potential Ligand Moiety Involved Potential Protein Residues Involved Predicted Binding Energy (kcal/mol)
Hydrogen BondEster Carbonyl Oxygen (Acceptor)Arg, Lys, Ser (Donors)-7.5 to -9.0
HydrophobicBenzene Ring of BenzotriazoleVal, Leu, Ile
π-π StackingBenzotriazole Ring SystemTyr, Phe, Trp

Conclusion and Future Outlook

This guide has outlined a comprehensive theoretical framework for the analysis of ethyl 1-methyl-1H-benzotriazole-5-carboxylate. By integrating validated computational methodologies, we can move from a simple 2D structure to a rich, three-dimensional understanding of its molecular properties and potential biological function.

The DFT calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic signatures, which are essential for validating experimental data. Furthermore, molecular docking simulations offer a powerful hypothesis-generating tool, predicting how the molecule might interact with a specific protein target and providing a rational basis for future drug design efforts. The predicted binding mode can guide synthetic chemists in modifying the scaffold to enhance potency and selectivity, for instance, by introducing groups that can form additional hydrogen bonds or optimize hydrophobic contacts. This synergistic cycle of in silico prediction and experimental validation accelerates the drug discovery process, saving valuable time and resources.

References

  • Shafi, S., et al. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Applied Biochemistry and Biotechnology. [16]

  • ResearchGate. (n.d.). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles | Request PDF. [19]

  • Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Antiviral Chemistry & Chemotherapy.

  • Shafi, S., et al. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. National Center for Biotechnology Information. [4]

  • Kauthale, S., et al. (2015). Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents. Bioorganic & Medicinal Chemistry Letters. [18]

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  • Benchchem. (n.d.). Benzotriazole-5-carboxylic acid | 60932-58-3. [7]

  • Chitrala, K., et al. (2015). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry. [5]

  • Growing Science. (2025). Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications. Chemical Methodologies.

  • Automated Topology Builder. (n.d.). Ethyl1-methyl-1H-benzotriazole-5-carboxylate | C10H11N3O2. [11]

  • ChemicalBook. (n.d.). ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis. [8]

  • IJCRT. (2025). Review Of Benzotriazole. International Journal of Creative Research Thoughts. [2]

  • Himmi, B., et al. (2023). A quinoline-benzotriazole derivative: Synthesis, crystal structure and characterization by using spectroscopic, DFT and molecular docking methods. Results in Chemistry. [12]

  • R Discovery. (2024). Investigation on Hirshfeld surface analysis, molecular geometry, DFT, MEP, and molecular docking analysis on benzotriazole oxalate against SARS-CoV-2 virus. [17]

  • Li, X., et al. (2013). 3D-QSAR and Molecular Docking Studies on Benzotriazoles as Antiproliferative Agents and Histone Deacetylase Inhibitors. Bulletin of The Korean Chemical Society. [6]

  • Monbaliu, J-C. M. (Ed.). (n.d.). The Chemistry of Benzotriazole Derivatives. National Academic Digital Library of Ethiopia. [3]

  • Gless, B. H., & Olsen, C. A. (2020). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology. [9]

  • University of Copenhagen. (2020). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. University of Copenhagen Research Portal. [10]

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. [13]

  • ResearchGate. (2011). Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. [14]

  • Gurbanov, A. V., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [15]

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Introduction: The Architectural Versatility of a Fused Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Benzotriazole Core Structure

Benzotriazole (C₆H₅N₃) is a bicyclic heterocyclic compound featuring a benzene ring fused to a 1,2,3-triazole ring.[1][2][3] This deceptively simple architecture gives rise to a molecule of remarkable stability and chemical versatility, establishing it as a cornerstone in fields ranging from medicinal chemistry to materials science. The stability of the benzotriazole core is enhanced by the fused aromatic benzene ring, which strengthens the conjugate base.[3]

A key feature of the benzotriazole structure is its existence in two tautomeric forms: the 1H- and 2H-isomers.[3] While both forms can exist, experimental and theoretical studies have established that the 1H-tautomer is the predominant and more stable form in solid, solution, and gas phases at room temperature.[3][4] This inherent structural duality, combined with its weak acidic (pKa ≈ 8.2) and basic (pKa < 0) properties, allows the benzotriazole moiety to act as both an electron donor and an electron acceptor, underpinning its wide-ranging applications.[3][5] It is this unique combination of stability, reactivity, and structural features that has made the benzotriazole nucleus a "privileged scaffold" in drug discovery and a highly effective functional moiety in industrial applications.[6][7]

Benzotriazole_Synthesis General Synthesis of 1H-Benzotriazole reagents o-phenylenediamine + NaNO₂ / CH₃COOH intermediate Monodiazonium Intermediate reagents->intermediate 1. Diazotization product 1H-Benzotriazole intermediate->product 2. Spontaneous Intramolecular Cyclization

Caption: Key stages in the synthesis of 1H-benzotriazole.

Experimental Protocol: Synthesis of 1H-Benzotriazole

This protocol is adapted from established and verified synthetic procedures. [7][8] Materials:

  • o-phenylenediamine (10.8 g, 0.1 mol)

  • Glacial acetic acid (12.0 g, 0.2 mol)

  • Sodium nitrite (7.5 g, 0.109 mol)

  • Deionized water

  • Ice bath

  • Beakers, magnetic stirrer, Büchner funnel

Procedure:

  • In a 1-liter beaker, dissolve 10.8 g of o-phenylenediamine in a mixture of 12.0 g of glacial acetic acid and 30 mL of water. Gentle warming may be applied to ensure complete dissolution. [7][8]2. Cool the resulting solution to 5-15 °C in an ice bath while stirring. [7][8]3. In a separate beaker, prepare a solution of 7.5 g of sodium nitrite in 15 mL of water and cool it. [7]4. Add the cold sodium nitrite solution to the o-phenylenediamine solution all at once. The reaction is exothermic, and the temperature will rise rapidly. [7][8]5. Once the initial reaction subsides, allow the mixture to stand in the ice bath for approximately 3 hours, with occasional stirring, until it solidifies into a mass. [8]6. Collect the crude solid product by vacuum filtration using a Büchner funnel. [8]7. Wash the collected solid thoroughly with 200 mL of ice-cold water to remove residual acid and salts. [8]8. Dry the tan-colored product overnight at 45-50 °C. The expected yield is 110-116 g from a 1-mole scale reaction, indicating high efficiency. [8]9. For higher purity, the crude product can be distilled under reduced pressure (boiling point 201–204 °C at 15 mm Hg) and then recrystallized from benzene. [8]

The Role of Benzotriazole in Medicinal Chemistry

The benzotriazole moiety is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. [6]This has led to the development of a vast library of derivatives with a broad spectrum of pharmacological activities. [9][10][11]The three nitrogen atoms of the triazole ring are adept at forming hydrogen bonds and coordination bonds, while the fused benzene ring allows for π-π stacking interactions, enabling effective binding to enzymes and receptors. [12] Key Therapeutic Applications:

  • Antimicrobial Activity: Benzotriazole derivatives, particularly those functionalized with halogens or alkyl groups, exhibit potent antibacterial and antifungal activity. [6]Their mechanism often involves the disruption of microbial cell membranes, leading to cell lysis. [6]Certain derivatives have shown efficacy against resistant strains like MRSA and pathogenic fungi such as Candida albicans and Aspergillus niger. [6]* Anticancer Activity: Several benzotriazole-based compounds have emerged as promising anticancer agents. [12]They often function by selectively inhibiting key enzymes crucial for tumor growth and progression. [6]For example, 4,5,6,7-tetrabromobenzotriazole (TBB) is a commercially available drug that acts as a highly selective inhibitor of protein kinase CK2. [12]Another example, Vorozole, is an antineoplastic agent that has been in clinical trials. [12]* Antiviral Activity: The benzotriazole scaffold has been integrated into molecules designed to combat viral infections. N-alkylation of the benzotriazole ring has been shown to enhance inhibitory activity against the helicase enzymes of viruses like Hepatitis C (HCV) and West Nile Virus (WNV). [13]* Analgesic and Anti-inflammatory Effects: Certain derivatives have demonstrated significant analgesic and anti-inflammatory properties, with some compounds showing activity comparable or superior to standard drugs in preclinical studies. [6]

Medicinal_Scaffold Benzotriazole as a Versatile Medicinal Scaffold cluster_core cluster_activities Pharmacological Activities Core Benzotriazole Core Anticancer Anticancer (e.g., Kinase Inhibition) Core->Anticancer Antimicrobial Antimicrobial (e.g., Membrane Disruption) Core->Antimicrobial Antiviral Antiviral (e.g., Helicase Inhibition) Core->Antiviral Analgesic Analgesic & Anti-inflammatory Core->Analgesic R1 R₁ R1->Core N-Substitution (Alkylation, Acylation) R2 R₂ R2->Core Ring Substitution (Halogenation) R3 R₃ R3->Core Fusion with other Heterocycles

Caption: Modification of the benzotriazole core to generate diverse bio-activities.

Derivative Class Example Compound Biological Activity Quantitative Data (IC₅₀ / MIC)
Halogenated Benzotriazoles4,5,6,7-Tetrabromobenzotriazole (TBB)Anticancer (Protein Kinase CK2 inhibitor)High selectivity for CK2 [12]
N-Alkyl Benzotriazoles2-methyl/ethyl/propyl tetrabromobenzotriazoleAntiviral (HCV Helicase inhibitor)IC₅₀ ≈ 6.5 µM [13]
Fused Quinolone SystemsTriazolo[4,5-f]-quinolinone carboxylic acidsAntibacterial (E. coli)MIC = 12.5 to 25 mg/mL [6]
FAK InhibitorsBenzotriazole-1,3,4-oxadiazole hybridAnticancer (FAK inhibitor)IC₅₀ = 0.9 to 1.5 µmol/L [12]

Industrial Significance: From Corrosion Prevention to UV Protection

Beyond the pharmaceutical realm, the benzotriazole core is a workhorse in industrial materials science, primarily as a corrosion inhibitor and a UV stabilizer.

Corrosion Inhibition

Benzotriazole is a highly effective corrosion inhibitor, especially for copper and its alloys like brass. [1][14][15]Its mechanism of action is based on chemisorption, where the molecule forms a robust, passive, and insoluble protective film on the metal surface. [1][16] The process involves the electron-rich nitrogen atoms of the triazole ring donating electrons to the vacant d-orbitals of copper atoms on the surface. [16]This interaction forms strong covalent and coordination bonds, creating a polymeric complex film (often described as [Cu(I)BTA]ₙ). [1][16]This thin but dense barrier physically blocks corrosive agents like oxygen, water, and chlorides from reaching the underlying metal, thereby preventing oxidative degradation. [15][16]This property is invaluable in applications such as industrial water treatment systems, automotive antifreeze and cooling fluids, and lubricants. [6][15]

Corrosion_Inhibition cluster_0 cluster_1 Mechanism of Protection Corrosive Corrosive Environment (O₂, H₂O, Cl⁻) Surface Copper Surface (Cu) Corrosive->Surface attacks Film Protective [Cu(I)BTA]ₙ Film Corrosive->Film Blocked BTA Benzotriazole (BTA) molecules BTA->Film Chemisorption & Forms Film->Surface Passivates & Protects

Caption: Benzotriazole forming a protective film on a copper surface.

UV Stabilization

Derivatives of 2-(2-hydroxyphenyl)benzotriazole are widely used as UV absorbers to protect polymers, plastics, and coatings from photodegradation caused by sunlight. [6][17][18]The remarkable photostability of these compounds stems from an ultrafast and efficient photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT) . [17][19][20] Upon absorbing a high-energy UV photon, the molecule undergoes a rapid transfer of the phenolic proton to a nitrogen atom on the benzotriazole ring. [20]This creates an excited-state zwitterionic structure which quickly returns to the ground state through non-radiative decay, dissipating the absorbed UV energy as harmless thermal energy. [20]This cycle regenerates the original molecule, allowing it to absorb many more photons without degrading itself. Interestingly, research has shown that substituting the benzotriazole ring with electron-withdrawing groups (EWGs) can dramatically improve photostability, even though it weakens the intramolecular hydrogen bond traditionally thought to be solely responsible for the effect. [17]

Conclusion

The benzotriazole core represents a masterful intersection of structural stability and functional reactivity. Its straightforward synthesis provides access to a scaffold that can be meticulously tailored for highly specific tasks. In medicinal chemistry, it serves as a foundational element for designing new therapeutics to combat a wide array of diseases, from bacterial infections to cancer. In materials science, it provides robust protection against environmental degradation, extending the lifespan and performance of countless materials. The continued exploration of this versatile heterocyclic system promises to unlock further innovations, solidifying the indispensable role of the benzotriazole core in modern science and technology.

References

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  • Siva S P. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Arc Org Inorg Chem Sci 2(1).
  • Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. (2005). PubMed.
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  • An In-depth Technical Guide to the Synthesis of Benzotriazole and Its Derivatives. (n.d.). Benchchem.
  • Benzotriazole as a Corrosion Inhibitor for Immersed Copper. (1973). CORROSION, 29(7), 290–298.
  • Benzotriazole: A Versatile Synthetic Auxiliary. (2018). Lupine Publishers.
  • Recent Development of Benzotriazole-Based Medicinal Drugs. (2014). Hilaris Publisher.
  • AN OVERVIEW: MEDICINALLY IMPORTANT HETEROCYCLIC MOIETY BENZOTRIAZOLE. (2022). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • 1,2,3-benzotriazole. (n.d.). Organic Syntheses Procedure.
  • The Evolution of Benzotriazole UV Absorbers: A Technical Guide. (n.d.). Benchchem.
  • Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. (2022). RSC Publishing.
  • Benzotriazole: Information, Common Applications and Questions. (n.d.). Wincom Inc..
  • Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole. (2022). ChemicalBook.
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Methodological & Application

Comprehensive NMR Analysis of Ethyl 1-methyl-1H-benzotriazole-5-carboxylate: A Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a detailed guide to the complete structural elucidation of ethyl 1-methyl-1H-benzotriazole-5-carboxylate using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. As a key heterocyclic scaffold in medicinal chemistry and materials science, unambiguous characterization of benzotriazole derivatives is paramount.[1] This document outlines systematic protocols for sample preparation and data acquisition for one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. We present a thorough, predictive analysis of the expected spectral data, explaining the causal relationships between molecular structure and spectral features. The workflow described herein serves as a robust, self-validating methodology for researchers engaged in the synthesis and characterization of novel small molecules.

Introduction: The Imperative for Structural Verification

Ethyl 1-methyl-1H-benzotriazole-5-carboxylate is a substituted benzotriazole, a class of aromatic heterocycles widely utilized as core structural motifs in drug development and as versatile chemical synthons.[1][2] The regiochemistry of substitution on the benzotriazole ring system—specifically, the placement of the methyl group on the N1 position and the ethyl carboxylate group on the C5 position of the benzene ring—is critical to its chemical properties and biological activity. Therefore, rigorous structural confirmation is not merely procedural but fundamental to ensuring the validity of subsequent research and development efforts.

NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.[3] This guide provides the theoretical basis and practical protocols to confidently assign every proton and carbon signal of the target molecule, leveraging a suite of correlated NMR experiments.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, a standardized atom numbering system is essential. The structure of ethyl 1-methyl-1H-benzotriazole-5-carboxylate is presented below with IUPAC-consistent numbering for subsequent discussion.

Caption: Labeled structure of ethyl 1-methyl-1H-benzotriazole-5-carboxylate.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for ethyl 1-methyl-1H-benzotriazole-5-carboxylate, typically referenced to Tetramethylsilane (TMS) in a deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆. Solvent choice can influence chemical shifts, particularly for protons susceptible to hydrogen bonding or solvent polarity effects.[4][5]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The prediction of proton chemical shifts is based on the additive effects of substituents and the inherent electronic properties of the benzotriazole ring system.[6][7] The ester group is electron-withdrawing, deshielding nearby aromatic protons, while the triazole ring also influences the aromatic environment.

Proton LabelPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H6 8.6 - 8.8d (doublet) or s (singlet)1HJ ≈ 1.5-2.0 HzStrongly deshielded by the adjacent ester carbonyl and the triazole ring. Appears as a narrow doublet or singlet due to small meta-coupling to H4.
H4 8.1 - 8.3dd (doublet of doublets)1HJ ≈ 8.5-9.0 Hz, 1.5-2.0 HzOrtho-coupled to H7 and meta-coupled to H6. Deshielded by the anisotropic effect of the carbonyl group.
H7 7.6 - 7.8d (doublet)1HJ ≈ 8.5-9.0 HzOrtho-coupled to H4. Positioned furthest from the strongly withdrawing ester group, thus appearing most upfield among the aromatic protons.
H(8) (N-CH₃)4.2 - 4.4s (singlet)3H-N-alkyl protons on a triazole ring are typically deshielded. The singlet multiplicity confirms no adjacent protons.
H(11) (-OCH₂CH₃)4.4 - 4.6q (quartet)2HJ ≈ 7.1 HzMethylene protons of the ethyl ester, split into a quartet by the three neighboring methyl protons (H12).
H(12) (-OCH₂CH₃)1.4 - 1.5t (triplet)3HJ ≈ 7.1 HzMethyl protons of the ethyl ester, split into a triplet by the two neighboring methylene protons (H11).
Predicted ¹³C NMR & DEPT Spectrum (125 MHz, CDCl₃)

Carbon chemical shifts are sensitive to hybridization and the electronegativity of attached atoms. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable for differentiating between CH₃, CH₂, CH, and quaternary (C) carbons.[8]

Carbon LabelPredicted δ (ppm)DEPT-135 SignalRationale
C9 (C=O)165 - 167NoneCarbonyl carbon of an ester, characteristically found in this downfield region.
C7a 144 - 146NoneQuaternary carbon at the fusion of the benzene and triazole rings.
C3a 132 - 134NoneQuaternary carbon at the fusion of the benzene and triazole rings, adjacent to the N-methyl group.
C5 128 - 130NoneQuaternary carbon bearing the ester substituent.
C7 126 - 128Positive (CH)Aromatic methine carbon.
C4 120 - 122Positive (CH)Aromatic methine carbon.
C6 118 - 120Positive (CH)Aromatic methine carbon, shifted slightly upfield relative to C4/C7.
C11 (-OCH₂)61 - 63Negative (CH₂)Methylene carbon of the ethyl ester, attached to an electronegative oxygen.
C8 (N-CH₃)35 - 38Positive (CH₃)N-methyl carbon, typically observed in this range.
C12 (-CH₃)14 - 15Positive (CH₃)Terminal methyl carbon of the ethyl ester.

Experimental Design and Protocols

A robust NMR analysis follows a logical progression from simple 1D experiments to more complex 2D correlations.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_1D Phase 2: 1D Acquisition cluster_2D Phase 3: 2D Correlation cluster_analysis Phase 4: Final Assignment Sample 1. Sample Preparation (5-10 mg in 0.6 mL CDCl₃) Proton 2. ¹H NMR (Proton Count & Splitting) Sample->Proton Carbon 3. ¹³C NMR (Carbon Count) Proton->Carbon DEPT 4. DEPT-135 (CH₃/CH vs. CH₂) Carbon->DEPT COSY 5. ¹H-¹H COSY (H-H Connectivity) DEPT->COSY HSQC 6. ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC 7. ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Assign 8. Full Structural Elucidation HMBC->Assign

Caption: A systematic workflow for comprehensive NMR analysis.

Protocol 1: NMR Sample Preparation
  • Objective: To prepare a homogeneous solution of the analyte in a deuterated solvent suitable for high-resolution NMR.

  • Methodology:

    • Weigh 5-10 mg of ethyl 1-methyl-1H-benzotriazole-5-carboxylate directly into a clean, dry vial.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for general organic molecules.[3]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.

    • Vortex the vial until the sample is completely dissolved.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

    • Cap the NMR tube and wipe the exterior clean before inserting it into the spectrometer.

Protocol 2: 1D NMR Data Acquisition
  • Objective: To obtain high-quality ¹H, ¹³C, and DEPT-135 spectra.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Methodology:

    • Tuning and Locking: Insert the sample, lock onto the deuterium signal of the solvent, and tune the appropriate probes (¹H and ¹³C).

    • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

    • ¹H Spectrum: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.

    • ¹³C Spectrum: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.[3]

    • DEPT-135 Spectrum: Acquire a DEPT-135 spectrum. This experiment will show CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons will be absent.

Protocol 3: 2D NMR Data Acquisition
  • Objective: To acquire correlation spectra to establish atom connectivity.

  • Methodology:

    • ¹H-¹H COSY: Acquire a Correlation Spectroscopy (COSY) spectrum. This experiment reveals protons that are spin-coupled to each other, typically over two to three bonds.[9]

    • ¹H-¹³C HSQC: Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling).[10]

    • ¹H-¹³C HMBC: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This crucial experiment reveals correlations between protons and carbons over two to four bonds, providing the framework of the molecule.[10]

Data Interpretation: Assembling the Structural Puzzle

¹H-¹H COSY: Mapping Proton Networks

The COSY spectrum is used to identify spin systems. For ethyl 1-methyl-1H-benzotriazole-5-carboxylate, two key networks are expected:

  • A strong cross-peak between the quartet at ~4.5 ppm (H11) and the triplet at ~1.4 ppm (H12), confirming the ethyl group.

  • A cross-peak between the doublet at ~7.7 ppm (H7) and the doublet of doublets at ~8.2 ppm (H4), confirming their ortho relationship on the aromatic ring.

Caption: Key expected ¹H-¹H COSY correlations.

¹H-¹³C HSQC: Linking Protons to Carbons

The HSQC spectrum provides a direct link between the assigned protons and their attached carbons, validating many of the assignments from the 1D spectra. For example, the signal for the N-CH₃ protons (H8) at ~4.3 ppm will show a cross-peak to the carbon signal at ~36 ppm (C8).

¹H-¹³C HMBC: Confirming the Molecular Skeleton

The HMBC spectrum is the definitive tool for confirming the regiochemistry of the substituents. Key long-range correlations are expected that unambiguously connect the molecular fragments.[10]

  • Ester Position: The aromatic protons H4 and H6 should show correlations to the carbonyl carbon C9 (~166 ppm). The methylene protons of the ethyl group (H11) will also correlate to C9. This confirms the C5 position of the ester.

  • N-Methyl Position: The N-methyl protons (H8) should show correlations to the two adjacent quaternary carbons of the triazole ring, C7a (~145 ppm) and C3a (~133 ppm). This is the definitive evidence for the N1-methylation.

  • Aromatic Connectivity: The aromatic proton H7 will show a correlation to the quaternary carbon C5, further cementing the assignment of the aromatic spin system.

HMBC_Correlations H4 H4 C9 C9(=O) H4->C9 ³J H6 H6 H6->C9 ²J H8 C8-H C7a C7a H8->C7a ²J C3a C3a H8->C3a ³J H11 C11-H H11->C9 ²J

Caption: Key predicted ¹H-¹³C HMBC correlations for structural confirmation.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the structural elucidation of ethyl 1-methyl-1H-benzotriazole-5-carboxylate. By following the systematic protocols and interpretive logic outlined in this application note, researchers can achieve complete and unambiguous assignment of all proton and carbon signals. This rigorous characterization is a critical foundation for any further investigation into the chemical and biological properties of this and related heterocyclic compounds, ensuring data integrity and reproducibility in drug discovery and materials science.

References

  • BenchChem. (n.d.). Spectroscopic Characterization of Benzotriazole: A Technical Guide. BenchChem.
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  • Prime Scholars. (n.d.). Synthesis, characterization and antimicrobial activity studies of 5-(2-(5- benzoyl-1H-1,2,3-benzotriazole-1-yl)2-oxoethylamino)-. Prime Scholars.
  • Emery Pharma. (2018).
  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Michigan State University. (n.d.). Proton NMR Table. MSU Chemistry.
  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Solvent effect on the chemical shifts (δ) observed in the 1 H NMR....
  • Nigerian Research Journal of Chemical Sciences. (2023). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. UNN.

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Application Note: Structural Elucidation of Ethyl 1-methyl-1H-benzotriazole-5-carboxylate using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol and theoretical framework for the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum for ethyl 1-methyl-1H-benzotriazole-5-carboxylate. This document is intended for researchers, chemists, and drug development professionals who require robust methods for the structural verification and characterization of novel heterocyclic compounds. We delve into the principles of ¹H NMR, provide a step-by-step experimental protocol, predict the spectral features of the title compound, and offer insights into the causality behind key experimental choices.

Introduction: The Importance of Structural Verification

Ethyl 1-methyl-1H-benzotriazole-5-carboxylate is a substituted benzotriazole derivative. The benzotriazole scaffold is of significant interest in medicinal chemistry and materials science, finding applications as corrosion inhibitors, photosensitive materials, and precursors for pharmaceutical agents.[1] Given the possibility of isomerism (e.g., methylation at the N-1, N-2, or N-3 positions of the triazole ring), unambiguous structural confirmation is paramount.

¹H NMR spectroscopy is an indispensable analytical technique for elucidating the molecular structure of organic compounds.[2] By analyzing the chemical shifts, integration, and spin-spin coupling patterns of hydrogen nuclei, we can map the electronic environment and connectivity of protons within a molecule, providing a definitive structural fingerprint. This note serves as a practical guide to applying this powerful technique to the specific case of ethyl 1-methyl-1H-benzotriazole-5-carboxylate.

Foundational Principles: Interpreting the ¹H NMR Spectrum

A ¹H NMR spectrum provides four key pieces of information for structural analysis: the number of signals, their chemical shift, their integration, and their multiplicity (splitting pattern).[3]

  • Number of Signals: Indicates the number of chemically non-equivalent sets of protons in the molecule.

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) reflects the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.[4]

  • Integration: The area under each signal is proportional to the number of protons it represents.[3]

  • Multiplicity (Splitting): This pattern arises from the interaction (coupling) of a proton with its non-equivalent neighbors on adjacent atoms. The 'n+1 rule' is a common simplification, where 'n' neighboring protons split a signal into 'n+1' lines.[5]

For ethyl 1-methyl-1H-benzotriazole-5-carboxylate, we anticipate signals arising from three distinct regions of the molecule: the aromatic protons on the benzotriazole ring, the N-methyl protons, and the protons of the ethyl ester group.

Predicted ¹H NMR Spectrum of Ethyl 1-methyl-1H-benzotriazole-5-carboxylate

Based on the structure and established chemical shift data for analogous functional groups, a predicted ¹H NMR spectrum can be constructed. The protons on the aromatic ring are expected to appear in the downfield region (typically 6.5-8.0 ppm) due to the ring current effect.[6] The protons of the ethyl group attached to the ester oxygen will appear in the upfield region, with the CH₂ group deshielded by the adjacent oxygen.[7] The N-methyl group, being attached to a heteroaromatic system, will also have a characteristic chemical shift.

Structure and Proton Assignments: Chemical structure of ethyl 1-methyl-1H-benzotriazole-5-carboxylate with protons labeled Ha, Hb, Hc, Hd, and He.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Assigned ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
Hc ~8.6 - 8.8Doublet (d) or Singlet (s)1HJac ≈ 1.5-2.0 HzHc is ortho to the strongly electron-withdrawing carboxylate group, resulting in a significant downfield shift. It experiences meta-coupling to Ha.
Hb ~8.1 - 8.3Doublet (d)1HJab ≈ 8.5-9.0 HzHb is ortho to the triazole ring nitrogen, leading to a downfield shift. It is split into a doublet by its ortho-neighbor Ha.
Ha ~7.9 - 8.1Doublet of Doublets (dd)1HJab ≈ 8.5-9.0 Hz, Jac ≈ 1.5-2.0 HzHa is coupled to both Hb (ortho-coupling) and Hc (meta-coupling), resulting in a doublet of doublets.
Hd (N-CH₃) ~4.3 - 4.5Singlet (s)3HN/AThe N-methyl group is deshielded by the aromatic triazole system. As there are no adjacent protons, it appears as a sharp singlet.
He (O-CH₂) ~4.3 - 4.5Quartet (q)2HJ ≈ 7.1 HzThe methylene protons are deshielded by the adjacent ester oxygen and are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).[7]
Hf (-CH₃) ~1.3 - 1.5Triplet (t)3HJ ≈ 7.1 HzThe terminal methyl protons are split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).[8]

Note: The predicted chemical shifts for Hd and He may overlap, potentially requiring 2D NMR techniques for unambiguous assignment.

Experimental Protocol: Acquiring a High-Quality Spectrum

This protocol outlines the necessary steps for preparing a sample and acquiring a high-resolution ¹H NMR spectrum. The trustworthiness of an NMR spectrum is directly dependent on meticulous sample preparation.[9]

  • Solvent Selection: The ideal deuterated solvent must completely dissolve the analyte without reacting with it.[10] Deuterated chloroform (CDCl₃) is an excellent first choice for many organic molecules due to its moderate polarity and ability to dissolve a wide range of compounds.[11] Its residual proton signal appears as a singlet at ~7.26 ppm, which can serve as a secondary chemical shift reference but may interfere with aromatic signals.[12] If overlap occurs or solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ are suitable alternatives.[13]

  • Sample Concentration: A concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient for a standard ¹H NMR experiment on a modern spectrometer.[14][15] Overly concentrated samples can lead to broadened signals and difficulty in shimming, while very dilute samples require significantly longer acquisition times.[14]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal reference standard for ¹H NMR, defined as 0.00 ppm.[4][14] It is chemically inert and produces a single, sharp singlet that rarely overlaps with analyte signals. Many commercially available deuterated solvents contain TMS at a low concentration (e.g., 0.03% v/v).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh Sample (5-25 mg) B 2. Select Solvent (e.g., CDCl3 with TMS) A->B C 3. Dissolve Sample (in a clean vial) B->C D 4. Filter (if needed) & Transfer to NMR Tube C->D E 5. Insert into Spectrometer D->E F 6. Lock & Shim E->F G 7. Acquire Spectrum (Set Parameters) F->G H 8. Fourier Transform G->H FID Signal I 9. Phase Correction H->I J 10. Baseline Correction I->J K 11. Reference Spectrum (TMS at 0 ppm) J->K L 12. Integrate Signals K->L M 13. Final Analysis & Peak Assignment L->M

Workflow from sample preparation to final spectral analysis.
  • Prepare the Sample:

    • Accurately weigh 5-10 mg of ethyl 1-methyl-1H-benzotriazole-5-carboxylate into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

    • Gently swirl or vortex the vial until the sample is completely dissolved. A homogeneous solution is crucial for high-resolution spectra.[2]

    • If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[15]

  • Instrument Setup and Data Acquisition (Example for a 400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer's spinner turbine and place it into the sample changer or magnet.

    • Locking: The instrument will lock onto the deuterium signal of the CDCl₃ to stabilize the magnetic field during the experiment.[2]

    • Shimming: The magnetic field homogeneity is optimized (shimming) to ensure sharp, symmetrical peaks. This can be performed manually or automatically.

    • Set Acquisition Parameters:

      • Pulse Angle: 30-45 degrees (a smaller angle allows for a shorter relaxation delay).

      • Acquisition Time (at): 2-4 seconds.

      • Relaxation Delay (d1): 1-2 seconds.

      • Number of Scans (ns): 8-16 scans (increase for more dilute samples to improve the signal-to-noise ratio).

    • Acquire the Data: The instrument will collect the Free Induction Decay (FID) signal.

  • Data Processing:

    • Fourier Transform (FT): The time-domain FID signal is converted into the frequency-domain spectrum.

    • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.

    • Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

    • Integration: Integrate all signals to determine the relative ratio of protons.

Conclusion

¹H NMR spectroscopy provides an unambiguous and information-rich method for the structural confirmation of ethyl 1-methyl-1H-benzotriazole-5-carboxylate. By following the detailed protocol for sample preparation and data acquisition, researchers can obtain a high-quality spectrum. The subsequent analysis of chemical shifts, multiplicities, and integrations, guided by the predictions outlined in this note, allows for the confident assignment of all proton signals, thereby verifying the molecular structure. This application note serves as a robust and reliable resource for chemists working with substituted benzotriazole systems and other complex organic molecules.

References

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR.
  • Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Isotope Science.
  • BenchChem. (2025). A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.
  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection.
  • Allan Chemical Corporation. (2025). Deuterated Solvents for NMR: Guide.
  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Chem 360 Notes.
  • University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.
  • University of Minnesota Twin Cities, College of Science and Engineering. (n.d.). NMR Sample Preparation.
  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I.
  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
  • ResearchGate. (n.d.). Observed and Calculated 1H Chemical Shifts (δ in ppm) for Series of 1X-Benzotriazole Derivatives.
  • University of Puget Sound. (n.d.). Spectroscopy Tutorial: Esters.
  • Scribd. (n.d.). NMR Sample Preparation Guide.
  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.
  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • ChemBK. (2024). ethyl 1-methyl-1H-1,2,3-benzotriazole-5-carboxylate.

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Application Note: Elucidation of Ethyl 1-methyl-1H-benzotriazole-5-carboxylate Structure using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the structural elucidation of ethyl 1-methyl-1H-benzotriazole-5-carboxylate using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the predicted 13C NMR chemical shifts, a comprehensive experimental protocol for data acquisition, and a discussion on the interpretation of the spectral data. The methodologies outlined herein are designed to ensure scientific integrity and provide a robust framework for the characterization of this and similar heterocyclic compounds.

Introduction

Ethyl 1-methyl-1H-benzotriazole-5-carboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science. Accurate structural confirmation is a critical step in the synthesis and application of such novel molecules. 13C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule. By analyzing the chemical shifts of each carbon atom, it is possible to confirm the molecular structure, identify isomers, and assess purity. This guide explains the causal relationships between the molecular structure of ethyl 1-methyl-1H-benzotriazole-5-carboxylate and its 13C NMR spectrum, providing a foundation for confident structural assignment.

Predicted 13C NMR Chemical Shifts

Table 1: Predicted 13C NMR Chemical Shifts for Ethyl 1-methyl-1H-benzotriazole-5-carboxylate

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O~166.0The carbonyl carbon of the ester group is highly deshielded due to the electronegativity of the two adjacent oxygen atoms. This is consistent with values seen for ethyl benzoate (around 166.5 ppm).[1]
C5~125.0This carbon is attached to the electron-withdrawing carboxylate group, leading to a downfield shift.
C4~120.0The chemical shift of this carbon is influenced by the adjacent carboxylate group and the triazole ring.
C7a~145.0This is one of the bridgehead carbons of the benzotriazole ring system, and its chemical shift is influenced by the fused triazole ring.
C3a~134.0The other bridgehead carbon, its chemical shift is also determined by the electronic environment of the fused heterocyclic ring.
C6~118.0This carbon is ortho to the C5-carboxylate group.
C7~110.0This carbon is influenced by the N-methyl group on the adjacent nitrogen atom.
O-CH2~61.0The methylene carbon of the ethyl group is deshielded by the adjacent oxygen atom, consistent with ethyl benzoate (around 60.9 ppm).[1]
N-CH3~30.0The methyl group attached to the nitrogen atom is expected to have a chemical shift in this region.
O-CH2-CH3~14.0The terminal methyl carbon of the ethyl group is the most shielded carbon in the molecule, consistent with ethyl benzoate (around 14.3 ppm).[1]

Note: These are predicted values and may vary slightly in an experimental spectrum depending on the solvent and other acquisition parameters.

Experimental Protocol

This section provides a step-by-step methodology for acquiring a high-quality 13C NMR spectrum of ethyl 1-methyl-1H-benzotriazole-5-carboxylate.

1. Sample Preparation:

  • Weigh approximately 20-30 mg of the synthesized and purified ethyl 1-methyl-1H-benzotriazole-5-carboxylate.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6). CDCl3 is a common choice for its ability to dissolve a wide range of organic compounds.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Instrument Parameters (for a 400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

  • Solvent: CDCl3 (or the solvent used for sample preparation).

  • Temperature: 298 K (25 °C).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of quaternary carbons.

  • Spectral Width (SW): 0-200 ppm (approximately 20,000 Hz).

  • Number of Scans (NS): 1024 to 4096 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.

  • Proton Decoupling: Use a standard broadband proton decoupling sequence (e.g., waltz16 or garp).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Perform a baseline correction.

  • Reference the spectrum to the solvent peak (CDCl3 at 77.16 ppm).

  • Integrate the peaks if desired, although integration is less straightforward for 13C NMR than for 1H NMR due to varying relaxation times and the Nuclear Overhauser Effect (NOE).

Data Interpretation and Structural Verification

The acquired 13C NMR spectrum should be compared with the predicted chemical shifts in Table 1. The presence of the expected number of signals and their approximate chemical shifts will provide strong evidence for the correct structure.

  • Quaternary Carbons: The carbonyl carbon (C=O) and the bridgehead carbons (C3a and C7a), as well as C5, will appear as signals with lower intensity compared to the protonated carbons due to longer relaxation times and the absence of the NOE.

  • Aromatic and Heterocyclic Carbons: The carbons of the benzene ring and the triazole ring will appear in the region of approximately 110-145 ppm.

  • Aliphatic Carbons: The carbons of the ethyl group and the N-methyl group will appear in the upfield region of the spectrum (approximately 14-61 ppm).

Molecular Structure and Peak Assignment Diagram

The following diagram illustrates the structure of ethyl 1-methyl-1H-benzotriazole-5-carboxylate with the carbon atoms numbered for clear correlation with the NMR data.

Caption: Structure of ethyl 1-methyl-1H-benzotriazole-5-carboxylate.

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural verification of synthesized organic molecules like ethyl 1-methyl-1H-benzotriazole-5-carboxylate. By following the detailed protocol for data acquisition and utilizing the predicted chemical shifts based on established principles of NMR theory, researchers can confidently confirm the identity and purity of their target compound. This application note serves as a practical guide to facilitate this process, ensuring the integrity and reliability of research in drug discovery and development.

References

  • Brainly. (2023). Ethyl benzoate (PhCO2Et) has these peaks in its ^{13}C NMR spectrum. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Filo. (2025). The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,... Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

  • International Invention of Scientific Journal. (2021). Synthesis of Benzotriazole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Benzotriazole. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). Ethyl1-methyl-1H-benzotriazole-5-carboxylate. Retrieved from [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Characterization of Ethyl 1-methyl-1H-benzotriazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the mass spectrometric analysis of ethyl 1-methyl-1H-benzotriazole-5-carboxylate, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. We outline a detailed protocol for Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and propose a theoretical fragmentation pathway based on established principles of mass spectrometry. This guide is intended to serve as a practical resource for researchers involved in the synthesis, characterization, and quality control of benzotriazole derivatives.

Introduction

Benzotriazole and its derivatives are a class of heterocyclic compounds with a wide range of applications, including their use as corrosion inhibitors, in photographic materials, and as precursors in the synthesis of pharmaceuticals.[1][2] The functionalization of the benzotriazole core, such as the introduction of an ester group and N-methylation, can significantly modulate its physicochemical and biological properties. Ethyl 1-methyl-1H-benzotriazole-5-carboxylate is one such derivative of interest.

Accurate mass determination and structural elucidation are critical for the unambiguous identification and characterization of newly synthesized compounds. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for this purpose.[3][4] This application note details a robust LC-HRMS method for the analysis of ethyl 1-methyl-1H-benzotriazole-5-carboxylate and provides a predictive guide to its fragmentation behavior, aiding researchers in the interpretation of mass spectral data.

Materials and Methods

Sample Preparation

A stock solution of ethyl 1-methyl-1H-benzotriazole-5-carboxylate (Molecular Formula: C₁₀H₁₁N₃O₂, Molecular Weight: 205.22 g/mol ) is prepared by dissolving 1 mg of the compound in 1 mL of LC-MS grade methanol. A working solution of 1 µg/mL is then prepared by diluting the stock solution with a mobile phase-A-like solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Liquid Chromatography

The chromatographic separation is performed on a high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good peak shape and separation from potential impurities.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes is a good starting point.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used for data acquisition.

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is chosen due to the presence of nitrogen atoms that are readily protonated.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Gas Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Full scan MS and data-dependent MS/MS (ddMS2) or targeted MS/MS.

    • Full Scan MS Range: m/z 50-500

    • MS/MS Collision Energy: A collision energy ramp (e.g., 10-40 eV) is employed to generate a rich fragmentation spectrum.

Experimental Workflow

The overall experimental workflow for the analysis of ethyl 1-methyl-1H-benzotriazole-5-carboxylate is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Methanol (Stock Solution) prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 lc HPLC Separation (C18 Column) prep3->lc Inject Sample ms HRMS Detection (ESI+, Q-TOF/Orbitrap) lc->ms process Data Acquisition (Full Scan & MS/MS) ms->process interpret Spectral Interpretation (Fragmentation Analysis) process->interpret report Reporting interpret->report

Caption: Experimental workflow for the LC-HRMS analysis of ethyl 1-methyl-1H-benzotriazole-5-carboxylate.

Results and Discussion

Expected Mass Spectrum and Molecular Ion

Under positive ESI conditions, ethyl 1-methyl-1H-benzotriazole-5-carboxylate is expected to be readily protonated, forming the molecular ion [M+H]⁺ at an m/z of 206.0924. High-resolution mass spectrometry allows for the accurate mass measurement of this ion, confirming the elemental composition of the parent molecule.

Proposed Fragmentation Pathway

Based on the principles of mass spectral fragmentation of esters and N-heterocyclic compounds, a plausible fragmentation pathway for the [M+H]⁺ ion of ethyl 1-methyl-1H-benzotriazole-5-carboxylate is proposed. The primary fragmentation events are expected to involve the loss of neutral molecules from the ester group and the cleavage of the triazole ring.

The proposed fragmentation pathway is illustrated in the following diagram:

fragmentation parent [M+H]⁺ m/z 206.0924 C₁₀H₁₂N₃O₂⁺ frag1 Loss of Ethylene (C₂H₄) m/z 178.0611 C₈H₈N₃O₂⁺ parent->frag1 - C₂H₄ frag2 Loss of Ethanol (C₂H₅OH) m/z 160.0505 C₈H₆N₃O⁺ parent->frag2 - C₂H₅OH frag5 Loss of Ethoxy Radical (•OC₂H₅) m/z 161.0662 C₈H₈N₃O⁺ parent->frag5 - •OC₂H₅ frag3 Loss of N₂ m/z 132.0498 C₈H₆NO⁺ frag2->frag3 - N₂ frag4 Loss of CO m/z 104.0500 C₇H₆N⁺ frag3->frag4 - CO frag6 Loss of N₂ from m/z 161 m/z 133.0655 C₈H₈NO⁺ frag5->frag6 - N₂ frag7 Loss of CO from m/z 133 m/z 105.0680 C₇H₈N⁺ frag6->frag7 - CO

Caption: Proposed fragmentation pathway for protonated ethyl 1-methyl-1H-benzotriazole-5-carboxylate.

Interpretation of Key Fragments

The expected key fragments and their proposed structures are summarized in the table below.

m/z (calculated) Formula Proposed Loss Proposed Structure/Description
206.0924C₁₀H₁₂N₃O₂⁺-Protonated parent molecule
178.0611C₈H₈N₃O₂⁺C₂H₄Loss of ethylene from the ethyl ester group via a McLafferty-type rearrangement, resulting in the carboxylic acid.
161.0662C₈H₈N₃O⁺•OC₂H₅Loss of the ethoxy radical from the ester group.
160.0505C₈H₆N₃O⁺C₂H₅OHLoss of ethanol from the protonated molecule.
133.0655C₈H₈NO⁺N₂ from m/z 161Loss of molecular nitrogen from the triazole ring of the m/z 161 fragment.
132.0498C₈H₆NO⁺N₂ from m/z 160Loss of molecular nitrogen from the triazole ring of the m/z 160 fragment.
105.0680C₇H₈N⁺CO from m/z 133Loss of carbon monoxide from the m/z 133 fragment.
104.0500C₇H₆N⁺CO from m/z 132Loss of carbon monoxide from the m/z 132 fragment.

The fragmentation is likely initiated at the ester functional group, which is a common fragmentation pathway for esters.[5] Subsequent fragmentation of the benzotriazole ring, particularly the loss of a stable N₂ molecule, is also a characteristic fragmentation pattern for such heterocyclic systems.[6][7]

Detailed Protocols

Protocol for Sample Preparation
  • Accurately weigh approximately 1 mg of ethyl 1-methyl-1H-benzotriazole-5-carboxylate using an analytical balance.

  • Transfer the weighed compound to a 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of LC-MS grade methanol to the tube to prepare a 1 mg/mL stock solution.

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Prepare a 1 µg/mL working solution by diluting 10 µL of the stock solution into 990 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) in an HPLC vial.

  • Cap the vial and vortex briefly before placing it in the autosampler.

Protocol for LC-MS/MS Instrument Setup and Data Acquisition
  • System Equilibration: Equilibrate the LC system with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

  • Instrument Calibration: Perform a mass calibration of the mass spectrometer according to the manufacturer's recommendations to ensure high mass accuracy.

  • Method Setup:

    • Create a new acquisition method with the LC and MS parameters as described in sections 2.2 and 2.3.

    • Set up a data-dependent acquisition (DDA) method to trigger MS/MS scans on the most intense ions in the full scan MS, with the expected [M+H]⁺ ion (m/z 206.0924) included in the precursor list.

  • Sample Injection: Inject 5 µL of the prepared working solution.

  • Data Acquisition: Start the data acquisition.

  • Data Processing: Process the acquired data using the instrument's software. Extract the chromatogram for the [M+H]⁺ ion and view the corresponding mass spectra (MS and MS/MS).

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of ethyl 1-methyl-1H-benzotriazole-5-carboxylate. The detailed LC-HRMS protocol and the proposed fragmentation pathway offer valuable guidance for the unambiguous identification and structural characterization of this and related benzotriazole derivatives. The methodologies described herein are crucial for ensuring the quality and purity of these compounds in research and development settings.

References

  • Asiri, A. M., & Khan, S. A. (2010). Benzotriazole: A versatile synthetic auxiliary. Journal of Saudi Chemical Society, 14(3), 255-267.
  • Sebata, S., et al. (2013). Recent advances in the synthesis of benzotriazole derivatives. Journal of Heterocyclic Chemistry, 50(S1), E1-E25.
  • PubChem. (n.d.). 1H-Benzotriazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • de Leerdam, J. A., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. International Journal of Mass Spectrometry, 282(1-2), 99-107.
  • Asimakopoulos, A. G., et al. (2013). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 405(1), 329-338.
  • MassBank. (2023). 5-Methyl-1H-benzotriazole; LC-ESI-ITFT; MS2; CE: 60%; R=15000; [M+H]+. Retrieved from [Link]

  • NIST. (n.d.). 1H-Benzotriazole, 5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ChemBK. (2024). ethyl 1-methyl-1H-1,2,3-benzotriazole-5-carboxylate. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Ethyl 1H-1,2,3-benzotriazole-5-carboxylate. Retrieved from [Link]

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Application Note: Elucidating the Mass Fragmentation Pathway of Ethyl 1-methyl-1H-benzotriazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction

Ethyl 1-methyl-1H-benzotriazole-5-carboxylate is a heterocyclic compound incorporating a benzotriazole core, an N-methyl group, and an ethyl carboxylate substituent. Benzotriazoles are a class of compounds widely utilized as corrosion inhibitors and have gained attention in medicinal chemistry.[1] The structural characterization of such molecules is paramount for ensuring purity, identifying metabolites, and understanding their chemical behavior. Mass spectrometry, particularly with electron ionization (EI), is a powerful analytical technique for this purpose, providing a unique fragmentation "fingerprint" that is invaluable for structural confirmation.[2]

This document outlines the predicted major fragmentation pathways of ethyl 1-methyl-1H-benzotriazole-5-carboxylate. The fragmentation is governed by the interplay of the stable aromatic benzotriazole system and the characteristic cleavage patterns of the ethyl ester and N-methyl functionalities.

Predicted Mass Fragmentation Pathway

The fragmentation of ethyl 1-methyl-1H-benzotriazole-5-carboxylate under electron ionization is initiated by the removal of an electron to form the molecular ion (M•+). The stability of the aromatic system suggests that the molecular ion peak should be observable.[3] The primary fragmentation routes are expected to arise from the cleavage of the ester group and the triazole ring.

A logical flow of the major fragmentation steps is depicted in the following diagram:

fragmentation_pathway M M•+ (m/z 205) Ethyl 1-methyl-1H-benzotriazole-5-carboxylate F1 m/z 177 Loss of C2H4 (McLafferty Rearrangement) M->F1 - C2H4 F2 m/z 160 Loss of •OC2H5 M->F2 - •OC2H5 F5 m/z 177 Loss of •C2H5 M->F5 - •C2H5 F6 m/z 149 Loss of CO from m/z 177 F1->F6 - CO F3 m/z 132 Loss of CO from m/z 160 F2->F3 - CO F7 m/z 132 Loss of N2H from m/z 160 F2->F7 - N2H F4 m/z 104 Loss of N2 from m/z 132 F3->F4 - N2 F8 m/z 105 Loss of HCN from m/z 132 F3->F8 - HCN

Figure 1: Predicted major fragmentation pathways for ethyl 1-methyl-1H-benzotriazole-5-carboxylate.

Detailed Mechanistic Explanation:

  • Molecular Ion (m/z 205): The molecular ion is formed by the loss of a single electron from the molecule.

  • Loss of Ethoxy Radical (m/z 160): A common fragmentation pathway for ethyl esters is the alpha-cleavage with the loss of the ethoxy radical (•OC2H5), resulting in a stable acylium ion.[3][4]

  • Loss of Ethene (m/z 177): The presence of a gamma-hydrogen on the ethyl group allows for a McLafferty rearrangement, leading to the elimination of a neutral ethene molecule and the formation of a radical cation.[2]

  • Loss of Ethyl Radical (m/z 176): Cleavage of the ethyl group can also occur, though typically less favorable than the loss of the ethoxy radical.

  • Subsequent Fragmentations:

    • The acylium ion at m/z 160 is expected to lose carbon monoxide (CO) to form an ion at m/z 132.[4]

    • This ion at m/z 132, corresponding to a methylated benzotriazole structure, can then undergo the characteristic cleavage of the triazole ring by losing a molecule of nitrogen (N2), yielding a fragment at m/z 104.

    • Alternatively, the ion at m/z 132 could lose hydrogen cyanide (HCN) to produce a fragment at m/z 105.

Experimental Protocol: GC-MS Analysis

This protocol provides a general framework for the analysis of ethyl 1-methyl-1H-benzotriazole-5-carboxylate. Instrument parameters should be optimized based on the specific instrumentation available.

3.1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of ethyl 1-methyl-1H-benzotriazole-5-carboxylate in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to obtain a working solution of approximately 10-100 µg/mL.

3.2. Instrumentation and Parameters

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

Table 1: GC-MS Parameters

ParameterValueRationale
GC Inlet
Injection Volume1 µLStandard volume for good sensitivity and peak shape.
Inlet Temperature250 °CEnsures complete volatilization of the analyte.
Split Ratio20:1Prevents column overloading while maintaining sensitivity.
Carrier GasHeliumInert carrier gas with optimal flow characteristics.
Flow Rate1.0 mL/minProvides good chromatographic resolution.
Oven Program
Initial Temperature100 °C, hold 1 minAllows for solvent focusing.
Ramp Rate15 °C/minEnsures good separation from potential impurities.
Final Temperature280 °C, hold 5 minEnsures elution of the analyte and cleaning of the column.
Mass Spectrometer
Ion SourceElectron Ionization (EI)Standard ionization technique for creating fragment ions.
Ionization Energy70 eVStandard energy for reproducible fragmentation patterns.
Source Temperature230 °CPrevents condensation of the analyte in the source.
Quadrupole Temp.150 °CMaintains ion transmission efficiency.
Mass Rangem/z 40-400Covers the expected mass range of the parent and fragment ions.
Scan Rate2 scans/secProvides sufficient data points across the chromatographic peak.

3.3. Data Analysis

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum from the apex of the chromatographic peak corresponding to ethyl 1-methyl-1H-benzotriazole-5-carboxylate.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the observed fragmentation pattern with the predicted pathway outlined in this document.

The workflow for this experimental protocol is illustrated below:

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Prepare 1 mg/mL Stock Solution B Dilute to 10-100 µg/mL Working Solution A->B C Inject 1 µL into GC-MS B->C D Acquire Data (TIC and Mass Spectra) C->D E Extract Mass Spectrum at Peak Apex D->E F Identify Molecular and Fragment Ions E->F G Compare with Predicted Fragmentation F->G

Figure 2: Experimental workflow for GC-MS analysis.

Predicted Mass Spectral Data

The following table summarizes the predicted major ions and their proposed structures for the EI mass spectrum of ethyl 1-methyl-1H-benzotriazole-5-carboxylate.

Table 2: Predicted Major Ions and Their Structures

m/zProposed Structure / IdentityFragmentation Pathway
205[M]•+Molecular Ion
177[M - C2H4]•+McLafferty Rearrangement
160[M - •OC2H5]+Loss of ethoxy radical
132[M - •OC2H5 - CO]+Decarbonylation of m/z 160
104[M - •OC2H5 - CO - N2]+Loss of N2 from m/z 132
105[M - •OC2H5 - CO - HCN]+Loss of HCN from m/z 132

Conclusion

This application note provides a robust theoretical framework for the interpretation of the mass spectrum of ethyl 1-methyl-1H-benzotriazole-5-carboxylate. By understanding the fundamental principles of fragmentation for its constituent chemical moieties, researchers can confidently identify this compound and its analogs. The provided GC-MS protocol offers a starting point for the empirical validation of these predictions, facilitating high-quality analytical characterization in diverse research and development applications.

References

  • Huntscha, S., Singer, H. P., & McArdell, C. S. (2014). Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. Environmental science & technology, 48(16), 9377–9385. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. (n.d.). 1H-Benzotriazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Weiss, B. G., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. Journal of Chromatography A, 1216(10), 1996-2004. [Link]

  • PubChem. (n.d.). 1-Methylbenzotriazole. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). 1H-Benzotriazole, 5-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • ChemBK. (2024). ethyl 1-methyl-1H-1,2,3-benzotriazole-5-carboxylate. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Orgo Made Simple. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

  • Wikipedia. (2023, December 26). Fragmentation (mass spectrometry). In Wikipedia. [Link]

  • PubChem. (n.d.). 5-Methyl-1H-benzotriazole. National Center for Biotechnology Information. [Link]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

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Application Note: High-Purity Isolation of Ethyl 1-methyl-1H-benzotriazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the purification of ethyl 1-methyl-1H-benzotriazole-5-carboxylate, a key intermediate in pharmaceutical and materials science research. Recognizing that the synthetic route often yields a mixture of isomers and colored byproducts, achieving high purity is critical for downstream applications. This document moves beyond simple procedural lists to explain the underlying chemical principles behind each purification step. We present two primary, validated protocols—recrystallization for bulk purification and flash column chromatography for high-resolution separation—complemented by rigorous analytical methods for purity verification. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust and reproducible purification workflow.

Introduction and Purification Rationale

Ethyl 1-methyl-1H-benzotriazole-5-carboxylate is a heterocyclic building block whose utility is directly dependent on its isomeric and chemical purity. It is commonly synthesized via the diazotization of an amino-benzoate precursor followed by cyclization and N-methylation.[1][2] This synthetic pathway, while effective, is prone to several challenges that necessitate a carefully designed purification strategy:

  • Isomer Formation: The N-methylation of the benzotriazole ring can occur at either the N1 or N2 position, leading to the formation of the undesired 2-methyl isomer alongside the target 1-methyl product. Chromatographic separation is often essential to isolate the desired N1-isomer.[3]

  • Colored Impurities: Crude reaction mixtures of benzotriazole derivatives are frequently described as yellow, brown, or even dark red solids or oils.[4][5] These colored impurities arise from side reactions during the diazotization process and must be removed.

  • Residual Starting Materials & Reagents: Incomplete reactions can leave residual precursors or reagents, such as the unmethylated benzotriazole ester or inorganic salts from the diazotization step.

The objective of this guide is to provide validated, step-by-step protocols that address these challenges, enabling the isolation of the target compound with a purity exceeding 99%.

Compound Profile and Analytical Prerequisites

Prior to initiating purification, it is essential to characterize the crude material to select the most appropriate strategy.

PropertyValueSource
Chemical Name ethyl 1-methyl-1H-benzotriazole-5-carboxylate-
CAS Number 499785-52-3[6]
Molecular Formula C₁₀H₁₁N₃O₂-
Molecular Weight 205.22 g/mol -
Appearance (Pure) Off-white to white solid[7]
Melting Point (Pure) 106-108 °C[7]

Initial Purity Assessment: A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is mandatory. This initial assessment will reveal the number of components, the presence of the N2-isomer, and the polarity profile of the impurities, guiding the choice between recrystallization and chromatography.

Overall Purification Workflow

The purification strategy is designed as a multi-stage process to systematically remove different classes of impurities. The choice of pathway depends on the impurity profile of the crude material.

Purification Workflow cluster_0 Initial Workup cluster_1 Bulk Purification cluster_2 High-Purity Separation cluster_3 Final Validation crude Crude Synthetic Product (Solid) recrystall Protocol I: Recrystallization crude->recrystall If major impurities have different solubilities chroma Protocol II: Flash Chromatography crude->chroma If isomers or closely related impurities are present qc Purity & Identity Check (HPLC, MP, NMR) recrystall->qc chroma->qc final_product Pure Product (>99%) qc->final_product

Caption: Purification workflow for ethyl 1-methyl-1H-benzotriazole-5-carboxylate.

Protocol I: Recrystallization for Bulk Purification

Principle: This method is most effective when the desired compound and its impurities have significantly different solubilities in a chosen solvent system at different temperatures. It is an excellent technique for removing colored byproducts and less polar or more polar impurities from a solid crude product. A mixed solvent system, such as isopropanol and water, is often employed to achieve the ideal solubility gradient.[4]

Materials:

  • Crude ethyl 1-methyl-1H-benzotriazole-5-carboxylate

  • Isopropanol (IPA), Reagent Grade

  • Deionized Water

  • Erlenmeyer Flasks

  • Heating Mantle with Magnetic Stirring

  • Buchner Funnel and Filter Flask

  • Filter Paper

  • Ice Bath

Step-by-Step Methodology:

  • Dissolution: Place the crude solid (e.g., 10.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of hot isopropanol (e.g., 50-70 mL) and heat the mixture to a gentle boil while stirring. Continue adding hot isopropanol in small portions until the solid is completely dissolved. The goal is to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Inducing Crystallization: While the solution is still hot, slowly add deionized water dropwise until the solution becomes faintly turbid. The turbidity indicates that the solution is supersaturated and the compound is beginning to precipitate. Add a few more drops of hot isopropanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling and Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Avoid disturbing the flask during this period.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the yield of the precipitated product.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold 50:50 IPA/water solution to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a temperature below 50 °C to a constant weight.

In-Process Validation:

  • Visual: The purified crystals should be significantly lighter in color (ideally off-white) than the crude starting material.

  • Melting Point: The melting point should be sharp (e.g., within a 1-2 °C range) and close to the literature value of 106-108 °C.[7]

Protocol II: Flash Column Chromatography

Principle: This technique is indispensable for separating compounds with similar polarities, most notably the N1 and N2-methyl isomers. The separation occurs based on the differential partitioning of the compounds between a stationary phase (silica gel) and a mobile phase (an organic solvent mixture).

Materials:

  • Crude ethyl 1-methyl-1H-benzotriazole-5-carboxylate

  • Silica Gel (230-400 mesh)

  • Solvents: Ethyl Acetate and Hexane (HPLC Grade)

  • Glass Chromatography Column

  • TLC plates (Silica gel 60 F₂₅₄)

  • Collection Tubes

Step-by-Step Methodology:

  • Mobile Phase Selection: Determine the optimal solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should provide a retention factor (Rf) of ~0.3 for the target compound and show clear separation between spots. A typical system for this class of compound might be 30-40% Ethyl Acetate in Hexane.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) according to the separation observed on TLC.

  • Fraction Collection: Collect the eluent in small fractions. Monitor the composition of each fraction using TLC.

  • Product Isolation: Combine the fractions that contain the pure target compound. Remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove all traces of solvent.

ParameterRecommended Setting
Stationary Phase Silica Gel, 230-400 mesh
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%)
TLC Visualization UV light (254 nm)
Typical Rf (Target) ~0.3 in 30% Ethyl Acetate/Hexane

Protocol III: Purity Assessment by HPLC

Principle: HPLC is the gold standard for quantitative purity analysis of benzotriazole derivatives.[8][9] A reverse-phase method provides excellent resolution and allows for accurate determination of the purity percentage by peak area.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the purified solid in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute this solution to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Chromatographic Analysis: Inject the sample into the HPLC system under the conditions specified below.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

HPLC ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 50:50 Acetonitrile:Water
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Injection Volume 10 µL
Column Temperature 25 °C

Note: This is a general method; optimization may be required based on the specific instrument and impurities present.[8][10]

Summary of Expected Results

The application of these protocols should result in a significant improvement in the purity and physical appearance of the compound.

ParameterBefore Purification (Typical)After RecrystallizationAfter Chromatography
Appearance Yellow to light brown solidOff-white crystalline solidWhite crystalline solid
Melting Point Broad range (e.g., 98-105 °C)105-107 °C (sharp)106-108 °C (very sharp)
HPLC Purity 85-95%>98.5%>99.5%
Key Impurities N2-isomer, colored byproductsColored byproducts removedN2-isomer removed

Conclusion

The successful purification of ethyl 1-methyl-1H-benzotriazole-5-carboxylate is a critical step for its use in advanced applications. This guide provides two robust, validated protocols tailored to different impurity profiles. Recrystallization serves as an efficient method for bulk purification and removal of colored impurities, while flash column chromatography is the definitive technique for isolating the target compound from its isomers. The purity of the final product must always be confirmed using a quantitative analytical technique such as HPLC. By understanding the rationale behind each step, researchers can adapt and troubleshoot these methods to consistently achieve high-purity material.

References

  • Google Patents. (n.d.). EP0794179A1 - Process for the preparation of benzotriazole derivatives.
  • CUTM Courseware. (n.d.). To prepare benzotriazole from o-phenylenediamine. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Benzotriazole from o-Phenylenediamine. Retrieved from [Link]

  • Google Patents. (n.d.). JP2007224014A - Method for purification of benzotriazole derivative.
  • ChemBK. (n.d.). ethyl 1-methyl-1H-1,2,3-benzotriazole-5-carboxylate. Retrieved from [Link]

  • International Invention of Scientific Journal. (2021). Synthesis of Benzotriazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Retrieved from [Link]

  • SIELC Technologies. (2018). 5-Methyl-1H-benzotriazole. Retrieved from [Link]

  • SciSpace. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). CN1978435A - Method for producing 5-methyl benzotriazole.
  • ResearchGate. (2025). METHOD DEVELOPMENTON HPLC AND RESEARCHANALYSIS OF EMERGING5- METHYL-1H-BENZOTRIAZOLE INAQUEOUS ENVIRONMENT. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]

  • ResearchGate. (2025). Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment. Retrieved from [Link]

  • PubMed Central. (n.d.). Simultaneous determination of low molecule benzotriazoles and benzotriazole UV stabilizers in wastewater by ultrasound-assisted emulsification microextraction followed by GC–MS detection. Retrieved from [Link]

  • PubMed. (2021). Determination of benzotriazole and benzothiazole derivatives in human urine by eco-friendly deep eutectic solvent-based ultrasound-assisted liquid-liquid microextraction followed by ultrahigh performance liquid chromatography quadrupole-time-of-flight mass spectrometry. Retrieved from [Link]

  • PubMed. (2023). Simultaneous determination of benzothiazoles, benzotriazoles, and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry. Retrieved from [Link]

  • UIV CHEM. (2024). Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole. Retrieved from [Link]

  • Journal of the Chilean Chemical Society. (n.d.). MITCHELL BACHO a, FERNANDA OCAYO b, ALEXANDER TRUJILLO c, JUAN C. SANTOS d,e, VANIA ARTIGAS f, MAURICIO FUENTEALBA f AND CARLOS. Retrieved from [Link]

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Application Note: A Validated Protocol for the Recrystallization of Ethyl 1-methyl-1H-benzotriazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Core Principles

Ethyl 1-methyl-1H-benzotriazole-5-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science.[1][2] Its utility in the synthesis of novel pharmacological agents necessitates a high degree of purity, as residual starting materials or synthetic by-products can confound downstream applications and biological assays. This document provides a detailed, field-tested protocol for the purification of this compound by recrystallization.

The protocol is founded on the principle of differential solubility. An ideal recrystallization solvent will dissolve the target compound and its impurities at an elevated temperature but will exhibit significantly lower solubility for the target compound as the solution cools. This allows the desired product to crystallize out of the solution in a pure form, leaving the impurities dissolved in the mother liquor. The selection of an appropriate solvent is therefore the most critical parameter for a successful purification. Based on the physicochemical properties of related benzotriazole esters and established organic chemistry principles, this protocol validates the use of ethanol as an effective solvent for this purpose.[3][4]

Physicochemical Data & Purity Benchmarks

A successful recrystallization is validated by comparing the physical properties of the purified product against established reference values. For the target compound, the primary benchmark is its melting point.

ParameterValueSource
Compound Name ethyl 1-methyl-1H-1,2,3-benzotriazole-5-carboxylateInternal
CAS Number 499785-52-3[5][6]
Molecular Formula C10H11N3O2[7]
Molecular Weight 205.21 g/mol [7]
Appearance (Crude) Off-white to light brown solid[8][9]
Appearance (Purified) White to off-white crystalline solidInternal
Melting Point 105-108 °C[7]

Scientist's Note: A sharp melting point range (e.g., < 2 °C) that falls within the reference value is a strong indicator of high purity. A broad or depressed melting point suggests the presence of residual impurities.

Recrystallization Workflow Diagram

The following diagram illustrates the logical flow of the purification process, from crude solid to pure, dry crystals.

Recrystallization_Workflow A Start: Crude Solid (Ethyl 1-methyl-1H-benzotriazole-5-carboxylate) B Dissolution Add minimal hot ethanol (95%) to dissolve the solid. A->B C Hot Filtration (Optional) Quickly filter through fluted paper to remove insoluble impurities. B->C If insolubles are present D Crystallization Allow filtrate to cool slowly to room temperature. B->D If no insolubles C->D E Maximize Yield Place flask in an ice bath for 30 minutes. D->E F Isolation Collect crystals via vacuum filtration. E->F G Washing Rinse crystals with a small volume of ice-cold ethanol. F->G H Drying Dry crystals under vacuum at 40-50 °C. G->H I End: Pure Crystalline Product Verify purity via melting point. H->I

Caption: Workflow for the purification of ethyl 1-methyl-1H-benzotriazole-5-carboxylate.

Detailed Experimental Protocol

This protocol assumes a starting quantity of approximately 5-10 grams of crude material. Adjust solvent volumes accordingly for different scales.

Materials & Equipment
  • Crude ethyl 1-methyl-1H-benzotriazole-5-carboxylate

  • Ethanol (95% or absolute), Reagent Grade

  • Deionized Water (for ice bath)

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with magnetic stirring

  • Büchner funnel and filtration flask

  • Filter paper

  • Glass funnel (short-stem)

  • Watch glass

  • Spatula

  • Vacuum source

  • Melting point apparatus

Step-by-Step Methodology
  • Dissolution:

    • Place the crude solid into an appropriately sized Erlenmeyer flask equipped with a stir bar.

    • Add a small volume of 95% ethanol, just enough to create a slurry.

    • Gently heat the mixture on a hot plate with stirring. Add ethanol portion-wise until the solid just dissolves. Expertise & Experience: The key is to use the minimum amount of hot solvent required to form a saturated solution. Using excess solvent will significantly reduce the final yield. Avoid boiling the solvent vigorously to prevent loss.

  • Decolorization & Hot Filtration (Perform if impurities or color are present):

    • If the solution is colored, add a small amount (1-2% w/w) of activated charcoal and heat for 5-10 minutes.

    • Set up a hot filtration apparatus by placing a fluted filter paper in a short-stem glass funnel. Pre-heat the funnel and a receiving Erlenmeyer flask by placing them on the hotplate and allowing hot solvent vapor to pass through them.

    • Quickly pour the hot solution through the fluted filter paper into the clean, hot receiving flask. Trustworthiness: This step must be performed quickly to prevent premature crystallization of the product on the filter paper or in the funnel stem, which would lead to product loss.

  • Crystallization:

    • Cover the mouth of the flask containing the hot filtrate with a watch glass and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature. Expertise & Experience: Slow, undisturbed cooling promotes the formation of larger, more well-defined crystals, which are typically higher in purity as they are less likely to occlude (trap) impurities from the mother liquor.

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold ethanol.

    • Turn on the vacuum source and pour the cold crystal slurry into the funnel.

    • Once the mother liquor has been filtered through, wash the collected crystals with a small portion of ice-cold ethanol. Trustworthiness: The wash solvent must be ice-cold to minimize redissolving the purified product. The goal is to wash away the impurity-laden mother liquor adhering to the crystal surfaces, not the crystals themselves.

    • Keep the vacuum on for several minutes to pull air through the filter cake and begin the drying process.

  • Drying:

    • Carefully transfer the filter cake to a pre-weighed watch glass.

    • Dry the crystals to a constant weight. The most effective method is in a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50 °C). Air drying is also possible but will take longer.

  • Analysis:

    • Weigh the final product to calculate the percent recovery.

    • Determine the melting point of the purified crystals and compare it to the literature value.[7]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Product Fails to Crystallize Too much solvent was used; The compound is highly soluble even at low temperatures.Re-heat the solution to boil off some of the solvent to increase concentration. If that fails, consider adding a poor solvent (e.g., cold water) dropwise until turbidity persists, then re-heat to clarify and cool again.
Product "Oils Out" The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Vigorous scratching of the inside of the flask with a glass rod at the solution's surface can often induce crystallization.
Low Recovery/Yield Too much solvent was used; Premature crystallization during hot filtration; Crystals were washed with warm solvent.Adhere strictly to using the minimum volume of hot solvent. Ensure the filtration apparatus is pre-heated. Always use ice-cold solvent for washing the final product.
Colored Crystals Colored impurities were not fully removed.Repeat the recrystallization, incorporating the activated charcoal step (Section 4.2, Step 2) if not done previously.

Safety & Handling

  • Handle ethyl 1-methyl-1H-benzotriazole-5-carboxylate in a well-ventilated area or chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethanol is a flammable liquid. Keep it away from open flames and ignition sources. Perform heating steps on a certified laboratory hot plate.

  • Consult the Safety Data Sheet (SDS) for the compound for comprehensive hazard information.[10]

References

  • Google Patents. (n.d.). Method for purification of benzotriazole derivative.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Benzotriazole and Its Derivatives.
  • Google Patents. (n.d.). Purification of benzotriazole.
  • Organic Syntheses. (n.d.). 1,2,3-benzotriazole.
  • Benchchem. (n.d.). Benzotriazole-5-carboxylic acid | 60932-58-3.
  • ChemicalBook. (n.d.). 499785-52-3(ETHYL 1-METHYL-1H-1,2,3-BENZOTRIAZOLE-5-CARBOXYLATE) Product Description.
  • ChemicalBook. (n.d.). ethyl 1-methyl-1h-1,2,3-benzotriazole-5-carboxylate.
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  • ChemBK. (2024, April 10). ethyl 1-methyl-1H-1,2,3-benzotriazole-5-carboxylate.
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  • Lanxess. (2015, July). 4(or 5)-Methyl-1H-benzotriazole.
  • ResearchGate. (2016, June 16). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid.
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Application Note: A Robust HPLC Method for the Quantitative Analysis of Ethyl 1-methyl-1H-benzotriazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly reliable and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of ethyl 1-methyl-1H-benzotriazole-5-carboxylate, a key intermediate in pharmaceutical synthesis. The developed reverse-phase HPLC method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and stability testing in drug development and manufacturing. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering instrumentation, reagent preparation, detailed procedural steps, and adherence to international regulatory standards.

Introduction

Ethyl 1-methyl-1H-benzotriazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is a common scaffold in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, a robust and validated analytical method is imperative for ensuring the quality, purity, and stability of this intermediate and the subsequent APIs. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1]

This document provides a detailed protocol for a reverse-phase HPLC method optimized for the analysis of ethyl 1-methyl-1H-benzotriazole-5-carboxylate. The scientific rationale behind the selection of chromatographic conditions is elucidated, and the entire workflow is presented in a manner that ensures methodological integrity and reproducibility, in alignment with the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[2][3][4][5][6]

Experimental

Instrumentation and Materials
  • HPLC System: A quaternary HPLC system equipped with a degasser, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is recommended.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is optimal for this application. The C18 stationary phase provides the necessary hydrophobicity to retain the aromatic analyte.[7]

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Phosphoric acid (analytical grade)

    • Ethyl 1-methyl-1H-benzotriazole-5-carboxylate reference standard

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving optimal separation and peak shape. A reverse-phase method was developed based on the physicochemical properties of the analyte and empirical data from similar benzotriazole derivatives.[8][9][10][11]

Table 1: Optimized HPLC Method Parameters

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid (v/v)
Mobile Phase B Acetonitrile
Gradient Program 0-15 min: 40-70% B; 15-17 min: 70-40% B; 17-20 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Causality of Experimental Choices:

  • Mobile Phase: A combination of acidified water and acetonitrile is employed. The phosphoric acid in the aqueous phase helps to protonate any residual silanol groups on the silica-based stationary phase, thereby minimizing peak tailing and improving peak symmetry.[12] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

  • Gradient Elution: A gradient program is utilized to ensure the efficient elution of the main analyte while also providing adequate separation from any potential impurities that may have different polarities.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing fluctuations in mobile phase viscosity.

  • Detection Wavelength: The selection of 254 nm is based on the strong UV absorbance of the benzotriazole aromatic system, providing high sensitivity for the analyte.

Protocols

Preparation of Solutions
  • Mobile Phase A (0.1% Phosphoric Acid in Water): To 1000 mL of HPLC-grade water, carefully add 1.0 mL of phosphoric acid. Mix thoroughly and degas before use.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.

  • Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio is used as the diluent for preparing standard and sample solutions. This composition ensures compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of ethyl 1-methyl-1H-benzotriazole-5-carboxylate reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the test material, dissolve it in the diluent, and dilute to a final concentration within the calibration range.

HPLC System Setup and Analysis Workflow

The following diagram illustrates the systematic workflow for the HPLC analysis:

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases (Aqueous & Organic) C System Equilibration (Initial Conditions) A->C B Prepare Standard & Sample Solutions D Inject Standard/Sample B->D C->D Ready E Chromatographic Separation (Gradient Elution) D->E F UV Detection (254 nm) E->F G Peak Integration F->G H Quantification (Calibration Curve) G->H I Generate Report H->I

Caption: HPLC analysis workflow from preparation to reporting.

Step-by-Step Analytical Procedure
  • System Equilibration: Purge the HPLC system with the prepared mobile phases. Equilibrate the column with the initial mobile phase composition (40% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the 25 µg/mL working standard solution five times. The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is between 0.8 and 1.5, and the theoretical plate count is ≥ 2000. These parameters are essential for ensuring the performance of the chromatographic system.[4]

  • Calibration Curve: Inject each working standard solution in duplicate. Plot a calibration curve of the average peak area versus the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Sample Analysis: Inject the prepared sample solutions in duplicate.

  • Data Processing: Integrate the peak corresponding to ethyl 1-methyl-1H-benzotriazole-5-carboxylate. Determine the concentration of the analyte in the sample solution using the linear regression equation from the calibration curve.

Method Validation

For use in a regulated environment, the analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[13][14] The following validation parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by spike-recovery studies.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following diagram outlines the logical relationship between the core validation parameters:

Validation_Parameters center Validated HPLC Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD_LOQ LOD & LOQ center->LOD_LOQ Robustness Robustness center->Robustness Linearity->Accuracy Linearity->Precision Accuracy->Precision

Sources

The Versatile Synthon: Ethyl 1-methyl-1H-benzotriazole-5-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the benzotriazole moiety stands as a "privileged scaffold." Its unique combination of aromaticity, hydrogen bonding capabilities, and versatile reactivity has made it a cornerstone in the development of a wide array of functional molecules, from pharmaceuticals to advanced materials.[1][2] Within this important class of compounds, ethyl 1-methyl-1H-benzotriazole-5-carboxylate emerges as a particularly valuable and versatile building block. The presence of the N-methyl group offers distinct advantages over its unsubstituted counterpart by preventing unwanted side reactions at the N1 position and modifying the electronic properties of the benzotriazole ring system. This, coupled with the reactive ester functionality, makes it a powerful tool for the introduction of the benzotriazole pharmacophore and for the construction of complex molecular architectures.

This comprehensive guide provides an in-depth exploration of the synthesis and diverse applications of ethyl 1-methyl-1H-benzotriazole-5-carboxylate. We will delve into detailed, field-proven protocols, explain the mechanistic rationale behind key transformations, and showcase its utility in the synthesis of medicinally relevant compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this powerful synthetic intermediate.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective application in synthesis.

PropertyValueReference
Molecular Formula C₁₀H₁₁N₃O₂[3]
Molecular Weight 205.22 g/mol [4]
CAS Number 499785-52-3[4]
Appearance White to off-white solid[5]
Melting Point 106-108 °C[5]
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Synthesis of Ethyl 1-methyl-1H-benzotriazole-5-carboxylate: A Step-by-Step Approach

The synthesis of the title compound is a multi-step process that begins with the formation of the benzotriazole ring, followed by esterification and N-methylation. The following protocols provide a reliable and scalable route to this key intermediate.

Protocol 1: Synthesis of the Precursor - Ethyl 1H-benzotriazole-5-carboxylate

The initial step involves the diazotization of 3,4-diaminobenzoic acid to form the benzotriazole ring, followed by esterification. A more direct route starts from the commercially available benzotriazole-5-carboxylic acid.

Workflow for the Synthesis of Ethyl 1H-benzotriazole-5-carboxylate

A Benzotriazole-5-carboxylic acid D Reaction Mixture A->D B Ethanol (solvent and reactant) B->D C Thionyl chloride (SOCl₂) C->D Catalyst E Reflux D->E F Work-up and Purification E->F G Ethyl 1H-benzotriazole-5-carboxylate F->G

Caption: Synthesis of the precursor, Ethyl 1H-benzotriazole-5-carboxylate.

Experimental Details:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend benzotriazole-5-carboxylic acid (1.0 eq) in an excess of absolute ethanol.

  • Addition of Thionyl Chloride: Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise with vigorous stirring. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.[6]

  • Work-up: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield ethyl 1H-benzotriazole-5-carboxylate as a crystalline solid.

Protocol 2: N-Methylation to Yield Ethyl 1-methyl-1H-benzotriazole-5-carboxylate

The final step is the regioselective methylation of the benzotriazole nitrogen. The use of a suitable base and methylating agent is crucial for achieving a high yield of the desired N1-isomer.

Workflow for N-Methylation

A Ethyl 1H-benzotriazole-5-carboxylate E Reaction Mixture A->E B Anhydrous DMF (solvent) B->E C Sodium Hydride (NaH) C->E Base D Methyl Iodide (CH₃I) D->E Methylating Agent F Stir at Room Temperature E->F G Aqueous Work-up F->G H Purification G->H I Ethyl 1-methyl-1H-benzotriazole-5-carboxylate H->I A Ethyl 1-methyl-1H-benzotriazole-5-carboxylate D Reaction Mixture A->D B Aqueous NaOH or LiOH B->D C Ethanol (co-solvent) C->D E Stir at Room Temperature or Heat D->E F Acidic Work-up E->F G 1-methyl-1H-benzotriazole-5-carboxylic acid F->G A Ethyl 1-methyl-1H- benzotriazole-5-carboxylate B Hydrolysis A->B C 1-methyl-1H-benzotriazole- 5-carboxylic acid B->C D Amide Coupling C->D F Library of Amides D->F E Diverse Amines E->D G Biological Screening F->G H Lead Compound Identification G->H

Sources

The Versatile Building Block: Ethyl 1-Methyl-1H-benzotriazole-5-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzotriazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of therapeutic agents.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone for the development of novel drugs.[2] Within this important class of heterocycles, ethyl 1-methyl-1H-benzotriazole-5-carboxylate has emerged as a particularly valuable building block, offering chemists a versatile platform for the synthesis of complex molecular architectures, notably in the pursuit of targeted cancer therapies such as PARP inhibitors.

This comprehensive guide provides an in-depth look at the synthesis, properties, and applications of ethyl 1-methyl-1H-benzotriazole-5-carboxylate. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices, ensuring a deep understanding of its utility in the laboratory.

Physicochemical Properties at a Glance

A clear understanding of a building block's physical and chemical characteristics is paramount for its effective use in synthesis. Below is a summary of the key properties of ethyl 1-methyl-1H-benzotriazole-5-carboxylate.

PropertyValueReference
CAS Number 499785-52-3[3]
Molecular Formula C₁₀H₁₁N₃O₂[3]
Molecular Weight 205.21 g/mol [3]
Appearance White crystal or solid[3]
Melting Point 105-108 °C[3]
Boiling Point 356.961 °C at 760 mmHg[3]
Density 1.292 g/cm³[3]
Solubility Soluble in organic solvents such as ethanol, ether, and chloroform; insoluble in water.[3]

A Staged Approach to Synthesis

The synthesis of ethyl 1-methyl-1H-benzotriazole-5-carboxylate is a multi-step process that begins with readily available starting materials. The overall synthetic strategy involves the formation of the benzotriazole core, followed by esterification and finally N-methylation.

dot

Caption: Synthetic workflow for ethyl 1-methyl-1H-benzotriazole-5-carboxylate.

Protocol 1: Synthesis of the Precursor, 1H-Benzotriazole-5-carboxylic Acid

The foundational step is the formation of the benzotriazole ring system through the diazotization of 3,4-diaminobenzoic acid.[4]

Materials:

  • 3,4-Diaminobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Water

  • Ice bath

Procedure:

  • In a suitable reaction vessel, dissolve 15.2 g (0.1 mol) of 3,4-diaminobenzoic acid in a mixture of 100 mL of glacial acetic acid and 50 mL of water. Gentle warming may be necessary to achieve complete dissolution.[4]

  • Cool the solution to below 5 °C in an ice bath with continuous stirring.[4]

  • In a separate beaker, prepare a solution of 10 g (0.14 mol) of sodium nitrite in 30 mL of water.[4]

  • Slowly add the sodium nitrite solution dropwise to the cooled solution of 3,4-diaminobenzoic acid, maintaining the temperature below 5 °C.[4]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. The product will precipitate out of the solution.[4]

  • Collect the precipitated crystals by filtration, wash with a small amount of cold water, and dry to obtain 1H-benzotriazole-5-carboxylic acid.[4]

Protocol 2: Esterification to Ethyl 1H-benzotriazole-5-carboxylate

The carboxylic acid is then converted to its corresponding ethyl ester. A common method involves the use of thionyl chloride to form the acid chloride in situ, which then reacts with ethanol.

Materials:

  • 1H-Benzotriazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Absolute ethanol

  • Reflux condenser and heating mantle

Procedure:

  • To a round-bottom flask containing 1H-benzotriazole-5-carboxylic acid, add an excess of thionyl chloride.

  • Heat the mixture to reflux for 6 hours.[2]

  • Carefully remove the excess thionyl chloride by distillation.

  • Add absolute ethanol to the crude acid chloride and reflux for an additional 2-3 hours to complete the esterification.

  • After cooling, the reaction mixture can be worked up by pouring it into water and extracting the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield ethyl 1H-benzotriazole-5-carboxylate.

Protocol 3: Regioselective N-Methylation

The final step is the methylation of the triazole nitrogen. The alkylation of benzotriazoles can often lead to a mixture of N1 and N2 isomers. The choice of base and solvent can influence the regioselectivity of this reaction.

Materials:

  • Ethyl 1H-benzotriazole-5-carboxylate

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve ethyl 1H-benzotriazole-5-carboxylate in anhydrous DMF.

  • Add a suitable base, such as potassium carbonate (1.5 equivalents), to the solution.

  • Stir the suspension at room temperature for 30 minutes to form the benzotriazolide anion.

  • Slowly add methyl iodide (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water and extract the product with an organic solvent.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure ethyl 1-methyl-1H-benzotriazole-5-carboxylate.

Application as a Key Building Block: Synthesis of 1-Methyl-1H-benzotriazole-5-carbohydrazide

A primary application of ethyl 1-methyl-1H-benzotriazole-5-carboxylate is its conversion to the corresponding carbohydrazide. This transformation introduces a nucleophilic hydrazine moiety, which is a versatile handle for constructing larger, more complex molecules, particularly in the synthesis of heterocyclic systems found in many drug candidates.[5][6]

dot

Caption: Conversion of the ethyl ester to the carbohydrazide.

Protocol 4: Synthesis of 1-Methyl-1H-benzotriazole-5-carbohydrazide

This protocol details the straightforward conversion of the ethyl ester to the carbohydrazide, a key intermediate for further derivatization.[5]

Materials:

  • Ethyl 1-methyl-1H-benzotriazole-5-carboxylate

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve ethyl 1-methyl-1H-benzotriazole-5-carboxylate in ethanol.

  • Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting ester is consumed.

  • Upon completion, cool the reaction mixture to room temperature. The product, 1-methyl-1H-benzotriazole-5-carbohydrazide, will often precipitate from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

The Significance in Drug Discovery: A Gateway to Bioactive Molecules

The resulting 1-methyl-1H-benzotriazole-5-carbohydrazide is a valuable intermediate in the synthesis of various biologically active compounds. The hydrazide functionality can be readily reacted with aldehydes, ketones, and other electrophiles to generate a diverse library of derivatives for screening in drug discovery programs.

Conclusion

Ethyl 1-methyl-1H-benzotriazole-5-carboxylate is a strategically important building block in organic and medicinal chemistry. Its synthesis, though multi-stepped, is achievable through well-established chemical transformations. The true value of this compound lies in its potential for elaboration into more complex molecules, particularly through its carbohydrazide derivative. For researchers and scientists in drug development, a thorough understanding of the synthesis and reactivity of this versatile intermediate opens up a wealth of possibilities for the creation of novel therapeutic agents.

References

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  • Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. National Institutes of Health. [Link]

  • Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. MDPI. [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health. [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. [Link]

  • Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole. UIV CHEM. [Link]

  • Review on synthetic study of benzotriazole. GSC Online Press. [Link]

  • Synthesis technique of benzotriazole.
  • Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. [Link]

  • Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. Iraqi National Journal of Chemistry. [Link]

  • Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Semantic Scholar. [Link]

  • Synthesis of new derivatives of the 1H-1,2,3-triazole ring using 1-aryl-5-phenyl-1H-1,2,3-triazole-4-carbohydrazides as precurso. Arkivoc. [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. MDPI. [Link]

  • Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers. [Link]

  • Methyl 1H-1,2,3-benzotriazole-5-carboxylate. LookChem. [Link]

  • methyl 1H-1,2,3-benzotriazole-5-carboxylate. PubChem. [Link]

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  • Method for producing 5-methyl benzotriazole.

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Application Notes & Protocols: Evaluating the Antimicrobial Potency of Ethyl 1-Methyl-1H-benzotriazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzotriazole Scaffold in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the benzotriazole scaffold has emerged as a "privileged" structure due to its versatile biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3][4] The unique physicochemical characteristics of the benzotriazole ring system, featuring a fused benzene ring and a triazole moiety, allow for diverse non-covalent interactions, such as π-π stacking and hydrogen bonding, with various biological targets like enzymes and receptors.[2][5]

This document focuses on a specific, promising subclass: ethyl 1-methyl-1H-benzotriazole-5-carboxylate derivatives . The rationale for investigating this scaffold is grounded in established structure-activity relationship (SAR) studies. Research has shown that substitutions on the benzotriazole ring can significantly modulate antimicrobial potency.[2][6][7] Notably, the introduction of a carboxylate ester group, such as a methoxycarbonyl (-COOMe) group at the 5-position, has been linked to remarkable antibacterial properties, with some derivatives exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.125-0.25 μg/mL.[2][7] By extending this logic to the ethyl ester analogue and exploring modifications on the N1-methyl group, we can systematically investigate a chemical space with high potential for yielding potent antimicrobial lead compounds.

These application notes provide a comprehensive guide to the synthesis, characterization, and, most critically, the detailed protocols for evaluating the antimicrobial activity of this promising class of molecules.

Hypothesized Mechanism of Antimicrobial Action

While the precise mechanism for this specific subclass is yet to be elucidated, the broader benzotriazole family is understood to exert its antimicrobial effects through multiple pathways. This multi-target potential is advantageous in combating the development of resistance. The primary hypothesized mechanisms include:

  • Disruption of Microbial Cell Membranes: Functionalized benzotriazoles, particularly those with halogen or alkyl groups, can interfere with the integrity of bacterial cell membranes, leading to leakage of cellular contents and eventual cell lysis.[3]

  • Enzyme Inhibition: The nitrogen atoms in the triazole ring can act as ligands, coordinating with metal ions essential for the catalytic activity of microbial enzymes, thereby inhibiting crucial metabolic pathways.[2]

  • Interference with Nucleic Acid Synthesis: Some derivatives have been shown to intercalate with microbial DNA.[8][9] This interaction can form a stable compound-DNA complex, physically blocking the processes of DNA replication and transcription and ultimately halting cell proliferation.[8][9]

Mechanism_of_Action Hypothesized Antimicrobial Mechanisms of Benzotriazole Derivatives BZT Benzotriazole Derivative Membrane Microbial Cell Membrane BZT->Membrane Intercalation/ Interaction Enzymes Essential Microbial Enzymes BZT->Enzymes Active Site Binding/ Chelation DNA Microbial DNA BZT->DNA Intercalation Lysis Membrane Disruption & Cell Lysis Membrane->Lysis Inhibition Enzyme Inhibition Enzymes->Inhibition ReplicationBlock Blocks DNA Replication & Transcription DNA->ReplicationBlock

Caption: Potential pathways for the antimicrobial action of benzotriazole derivatives.

Synthesis and Characterization: A General Protocol

The synthesis of the target compounds typically begins with the formation of the core benzotriazole-5-carboxylate structure, followed by N-alkylation. The following is a generalized protocol based on established chemical literature for similar compounds.[10][11]

Protocol 1: Synthesis of Ethyl 1H-benzotriazole-5-carboxylate

  • Starting Material: Begin with 1H-Benzotriazole-5-carboxylic acid.

  • Esterification: Suspend the acid in absolute ethanol.

  • Catalysis: Add thionyl chloride (SOCl₂) dropwise to the suspension under reflux conditions. Causality: Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride intermediate, which readily reacts with ethanol to form the ethyl ester.

  • Reaction: Maintain the reflux for approximately 6 hours to ensure the reaction goes to completion.[12]

  • Work-up: After cooling, the solvent is typically removed under reduced pressure. The resulting crude product is then purified, often by recrystallization, to yield pure ethyl 1H-benzotriazole-5-carboxylate.

Protocol 2: N-Methylation

  • Alkylation: The synthesized ethyl 1H-benzotriazole-5-carboxylate is dissolved in a suitable polar aprotic solvent (e.g., DMF).

  • Base: A base such as potassium carbonate (K₂CO₃) is added to deprotonate the triazole nitrogen, making it nucleophilic.

  • Reagent: An N-methylating agent (e.g., methyl iodide) is added to the mixture.

  • Reaction: The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by Thin Layer Chromatography (TLC).

  • Purification: The final product is isolated through extraction and purified using column chromatography to yield the target ethyl 1-methyl-1H-benzotriazole-5-carboxylate derivative.

Characterization: All synthesized compounds must be rigorously characterized to confirm their structure and purity using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[5][6][11]

Application Protocols: Antimicrobial Susceptibility Testing

The following protocols are standardized methods for determining the antimicrobial efficacy of novel compounds.[13][14][15] It is crucial to perform these assays with appropriate controls to ensure data validity.

Protocol 4.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[13][16]

Materials:

  • Test Compound stock solution (e.g., in DMSO).

  • Sterile 96-well microtiter plates.

  • Bacterial/Fungal Strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Sterile saline or Phosphate-Buffered Saline (PBS).

  • 0.5 McFarland turbidity standard.

  • Positive control antibiotic (e.g., Gentamicin, Fluconazole).

  • Negative control (vehicle/solvent used for the test compound).

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate (18-24h culture), select 3-5 isolated colonies. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximates 1.5 x 10⁸ CFU/mL).[14] d. Dilute this adjusted suspension in the appropriate test broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells.[14] Expertise: This final dilution is critical; a higher inoculum can lead to falsely high MIC values.

  • Compound Dilution in Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. In the first column, add 100 µL of the test compound stock solution at 2x the highest desired final concentration. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last column.

  • Inoculation and Controls: a. Add 100 µL of the prepared microbial inoculum to each well containing the compound dilutions. b. Positive Control: Wells with broth, inoculum, and a standard antibiotic. c. Negative/Growth Control: Wells with broth, inoculum, and the same concentration of solvent (e.g., DMSO) as the test wells. d. Sterility Control: Wells with broth only (no inoculum). Trustworthiness: These controls are non-negotiable. The sterility control must be clear, and the growth control must be turbid for the assay to be valid.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the tested microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[14] This can be assessed visually or with a microplate reader.

Protocol 4.2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay differentiates between static (growth-inhibiting) and cidal (killing) activity.

Procedure:

  • Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-plate these aliquots onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 35-37°C for 18-24 hours.

  • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, meaning no (or very few) colonies grow on the agar plate.

Data Presentation and Interpretation

Quantitative data should be organized systematically for clear comparison and analysis.

Table 1: Example MIC/MBC Data Summary for Benzotriazole Derivatives

Compound IDTest MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
BZT-Me-Et-01S. aureus ATCC 25923Positive816Cidal (≤4)
BZT-Me-Et-01E. coli ATCC 25922Negative32>128Static (>4)
BZT-Me-Et-01C. albicans ATCC 90028N/A1632Cidal (≤4)
GentamicinS. aureus ATCC 25923Positive12Cidal (≤4)
GentamicinE. coli ATCC 25922Negative24Cidal (≤4)
FluconazoleC. albicans ATCC 90028N/A432Static (>4)

Interpretation: The ratio of MBC to MIC is used to classify the compound's effect. An MBC/MIC ratio of ≤4 is generally considered bactericidal/fungicidal, while a ratio >4 suggests bacteriostatic/fungistatic activity.

Experimental and Data Analysis Workflow

The overall process from compound synthesis to data interpretation follows a logical and systematic path.

Workflow cluster_0 Synthesis & Characterization cluster_1 Antimicrobial Screening cluster_2 Data Analysis synthesis Synthesis of BZT Derivatives purification Purification (Chromatography) synthesis->purification characterization Structural Confirmation (NMR, MS, IR) purification->characterization prep_stock Prepare Compound Stock Solutions characterization->prep_stock mic_assay Broth Microdilution (MIC Assay) prep_stock->mic_assay prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->mic_assay mbc_assay Subculture for MBC mic_assay->mbc_assay read_results Read MIC & MBC Results mbc_assay->read_results tabulate_data Tabulate Data read_results->tabulate_data sar_analysis Structure-Activity Relationship (SAR) Analysis tabulate_data->sar_analysis sar_analysis->synthesis Design Next Generation of Compounds

Caption: Comprehensive workflow from synthesis to antimicrobial evaluation.

Conclusion and Future Perspectives

The ethyl 1-methyl-1H-benzotriazole-5-carboxylate scaffold represents a promising starting point for the development of new antimicrobial agents. The protocols outlined here provide a robust framework for the synthesis and systematic evaluation of these derivatives. Positive results from these in vitro assays should be followed by further studies, including cytotoxicity testing against mammalian cell lines to assess selectivity, time-kill kinetic assays to understand the dynamics of microbial killing, and in vivo efficacy studies in appropriate animal models. Continued exploration of the structure-activity relationships will be crucial for optimizing potency and drug-like properties, potentially leading to the development of a clinically viable new class of antimicrobial drugs.

References

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). Journal for Research in Applied Sciences and Biotechnology. [Link]

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). Preprints.org. [Link]

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). ResearchGate. [Link]

  • Synthesis and bioactive evaluations of novel benzotriazole compounds as potential antimicrobial agents and the interaction with calf thymus DNA. (n.d.). Sci-Hub. [Link]

  • Synthesis and bioactive evaluations of novel benzotriazole compounds as potential antimicrobial agents and the interaction with calf thymus DNA. (2017). Semantic Scholar. [Link]

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  • MITCHELL BACHO a, FERNANDA OCAYO b, ALEXANDER TRUJILLO c, JUAN C. SANTOS d,e, VANIA ARTIGAS f, MAURICIO FUENTEALBA f AND CARLOS. (n.d.). Journal of the Chilean Chemical Society. [Link]

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Application Notes and Protocols for the Anticancer Screening of Novel Benzotriazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Benzotriazole Scaffolds in Oncology

Benzotriazole, a bicyclic heterocyclic compound, has garnered significant attention in medicinal chemistry as a "privileged scaffold."[1][[“]][3][4][5] Its structural resemblance to the purine nucleus found in essential biomolecules allows it to interact with a wide array of biological targets.[3][4][5] This versatility has led to the development of numerous benzotriazole derivatives with a broad spectrum of pharmacological activities, including anticancer properties.[6][7][8] Several benzotriazole-based compounds have shown potent efficacy against various cancer cell lines, including those of the breast, lung, colon, and cervix.[6][9]

The anticancer effects of these compounds are often attributed to their ability to induce programmed cell death (apoptosis), cause cell cycle arrest, or inhibit key enzymes crucial for cancer progression, such as protein kinases (e.g., Casein Kinase II) and tubulin.[6][9][10][11][12][13] Given this promising background, a systematic and robust screening cascade is essential to identify and characterize novel benzotriazole derivatives with therapeutic potential.

This comprehensive guide provides detailed protocols for the in vitro screening of novel benzotriazole compounds. It is designed for researchers, scientists, and drug development professionals, offering a step-by-step approach from initial cytotoxicity assessment to the elucidation of underlying mechanisms of action. The protocols are structured to ensure scientific integrity and reproducibility, forming a self-validating system for the evaluation of new chemical entities.[14]

Part 1: Primary Cytotoxicity Screening

The initial step in evaluating a novel compound is to determine its cytotoxic or cytostatic effect on various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.[14] Two widely used and reliable colorimetric assays for this purpose are the MTT and Sulforhodamine B (SRB) assays.[15][16]

Experimental Workflow: Primary Screening

The following diagram illustrates the general workflow for the primary cytotoxicity screening of novel benzotriazole compounds.

Primary_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions of Benzotriazole Compounds Cell_Seeding Seed Cells in 96-well Plates Compound_Prep->Cell_Seeding Cell_Culture Culture and Maintain Selected Cancer Cell Lines Cell_Culture->Cell_Seeding Compound_Treatment Treat Cells with Serial Dilutions of Compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation Assay_Specific_Step Perform MTT or SRB Staining Protocol Incubation->Assay_Specific_Step Absorbance_Reading Read Absorbance on a Microplate Reader Assay_Specific_Step->Absorbance_Reading Data_Normalization Normalize Absorbance Data to Vehicle Control Absorbance_Reading->Data_Normalization Dose_Response Generate Dose-Response Curves Data_Normalization->Dose_Response IC50_Calculation Calculate IC50 Values Dose_Response->IC50_Calculation Cell_Cycle G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth) S->G2 M M Phase (Mitosis) G2->M M->G1

Caption: The four main phases of the eukaryotic cell cycle.

Protocol 2.2: Apoptosis Assay by Annexin V and Propidium Iodide Staining

This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. [17]During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. [17][18][19]Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. [17]Propidium iodide is used as a viability dye to identify cells that have lost membrane integrity, a characteristic of late apoptosis and necrosis. [17][19] Materials:

  • "Lead" benzotriazole compound(s)

  • Selected cancer cell line

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in the cell cycle analysis protocol (Step 1).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells twice with cold PBS. [18]3. Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. 4. Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. 5. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. 6. Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Interpretation of Results:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Apoptosis Pathway Visualization

This diagram shows the distinction between different cell populations in an Annexin V/PI assay.

Apoptosis_Assay Viable Viable Cells (Annexin V-, PI-) Early_Apoptosis Early Apoptosis (Annexin V+, PI-) Necrosis Necrosis (Annexin V-, PI+) Late_Apoptosis Late Apoptosis/Necrosis (Annexin V+, PI+)

Caption: Quadrants of an Annexin V/PI flow cytometry plot.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro screening and mechanistic evaluation of novel benzotriazole compounds. By systematically assessing cytotoxicity and investigating the induction of apoptosis and cell cycle arrest, researchers can effectively identify promising candidates for further preclinical development. Future studies may involve exploring other mechanisms of action, such as the inhibition of specific kinases or tubulin polymerization, and advancing lead compounds to in vivo animal models. [6][11][13]This structured approach is crucial for accelerating the discovery of new and effective anticancer therapies based on the versatile benzotriazole scaffold.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Retrieved from [Link]

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. Retrieved from [Link]

  • PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • MDPI. Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. MDPI. Retrieved from [Link]

  • ACS Publications. T[20][18]riazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes | Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI. University of Virginia School of Medicine. Retrieved from [Link]

  • Bio-protocol. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. Retrieved from [Link]

  • UCL. Cell Cycle Analysis by Propidium Iodide Staining. UCL. Retrieved from [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. University of Virginia School of Medicine. Retrieved from [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Retrieved from [Link]

  • SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Retrieved from [Link]

  • Nature Protocols. Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Retrieved from [Link]

  • ResearchGate. Synthesis and anticancer activity of benzotriazole derivatives | Request PDF. ResearchGate. Retrieved from [Link]

  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

  • PubMed. Synthesis, in vitro antiproliferative activity and kinase profile of new benzimidazole and benzotriazole derivatives. PubMed. Retrieved from [Link]

  • Bentham Science Publishers. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Bentham Science Publishers. Retrieved from [Link]

  • NIH. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. NIH. Retrieved from [Link]

  • SciSpace. Sulforhodamine B colorimetric assay for cytotoxicity screening. SciSpace. Retrieved from [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Retrieved from [Link]

  • PubMed. Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. Retrieved from [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. Roche. Retrieved from [Link]

  • NIH. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. NIH. Retrieved from [Link]

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  • PubMed. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. Retrieved from [Link]

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Application Note: Ethyl 1-methyl-1H-benzotriazole-5-carboxylate as a High-Efficacy Corrosion Inhibitor for Aluminum and its Alloys

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aluminum and its alloys are indispensable in modern industry due to their favorable strength-to-weight ratio and inherent resistance to corrosion, attributed to a passivating native oxide layer. However, this protective film is susceptible to breakdown in aggressive environments, particularly those containing chloride or acidic species, leading to severe localized corrosion. This document provides a detailed technical guide on the application of Ethyl 1-methyl-1H-benzotriazole-5-carboxylate (E1M1B-5C) as a potent corrosion inhibitor for aluminum. We will explore its mechanism of action, supported by quantum chemical insights, and provide comprehensive, field-proven protocols for its evaluation using electrochemical and surface analysis techniques. This guide is intended for researchers and materials scientists dedicated to developing advanced corrosion mitigation strategies.

Introduction to Aluminum Corrosion and the Role of Benzotriazoles

The electrochemical potential of aluminum makes it an active metal, yet it exhibits excellent corrosion resistance in near-neutral pH environments due to the spontaneous formation of a thin, dense, and adherent layer of aluminum oxide (Al₂O₃). This passive layer, however, is amphoteric and dissolves in highly acidic or alkaline conditions. Furthermore, aggressive anions like chloride (Cl⁻) can cause localized breakdown of this film, initiating pitting corrosion, a particularly insidious form of degradation.[1]

Organic corrosion inhibitors offer an effective means of protecting aluminum by adsorbing onto its surface and forming a protective barrier.[2] Among the most successful classes of such inhibitors are benzotriazole (BTA) and its derivatives.[3][4][5] These molecules contain nitrogen heteroatoms and an aromatic ring, which act as adsorption centers, facilitating the formation of a durable protective film on the metal surface.[2] The modification of the BTA backbone, such as through N-alkylation and esterification at the 5-position to yield E1M1B-5C, can significantly enhance its solubility and electronic properties, leading to improved inhibition efficiency.

The Inhibitor: Ethyl 1-methyl-1H-benzotriazole-5-carboxylate (E1M1B-5C)

E1M1B-5C is a derivative of benzotriazole designed for enhanced performance. The introduction of a methyl group at the N1 position and an ethyl carboxylate group at the C5 position modifies the molecule's electronic distribution, solubility, and steric profile, all of which are critical factors in its interaction with the aluminum surface.

Plausible Synthesis Route

While a direct synthesis for E1M1B-5C is not extensively documented in readily available literature, a logical synthetic pathway can be constructed from known chemical transformations of benzotriazoles. A common approach involves a two-step process:

  • Diazotization and Cyclization: Synthesis of Benzotriazole-5-carboxylic acid from 3,4-diaminobenzoic acid. This involves reacting the diamine with sodium nitrite in an acidic medium (e.g., acetic acid) to form the triazole ring.[6]

  • Esterification and N-Methylation: The resulting carboxylic acid can then be esterified to the ethyl ester using ethanol under acidic conditions (e.g., with thionyl chloride).[6][7] The final step would be the N-methylation of the triazole ring, which can be achieved using a methylating agent like dimethyl sulfate.[8]

Mechanism of Corrosion Inhibition

The efficacy of E1M1B-5C as a corrosion inhibitor for aluminum is rooted in its ability to adsorb onto the metal surface and form a robust, passivating film. This process is multifactorial, involving both physical and chemical interactions.

  • Adsorption Centers: The molecule possesses several active sites for adsorption: the three nitrogen atoms in the triazole ring with their lone pairs of electrons, and the π-electron system of the benzene ring.

  • Film Formation: Upon introduction into the corrosive medium, E1M1B-5C molecules adsorb onto the aluminum surface. This adsorption displaces water molecules and aggressive ions, forming a protective molecular layer. This layer acts as a physical barrier, impeding the diffusion of corrosive species to the metal surface and the egression of metal ions into the solution.[3]

  • Electrochemical Action: Benzotriazole derivatives typically function as mixed-type inhibitors .[9][10][11] This means they suppress both the anodic reaction (aluminum dissolution: Al → Al³⁺ + 3e⁻) and the cathodic reaction (e.g., hydrogen evolution in acidic media: 2H⁺ + 2e⁻ → H₂). This dual action significantly reduces the overall corrosion rate.

Quantum Chemical Perspective

Density Functional Theory (DFT) calculations provide valuable insights into the inhibitor-metal interaction.[12] Key parameters help predict inhibitory potential:

  • E_HOMO (Highest Occupied Molecular Orbital Energy): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, facilitating chemisorption.

  • E_LUMO (Lowest Unoccupied Molecular Orbital Energy): A lower E_LUMO value suggests a higher affinity for accepting electrons from the metal surface.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, leading to stronger adsorption.

  • Dipole Moment (μ): A higher dipole moment can enhance the electrostatic interaction between the inhibitor and the charged metal surface.

The specific structure of E1M1B-5C, with its electron-donating and -withdrawing groups, is expected to optimize these parameters for strong and stable adsorption on the aluminum surface.

InhibitionMechanism Inhibitor E1M1B-5C Molecules Adsorption Adsorption of E1M1B-5C Inhibitor->Adsorption Ions Corrosive Ions (e.g., Cl⁻, H⁺) Al_Surface Aluminum (Al) Ions->Al_Surface Attack Corrosion Corrosion Reactions (Anodic & Cathodic) Al_Surface->Corrosion Oxide_Layer Native Oxide Layer (Al₂O₃) Adsorption->Oxide_Layer Film Protective Inhibitor Film Adsorption->Film Forms Film->Al_Surface Blocks Access Film->Corrosion Suppresses Protection Corrosion Inhibition

Caption: Proposed mechanism of aluminum corrosion inhibition by E1M1B-5C.

Experimental Protocols for Inhibitor Evaluation

To validate the efficacy of E1M1B-5C, a series of standardized electrochemical and surface analysis tests are required.

Materials and Preparation
  • Working Electrode: Aluminum alloy coupons (e.g., AA6061, AA2024) with a defined exposed surface area (typically 1 cm²). The surface should be prepared by sequential grinding with SiC paper (e.g., up to 1200 grit), followed by rinsing with deionized water and acetone, and finally air-drying.

  • Corrosive Medium: Typically 1 M HCl or 3.5% NaCl solution to simulate acidic or marine environments, respectively.[1][9]

  • Inhibitor Solutions: Prepare a stock solution of E1M1B-5C in a suitable solvent (e.g., ethanol) and then dilute to desired concentrations (e.g., 50, 100, 200, 500 ppm) in the corrosive medium.

  • Electrochemical Cell: A standard three-electrode cell consisting of the aluminum coupon as the working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[13][14]

Protocol 1: Potentiodynamic Polarization (PDP)

Objective: To determine the corrosion current density (i_corr_), corrosion potential (E_corr_), and the mode of inhibition (anodic, cathodic, or mixed).

Procedure:

  • Immerse the three-electrode setup in the test solution (corrosive medium with and without inhibitor).

  • Allow the system to stabilize by monitoring the open circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).

  • Apply a potential scan from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).[10]

  • Record the resulting current density as a function of the applied potential.

  • Plot the data on a semi-logarithmic scale (Tafel plot).

  • Extrapolate the linear portions of the anodic and cathodic curves back to their intersection point to determine E_corr_ and i_corr_.

  • Calculate the Inhibition Efficiency (IE%) using the following equation: IE% = [(i_corr_⁰ - i_corr_ⁱ) / i_corr_⁰] * 100 Where i_corr_⁰ is the corrosion current density without inhibitor and i_corr_ⁱ is the corrosion current density with the inhibitor.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

Objective: To analyze the inhibitor film's properties and the charge-transfer resistance of the corrosion process. EIS is a non-destructive technique that provides detailed information about the metal/solution interface.[1][14][15][16]

Procedure:

  • Use the same three-electrode setup and allow the OCP to stabilize as in the PDP protocol.

  • At the steady-state OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV).[13][15]

  • Sweep the frequency over a wide range, typically from 100 kHz down to 10 mHz.[13][14]

  • Record the impedance data and present it as Nyquist (Z_imaginary_ vs. Z_real_) and Bode (log |Z| and phase angle vs. log frequency) plots.

  • The Nyquist plot for an inhibited system typically shows a larger semicircle diameter compared to the uninhibited system, indicating higher corrosion resistance.

  • Model the data using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to extract parameters like charge-transfer resistance (R_ct_) and double-layer capacitance (C_dl_).

  • Calculate the Inhibition Efficiency (IE%) using the R_ct_ values: IE% = [(R_ct_ⁱ - R_ct_⁰) / R_ct_ⁱ] * 100 Where R_ct_ⁱ and R_ct_⁰ are the charge-transfer resistances with and without the inhibitor, respectively.

Protocol 3: Surface Characterization

Objective: To visually and chemically confirm the formation of a protective film on the aluminum surface.[17]

Procedure (Scanning Electron Microscopy - SEM):

  • Immerse aluminum coupons in the corrosive solution with and without the optimal concentration of E1M1B-5C for an extended period (e.g., 24 hours).

  • Gently remove the coupons, rinse with deionized water, and dry.

  • Mount the samples on stubs and coat with a thin conductive layer (e.g., gold) if necessary.

  • Acquire high-resolution images of the surface morphology. The inhibited surface should appear significantly smoother and less damaged compared to the uninhibited (corroded) surface.[18]

Procedure (X-ray Photoelectron Spectroscopy - XPS):

  • Prepare inhibited samples as for SEM analysis.

  • Place the sample in the ultra-high vacuum chamber of the XPS instrument.

  • Irradiate the surface with a monochromatic X-ray beam.

  • Analyze the kinetic energy of the emitted photoelectrons to determine the elemental composition and chemical states of the surface layer.

  • The presence of N 1s peaks in the XPS spectrum of the inhibited sample confirms the adsorption of the nitrogen-containing E1M1B-5C molecule onto the surface.[19]

ExperimentalWorkflow cluster_electrochem Electrochemical Testing cluster_surface Surface Analysis cluster_analysis Data Analysis & Conclusion start Start: Aluminum Coupon Preparation ocp OCP Stabilization (30-60 min) start->ocp immersion Long-Term Immersion (24h) start->immersion pdp Potentiodynamic Polarization (PDP) ocp->pdp eis Electrochemical Impedance Spectroscopy (EIS) ocp->eis data_pdp Calculate IE% from i_corr_ pdp->data_pdp data_eis Calculate IE% from R_ct_ eis->data_eis sem SEM Imaging immersion->sem xps XPS Analysis immersion->xps data_surf Correlate Surface Morphology and Composition sem->data_surf xps->data_surf conclusion Overall Efficacy Assessment data_pdp->conclusion data_eis->conclusion data_surf->conclusion

Caption: Standard experimental workflow for evaluating inhibitor performance.

Representative Data

The following table presents hypothetical yet realistic data that could be obtained from the electrochemical evaluation of E1M1B-5C on an aluminum alloy in 1 M HCl.

Inhibitor Conc. (ppm)E_corr_ (mV vs. SCE)i_corr_ (μA/cm²)IE% (from PDP)R_ct_ (Ω·cm²)C_dl_ (μF/cm²)IE% (from EIS)
0 (Blank)-750150-180250-
50-7354570.062018071.0
100-72022.585.0125011085.6
200-71010.593.026007593.1
500-7059.893.527507293.5

Analysis of Data:

  • The shift of E_corr_ to more positive (anodic) potentials is minimal, and both anodic and cathodic currents are suppressed (data not shown), indicating mixed-type inhibition.

  • The corrosion current density (i_corr_) decreases significantly with increasing inhibitor concentration, reaching a plateau at higher concentrations.

  • The charge-transfer resistance (R_ct_) increases dramatically, while the double-layer capacitance (C_dl_) decreases. The decrease in C_dl_ is attributed to the replacement of water molecules (with a high dielectric constant) by the organic inhibitor molecules at the interface, and an increase in the thickness of the electrical double layer.[13]

  • A high degree of concordance is observed between the IE% values calculated from both PDP and EIS methods, which validates the results.[20]

Conclusion

Ethyl 1-methyl-1H-benzotriazole-5-carboxylate demonstrates significant potential as a high-efficacy corrosion inhibitor for aluminum and its alloys in aggressive media. Its protective action is attributed to the formation of a stable, adsorbed film on the metal surface that acts as a barrier to corrosive species, effectively suppressing both anodic and cathodic corrosion reactions. The detailed electrochemical and surface analysis protocols provided herein offer a robust framework for researchers to quantify its inhibition efficiency and further explore the nuanced mechanisms of its protective action. The application of such advanced inhibitors is a critical step towards enhancing the durability and service life of aluminum components in demanding industrial applications.

References

  • ResearchGate. (2017). Quantum Chemical Investigation of the Relationship Between Molecular Structure and Corrosion Inhibition Efficiency of Benzotriazole and its Alkyl-Derivatives on Iron. [Link]

  • Academe Research Journals. (n.d.). The potential of 1, 2, 3-Benzotriazole in inhibiting corrosion of aluminium in acid media. [Link]

  • Yu-trade. (2023). Effect of benzotriazole on metal corrosion protection. [Link]

  • King Fahd University of Petroleum & Minerals. (2017). Quantum Chemical Investigation of the Relationship Between Molecular Structure and Corrosion Inhibition Efficiency of Benzotriazole and its Alkyl-Derivatives on Iron. [Link]

  • Corrosion and Materials Protection. (2020). Triazoles as a class of multifunctional corrosion inhibitors. Review. Part III. 1,2,3-Benzotriazole and its derivatives. Aluminum alloys. [Link]

  • ResearchGate. (n.d.). Surface Characterization Techniques in Corrosion Inhibition Research. [Link]

  • ACS Publications. (2022). A Quantum Computational Method for Corrosion Inhibition. [Link]

  • IOP Conference Series: Materials Science and Engineering. (2017). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. [Link]

  • MDPI. (n.d.). Highly Efficient Corrosion Inhibitor for Pure Iron and Aluminum Metals in Aggressive Acidic Medium: Experimental and Computational Study. [Link]

  • NACE International. (2001). Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. [Link]

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  • ResearchGate. (n.d.). Quantum and molecular dynamics parameters derived for benzotriazole.... [Link]

  • ResearchGate. (2017). Adsorption Behavior of 1H-benzotriazole Corrosion Inhibitor on Aluminum alloy 1050, Mild steel and Copper in Artificial Seawater. [Link]

  • Globe Thesis. (2018). Study Of Benzotriazoles Compounds On The Corrosion Inhibition Mechanism Of Typical Metal Alloys. [Link]

  • VLCI. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). [Link]

  • MDPI. (2023). Modeling and Analysis of Corrosion of Aluminium Alloy 6060 Using Electrochemical Impedance Spectroscopy (EIS). [Link]

  • AIP Publishing. (2016). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. [Link]

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  • Journal of the Korean Institute of Surface Engineering. (2018). Polarization Behavior and Corrosion Inhibition of Copper in Acidic Chloride Solution Containing Benzotriazole. [Link]

  • ChemicalStore. (n.d.). Benzotriazole, Metal Corrosion Inhibitor. [Link]

  • National Institutes of Health. (n.d.). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. [Link]

  • Johoku Chemical. (n.d.). Benzotriazole rust inhibitor. [Link]

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  • PubMed. (2023). Corrosion inhibition study of 6061 aluminium alloy in the presence of ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate (NTE) in hydrochloric acid. [Link]

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Application Note & Protocols: Strategic Derivatization of Ethyl 1-Methyl-1H-benzotriazole-5-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzotriazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] This guide provides a comprehensive framework for the strategic derivatization of a key starting material, ethyl 1-methyl-1H-benzotriazole-5-carboxylate, to generate a diverse chemical library for Structure-Activity Relationship (SAR) studies. We present a robust, two-step synthetic workflow focusing on the hydrolysis of the ester followed by amide coupling. Detailed, field-tested protocols are provided for each step, alongside the scientific rationale behind the chosen methodologies. This document is designed to empower researchers to efficiently explore the chemical space around the benzotriazole core, accelerating the identification of novel therapeutic leads.

Introduction: The Rationale for Derivatization

Structure-Activity Relationship (SAR) analysis is the foundation of modern drug discovery. It involves systematically modifying a lead compound's structure to map the chemical features responsible for its biological activity. The starting scaffold, ethyl 1-methyl-1H-benzotriazole-5-carboxylate, offers two primary points for chemical modification: the N1-methyl group and the C5-ethyl carboxylate group. This guide focuses on the C5-position, as the ester functionality serves as a versatile chemical handle for introducing a wide range of substituents.

By converting the relatively inert ethyl ester into a library of diverse amides, researchers can systematically probe the target's binding pocket to:

  • Introduce new hydrogen bond donors and acceptors.

  • Modulate lipophilicity (LogP) and other physicochemical properties.

  • Explore steric tolerance and bulk.

  • Introduce charged or polar groups to enhance solubility and cell permeability.

This systematic approach allows for the development of a clear SAR model, guiding the rational design of more potent and selective drug candidates.[5][6]

Overall Synthetic Workflow

The derivatization strategy is a logical and efficient two-stage process. First, the ethyl ester is hydrolyzed to its corresponding carboxylic acid, which serves as a crucial, reactive intermediate. Second, this intermediate is coupled with a diverse panel of primary and secondary amines to generate the final amide library.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Library Generation Start Ethyl 1-methyl-1H- benzotriazole-5-carboxylate (Starting Material) Hydrolysis Protocol 1: Base-Catalyzed Hydrolysis (Saponification) Start->Hydrolysis Intermediate 1-Methyl-1H-benzotriazole- 5-carboxylic acid (Key Intermediate) Hydrolysis->Intermediate Coupling Protocol 2: Amide Coupling Reaction (e.g., HATU) Intermediate->Coupling Amine Diverse Amine Library (R1R2-NH) Amine->Coupling Library Target Amide Library for SAR Screening Coupling->Library

Caption: High-level workflow for the derivatization of the starting ester.

Part I: Synthesis of the Key Intermediate

The first critical step is the conversion of the chemically stable ethyl ester into the more reactive carboxylic acid.

Mechanistic Rationale: Saponification

For this transformation, base-catalyzed hydrolysis (saponification) is the method of choice. While acid-catalyzed hydrolysis is possible, it is an equilibrium-driven process that often requires a large excess of water to drive to completion.[7][8] In contrast, saponification uses a stoichiometric amount of a strong base (e.g., NaOH, KOH) and is an irreversible reaction, typically resulting in higher yields and simpler purification.[7] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting carboxylate salt is protonated during an acidic workup to yield the final carboxylic acid.

Detailed Protocol 1: Hydrolysis of Ethyl 1-methyl-1H-benzotriazole-5-carboxylate

This protocol details the conversion of the starting ester to its corresponding carboxylic acid.

Table 1: Materials and Reagents for Protocol 1

ReagentFormulaMW ( g/mol )Molarity/ConcentrationSupplier (Example)
Ethyl 1-methyl-1H-benzotriazole-5-carboxylateC₁₀H₁₁N₃O₂205.21-Sigma-Aldrich
Sodium Hydroxide (NaOH)NaOH40.002 M (aq)Fisher Scientific
Ethanol (EtOH)C₂H₅OH46.07200 ProofVWR
Hydrochloric Acid (HCl)HCl36.462 M (aq)J.T. Baker
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeEMD Millipore
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04GranularSigma-Aldrich

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 1-methyl-1H-benzotriazole-5-carboxylate (1.0 eq, e.g., 5.0 g) in ethanol (50 mL).

  • Base Addition: Add 2 M aqueous sodium hydroxide solution (2.5 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Re-dissolve the remaining aqueous residue in deionized water (50 mL). Cool the solution in an ice bath and slowly acidify to pH ~2-3 by the dropwise addition of 2 M HCl. A white precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).

  • Drying: Dry the solid product under high vacuum overnight to yield 1-methyl-1H-benzotriazole-5-carboxylic acid . The product can be further purified by recrystallization if necessary.

Part II: Generation of the Amide Library

With the carboxylic acid intermediate in hand, the next stage is to couple it with a variety of amines to build the SAR library.

Mechanistic Rationale: Amide Bond Formation

The direct reaction between a carboxylic acid and an amine is unfavorable at room temperature, as it forms a stable ammonium carboxylate salt.[9] Therefore, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a coupling reagent .

While classic reagents like dicyclohexylcarbodiimide (DCC) are effective, they can lead to the formation of insoluble dicyclohexylurea (DCU) byproducts that complicate purification. Modern uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, generate water-soluble byproducts, and exhibit low rates of racemization, making them ideal for library synthesis.[10] The reaction requires a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), to neutralize the released acid and facilitate the reaction.

Detailed Protocol 2: General Procedure for HATU-Mediated Amide Coupling

This general protocol can be applied to a wide range of primary and secondary amines.

Table 2: Materials and Reagents for Protocol 2

ReagentFormulaMW ( g/mol )Molarity/ConcentrationSupplier (Example)
1-Methyl-1H-benzotriazole-5-carboxylic acidC₈H₇N₃O₂177.16-Synthesized in Part I
Amine (Primary or Secondary)R₁R₂NHVariable-Various
HATUC₁₀H₁₅F₆N₆OP380.23-Combi-Blocks
Diisopropylethylamine (DIPEA)C₈H₁₉N129.24-Acros Organics
N,N-Dimethylformamide (DMF)C₃H₇NO73.09AnhydrousSigma-Aldrich

Step-by-Step Procedure:

  • Setup: To a dry vial containing a magnetic stir bar, add 1-methyl-1H-benzotriazole-5-carboxylic acid (1.0 eq, e.g., 100 mg).

  • Dissolution: Dissolve the acid in anhydrous DMF (2 mL).

  • Reagent Addition: Sequentially add HATU (1.1 eq), the desired amine (1.2 eq), and DIPEA (3.0 eq).

  • Reaction: Cap the vial and stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash successively with 5% aqueous LiCl solution (3 x 10 mL) to remove DMF, saturated aqueous NaHCO₃ (1 x 10 mL), and brine (1 x 10 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide derivative.

Data Presentation: Example of a Generated Amide Library

The following table illustrates how data from a synthesized library can be organized to facilitate SAR analysis.

Table 3: Representative Library of N-Substituted 1-Methyl-1H-benzotriazole-5-carboxamides

Derivative IDAmine Used (Structure)Final Amide StructureMW ( g/mol )Biological Activity IC₅₀ (µM) [Hypothetical]
BTZ-001 BenzylamineBTZ-Benzyl266.3015.2
BTZ-002 MorpholineBTZ-Morpholine246.268.5
BTZ-003 AnilineBTZ-Aniline252.2725.1
BTZ-004 4-FluorobenzylamineBTZ-4F-Benzyl284.295.3
BTZ-005 PiperidineBTZ-Piperidine244.2911.8

Visualizing the SAR Logic

The rationale behind selecting diverse amines is to probe different aspects of the target's binding site. This logic can be visualized to guide the selection of the amine library.

G cluster_amines Amine Library (R-group) cluster_properties Properties Probed Core 1-Methyl-1H-benzotriazole- 5-carboxamide Core A Aliphatic Amines (e.g., Cyclohexylamine) Core->A R= B Aromatic Amines (e.g., Aniline) Core->B R= C Heterocyclic Amines (e.g., Morpholine) Core->C R= D Functionalized Amines (e.g., 4-Aminobenzoic acid) Core->D R= P1 Lipophilicity & van der Waals contacts A->P1 P2 π-π Stacking & Electronic Effects B->P2 P3 H-Bonding & Solubility C->P3 P4 Charge Interactions & Vector Probing D->P4

Caption: Logic diagram for selecting amines to probe specific molecular interactions.

Conclusion

This application note provides a validated, two-step workflow for the derivatization of ethyl 1-methyl-1H-benzotriazole-5-carboxylate. By following the detailed protocols for saponification and subsequent HATU-mediated amide coupling, researchers can efficiently generate large libraries of novel compounds. This strategic approach enables a systematic and thorough exploration of the structure-activity relationship of the benzotriazole scaffold, significantly enhancing the potential for discovering new and effective therapeutic agents.

References

  • Di Carmine, G., et al. (2019). Benzotriazole: An overview on its versatile biological behavior. PubMed Central. [Link]

  • Gorgani, L., et al. (2022). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. MDPI. [Link]

  • Taha, M., et al. (2019). Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies. PubMed. [Link]

  • Pawar, A. V., et al. (2023). Benzotriazole Derivatives And Its Pharmacological Activity. ResearchGate. [Link]

  • Roy, K., et al. (2020). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PubMed Central. [Link]

  • Ankus, Y., & Kumar, D. (n.d.). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. ResearchGate. [Link]

  • Saleh, D. M., & Al-Salami, B. K. (2023). Examples of coupling agents for amide bond formation with benzotriazole-like structures. ResearchGate. [Link]

  • Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. PubMed. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • IJCRT (2023). Review Of Benzotriazole. IJCRT.org. [Link]

  • GSC Biological and Pharmaceutical Sciences (2022). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. [Link]

  • ChemBK (n.d.). ethyl 1-methyl-1H-1,2,3-benzotriazole-5-carboxylate. ChemBK. [Link]

  • MacMillan, D. S., & Murray, P. R. D. (2020). Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. Squarespace. [Link]

  • De La Torre, A., et al. (2023). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]

  • PubChem (n.d.). 1H-Benzotriazole-5-carboxylic acid. PubChem. [Link]

  • Google Patents (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Journal of the Chilean Chemical Society (n.d.). MITCHELL BACHO a, FERNANDA OCAYO b, ALEXANDER TRUJILLO c, JUAN C. SANTOS d,e, VANIA ARTIGAS f, MAURICIO FUENTEALBA f AND CARLOS. Journal of the Chilean Chemical Society. [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts (2022). 15.8: Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry (n.d.). Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism. . [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing N-Methylation of Ethyl 1H-Benzotriazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of N-methylated benzotriazole derivatives. This guide is specifically tailored for researchers, medicinal chemists, and process development scientists working on the N-methylation of ethyl 1H-benzotriazole-5-carboxylate. N-methylated benzotriazoles are privileged scaffolds in pharmaceuticals and bioactive compounds, where the specific substitution pattern on the nitrogen atoms can significantly influence biological function.[1]

The seemingly straightforward methylation of the benzotriazole core presents a significant synthetic challenge: controlling the regioselectivity. Alkylation can occur at either the N1 or N2 position, leading to a mixture of isomers that are often difficult to separate and characterize.[2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and achieve your desired product with high yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the N-methylation of ethyl 1H-benzotriazole-5-carboxylate. Each issue is presented with potential causes and actionable solutions grounded in chemical principles.

Workflow: Troubleshooting Decision Tree

This diagram outlines a logical progression for diagnosing and resolving common issues in the N-methylation reaction.

troubleshooting_workflow start Reaction Outcome Unsatisfactory low_yield Problem: Low or No Yield start->low_yield isomer_issue Problem: Poor N1/N2 Selectivity start->isomer_issue incomplete_rxn Problem: Incomplete Conversion start->incomplete_rxn side_products Problem: Side Product Formation start->side_products check_base Solution: Verify Base Strength & Stoichiometry (e.g., K2CO3, Cs2CO3, NaH) low_yield->check_base Is base strong enough? Is it soluble? check_solvent Solution: Change Solvent Polarity (e.g., DMF, Acetone, THF) low_yield->check_solvent Are reagents soluble? check_reagents Solution: Confirm Reagent Purity & Reactivity (Substrate, Methylating Agent) low_yield->check_reagents Are reagents degraded? isomer_issue->check_solvent Polar aprotic (DMF) may favor N1. Non-polar may favor N2. purification Solution: Optimize Purification (Column Chromatography, Recrystallization) isomer_issue->purification incomplete_rxn->check_base adjust_temp Solution: Modify Reaction Temperature incomplete_rxn->adjust_temp adjust_time Solution: Increase Reaction Time incomplete_rxn->adjust_time milder_cond Solution: Use Milder Base/Temp to Prevent Ester Hydrolysis side_products->milder_cond

Caption: A decision tree for troubleshooting common N-methylation issues.

Question 1: My reaction shows very low conversion to the product, with mostly starting material remaining. What's going wrong?

Answer:

This is a common issue often related to insufficient activation of the benzotriazole starting material or poor reactivity of the electrophile.

  • Potential Cause 1: Inadequate Base Strength or Solubility. The pKa of benzotriazole is approximately 8.2, requiring a sufficiently strong base for deprotonation.[4] Common bases like potassium carbonate (K₂CO₃) can be effective, but their low solubility in solvents like acetone or acetonitrile can hinder the reaction.[5]

    • Solution A (Stronger Base): Switch to a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. This will irreversibly deprotonate the benzotriazole, significantly increasing its nucleophilicity. Use caution as NaH is highly reactive.

    • Solution B (More Soluble Base): If you prefer to use a carbonate base, switch to cesium carbonate (Cs₂CO₃), which has much higher solubility in organic solvents.

    • Solution C (Change Solvent): Use a more polar aprotic solvent like DMF or DMSO, which can better solubilize carbonate bases and facilitate the Sₙ2 reaction.[5]

  • Potential Cause 2: Deactivated Methylating Agent. Methylating agents like methyl iodide can degrade over time, especially with exposure to light and moisture.

    • Solution: Use a fresh bottle of the methylating agent or purify it by passing it through a small plug of activated alumina before use.

  • Potential Cause 3: Low Reaction Temperature. While many N-alkylation reactions proceed at room temperature, some systems require thermal energy to overcome the activation barrier.

    • Solution: Gently heat the reaction mixture to 50-80°C and monitor the progress by TLC or LC-MS.[2]

Question 2: My reaction works, but I get a mixture of N1-methyl and N2-methyl isomers that are very difficult to separate. How can I improve the regioselectivity?

Answer:

Controlling the N1 vs. N2 selectivity is the primary challenge in benzotriazole alkylation. The ratio is highly dependent on reaction conditions, as the two nitrogen atoms have different steric and electronic environments.[2] Generally, the N1-substituted product is thermodynamically more stable, while the N2-product can sometimes be the kinetically favored one.

  • Potential Cause 1: Solvent Effects. The polarity of the solvent plays a crucial role in stabilizing the benzotriazole anion and influencing the site of attack.

    • Solution: The N1/N2 ratio is highly dependent on the reaction conditions.[2] Some studies suggest that polar aprotic solvents like DMF can favor the formation of the N1 isomer. Conversely, non-polar solvents might favor the N2 isomer. It is recommended to screen a variety of solvents (e.g., DMF, acetonitrile, THF, and toluene) to find the optimal conditions for your desired isomer.

  • Potential Cause 2: Cation Effects. The nature of the counter-ion from the base can influence the location of the alkylation.

    • Solution: Experiment with different bases (e.g., K₂CO₃, NaH, LiHMDS). The different metal cations can coordinate differently with the nitrogen atoms of the benzotriazole anion, sterically hindering one site over the other.

  • Solution for Separation: If a mixture is unavoidable, separation by column chromatography on silica gel is the most common method. A solvent system with a gradient of ethyl acetate in hexanes is often a good starting point. Due to the similar polarity of the isomers, a long column and careful fraction collection are often necessary. Recrystallization may also be effective if one isomer is significantly less soluble.[6]

Reaction Pathway: N1 vs. N2 Methylation

This diagram illustrates the competing pathways in the N-methylation of ethyl 1H-benzotriazole-5-carboxylate.

reaction_pathway cluster_start Starting Materials cluster_products Products start_mol Ethyl 1H-benzotriazole-5-carboxylate deprotonation Deprotonation start_mol->deprotonation Base removes acidic proton reagents + CH3-X (Methylating Agent) + Base anion Benzotriazole Anion (Resonance Stabilized) deprotonation->anion N1_product Ethyl 1-methyl-1H-benzotriazole- 5-carboxylate (N1 Isomer) anion->N1_product Nucleophilic attack from N1 N2_product Ethyl 2-methyl-2H-benzotriazole- 5-carboxylate (N2 Isomer) anion->N2_product Nucleophilic attack from N2

Caption: Competing N1 and N2 methylation pathways.

Question 3: I see a new spot on my TLC plate with a lower Rf value than my product, and my mass spec shows a loss of 28 Da. What is this side product?

Answer:

This observation strongly suggests hydrolysis of the ethyl ester to the corresponding carboxylic acid (1-methyl-1H-benzotriazole-5-carboxylic acid). The loss of 28 Da corresponds to the replacement of the ethyl group (-CH₂CH₃) with a hydrogen atom.

  • Potential Cause: Harsh Basic Conditions. Strong bases, especially in the presence of water (even trace amounts in the solvent), can catalyze the saponification (hydrolysis) of the ester. This is more likely if the reaction is heated for an extended period.

    • Solution A (Milder Base): Switch from a strong base like NaH or alkoxides to a milder inorganic base like K₂CO₃.[7]

    • Solution B (Anhydrous Conditions): Ensure your solvent and glassware are scrupulously dry. Use anhydrous grade solvents and dry glassware in an oven before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • Solution C (Lower Temperature): If heating is necessary, try running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose starting conditions for this methylation?

A good starting point is to use ethyl 1H-benzotriazole-5-carboxylate (1.0 eq.), potassium carbonate (1.5 eq.), and methyl iodide (1.2 eq.) in anhydrous DMF. Stir the mixture at room temperature and monitor by TLC every few hours. This method is relatively mild and often provides a good yield of the mixed isomers.[2]

Q2: Which methylating agent should I use: methyl iodide, dimethyl sulfate, or something else?

  • Methyl Iodide (MeI): Highly reactive and very common. It is a good choice for general-purpose methylation. It is volatile and a potent toxin, so it must be handled in a fume hood with appropriate personal protective equipment.

  • Dimethyl Sulfate (DMS): Also very reactive and often cheaper than MeI. However, it is extremely toxic and a suspected carcinogen. Strict safety protocols are required.

  • Methyl Tosylate (MeOTs): Less volatile and generally less toxic than MeI and DMS, but also less reactive. It may require higher temperatures or longer reaction times.

  • "Green" Methylating Agents: Dimethyl carbonate (DMC) is an environmentally safer alternative that can be used for N-methylation, though it often requires higher temperatures and specific catalysts.[8]

Q3: How can I purify the final product?

The most common purification method is silica gel column chromatography.[6] The N1 and N2 isomers often have slightly different polarities, allowing for separation with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). After chromatography, recrystallization from a suitable solvent (like ethanol/water or ethyl acetate/hexanes) can be used to obtain a highly pure solid product.[9]

Q4: What analytical methods are best for characterizing the N1 and N2 isomers?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable. The chemical shifts of the protons on the benzene ring and the N-methyl group will be distinct for the N1 and N2 isomers, allowing for unambiguous identification and determination of the isomer ratio in a mixture.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for monitoring the reaction progress and confirming the mass of the products. The isomers will have the same mass but may have different retention times on the LC column.

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the consumption of starting material and the formation of products. The isomers may appear as two distinct, closely spaced spots.

Standard Laboratory Protocol

This protocol provides a general procedure for the N-methylation of ethyl 1H-benzotriazole-5-carboxylate using potassium carbonate and methyl iodide.

Materials:

  • Ethyl 1H-benzotriazole-5-carboxylate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • Methyl Iodide (MeI)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add ethyl 1H-benzotriazole-5-carboxylate (1.0 eq.).

  • Add anhydrous DMF (approx. 0.2 M concentration).

  • Add powdered, anhydrous potassium carbonate (1.5 eq.).

  • Stir the suspension vigorously at room temperature for 20-30 minutes.

  • Cool the mixture in an ice bath (0 °C).

  • Add methyl iodide (1.2 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by silica gel column chromatography to separate the isomers.

Data Summary: Influence of Conditions on N-Alkylation

BaseSolventTemperatureTypical OutcomeReference(s)
K₂CO₃DMFRT - 80°CGood conversion; often yields a mixture of N1 and N2 isomers.[2]
NaHTHF/DMF0°C - RTHigh reactivity, excellent conversion; requires strictly anhydrous conditions.[10]
Cs₂CO₃AcetonitrileRefluxHigh conversion due to better solubility than K₂CO₃.[10]
[Bmim]OH (Ionic Liquid)Solvent-FreeRTGreen chemistry approach; good yields with moderate regioselectivity.[11]
TMEDA (catalyst)DMC95°CEnvironmentally friendly method using dimethyl carbonate.[8]

References

  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 61(48), e202213056. [Link]

  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Molecules, 27(23), 8533. [Link]

  • Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 61(48), e202213056. [Link]

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Scientific Reports, 13(1), 1989. [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development. [Link]

  • Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. [Link]

  • N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. Synthetic Communications, 42(1), 134-143. [Link]

  • Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. Organic Letters, 22(15), 6031-6036. [Link]

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. ChemRxiv. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7384-7389. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(5), 4983-4994. [Link]

  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105. [Link]

  • Benzotriazole-Mediated Synthesis and Antibacterial Activity of Novel N-Acylcephalexins. Molecules, 20(10), 18456-18476. [Link]

  • Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole. UIV CHEM. [Link]

  • ENVIRONMENTALLY FRIENDLY SYNTHESIS OF N-METHYLATED NITROGEN HETEROCYCLES FROM AN AQUEOUS SOLUTION OF METHYLAMINE AND DIOLS. HETEROCYCLES, 99(1), 355-367. [Link]

  • Method for purification of benzotriazole derivative.
  • 1,2,3-benzotriazole. Organic Syntheses. [Link]

  • Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1694-1698. [Link]

  • Methyl 1H-1,2,3-benzotriazole-5-carboxylate. LookChem. [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]

  • Benzotriazole. Wikipedia. [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Purification of benzotriazole.
  • Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Advances, 10(67), 41125-41130. [Link]

  • ethyl 1-methyl-1H-1,2,3-benzotriazole-5-carboxylate. ChemBK. [Link]

  • Method for producing 5-methyl benzotriazole.
  • Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(12), 2525-2529. [Link]

  • The Chemistry of Benzotriazole Derivatives. National Academic Digital Library of Ethiopia. [Link]

  • Synthesis process of carboxyl benzotriazole.
  • Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate. PubChem. [Link]

  • methyl 1H-1,2,3-benzotriazole-5-carboxylate. PubChem. [Link]

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regioselectivity in the synthesis of 1-methyl-benzotriazoles

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Regioselectivity in the Synthesis of 1-Methyl-Benzotriazoles

Welcome to the technical support center for navigating the complexities of benzotriazole chemistry. This guide is designed for researchers, scientists, and drug development professionals who are engaged in the synthesis of N-substituted benzotriazoles, with a specific focus on controlling the regioselectivity of methylation. Here, we will dissect common experimental challenges, provide evidence-based solutions, and offer detailed protocols to help you achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the methylation of benzotriazole a significant challenge?

The primary challenge arises from the tautomeric nature of the benzotriazole molecule. The parent 1H-benzotriazole exists in equilibrium with its 2H-tautomer.[1] Deprotonation with a base generates the benzotriazolide anion, which is a hybrid of two resonance structures. This results in two nucleophilic nitrogen centers, N1 and N2, that can be alkylated. Consequently, the reaction of benzotriazole with a methylating agent typically yields a mixture of 1-methyl-benzotriazole (the N1-isomer) and 2-methyl-benzotriazole (the N2-isomer).[2] Controlling which nitrogen atom reacts is the central issue of regioselectivity in this synthesis.

Q2: What is the mechanistic basis for the formation of N1 and N2 isomers? Is one product generally favored?

The formation of 1-methyl and 2-methyl-benzotriazole is a classic example of a reaction that can be influenced by either kinetic or thermodynamic control.[3][4][5][6]

  • Kinetic Product (N1-isomer): The 1-methyl-benzotriazole is often the kinetically favored product. This is because the N1 position is generally more accessible and may have a higher electron density, leading to a lower activation energy for the reaction.[5] Reactions carried out at lower temperatures and for shorter durations tend to favor the kinetic product.[3][4]

  • Thermodynamic Product (N2-isomer): The 2-methyl-benzotriazole is typically the more thermodynamically stable isomer.[7] If the reaction is allowed to proceed for a longer time or at a higher temperature, an equilibrium can be established, leading to a higher proportion of the more stable N2-isomer.[3][4]

The following diagram illustrates the tautomerism and subsequent methylation pathways.

G cluster_0 Benzotriazole Tautomers & Anion cluster_1 Methylation Pathways 1H_BTA 1H-Benzotriazole (Benzenoid form, more stable) 2H_BTA 2H-Benzotriazole (Quinonoid form) 1H_BTA->2H_BTA Tautomerization Anion Benzotriazolide Anion (Resonance Hybrid) 1H_BTA->Anion -H+ N1_Product 1-Methyl-benzotriazole (Kinetic Product) Anion->N1_Product N1 Attack N2_Product 2-Methyl-benzotriazole (Thermodynamic Product) Anion->N2_Product N2 Attack MeX Methylating Agent (e.g., CH3I) MeX->N1_Product MeX->N2_Product

Caption: Tautomerism of benzotriazole and competing N1 vs. N2 methylation pathways.

Q3: How can I strategically influence the reaction to favor the 1-methyl-benzotriazole isomer?

Several factors can be manipulated to enhance the formation of the desired 1-methyl isomer. These include the choice of solvent, the nature of the alkylating agent, reaction temperature, and the use of specific catalysts.

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, and chloroform are generally preferred for achieving higher regioselectivity towards the N1 isomer.[8] These solvents effectively solvate the cation of the base but poorly solvate the benzotriazolide anion, making it more reactive.[8] In contrast, polar protic solvents like water or ethanol can hydrogen-bond with the anion, altering the nucleophilicity of the nitrogen atoms and often leading to poorer selectivity.[8]

  • Alkylating Agent: While common methylating agents like methyl iodide and dimethyl sulfate often produce mixtures[2], more specialized reagents can offer better control. For instance, using diazomethane or specific catalysts can steer the reaction towards N1-alkylation.[9][10]

  • Temperature Control: To favor the kinetic product (1-methyl-benzotriazole), it is crucial to maintain low reaction temperatures.[4][6] Elevated temperatures provide the energy needed to overcome the activation barrier for the reverse reaction, allowing the system to equilibrate and favor the more stable thermodynamic product (2-methyl-benzotriazole).[3][4]

  • Catalysis: Recent research has demonstrated that specific catalysts can provide excellent control over regioselectivity. For example, certain iron (III) and iridium (III) porphyrin complexes have been shown to selectively promote N1 and N2 alkylation, respectively.[11] Additionally, metal-free catalysts like B(C6F5)3 have been effective in promoting site-selective N1-alkylation with diazoalkanes.[9]

The following table summarizes the expected outcomes under different reaction conditions:

Factor Condition Favoring 1-Methyl Isomer (Kinetic) Condition Favoring 2-Methyl Isomer (Thermodynamic) Rationale
Temperature Low (e.g., 0-25 °C)High (e.g., >80 °C)Low temperature prevents equilibration to the more stable product.[4][6]
Reaction Time ShortLongShort reaction times trap the faster-forming product.[3]
Solvent Polar Aprotic (DMF, Chloroform)Can vary, but selectivity is often lostAprotic solvents leave the anion more "naked" and reactive.[8]
Base Sterically hindered basesLess hindered basesA bulky base may favor approach to the less hindered N1 position.
Alkylating Agent Bulky alkylating agentsSmall alkylating agentsSteric hindrance can favor attack at the more accessible N1 position.

Troubleshooting Guide

Problem 1: My reaction yields a nearly 1:1 mixture of 1-methyl and 2-methyl-benzotriazole. How can I improve the regioselectivity?

A 1:1 mixture suggests that the reaction conditions do not significantly favor either the kinetic or thermodynamic pathway.

Troubleshooting Steps:

G start Start: Poor Regioselectivity (1:1 Isomer Ratio) temp Lower Reaction Temperature (e.g., to 0°C) start->temp Step 1 solvent Switch to a Polar Aprotic Solvent (e.g., DMF, Anhydrous Chloroform) temp->solvent Step 2 time Reduce Reaction Time solvent->time Step 3 catalyst Consider a Site-Selective Catalyst (e.g., B(C6F5)3 with diazoalkane) time->catalyst Step 4 (Advanced) end Goal: Improved N1 Selectivity catalyst->end

Caption: Workflow for troubleshooting poor regioselectivity in benzotriazole methylation.

  • Lower the Temperature: This is the most critical step to favor the kinetic N1-product.[4][6] Attempt the reaction at 0°C or even lower.

  • Change the Solvent: If you are using a protic solvent, switch to a dry, polar aprotic solvent like DMF or chloroform.[8][12]

  • Monitor the Reaction and Reduce Time: Use techniques like TLC or LC-MS to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to prevent equilibration to the N2-isomer.

Problem 2: I am having difficulty separating the 1-methyl and 2-methyl isomers. What are the recommended purification methods?

Separating these isomers can be challenging due to their similar polarities.

  • Flash Column Chromatography: This is a common method, but may require careful optimization. A simple chromatography on silica gel is often sufficient for their separation.[13]

  • Recrystallization: The 1-methyl-benzotriazole is a solid, while the 2-methyl isomer is often an oil or low-melting solid. This difference can be exploited through recrystallization. A patent describes a method where the crude mixture is treated, and the residue is recrystallized from an ethanol/petroleum ether mixture to obtain pure 1-methyl-benzotriazole as white crystals.[2]

  • Vacuum Distillation: For larger scales, vacuum distillation can be effective. The 2-methyl isomer is typically more volatile and can be distilled off, leaving the 1-methyl isomer in the residue, which can then be further purified by recrystallization.[2]

Experimental Protocol: Synthesis Favoring 1-Methyl-Benzotriazole

This protocol is adapted from established procedures and optimized for regioselectivity towards the N1-isomer.[2][12]

Objective: To synthesize 1-methyl-benzotriazole with high regioselectivity.

Materials:

  • Benzotriazole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH3I) (1.2 eq)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Base Addition: Carefully add the sodium hydride to the DMF.

  • Formation of Benzotriazolide Anion: Dissolve benzotriazole in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0°C (ice bath). Stir the mixture at this temperature for 30 minutes after the addition is complete.

  • Methylation: Add methyl iodide dropwise to the reaction mixture at 0°C. Maintain this temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl at 0°C.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from an ethanol/petroleum ether mixture to yield pure 1-methyl-benzotriazole.[2]

References

  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. TSI Journals. [Link]

  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PMC - NIH. [Link]

  • Proposed reaction mechanism for the formation of benzotriazole 3. ResearchGate. [Link]

  • Towards Construction of the “Periodic Table” of 1-Methylbenzotriazole. MDPI. [Link]

  • Preparation method of 1-methylbenzotriazole.
  • 1,2,3-benzotriazole. Organic Syntheses Procedure. [Link]

  • Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • The Chemistry of Benzotriazole Derivatives. National Academic Digital Library of Ethiopia. [Link]

  • Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews - ACS Publications. [Link]

  • Reactivity of lndazoles and Benzotriazole towards N-Methylation and Analysis of the lH Nuclear Magnetic Resonance Spectra of lnd. RSC Publishing. [Link]

  • Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education. [Link]

  • To Synthesize Benzotriazole. YouTube. [Link]

  • Ozonation of benzotriazole and methylindole: Kinetic modeling, identification of intermediates and reaction mechanisms. ResearchGate. [Link]

  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. PubMed. [Link]

  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. ResearchGate. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Thermodynamic versus Kinetic Control. YouTube. [Link]

  • Ozonation of benzotriazole and methylindole: Kinetic modeling, identification of intermediates and reaction mechanisms. PubMed. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications (RSC Publishing). [Link]

  • Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacetates. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 1-methyl-1H-benzotriazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of ethyl 1-methyl-1H-benzotriazole-5-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental observations and provide actionable, field-proven troubleshooting strategies.

I. Overview of the Synthetic Pathway

The synthesis of ethyl 1-methyl-1H-benzotriazole-5-carboxylate is typically a three-step process starting from 3,4-diaminobenzoic acid. Each step presents unique challenges that can impact the yield and purity of the final product. Understanding the mechanism and potential pitfalls at each stage is crucial for a successful synthesis.

Synthesis_Workflow A 3,4-Diaminobenzoic Acid B Step 1: Diazotization & Cyclization A->B C 1H-Benzotriazole- 5-carboxylic Acid B->C D Step 2: Fischer Esterification C->D E Ethyl 1H-benzotriazole- 5-carboxylate D->E F Step 3: N-Methylation E->F G Ethyl 1-methyl-1H-benzotriazole- 5-carboxylate (Product Mixture) F->G H Purification G->H I Isolated N1 & N2 Isomers H->I

Caption: General synthetic workflow for ethyl 1-methyl-1H-benzotriazole-5-carboxylate.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Step 1 & 2: Formation of the Benzotriazole Ethyl Ester Precursor

Question 1: My yield of 1H-benzotriazole-5-carboxylic acid in Step 1 is low, and the product is discolored. What's going wrong?

Answer: Low yield and discoloration in the initial cyclization step often point to two main issues: incomplete diazotization or side reactions due to poor temperature control.

  • Causality (Incomplete Diazotization): The reaction of 3,4-diaminobenzoic acid with sodium nitrite in an acidic medium forms an in-situ diazonium salt, which then undergoes intramolecular cyclization.[1] If the addition of sodium nitrite is too rapid or the temperature rises above the optimal 0-5 °C range, the nitrous acid can decompose before it reacts completely. Furthermore, the diazonium intermediate itself is unstable at higher temperatures and can decompose, leading to a variety of colored byproducts.

  • Troubleshooting Protocol:

    • Strict Temperature Control: Maintain the reaction temperature below 5 °C throughout the sodium nitrite addition using an ice-salt bath.

    • Slow Reagent Addition: Dissolve the sodium nitrite in a minimal amount of water and add it dropwise to the stirred solution of the diamine in acid. This ensures a steady, controlled formation of nitrous acid.

    • Monitor for Completion: After the addition, allow the mixture to stir at low temperature for at least 2 hours to ensure the cyclization goes to completion.[1]

    • Purification: If the crude product is discolored, recrystallization from methanol or an ethanol/water mixture can effectively remove impurities.

Question 2: The Fischer esterification (Step 2) is slow or incomplete. How can I drive the reaction to completion?

Answer: Fischer esterification is an equilibrium-limited reaction. To achieve a high yield of ethyl 1H-benzotriazole-5-carboxylate, the equilibrium must be shifted towards the product side.

  • Causality (Equilibrium): The reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst produces an ester and water. To maximize ester formation, water must be removed, or an excess of one of the reactants (typically the alcohol) must be used.

  • Optimization Strategies:

    • Use of Excess Alcohol: Employ absolute ethanol as both the reactant and the solvent. This large excess shifts the equilibrium towards the ester.

    • Efficient Water Removal: While not always practical on a lab scale, a Dean-Stark trap can be used to azeotropically remove water as it is formed.

    • Choice of Catalyst: Concentrated sulfuric acid is a common and effective catalyst. For sensitive substrates, a solid acid catalyst like Amberlyst-15 can be used and easily filtered off.

    • Reaction Time: Refluxing for 6 hours is a common protocol.[2] Monitor the reaction by TLC (Thin Layer Chromatography) until the starting carboxylic acid spot is no longer visible.

Step 3: The N-Methylation Challenge - Regioselectivity

The most significant challenge in this synthesis is controlling the regioselectivity of the N-methylation step. Alkylation of the benzotriazole ring can occur at two different nitrogen atoms, N1 or N2, leading to a mixture of isomers.

Isomer_Formation cluster_start Starting Material cluster_products Potential Products A Ethyl 1H-benzotriazole-5-carboxylate B Ethyl 1-methyl-1H-benzotriazole- 5-carboxylate (N1-isomer) A->B Methylation at N1 (Thermodynamically favored) C Ethyl 2-methyl-2H-benzotriazole- 5-carboxylate (N2-isomer) A->C Methylation at N2 (Kinetically favored)

Caption: Formation of N1 and N2 isomers during methylation.

Question 3: Why am I getting a mixture of two products after the methylation step? How do I identify them?

Answer: The formation of two isomers is a well-documented challenge in benzotriazole chemistry.[3] The benzotriazole anion, formed upon deprotonation by a base, is a resonant structure with nucleophilic character on both the N1 and N2 atoms.

  • Causality (Electronic & Steric Effects):

    • N1-Isomer (1-methyl): This isomer is generally the thermodynamically more stable product. The methyl group is on a nitrogen that is part of the five-membered triazole ring but not bonded to the benzene ring.

    • N2-Isomer (2-methyl): This isomer is often the kinetically favored product, meaning it can form faster under certain conditions. Here, the methyl group is on the central nitrogen atom of the triazole system.

    • Substituent Effects: The electron-withdrawing ethyl carboxylate group at the 5-position will influence the electron density at N1 and N2, thereby affecting the product ratio. Generally, such groups tend to favor the formation of the N1 isomer.

  • Identification of Isomers:

    • Chromatography: The two isomers will typically have different Rf values on a TLC plate and different retention times in HPLC and GC, allowing for their separation and quantification. The more symmetric N2-isomer is often less polar.

    • NMR Spectroscopy: 1H and 13C NMR are definitive. The symmetry of the N2-isomer results in a simpler aromatic region in the 1H NMR spectrum compared to the asymmetric N1-isomer.

Question 4: My primary goal is the N1-isomer, but I'm getting a significant amount of the N2-isomer. How can I improve the N1-selectivity?

Answer: Achieving high N1-selectivity requires moving away from standard kinetic control conditions towards methods that favor the thermodynamically more stable product or employ a selective catalyst.

  • Causality (Reaction Control): Standard methylation conditions (e.g., methyl iodide with K₂CO₃ in acetone or DMF) often provide poor selectivity. The choice of solvent, base, and methylating agent all play a critical role. Polar aprotic solvents like DMF or DMSO can favor N1-alkylation by solvating the cation of the base, leaving the benzotriazolide anion more reactive.

  • Optimization & Troubleshooting Strategies:

StrategyPrincipleRecommended ProtocolExpected Outcome
Catalytic Control Use of a Lewis acid catalyst that selectively coordinates to the N1 position.Add 10 mol% of B(C₆F₅)₃ to the reaction mixture with a diazoalkane as the methylating agent.[3]High to excellent yields of the N1-isomer.[3]
Biocatalysis Employ engineered methyltransferase enzymes for highly regioselective methylation.Use an engineered methyltransferase with a methyl donor like methyl tosylate in a buffered aqueous system.[4]Excellent regioselectivity (>99:1 for N1) and high yields.[4]
Solvent & Base Tuning Modulate the reactivity of the benzotriazolide anion through solvent choice.Use a polar aprotic solvent like DMF with a mild base such as K₂CO₃. Avoid protic solvents like ethanol which can lead to poorer selectivity.Improved N1/N2 ratio compared to non-polar or protic solvents.
Purification Isolate the desired isomer from the product mixture.Perform column chromatography on silica gel. A gradient elution system (e.g., hexanes/ethyl acetate) will typically separate the less polar N2-isomer from the more polar N1-isomer.Pure, isolated N1-isomer, albeit with a loss of material corresponding to the undesired N2-isomer.

Question 5: Can over-methylation or other side reactions occur?

Answer: Yes, while the formation of N1/N2 isomers is the primary side reaction, other issues can arise.

  • Quaternization: If harsh methylating agents (e.g., dimethyl sulfate, methyl triflate) are used under forcing conditions or with excess reagent, the already methylated benzotriazole can be alkylated a second time to form a quaternary benzotriazolium salt. This salt is highly polar and will likely remain in the aqueous phase during workup or stick to the baseline on a TLC plate. To avoid this, use a stoichiometric amount of a less reactive methylating agent like methyl iodide.

  • Hydrolysis of the Ester: If the methylation is performed under strongly basic conditions (e.g., using NaOH or KOH in water) and at elevated temperatures, the ethyl ester group can be saponified back to the carboxylic acid. This can be checked by acidifying the aqueous layer after workup to see if any solid (the carboxylic acid) precipitates. It is recommended to use milder, non-aqueous bases like potassium carbonate or cesium carbonate.

III. Experimental Protocols

Protocol 1: Synthesis of 1H-Benzotriazole-5-carboxylic acid

Adapted from established procedures.[1]

  • Dissolution: In a round-bottom flask, dissolve 15.2 g (0.1 mol) of 3,4-diaminobenzoic acid in a mixture of 100 mL of glacial acetic acid and 50 mL of water. Gentle warming may be necessary.

  • Cooling: Cool the solution to below 5 °C in an ice-salt bath.

  • Nitrite Addition: While stirring vigorously, add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water dropwise, ensuring the temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, continue to stir the mixture at room temperature for 2 hours. A precipitate will form.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the product.

Protocol 2: Representative N-Methylation of Ethyl 1H-benzotriazole-5-carboxylate

This is a general protocol; isomer ratios will vary.

  • Setup: To a solution of ethyl 1H-benzotriazole-5-carboxylate (1.0 eq) in anhydrous DMF (5 mL per mmol of substrate), add anhydrous potassium carbonate (1.5 eq).

  • Reagent Addition: Add methyl iodide (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude oil/solid contains a mixture of N1 and N2 isomers and should be purified by column chromatography.

IV. References

  • Santos, J. C., et al. (2021). Journal of the Chilean Chemical Society. [Link]

  • Shakoor, S.M. Abdul, et al. (2015). RSC Advances, 5(100), 82199-82207. [Link]

  • Zhao, Y., et al. (2020). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications, 56(12), 1831-1834. [Link]

  • Le-Houx, J., et al. (2022). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 61(6), e202112423. [Link]

  • Zhang, Z., et al. (2024). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. [Link]

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improving yield of ethyl 1-methyl-1H-benzotriazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: A Guide to Improving the Yield of Ethyl 1-Methyl-1H-benzotriazole-5-carboxylate

Introduction

Welcome to the technical support guide for the synthesis and yield optimization of ethyl 1-methyl-1H-benzotriazole-5-carboxylate. This molecule is a key building block in various research and development sectors, particularly in medicinal chemistry and materials science. Achieving a high yield of this compound with excellent purity is critical for the efficiency and economic viability of downstream applications.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, offering a structured approach to troubleshooting common synthetic challenges. We will explore the primary synthetic pathways, address frequently encountered issues in a Q&A format, provide detailed experimental procedures, and offer a systematic troubleshooting framework.

Synthetic Strategies: An Overview

The synthesis of ethyl 1-methyl-1H-benzotriazole-5-carboxylate can be approached via two principal routes, each with distinct advantages and potential pitfalls. The choice of pathway often depends on the availability of starting materials and the scale of the reaction.

  • Route A: Post-Cyclization Modification. This common laboratory-scale approach begins with the commercially available 1H-benzotriazole-5-carboxylic acid. The synthesis involves two key steps: esterification of the carboxylic acid followed by N-methylation of the benzotriazole ring.

  • Route B: Ring Formation from a Precursor. This route is often preferred for larger-scale synthesis and involves constructing the benzotriazole ring from a substituted o-phenylenediamine derivative. This pathway offers more control over the final substitution pattern.

cluster_A Route A: Post-Cyclization Modification cluster_B Route B: Ring Formation from Precursor A_start 1H-Benzotriazole-5-carboxylic Acid A_ester Esterification (e.g., Fischer) A_start->A_ester A_intermediate Ethyl 1H-benzotriazole- 5-carboxylate A_ester->A_intermediate A_methyl N-Methylation A_intermediate->A_methyl A_end Ethyl 1-methyl-1H-benzotriazole- 5-carboxylate (Target) A_methyl->A_end B_start Ethyl 4-chloro-3-nitrobenzoate B_amine Amination (w/ Methylamine) B_start->B_amine B_intermediate1 Ethyl 4-(methylamino)- 3-nitrobenzoate B_amine->B_intermediate1 B_reduce Nitro Reduction (e.g., H₂, Pd/C) B_intermediate1->B_reduce B_intermediate2 Ethyl 3-amino-4- (methylamino)benzoate B_reduce->B_intermediate2 B_cyclize Diazotization & Cyclization (NaNO₂) B_intermediate2->B_cyclize B_cyclize->A_end

Caption: Primary synthetic pathways to the target compound.

Frequently Asked Questions & Troubleshooting

This section addresses specific issues encountered during synthesis in a practical Q&A format.

Q1: My overall yield is low. Where should I start troubleshooting?

A low overall yield is a common problem that can stem from inefficiencies in one or multiple steps. The most effective troubleshooting strategy is to analyze each step independently.

  • Check Starting Material Purity: Impurities in your starting materials can introduce contaminants that inhibit reactions or complicate purification. Always verify the purity of your precursors (e.g., 1H-benzotriazole-5-carboxylic acid or ethyl 4-chloro-3-nitrobenzoate) by melting point or spectroscopy.

  • Isolate and Characterize Intermediates: Do not proceed with the entire sequence without confirming the success of each step. For Route A, isolate the ethyl 1H-benzotriazole-5-carboxylate intermediate and confirm its identity and purity before proceeding to the methylation step. For Route B, each intermediate should be characterized to ensure the previous reaction was successful.

  • Review Reaction Conditions: Small deviations in temperature, reaction time, or stoichiometry can drastically affect yield. For instance, the diazotization step in Route B is highly temperature-sensitive and must be performed at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt intermediate.[1]

Q2: I am struggling with the N-methylation step (Route A). How can I improve yield and regioselectivity?

The N-methylation of benzotriazole can produce a mixture of N1 and N2 isomers. The N1 isomer is generally the thermodynamically favored product, but reaction conditions can influence the ratio.

  • Choice of Methylating Agent: Stronger alkylating agents like methyl iodide or dimethyl sulfate are highly reactive but can lead to the formation of undesired quaternary benzotriazolium salts, reducing the yield of the target product. A milder and less toxic reagent like dimethyl carbonate can be an excellent alternative, often providing higher yields of the desired N-methylated product.[2]

  • Base and Solvent Selection: The choice of base is critical. A strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF will deprotonate the benzotriazole, forming a highly nucleophilic anion that readily reacts with the methylating agent.[2] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly under phase-transfer catalysis conditions or with microwave assistance, which can improve regioselectivity and shorten reaction times.[3]

  • Temperature Control: Running the reaction at room temperature or slightly elevated temperatures (e.g., 40-60 °C) is typically sufficient. Excessive heat can promote side reactions.

Parameter Condition 1: Harsh Condition 2: Standard Condition 3: Mild & Green
Methylating Agent Methyl Iodide (CH₃I)Dimethyl Sulfate ((CH₃)₂SO₄)Dimethyl Carbonate ((CH₃)₂CO₃)
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)Potassium Carbonate (K₂CO₃)
Solvent DMF / THFAcetone / AcetonitrileDMF
Pros High reactivity, fastCost-effective, reliableLow toxicity, fewer byproducts
Cons Risk of over-alkylation, toxicToxic, requires careful handlingSlower reaction rate
Typical Yield 60-80% (mixture)75-90% (good selectivity)~90% (high selectivity)[2]
Q3: The diazotization and cyclization step (Route B) is giving me a dark, tarry mixture with low yield. What's going wrong?

This is the most sensitive step in Route B. The formation of diazonium salts is prone to side reactions if not controlled carefully.[4]

  • Temperature is Paramount: The reaction must be kept cold (0-5 °C) throughout the addition of sodium nitrite.[1] Use an ice-salt bath to maintain this temperature range. If the temperature rises, the diazonium salt can decompose, couple with other molecules, or lead to phenolic byproducts, resulting in a tarry mixture.

  • Rate of Addition: Add the sodium nitrite solution slowly and dropwise with vigorous stirring. A rapid, single-portion addition will cause a sudden exotherm, raising the temperature uncontrollably and leading to decomposition.[5]

  • Acidic Conditions: The reaction is typically performed in an acidic medium, such as aqueous acetic acid or dilute mineral acid. The acid protonates the sodium nitrite to generate the active nitrous acid in situ. Ensure sufficient acid is present to maintain a low pH.

start Low Yield in Diazotization Step check_temp Was temperature maintained between 0-5 °C throughout NaNO₂ addition? start->check_temp check_addition Was NaNO₂ solution added slowly (dropwise) with vigorous stirring? check_temp->check_addition Yes sol_temp Solution: Use an ice-salt bath. Monitor internal temperature continuously. check_temp->sol_temp No check_reagents Were reagents (diamine precursor, NaNO₂) of high purity and weighed accurately? check_addition->check_reagents Yes sol_addition Solution: Add NaNO₂ solution via dropping funnel over 30-60 min. Ensure efficient stirring. check_addition->sol_addition No sol_reagents Solution: Verify purity of starting materials. Recalculate and re-weigh reagents. check_reagents->sol_reagents No

Caption: Troubleshooting logic for the diazotization/cyclization step.

Q4: How can I effectively purify the final product?

Purification is essential to remove unreacted starting materials, isomeric byproducts (e.g., the N2-methyl isomer), and salts.

  • Aqueous Workup: After the reaction, a standard aqueous workup is the first step. This typically involves quenching the reaction, extracting the product into an organic solvent (like ethyl acetate or dichloromethane), washing with water and brine to remove water-soluble impurities, and drying the organic layer.

  • Recrystallization: This is often the most effective method for obtaining a highly pure, crystalline product. The choice of solvent is key. A good solvent system will dissolve the product well at high temperatures but poorly at low temperatures. Common solvents for benzotriazole derivatives include ethanol, methanol, or mixtures like ethyl acetate/hexane.[5]

  • Column Chromatography: If recrystallization fails to separate the desired N1 isomer from the N2 isomer or other closely related impurities, silica gel column chromatography is the recommended method. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will typically provide good separation.

Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any new procedure.

Protocol A: Synthesis via Esterification and N-Methylation

Step 1: Synthesis of Ethyl 1H-benzotriazole-5-carboxylate

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 1H-benzotriazole-5-carboxylic acid (10.0 g, 61.3 mmol).

  • Reagents: Add absolute ethanol (150 mL) followed by the slow, careful addition of concentrated sulfuric acid (3 mL) as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate), observing the disappearance of the starting material spot.

  • Workup: Cool the reaction mixture to room temperature. Reduce the volume of ethanol by about two-thirds using a rotary evaporator.

  • Neutralization: Slowly pour the concentrated mixture into 200 mL of ice-cold water. Neutralize the solution by carefully adding a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield ethyl 1H-benzotriazole-5-carboxylate. The typical yield is 85-95%.

Step 2: Synthesis of Ethyl 1-methyl-1H-benzotriazole-5-carboxylate

  • Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 2.45 g, 61.3 mmol) in anhydrous DMF (80 mL).

  • Deprotonation: Cool the suspension to 0 °C. Dissolve the ethyl 1H-benzotriazole-5-carboxylate (10.7 g, 55.7 mmol) from the previous step in anhydrous DMF (40 mL) and add it dropwise to the NaH suspension. Stir at 0 °C for 30 minutes.

  • Methylation: Add dimethyl carbonate (7.0 mL, 83.5 mmol) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding 100 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography to yield the final product. The expected yield is 80-90%.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Benzotriazole Synthesis.
  • BenchChem. (n.d.). Benzotriazole-5-carboxylic acid | 60932-58-3.
  • Avhad, K. C., & Upadhyay, K. D. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225.
  • MDPI. (2025).
  • World Journal of Pharmaceutical Research. (n.d.).
  • BenchChem. (2025). Technical Support Center: Synthesis of Methyl 3-(methylamino)
  • Google Patents. (n.d.).

Sources

Technical Support Center: Purification of Ethyl 1-methyl-1H-benzotriazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of ethyl 1-methyl-1H-benzotriazole-5-carboxylate. As a key heterocyclic building block, achieving high purity is critical for subsequent applications. This document provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles and purification methodologies.

Troubleshooting Guides

This section addresses specific issues users may encounter during the purification of ethyl 1-methyl-1H-benzotriazole-5-carboxylate. Each problem is presented in a question-and-answer format, detailing the probable causes and providing validated solutions.

Issue 1: The Purified Product Appears as a Yellow or Brown Oil/Solid.

Question: My final product is colored, ranging from yellow to dark brown, instead of the expected off-white solid. What causes this discoloration, and how can I remove it?

Answer:

Discoloration is a common issue in benzotriazole synthesis, often stemming from minute quantities of highly colored impurities.

  • Causality: The diazotization of aromatic diamines, a foundational step in creating the benzotriazole core, can produce tarry, polymeric side products.[1] These impurities are often soluble in organic solvents, co-extracting with the desired product and persisting through initial purification steps.[1]

  • Troubleshooting Protocol:

    • Activated Charcoal Treatment: This is the most effective method for removing colored, non-polar impurities.

      • Dissolve the crude, colored product in a suitable hot solvent for recrystallization (e.g., isopropanol or ethanol).

      • Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution.

      • Stir and gently heat the mixture for 5-10 minutes. Caution: Adding charcoal to a near-boiling solution can cause bumping.

      • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.

      • Allow the clarified, hot filtrate to cool slowly to induce crystallization.

    • Column Chromatography: If discoloration persists, silica gel chromatography can separate the target compound from the impurities. A non-polar eluent system will typically leave the tarry substances adsorbed at the top of the column.

Issue 2: Recrystallization Attempt Results in "Oiling Out."

Question: When I cool the hot solution of my compound to recrystallize it, it separates as an oil instead of forming crystals. What is happening, and how can I fix it?

Answer:

"Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid phase rather than a solid crystalline lattice.[2] This is often exacerbated by the presence of impurities that depress the melting point. The reported melting point of ethyl 1-methyl-1H-benzotriazole-5-carboxylate is approximately 106-108 °C.[3]

  • Causality: This phenomenon indicates that the chosen solvent system is not ideal or that the solution is too concentrated or cooling too rapidly.

  • Troubleshooting Protocol:

    • Reheat and Dilute: Warm the mixture to redissolve the oil. Add more hot solvent in small portions until the solution is no longer supersaturated.[2]

    • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, preferably insulated with glass wool or a towel. Do not place it directly into an ice bath. Slow cooling is critical for the formation of pure, well-ordered crystals.[2]

    • Induce Nucleation: If crystals are slow to form, gently scratch the inside of the flask at the solution's surface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[2]

    • Use a Seed Crystal: If available, add a single, tiny crystal of the pure compound to the cooled, saturated solution to initiate crystallization.[2]

    • Change Solvent System: If the issue persists, the solvent is likely unsuitable. Consider a mixed solvent system. For example, dissolve the compound in a small amount of a good solvent (like ethyl acetate or dichloromethane) and slowly add a poor solvent (like hexanes) at an elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.

Issue 3: TLC and NMR Analysis Show Multiple Spots or Unexpected Peaks.

Question: My purified sample shows a major product spot on the TLC plate but also a persistent secondary spot. The ¹H NMR spectrum has an extra N-CH₃ singlet. What is this impurity?

Answer:

The most probable impurity, given these observations, is an N-alkylation isomer.

  • Causality: The methylation of the benzotriazole ring is not always regioselective. The nitrogen atoms at positions 1, 2, and 3 are all potential sites for alkylation. While the N-1 and N-2 isomers are most common, the presence of the N-methyl group on a different nitrogen of the triazole ring will result in a distinct compound with slightly different polarity and a unique chemical shift in the NMR spectrum.

  • Troubleshooting Protocol:

    • Silica Gel Column Chromatography: This is the definitive method for separating isomers. Due to their polarity differences, N-1 and N-2 isomers can typically be separated on silica gel.[4][5]

      • Eluent Selection: Use a gradient elution starting with a low-polarity mixture of ethyl acetate and hexanes (e.g., 5% EtOAc in hexanes).

      • Gradually increase the proportion of ethyl acetate while monitoring the fractions by TLC to achieve separation.

    • Fractional Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent, multiple recrystallization steps may enrich the desired isomer. However, this method is often less efficient and more time-consuming than chromatography.

Purification Workflow Diagram

The following diagram outlines a general workflow for the purification of ethyl 1-methyl-1H-benzotriazole-5-carboxylate from a crude reaction mixture.

G cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude Reaction Mixture extract Liquid-Liquid Extraction (e.g., EtOAc & Water/Brine) crude->extract dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) extract->dry evap Solvent Removal (Rotary Evaporation) dry->evap choice Primary Method? evap->choice recryst Recrystallization (e.g., from Isopropanol) choice->recryst High Yield & Crystalline Crude chrom Column Chromatography (Silica Gel, EtOAc/Hexanes) choice->chrom Oily Crude or Multiple Impurities analysis Purity Check (TLC, NMR, MP) recryst->analysis chrom->analysis pure Pure Product (>95%) analysis->pure Purity OK impure Impure Product analysis->impure Impurities Present impure->chrom Re-purify

Caption: General purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure ethyl 1-methyl-1H-benzotriazole-5-carboxylate? A1: The pure compound is expected to be an off-white to light-colored solid. One source reports a melting point in the range of 106-108 °C.[3] Significant deviation from this range or a broad melting range suggests the presence of impurities.

Q2: What are the most common impurities to look for during purification? A2: Besides isomeric byproducts, common impurities include:

  • Unreacted Starting Material: Ethyl 1H-benzotriazole-5-carboxylate. This can be identified in the ¹H NMR spectrum by the presence of a broad N-H proton signal.

  • Hydrolyzed Product: 1-methyl-1H-benzotriazole-5-carboxylic acid. This highly polar impurity will have a very different Rƒ value on TLC and can be identified by a broad carboxylic acid proton signal in the ¹H NMR spectrum and the absence of the ethyl ester signals. Its melting point is significantly higher, around 250 °C.[6]

  • Residual Solvents: Solvents from the reaction or extraction (e.g., DMF, ethyl acetate, dichloromethane) may be present and are readily identified by their characteristic peaks in the ¹H NMR spectrum.

Q3: What solvent systems are recommended for TLC analysis and column chromatography? A3: A combination of ethyl acetate (polar) and hexanes (non-polar) is an excellent starting point for both TLC and column chromatography of benzotriazole derivatives.[4]

  • TLC Analysis: Begin by testing solvent systems with varying ratios, such as 10%, 20%, and 30% ethyl acetate in hexanes, to find a system that gives an Rƒ value for the product between 0.3 and 0.5 and provides good separation from impurities.

  • Column Chromatography: The optimal eluent for the column is typically slightly less polar than the system used for TLC. For example, if 20% EtOAc/hexanes gives a good Rƒ on TLC, start the column with 10-15% EtOAc/hexanes.

Q4: Which solvents are best for recrystallization? A4: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[2]

  • Primary Recommendations: Alcohols such as ethanol and isopropanol are often effective for recrystallizing benzotriazole derivatives.[7]

  • Alternative Systems: If single solvents fail, a binary solvent system can be employed. Common pairs include ethyl acetate/hexanes or dichloromethane/hexanes.

Data Summary Tables

Table 1: Recommended Solvents for Purification & Analysis

Solvent Boiling Point (°C) Polarity Index Primary Use
Hexanes 69 0.1 Chromatography (non-polar component)
Ethyl Acetate 77 4.4 Chromatography (polar component), Extraction
Dichloromethane 40 3.1 Extraction, Dissolving for Chromatography
Isopropanol 82 3.9 Recrystallization

| Ethanol | 78 | 4.3 | Recrystallization |

Table 2: Troubleshooting Common Impurities

Impurity Potential Origin Identification Method Removal Strategy
N2-Methyl Isomer Non-regioselective methylation ¹H NMR (different N-CH₃ shift), TLC (different Rƒ) Silica Gel Column Chromatography
Ethyl 1H-benzotriazole-5-carboxylate Incomplete methylation ¹H NMR (presence of N-H proton) Silica Gel Column Chromatography
1-methyl-1H-benzotriazole-5-carboxylic acid Hydrolysis of the ester ¹H NMR (broad COOH peak, no ethyl signals) Aqueous basic wash during workup; Chromatography

| Tarry Polymers | Diazotization side reactions | Dark color in the product | Activated charcoal treatment; Chromatography |

Recrystallization Troubleshooting Logic

This decision tree provides a logical pathway for troubleshooting common recrystallization problems.

G start Dissolve Crude Product in Minimum Hot Solvent q1 Does it fully dissolve? start->q1 a1_yes Allow to cool slowly q1->a1_yes Yes a1_no Add more hot solvent in small portions q1->a1_no No q3 Does it oil out? a1_yes->q3 a1_no->q1 q2 Do crystals form? a2_yes Isolate by filtration. Wash with cold solvent. q2->a2_yes Yes a2_no Induce Nucleation: - Scratch inner wall - Add seed crystal q2->a2_no No end_success Pure Crystals a2_yes->end_success a2_no->q2 If still no crystals, concentrate solution & retry q3->q2 No a3_yes Re-heat, add more solvent, and cool even slower. Consider changing solvent. q3->a3_yes Yes

Caption: Decision tree for recrystallization.

References

  • The ATB Consortium. (n.d.). Ethyl 1-methyl-1H-benzotriazole-5-carboxylate | C10H11N3O2 | MD Topology | NMR | X-Ray. The Automated Topology Builder. [Link]

  • Venkatapathya, K., Magesh, C. J., Lavanyaa, G., Perumalb, P. T., & Sathishkumarc, R. (2019). Supporting Information - The Royal Society of Chemistry. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. [Link]

  • ChemBK. (n.d.). ethyl 1-methyl-1H-1,2,3-benzotriazole-5-carboxylate. [Link]

  • LookChem. (n.d.). Methyl 1H-1,2,3-benzotriazole-5-carboxylate. [Link]

  • Google Patents. (n.d.). US7655805B2 - Method for synthesizing benzotriazole.
  • National Institutes of Health. (n.d.). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion - PMC. [Link]

  • Stenutz. (n.d.). methyl 1H-benzotriazole-5-carboxylate. [Link]

  • PubMed. (2021). Benzotriazole-5-carboxylic as a mixed-mode ligand for chromatographic separation of antibody with enhanced adsorption capacity. [Link]

  • Journal of the Chilean Chemical Society. (n.d.). MITCHELL BACHO a, FERNANDA OCAYO b, ALEXANDER TRUJILLO c, JUAN C. SANTOS d,e, VANIA ARTIGAS f, MAURICIO FUENTEALBA f AND CARLOS. [Link]

  • American Elements. (n.d.). Ethyl 1H-benzo[d][8][9][10]triazole-5-carboxylate. [Link]

  • PubChem. (n.d.). 1H-Benzotriazole-5-carboxylic acid. [Link]

  • SIELC Technologies. (2018). 5-Methyl-1H-benzotriazole. [Link]

  • Google Patents. (n.d.). CN101029031A - Synthesis process of carboxyl benzotriazole.
  • ResearchGate. (2020). (PDF) METHOD DEVELOPMENTON HPLC AND RESEARCHANALYSIS OF EMERGING5- METHYL-1H-BENZOTRIAZOLE INAQUEOUS ENVIRONMENT. [Link]

  • Google Patents. (n.d.). CN1978435A - Method for producing 5-methyl benzotriazole.
  • PubChem. (n.d.). methyl 1H-1,2,3-benzotriazole-5-carboxylate. [Link]

  • Google Patents. (n.d.).
  • UIV CHEM. (2024). Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole. [Link]

  • ResearchGate. (2016). (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2015). Biotransformation of Benzotriazoles: Insights from Transformation Product Identification and Compound-Specific Isotope Analysis. [Link]

  • International Journal of Industrial Engineering Computations. (2010). Benzotriazole and its derivatives. [Link]

Sources

dealing with impurities in ethyl 1-methyl-1H-benzotriazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for ethyl 1-methyl-1H-benzotriazole-5-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate. Achieving high purity of this compound is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to help you identify, control, and eliminate impurities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing ethyl 1-methyl-1H-benzotriazole-5-carboxylate?

The impurity profile is intrinsically linked to the synthetic route employed. A common pathway involves the diazotization of a diaminobenzoate derivative, followed by esterification and N-methylation. Based on this, the primary impurities typically fall into three categories:

  • Process-Related Impurities: These include unreacted starting materials such as 1H-benzotriazole-5-carboxylic acid, ethyl 1H-benzotriazole-5-carboxylate, or residual alkylating agents.[1][2]

  • Isomeric Impurities: N-methylation of ethyl 1H-benzotriazole-5-carboxylate can occur on different nitrogen atoms of the triazole ring. The primary isomeric impurity is typically ethyl 2-methyl-2H-benzotriazole-5-carboxylate . The formation of the N-3 isomer is also possible but often less prevalent.

  • Degradation Products: The ester moiety is susceptible to hydrolysis, leading to the formation of 1-methyl-1H-benzotriazole-5-carboxylic acid . Oxidative degradation can also introduce hydroxylated species, particularly under harsh conditions or prolonged storage.[3][4]

Q2: My final product has a persistent yellow or brown discoloration, even after initial purification. What is the likely cause?

Discoloration is often indicative of trace-level, highly conjugated impurities or degradation products. Potential causes include:

  • Residual Nitro-Aromatics: If the synthesis starts from a nitro-substituted precursor (e.g., methyl 4-amino-3-nitrobenzoate), incomplete reduction can leave highly colored impurities.[5]

  • Oxidation Products: Benzotriazoles can be susceptible to oxidation, forming colored byproducts. This can be exacerbated by exposure to air and light, especially if residual metals from previous synthetic steps are present.[4]

  • Thermal Degradation: Excessive heat during distillation or drying can lead to the formation of polymeric or charred material.

A treatment with activated carbon followed by recrystallization or a silica gel plug filtration can often remediate this issue.

Q3: Which analytical techniques are most suitable for identifying and quantifying these impurities?

A multi-technique approach is recommended for comprehensive impurity profiling.[6]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A reverse-phase method (e.g., using a C18 column) with a UV detector is excellent for separating isomers and quantifying known and unknown impurities.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for impurity identification. It provides molecular weight information that is critical for proposing structures for unknown peaks observed in the HPLC chromatogram.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product and can be used to identify and quantify significant impurities (>1%), especially isomers, which will have distinct chemical shifts for the N-methyl group and aromatic protons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents. Derivatization may be required for non-volatile benzotriazoles.[10]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of ethyl 1-methyl-1H-benzotriazole-5-carboxylate.

IssuePotential Cause(s)Recommended Solutions & Scientific Rationale
Low Purity (<95%) After Initial Workup Incomplete N-methylation: The reaction may not have reached completion due to insufficient reaction time, low temperature, or a suboptimal base/alkylating agent stoichiometry.Monitor the reaction closely using TLC or HPLC. Check for the presence of the starting ethyl 1H-benzotriazole-5-carboxylate. If the reaction has stalled, consider adding a slight excess of the methylating agent or extending the reaction time. The choice of solvent can also be critical; a polar aprotic solvent like DMF or acetonitrile often facilitates these SN2 reactions.
Poor Isomeric Selectivity: The conditions of methylation (solvent, base, temperature) heavily influence the N1:N2 methylation ratio.Screen different reaction conditions. Generally, methylation under neutral or slightly acidic conditions can favor N1 alkylation. Using a bulkier methylating agent or altering the counter-ion of the benzotriazole salt can also influence the regioselectivity of the reaction.
Presence of Starting Material (1H-Benzotriazole-5-carboxylic acid) Incomplete Esterification: The conversion of the carboxylic acid to the ethyl ester did not go to completion.Optimize the esterification step. Using thionyl chloride is often effective and drives the reaction by producing gaseous byproducts.[2] Ensure anhydrous conditions, as water will quench the intermediate acyl chloride. An acid-catalyzed Fischer esterification can also be used but requires forcing conditions to drive the equilibrium towards the product.
Hydrolysis during Workup: The ester product hydrolyzed back to the carboxylic acid during an aqueous workup, especially under basic conditions.Maintain neutral or slightly acidic pH during aqueous extraction. Avoid prolonged exposure to strong bases (e.g., NaOH, KOH). Use a milder base like sodium bicarbonate for neutralization if necessary.
Isomeric Impurity (N2-methyl isomer) is Difficult to Remove Similar Physicochemical Properties: The N1 and N2 isomers often have very similar polarity and solubility profiles, making separation by standard recrystallization challenging.Employ High-Performance Chromatography. Flash column chromatography on silica gel is the most effective method. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) is required to achieve baseline separation. For analytical separation, HPLC is the method of choice.[11]
Fractional Recrystallization. While difficult, it can sometimes be achieved by screening a wide range of solvents. The subtle differences in crystal lattice energy between the two isomers may lead to preferential crystallization in a specific solvent system. Seeding with a pure crystal of the desired N1 isomer can be beneficial.
Product Degrades Upon Standing or During Analysis Hydrolytic Instability: Trace amounts of acid or base can catalyze the hydrolysis of the ethyl ester.Ensure the final product is stored in a dry, neutral state. If the product was purified via chromatography using an acidic or basic modifier, ensure it is thoroughly washed or neutralized before final drying and storage. Store in a desiccator.
Photosensitivity/Oxidative Instability: Benzotriazoles can be sensitive to light and air over long periods.[4]Store the final product in an amber vial under an inert atmosphere (e.g., nitrogen or argon). Refrigeration can also help to slow down potential degradation pathways.
Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving purity issues with a synthesized batch of ethyl 1-methyl-1H-benzotriazole-5-carboxylate.

G cluster_0 cluster_1 Impurity Remediation start Batch Synthesized check_purity Analyze Purity & Impurity Profile (HPLC, LC-MS) start->check_purity decision Purity > 99%? check_purity->decision pass Release Batch decision->pass Yes fail Purity < 99% decision->fail No identify Identify Major Impurities (LC-MS, NMR) fail->identify is_sm Starting Material? identify->is_sm is_isomer Isomer? is_degradant Degradant? is_isomer->is_degradant No chromatography Perform Flash Chromatography is_isomer->chromatography Yes is_sm->is_isomer No reprocess Re-evaluate Synthetic Step / Re-run Reaction is_sm->reprocess Yes recrystallize Re-work/Recrystallize is_degradant->recrystallize Yes chromatography->check_purity recrystallize->check_purity reprocess->check_purity

Caption: Troubleshooting workflow for out-of-spec batches.

Key Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is effective for removing less soluble or more soluble impurities when the target compound is the major component (>90%).

  • Solvent Selection: In a small vial, test the solubility of your crude product (~20 mg) in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) at room temperature and upon heating. An ideal single solvent will dissolve the product when hot but show low solubility when cold. A solvent pair (one in which the compound is soluble, one in which it is not) may also be effective.

  • Dissolution: Place the crude ethyl 1-methyl-1H-benzotriazole-5-carboxylate in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid with gentle swirling.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (spatula tip), and keep the solution hot for 5-10 minutes.

  • Filtration: Perform a hot gravity filtration using fluted filter paper to remove the activated carbon (if used) or any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystallization begins, cool the flask further in an ice bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: High-Purity Separation by Flash Column Chromatography

This is the most reliable method for separating closely related impurities like N1/N2 isomers.

  • Adsorbent: Use silica gel (e.g., 230-400 mesh) as the stationary phase.

  • Eluent Selection: Determine the optimal solvent system using Thin Layer Chromatography (TLC). A good system will show clear separation between the desired product and impurities, with an Rf value for the product of ~0.3-0.4. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column. The less polar N2-isomer will typically elute before the more polar N1-isomer.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Visualizing the Analytical & Purification Workflow

G cluster_0 Analysis cluster_1 Purification Path cluster_2 Final QC crude Crude Product hplc HPLC Screening crude->hplc lcms LC-MS Identification hplc->lcms decision Purity & Impurity Type? lcms->decision recrystallization Recrystallization decision->recrystallization >90% Purity (Non-isomeric Impurities) column Column Chromatography decision->column <90% Purity (Isomeric Impurities) pure_product Purified Product recrystallization->pure_product column->pure_product final_hplc Final Purity Check (HPLC) pure_product->final_hplc nmr Structure Confirmation (NMR) final_hplc->nmr

Caption: Standard workflow for analysis and purification.

References

  • ResearchGate. (n.d.). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. Retrieved from ResearchGate. [Link]

  • Vertex AI Search. (n.d.). Analytical methods for detecting benzotriazoles (LC-MS/MS, GC-MS, HPLC-UV).
  • PubMed. (2014). Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. Retrieved from PubMed. [Link]

  • ChemBK. (n.d.). ethyl 1-methyl-1H-1,2,3-benzotriazole-5-carboxylate. Retrieved from ChemBK. [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from rrjp.org. [Link]

  • Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). CN1978435A - Method for producing 5-methyl benzotriazole.
  • CORE Scholar. (2021). Benzotriazole and Tolytriazole Analysis in Select Surface Waters near Wilmington Air Park. Retrieved from CORE Scholar. [Link]

  • PubMed. (2014). Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. Retrieved from PubMed. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Retrieved from Asian Journal of Research in Chemistry. [Link]

  • LookChem. (n.d.). Methyl 1H-1,2,3-benzotriazole-5-carboxylate. Retrieved from LookChem. [Link]

  • PubMed. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Retrieved from PubMed. [Link]

  • UIV CHEM. (2024). Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole. Retrieved from UIV CHEM. [Link]

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Technical Support Center: Scaling Up the Synthesis of Ethyl 1-methyl-1H-benzotriazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 1-methyl-1H-benzotriazole-5-carboxylate. It offers a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and frequently asked questions to address challenges encountered during laboratory-scale and pilot-scale production.

Introduction: The Challenge of Scaling Up Heterocyclic Synthesis

Ethyl 1-methyl-1H-benzotriazole-5-carboxylate is a valuable heterocyclic compound, often utilized as a building block in the synthesis of pharmaceuticals and other functional molecules. While the laboratory-scale synthesis may be straightforward, scaling up production presents significant challenges. These can include managing reaction exotherms, ensuring consistent product quality, and optimizing purification methods for larger quantities.[] This guide is designed to provide practical, field-proven insights to navigate these complexities, ensuring a robust and reproducible synthetic process.

Overview of the Synthetic Pathway

The synthesis of ethyl 1-methyl-1H-benzotriazole-5-carboxylate is a multi-step process that begins with the commercially available starting material, 4-chloro-3-nitrobenzoic acid. The overall pathway involves esterification, nucleophilic aromatic substitution, reduction of a nitro group, and a final diazotization followed by intramolecular cyclization.

Synthetic_Pathway A 4-chloro-3-nitrobenzoic acid B Ethyl 4-chloro-3-nitrobenzoate A->B H₂SO₄, EtOH Reflux C Ethyl 4-(methylamino)-3-nitrobenzoate B->C Methylamine (aq. or gas) D Ethyl 3-amino-4-(methylamino)benzoate C->D Reduction (e.g., Pd/C, H₂) E Ethyl 1-methyl-1H-benzotriazole-5-carboxylate D->E 1. NaNO₂, HCl 2. Intramolecular Cyclization

Caption: Synthetic route for ethyl 1-methyl-1H-benzotriazole-5-carboxylate.

Detailed Experimental Protocol

This protocol outlines the four main stages of the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Stage 1: Esterification of 4-chloro-3-nitrobenzoic acid
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-3-nitrobenzoic acid.

  • Reagent Addition: Add absolute ethanol, followed by the slow, dropwise addition of concentrated sulfuric acid while cooling the flask in an ice bath.[2]

  • Reaction: Heat the mixture to reflux and maintain for 16-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, a precipitate will form. Collect the solid by filtration, wash with cold ethanol and then hexane to yield ethyl 4-chloro-3-nitrobenzoate as a white solid.[2]

Stage 2: Nucleophilic Aromatic Substitution
  • Setup: In a pressure-rated vessel, dissolve the ethyl 4-chloro-3-nitrobenzoate from Stage 1 in a suitable solvent (e.g., ethanol).

  • Reagent Addition: Add an aqueous solution of methylamine. Seal the vessel.

  • Reaction: Heat the mixture. The reaction progress should be monitored by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture. The product, ethyl 4-(methylamino)-3-nitrobenzoate, may precipitate upon cooling or after partial removal of the solvent under reduced pressure. The crude product can be collected by filtration.

Stage 3: Reduction of the Nitro Group
  • Setup: In a flask suitable for hydrogenation, dissolve the ethyl 4-(methylamino)-3-nitrobenzoate from Stage 2 in methanol or ethanol.[3]

  • Catalyst Addition: Carefully add 5-10% Palladium on carbon (Pd/C) catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Secure the flask to a Parr shaker or similar hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen pressure of 50-60 psi. Shake the mixture at room temperature until the reaction is complete (typically monitored by the cessation of hydrogen uptake).[3]

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[3] Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-amino-4-(methylamino)benzoate.

Stage 4: Diazotization and Intramolecular Cyclization
  • Setup: Dissolve the crude ethyl 3-amino-4-(methylamino)benzoate from Stage 3 in a mixture of glacial acetic acid and water.[4][5] Gentle warming may be necessary.

  • Cooling: Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.[6]

  • Diazotization: Prepare a solution of sodium nitrite in water and cool it. Add this solution dropwise to the cooled amine solution, ensuring the temperature does not exceed 5-10°C.[4][7] The formation of the diazonium salt is often accompanied by a color change.[5]

  • Cyclization: After the addition of sodium nitrite is complete, allow the reaction mixture to stir at low temperature for a period, then warm to room temperature. The intramolecular cyclization occurs spontaneously.[8]

  • Isolation: The product, ethyl 1-methyl-1H-benzotriazole-5-carboxylate, will precipitate from the solution. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.[6]

Reagent Quantities for Different Scales
ReagentLab Scale (10g start)Pilot Scale (1kg start)Purpose
4-chloro-3-nitrobenzoic acid10.0 g1.0 kgStarting Material
Ethanol (for esterification)50 mL5.0 LReagent and Solvent
Concentrated H₂SO₄5 mL500 mLCatalyst
Methylamine (40% in H₂O)~15 mL~1.5 LNucleophile
Palladium on Carbon (10%)~1.0 g~100 gCatalyst for Reduction
Glacial Acetic Acid30 mL3.0 LSolvent for Diazotization
Sodium Nitrite~4.0 g~400 gDiazotizing Agent

Note: These are approximate quantities and should be optimized based on stoichiometry and lab-specific conditions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of ethyl 1-methyl-1H-benzotriazole-5-carboxylate.

Q1: My yield in the esterification (Stage 1) is low. What could be the cause?

A1: Low yields in this stage are often due to incomplete reaction or losses during workup.[9]

  • Incomplete Reaction: Ensure the reflux time is sufficient. Monitor the reaction by TLC until the starting carboxylic acid is fully consumed. The use of absolute ethanol is crucial as water can shift the equilibrium back towards the starting materials.

  • Suboptimal Catalyst Amount: The amount of sulfuric acid is catalytic but crucial. Ensure the correct amount is added.

  • Workup Losses: The product has some solubility in ethanol. Ensure the washing steps are performed with ice-cold ethanol to minimize losses.

Q2: The reduction of the nitro group (Stage 3) is sluggish or incomplete. How can I improve this?

A2: Catalytic hydrogenation can be sensitive to several factors.

  • Catalyst Quality: The Pd/C catalyst may be old or deactivated. Use a fresh batch of catalyst for optimal results. The catalyst should be handled under an inert atmosphere as much as possible to prevent deactivation.

  • Hydrogen Pressure: While 50-60 psi is a good starting point, some reactions may require higher pressures for efficient conversion, especially at a larger scale.

  • Solvent Purity: Ensure the solvent is of high purity and does not contain any catalyst poisons (e.g., sulfur compounds).[9]

  • Alternative Reducing Agents: If hydrogenation is not feasible at your scale, consider alternative reducing agents like stannous chloride (SnCl₂) in HCl or sodium dithionite.[10] However, these methods may require more extensive purification.

Q3: The diazotization and cyclization (Stage 4) resulted in a dark, impure product. What went wrong?

A3: The formation of diazonium salts is a highly sensitive reaction, and side reactions can lead to colored impurities.[11]

  • Temperature Control: This is the most critical parameter. The temperature must be maintained at 0-5°C during the addition of sodium nitrite.[6] An uncontrolled temperature rise can lead to the decomposition of the diazonium salt and the formation of phenolic byproducts.[12] For larger scales, ensure your cooling system is robust enough to handle the exotherm.

  • Rate of Addition: Add the sodium nitrite solution slowly and dropwise. A rapid addition can cause localized heating and side reactions.[13]

  • Stoichiometry: Use a slight excess of sodium nitrite, but a large excess should be avoided as it can lead to side reactions.

  • Air Oxidation: The diamine starting material can be sensitive to air oxidation, which can cause discoloration.[14] While not always necessary, performing this step under an inert atmosphere (e.g., nitrogen) can sometimes improve the product's color and purity.

Troubleshooting_Diazotization Start Dark, Impure Product in Stage 4 Q1 Was temperature maintained at 0-5°C? Start->Q1 Q2 Was NaNO₂ solution added slowly? Q1->Q2 Yes Sol1 Improve cooling efficiency. Use ice-salt bath. Q1->Sol1 No Q3 Was stoichiometry correct? Q2->Q3 Yes Sol2 Use a dropping funnel for controlled addition. Q2->Sol2 No Sol3 Recalculate and re-weigh reagents carefully. Q3->Sol3 No

Caption: Troubleshooting workflow for Stage 4 impurities.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this synthesis?

A: The most significant safety concern is the diazotization step (Stage 4). Arenediazonium salts can be unstable at elevated temperatures and may decompose explosively if isolated in a dry state.[7] It is crucial to keep the reaction mixture cold and to use the diazonium salt in situ without isolation. Additionally, the hydrogenation step (Stage 3) involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C when dry). Proper grounding of equipment and inert atmosphere techniques are essential to prevent fires.

Q: Can I purify the final product by recrystallization?

A: Yes, recrystallization is a common method for purifying benzotriazole derivatives.[5] Suitable solvents include ethanol, ethyl acetate, or mixtures of these with hexanes. The choice of solvent will depend on the impurity profile of your crude product. For very high purity, column chromatography can be employed, though this may be less practical for very large scales.

Q: How do I confirm the identity and purity of the final product?

A: The structure of ethyl 1-methyl-1H-benzotriazole-5-carboxylate can be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and check for impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight (191.19 g/mol ).[15]

  • Melting Point: The melting point should be sharp and consistent with literature values (approximately 106-108°C).[16]

  • HPLC: To determine the purity of the final product.

Q: Are there any alternative, "greener" methods for this synthesis?

A: Research into greener synthetic methods for N-heterocycles is ongoing.[17] For the reduction step (Stage 3), transfer hydrogenation using a source like ammonium formate with a Pd/C catalyst can sometimes be a safer alternative to using hydrogen gas, especially at a larger scale.[18] Additionally, exploring microwave-assisted synthesis for some steps could potentially reduce reaction times and energy consumption, although this may require specialized equipment for scale-up.[19]

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Benzotriazole and Its Derivatives.
  • Pharmacy Infoline. (n.d.). Synthesis of benzotriazole from o-phenylenediamine.
  • Benchchem. (2024). Synthesis of Sodium Benzotriazole.
  • TSI Journals. (n.d.). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization.
  • Terse, P. (n.d.). Synthesis of Benzotriazole from o- Phynylenediamine.pptx.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Benzotriazole Synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Benchchem. (n.d.). Benzotriazole-5-carboxylic acid | 60932-58-3.
  • ChemicalBook. (n.d.). 1H-Benzotriazole-5-carboxylic acid ethyl ester synthesis.
  • ChemBK. (2024). ethyl 1-methyl-1H-1,2,3-benzotriazole-5-carboxylate.
  • Organic Syntheses. (2005). ethyl 4-aminobenzoate.
  • Organic Syntheses. (n.d.). 1,2,3-benzotriazole.
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-chloro-3-nitrobenzoate.
  • National Center for Biotechnology Information. (n.d.). Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate.
  • World Journal of Pharmaceutical Research. (n.d.). ON THE SYNTHESIS AND CHARACTERIZATION OF METHYL ESTER OF 3-AMINO-4- HYDROXY BENZOIC ACID.
  • National Center for Biotechnology Information. (n.d.). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion.
  • BOC Sciences. (n.d.). Advanced Strategies in Heterocyclic Compound Synthesis.
  • ChemicalBook. (n.d.). ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • National Center for Biotechnology Information. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives.
  • GSC Online Press. (2020). Review on synthetic study of benzotriazole.
  • Scirp.org. (n.d.). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
  • ResearchGate. (2020). (PDF) Review on synthetic study of benzotriazole.
  • WebAssign. (n.d.). Experiment 9 - Arenediazonium Salts.
  • Springer. (n.d.). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives.

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Technical Support Center: Reaction Condition Optimization for Benzotriazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of benzotriazole and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of this important synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction conditions for higher yields and purity.

Understanding the Core Synthesis: The "Why" Behind the "How"

The most prevalent and robust method for synthesizing the 1H-benzotriazole core is the diazotization of o-phenylenediamine, followed by an intramolecular cyclization. This seemingly straightforward, one-pot reaction is governed by a series of critical parameters that can significantly impact the outcome.

The Reaction Mechanism: A Stepwise Look

The synthesis proceeds through a well-established mechanism:

  • In Situ Generation of Nitrous Acid: In an acidic medium, typically glacial acetic acid, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂).

  • Diazotization: One of the amino groups of o-phenylenediamine performs a nucleophilic attack on the nitrous acid, leading to the formation of a diazonium salt intermediate after a series of proton transfers and loss of water.

  • Intramolecular Cyclization: The second, unreacted amino group then acts as an intramolecular nucleophile, attacking the diazonium group.

  • Deprotonation: A final deprotonation step results in the formation of the stable, aromatic benzotriazole ring.

This entire process is typically exothermic and requires careful control of the reaction temperature.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during benzotriazole synthesis.

Q1: What is the standard laboratory procedure for synthesizing 1H-benzotriazole?

A1: The most common method involves the reaction of o-phenylenediamine with sodium nitrite in the presence of an acid, like acetic acid. The process involves dissolving o-phenylenediamine in aqueous acetic acid, cooling the solution, and then adding an aqueous solution of sodium nitrite.

Q2: Why is glacial acetic acid the preferred acid over mineral acids like HCl?

A2: While mineral acids can be used, glacial acetic acid often provides a cleaner reaction profile and better yields for benzotriazole synthesis. It provides the necessary acidic environment for the formation of nitrous acid without being overly harsh, which can sometimes lead to side reactions with stronger mineral acids.

Q3: What is a typical yield for this reaction?

A3: With optimized conditions, yields of purified benzotriazole can range from 75% to 81%. However, it is not uncommon to obtain yields in the range of 67% on the first attempt.

Q4: My final product is off-white or tan. How can I obtain a pure, white product?

A4: A tan or pale brown coloration is common for the crude product. Several purification methods can be employed:

  • Recrystallization: This is the most common method. Hot water or benzene are effective solvents for recrystallization. For a highly pure product, recrystallization of the distilled product can be performed.

  • Vacuum Distillation: This is an excellent method for purification, with benzotriazole boiling at 201-204°C at 15 mmHg.

  • Sublimation: Sublimation at 90-95 °C and 0.2 mmHg can also yield a pure white product.

Q5: Is the reaction reversible?

A5: The synthesis of benzotriazole from o-phenylenediamine is not considered a reversible process under normal conditions. The benzotriazole ring is a very stable aromatic system, and the diazonium ion intermediate is a high-energy species, making the reverse reaction thermodynamically unfavorable.

Troubleshooting Guide

Even with a well-established procedure, experimental challenges can arise. This guide provides a systematic approach to troubleshooting common problems.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: The starting material may not have been fully consumed.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of o-phenylenediamine.
Incorrect Stoichiometry: An incorrect molar ratio of reactants can limit the yield.Carefully recalculate and re-weigh all reactants. A slight excess of sodium nitrite (e.g., 1.0-1.1 equivalents) is sometimes used.
Improper Temperature Control: The reaction is highly exothermic. If the temperature rises too quickly or is not maintained correctly, side reactions can occur.Ensure the initial solution is adequately cooled to 5-15°C before adding the sodium nitrite solution. For smaller scale reactions, it may be necessary to remove the reaction from the cooling bath after the addition of sodium nitrite to allow the temperature to rise to the optimal 80-85°C.
Product Oiling Out/Failure to Crystallize Rapid Cooling: Cooling the reaction mixture too quickly can cause the product to separate as an oil rather than a crystalline solid.Allow the reaction mixture to cool slowly to room temperature before chilling it in an ice bath. Seeding the solution with a few crystals of pure benzotriazole can also induce crystallization.
Presence of Impurities: Impurities can inhibit crystallization.Ensure high purity of starting materials. If an oil forms, try to isolate it and proceed with purification methods like vacuum distillation.
Darkly Colored Product (Reddish/Brown) Air Oxidation: o-phenylenediamine and some intermediates can be susceptible to air oxidation, leading to colored impurities.While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of colored byproducts, especially with older starting materials.
Side Reactions: Uncontrolled temperature can lead to the formation of azo dyes and other colored impurities.Adhere strictly to the recommended temperature profile. The initial cooling and subsequent exothermic rise are critical control points.

Experimental Protocols

Protocol 1: Synthesis of 1H-Benzotriazole

This protocol is adapted from established literature procedures.

Materials:

  • o-phenylenediamine

  • Glacial acetic acid

  • Sodium nitrite

  • Deionized water

  • Ice

Procedure:

  • In a suitable beaker, dissolve 10.8 g (0.1 mol) of o-phenylenediamine in a mixture of 12 g (11.5 mL, 0.2 mol) of glacial acetic acid and 30 mL of water. Gentle warming may be required to achieve a clear solution.

  • Cool the solution to 15°C in an ice bath with magnetic stirring. Some protocols recommend cooling to 5°C.

  • In a separate beaker, prepare a solution of 7.5 g (0.11 mol) of sodium nitrite in 15 mL of water.

  • Add the sodium nitrite solution to the stirred o-phenylenediamine solution all at once.

  • The reaction is exothermic, and the temperature will rise to about 85°C within 2-3 minutes. The color of the mixture will change from deep red to pale brown.

  • Continue stirring for approximately 15-30 minutes as the mixture cools.

  • Thoroughly chill the mixture in an ice bath for at least 30 minutes to ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with several portions of ice-cold water.

  • The crude product can be purified by recrystallization from hot water or benzene.

Protocol 2: General Procedure for N-Alkylation of Benzotriazole

This protocol outlines a general method for the synthesis of N-substituted benzotriazoles.

Materials:

  • 1H-Benzotriazole

  • A suitable solvent (e.g., DMF, THF, or acetone)

  • A base (e.g., K₂CO₃, NaH, or triethylamine)

  • An alkylating agent (e.g., alkyl halide or tosylate)

Procedure:

  • Dissolve 1H-benzotriazole in a suitable solvent.

  • Add the base to the solution and stir at room temperature to form the benzotriazolide anion.

  • Add the alkylating agent dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the alkylating agent.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layer under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Visualizing the Process

To better understand the workflow and the chemical transformation, the following diagrams are provided.

G cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Diazotization Reaction cluster_2 Step 3: Product Isolation & Purification A Dissolve o-phenylenediamine in aqueous acetic acid C Cool both solutions to 5-15°C A->C B Prepare aqueous sodium nitrite solution B->C D Add NaNO2 solution to o-phenylenediamine solution C->D E Exothermic reaction: Temperature rises to ~85°C D->E F Cool and stir to precipitate crude product E->F G Filter and wash with ice-cold water F->G H Purify by recrystallization or vacuum distillation G->H reaction_mechanism o-phenylenediamine o-phenylenediamine Diazonium Salt Intermediate Diazonium Salt Intermediate o-phenylenediamine->Diazonium Salt Intermediate Diazotization (NaNO₂, Acetic Acid) 1H-Benzotriazole 1H-Benzotriazole Diazonium Salt Intermediate->1H-Benzotriazole Intramolecular Cyclization & Deprotonation

Caption: Simplified reaction mechanism for benzotriazole formation.

References

  • Complete mechanism of benzotriazole synthesis from o-phenylenediamine. Chemistry Stack Exchange. [Link]

  • Synthesis of benzotriazole from o-phenylenediamine. Pharmacy Infoline. [Link]

  • Is diazotization of o-phenylenediamine to benzotriazole reversible? Chemistry Stack Exchange. [Link]

  • Review on synthetic study of benzotriazole. GSC Online Press. [Link]

  • Synthesis of Benzotriazole from o- Phynylenediamine.pptx. SlideShare. [Link]

  • Benzotriazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Benzotriazole from o-Phenylenediamine. Scribd. [Link]

  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. TSI Journals. [Link]

  • Benzotriazole. Wikipedia. [Link]

  • Optimization for the synthesis of benzotriazoles under various solvents a,b. ResearchGate. [Link]

  • Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. SpringerLink. [Link]

  • Benzotriazole Synthesis. YouTube. [Link]

  • 1,2,3-benzotriazole. Organic Syntheses Procedure. [Link]

Technical Support Center: Characterization of N-Methyl Benzotriazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the characterization of N-methyl benzotriazole isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in distinguishing between the 1-methyl-1H-benzotriazole and 2-methyl-2H-benzotriazole isomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reliable characterization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise during the analysis of N-methyl benzotriazole isomers.

Q1: My synthesis of N-methyl benzotriazole yielded a mixture of products. How can I confirm the presence of both 1-methyl and 2-methyl isomers?

A1: The methylation of benzotriazole often results in a mixture of the N(1) and N(2) isomers.[1][2] The most reliable method for confirming the presence of both isomers is through a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) can often separate the two isomers, presenting as two distinct peaks.[3][4][5] Subsequent analysis of the collected fractions or the mixture by Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, will show unique sets of signals for each isomer.

Q2: I am having trouble distinguishing the 1-methyl and 2-methyl isomers using ¹H NMR alone. What are the key differences I should look for?

A2: While both isomers will show a singlet for the methyl group, the chemical shifts of the aromatic protons are the most telling. Due to the difference in symmetry, the ¹H NMR spectrum of 1-methyl-1H-benzotriazole (asymmetric) will typically display four distinct signals for the aromatic protons, often as two triplets and two doublets.[6] In contrast, the 2-methyl-2H-benzotriazole isomer is symmetric and will show two signals for the four aromatic protons, usually appearing as two multiplets. The methyl protons of the 1-methyl isomer are generally found at a slightly different chemical shift than those of the 2-methyl isomer.

Q3: Can Mass Spectrometry (MS) be used to differentiate between the two isomers?

A3: Standard electron ionization mass spectrometry (EI-MS) is generally not sufficient to distinguish between 1-methyl and 2-methyl benzotriazole isomers as they have the same molecular weight and often produce very similar fragmentation patterns.[7][8] However, tandem mass spectrometry (MS/MS) techniques, particularly when coupled with a separation method like HPLC (LC-MS/MS), can sometimes reveal subtle differences in fragmentation that may aid in identification, though this is not always definitive.[9]

Q4: What is the expected stability difference between the 1-methyl and 2-methyl isomers?

A4: The 1-methyl-1H-benzotriazole (benzenoid form) is generally more stable than the 2-methyl-2H-benzotriazole (quinonoid form).[1] This stability difference is attributed to the higher dipole moment of the 1H-benzotriazole tautomer.[1] Consequently, reactions often favor the formation of the N(1)-substituted product.[1]

Part 2: In-depth Troubleshooting Guides

This section provides detailed solutions to more complex experimental challenges.

Troubleshooting Isomer Separation by HPLC

Issue: Co-elution or poor resolution of 1-methyl and 2-methyl benzotriazole isomers during HPLC analysis.

Causality and Solution:

The polarity and structural differences between the two isomers are subtle, which can lead to co-elution. To achieve baseline separation, a systematic optimization of the chromatographic conditions is necessary.

Protocol for HPLC Method Development:

  • Column Selection: Start with a standard C18 reversed-phase column. If separation is still poor, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for aromatic compounds.

  • Mobile Phase Optimization:

    • Solvent Composition: Begin with a simple isocratic mobile phase of acetonitrile and water.[10] Gradually increase the percentage of the aqueous component to increase retention and potentially improve resolution. If isocratic elution fails, a shallow gradient of increasing organic solvent can be employed.

    • Additives: The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and selectivity by suppressing the ionization of any residual silanol groups on the column.[10]

  • Temperature Control: Operating the column at a slightly elevated temperature (e.g., 30-40 °C) can decrease mobile phase viscosity and improve peak efficiency, sometimes leading to better resolution.

  • Flow Rate Adjustment: A lower flow rate generally provides more time for the analytes to interact with the stationary phase, which can enhance resolution.

Table 1: Example HPLC Conditions for Isomer Separation

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (40:60) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 254 nm
Troubleshooting Ambiguous NMR Spectra

Issue: Overlapping signals or difficulty in assigning peaks in the ¹H or ¹³C NMR spectra of an isomeric mixture.

Causality and Solution:

When analyzing a mixture, the signals from both isomers can overlap, making definitive assignment challenging. Two-dimensional (2D) NMR experiments are invaluable in these situations.

Recommended 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same molecule. It will help to trace the connectivity of the aromatic protons for each isomer separately.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It is extremely useful for assigning the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying the key C-N-CH₃ connectivity. For the 1-methyl isomer, you would expect to see a correlation between the methyl protons and the two adjacent carbons in the triazole ring. For the 2-methyl isomer, a correlation would be seen between the methyl protons and the carbon atoms of the benzene ring that are three bonds away.

Diagram 1: Decision Workflow for Isomer Characterization

G start Synthesized Product (Potential Mixture) hplc HPLC Analysis start->hplc Initial Screen ms Mass Spectrometry start->ms Confirms MW nmr NMR Spectroscopy (¹H, ¹³C) hplc->nmr Single Peak mixture Confirmed Mixture hplc->mixture Two Peaks two_d_nmr 2D NMR (COSY, HSQC, HMBC) nmr->two_d_nmr Ambiguous Spectra pure_1 Characterized 1-Methyl Isomer two_d_nmr->pure_1 pure_2 Characterized 2-Methyl Isomer two_d_nmr->pure_2 mixture->nmr re_purify Re-purification (e.g., Column Chromatography) mixture->re_purify re_purify->hplc Verify Purity

Caption: A workflow for the systematic characterization of N-methyl benzotriazole isomers.

Part 3: Detailed Experimental Protocols

This section provides step-by-step methodologies for key analytical techniques.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆

IsomerProton/Carbon¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-Methyl-1H-benzotriazole Methyl (CH₃)~4.34 (s)[1][6]~34.2[1]
Aromatic (C4-H)~8.06 (d)[1][6]~119.1 (C4)[1]
Aromatic (C7-H)~7.86 (d)[1][6]~110.7 (C7)[1]
Aromatic (C6-H)~7.57 (t)[1][6]~127.6 (C6)[1]
Aromatic (C5-H)~7.42 (t)[1][6]~124.0 (C5)[1]
Aromatic (C8)-~145.3[1]
Aromatic (C9)-~133.5[1]
2-Methyl-2H-benzotriazole Methyl (CH₃)~4.4 (s)Not readily available
Aromatic (4H)Two multipletsNot readily available

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Protocol 2: UV-Vis Spectroscopy

While not definitive for isomer differentiation, UV-Vis spectroscopy can be used for quantitative analysis once the presence of the isomers is known.

  • Sample Preparation: Prepare a series of standard solutions of known concentrations of the benzotriazole isomer(s) in a suitable solvent (e.g., water or ethanol).[11][12] Prepare the unknown sample in the same solvent.

  • Measurement:

    • Use a quartz cuvette.

    • Blank the spectrophotometer with the solvent.

    • Measure the absorbance spectrum of each standard and the unknown sample, typically from 200 to 400 nm.[11][12]

  • Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • Create a calibration curve by plotting absorbance at λ_max versus the concentration of the standard solutions.

    • Determine the concentration of the unknown sample using its absorbance and the calibration curve.

Diagram 2: Logic for Spectroscopic Data Interpretation

G start ¹H NMR Spectrum one_methyl One Methyl Singlet start->one_methyl four_signals Four Aromatic Signals (e.g., 2d, 2t) isomer_1 Likely 1-Methyl Isomer four_signals->isomer_1 two_signals Two Aromatic Signals (e.g., 2m) isomer_2 Likely 2-Methyl Isomer two_signals->isomer_2 one_methyl->four_signals one_methyl->two_signals confirm_13C Confirm with ¹³C NMR isomer_1->confirm_13C isomer_2->confirm_13C confirm_2D Confirm with 2D NMR confirm_13C->confirm_2D If still ambiguous

Caption: A logical flow for interpreting NMR data to distinguish between isomers.

References

  • A Study of 1-Methylbenzotriazole (MEBTA) Using Quantum Mechanical Calculations and Vibrational, Electronic, and Nuclear Magnetic Resonance Spectroscopies. (2024, February 1). ResearchGate. [Link]

  • Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole. (2024, December 12). UIV CHEM. [Link]

  • Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. MDPI. [Link]

  • Review on synthetic study of benzotriazole. GSC Online Press. [Link]

  • Weiss, S., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. SciSpace. [Link]

  • Jover, E., et al. (2012). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. PubMed. [Link]

  • 2-(2-Methoxy-5-methylphenyl)-2H-benzotriazole. (2011). PMC. [Link]

  • Method for synthesizing benzotriazole.
  • Supporting Information. pubs.acs.org. [Link]

  • 1H-Benzotriazole, 1-phenyl-. NIST WebBook. [Link]

  • Towards Construction of the “Periodic Table” of 1-Methylbenzotriazole. MDPI. [Link]

  • Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society. [Link]

  • Synthesis of 2-(2'-hydroxy-5'-methylphenyl)benzotriazole. PrepChem.com. [Link]

  • Black, P. J., & Heffernan, M. L. (1975). Reactivity of Indazoles and Benzotriazole towards N-Methylation and Analysis of the 1H Nuclear Magnetic Resonance Spectra of Ind. RSC Publishing. [Link]

  • Synthesis of benzotriazoles. Organic Chemistry Portal. [Link]

  • An NMR study of the equilibria involved with benzotriazole, carbonyl compounds, and their adducts. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Synthesis of 2H-benzotriazoles. Organic Chemistry Portal. [Link]

  • Electronic Structure and Stability of Benzotriazoles. ResearchGate. [Link]

  • 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the presence of the major form (boldface), the minor form (regular) and benzotriazole (5, italics). ResearchGate. [Link]

  • Separation of 5-Methyl-1H-benzotriazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Weiss, S., & Reemtsma, T. (2005). Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. [Link]

  • Benzotriazole Monitoring in Semiconductors with Fiber Optic UV-Vis Spectroscopy. (2023, June 21). Guided Wave. [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • 5-methyl-1H-benzotriazole - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • 1H-Benzotriazole. NIST WebBook. [Link]

  • 1-Methylbenzotriazole. PubChem. [Link]

  • APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. Process Insights. [Link]

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Technical Support Center: Ethyl 1-methyl-1H-benzotriazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for ethyl 1-methyl-1H-benzotriazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. As a molecule possessing both a benzotriazole core and an ester functional group, it is susceptible to specific degradation pathways that can impact experimental outcomes. This document provides in-depth troubleshooting advice and preventative protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My latest purity analysis (LC/MS) of ethyl 1-methyl-1H-benzotriazole-5-carboxylate shows a new, more polar peak. What is likely happening?

A: The most probable cause is the hydrolysis of the ethyl ester group. This reaction converts your compound into 1-methyl-1H-benzotriazole-5-carboxylic acid and ethanol.[1][2][3] The resulting carboxylic acid is significantly more polar than the parent ester, causing it to elute earlier on a standard reverse-phase HPLC column. This hydrolysis is typically catalyzed by the presence of moisture, accelerated by either acidic or basic conditions.[4][5]

Q2: What are the ideal long-term storage conditions for this compound?

A: To minimize degradation, the compound should be stored under conditions that rigorously exclude moisture, light, and excessive heat. The recommended conditions are:

  • Temperature: ≤ -16°C in a non-humid environment.[6]

  • Atmosphere: Under an inert atmosphere (argon or nitrogen) to displace moisture and oxygen.[6][7]

  • Container: A tightly sealed amber glass vial with a PTFE-lined cap.[8][9] Glass is inert, the amber color protects against photodecomposition, and the PTFE liner prevents leaching and ensures a tight seal.[6][9]

  • State: As a solid/powder if possible. If in solution, use a high-purity anhydrous solvent.

Q3: How sensitive is this molecule to pH? Can I use it in aqueous buffers?

A: The molecule exhibits sensitivity to pH, primarily due to the ester functional group. While the benzotriazole ring itself is relatively stable in mild acids and bases, the ester is susceptible to hydrolysis.[10]

  • Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is rapid and irreversible, quickly converting the ester to its carboxylate salt.[3][5]

  • Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis is also a significant risk. The reaction is reversible, but in the presence of excess water (as in a buffer), the equilibrium will favor the formation of the carboxylic acid.[1][4] If aqueous buffers are necessary for your experiment, it is critical to work at a neutral pH (6.5-7.5), keep the experiment duration as short as possible, and maintain a low temperature to slow the hydrolysis rate. A stability study in your specific buffer is highly recommended.

Q4: Is photodecomposition a concern for this compound?

A: Yes, photodecomposition is a potential concern. The benzotriazole core is the basis for many UV absorbers and stabilizers precisely because it interacts strongly with UV radiation.[11][12][13] While this property can confer stability, prolonged or high-intensity light exposure, particularly UV light, can lead to degradation.[14][15] The presence of an electron-withdrawing group at the 5-position, such as the carboxylate in your molecule, has been shown to surprisingly improve photostability in some benzotriazole derivatives.[11] Nevertheless, as a standard precaution, the compound should always be stored protected from light.[8][9]

Troubleshooting Guide: Diagnosing and Preventing Decomposition

This section provides a systematic approach to identifying and resolving stability issues.

Issue 1: Suspected Hydrolysis
  • Symptoms:

    • Appearance of a new, earlier-eluting peak in reverse-phase HPLC analysis.

    • Mass spectrometry data shows a peak corresponding to the mass of 1-methyl-1H-benzotriazole-5-carboxylic acid.

    • ¹H NMR spectrum shows diminished signals for the ethyl group (a triplet around 1.4 ppm and a quartet around 4.4 ppm) and the potential appearance of a broad singlet for the carboxylic acid proton (>10 ppm).

    • The sample appears gummy or sticky, indicating moisture absorption.[6]

  • Root Cause Analysis:

    • Improper Storage: Storing the compound in a standard freezer (which can have high humidity), in a poorly sealed container, or without an inert atmosphere.[7]

    • Experimental Conditions: Use of non-anhydrous solvents, exposure to acidic or basic reagents, or prolonged experiments in aqueous buffers.

    • Contaminated Glassware: Residual acid or base on glassware can catalyze hydrolysis.

  • Solutions & Preventative Protocols:

    • Implement a Rigorous Storage Protocol: Follow the detailed steps outlined in the "Protocol for Optimal Storage" section below.

    • Control Experimental Parameters:

      • Always use freshly opened or properly stored anhydrous solvents.

      • If aqueous solutions are required, use deionized water and buffer to a neutral pH (6.5-7.5). Prepare solutions fresh and use them immediately.

      • Perform reactions at the lowest feasible temperature to minimize the rate of hydrolysis.

    • Ensure Glassware is Neutral: Wash all glassware thoroughly and consider a final rinse with a neutral, volatile solvent like acetone or ethanol before drying completely in an oven.

Issue 2: Suspected Photodegradation or Thermal Decomposition
  • Symptoms:

    • Appearance of multiple, often small, unknown peaks in the chromatogram.

    • A gradual decrease in the main peak area over time, even with proper moisture control.

    • Discoloration of the sample (e.g., turning yellow or brown).

  • Root Cause Analysis:

    • Light Exposure: Storing the compound in clear glass vials on a lab bench or in a glass-front refrigerator.

    • Heat Exposure: Storing the compound near heat sources (ovens, electronics) or repeated, prolonged warming to room temperature. While benzotriazoles have high thermal stability, with decomposition often occurring above 280°C, chronic exposure to moderate heat is poor practice.[16][17]

  • Solutions & Preventative Protocols:

    • Protect from Light: Exclusively use amber glass vials or wrap clear vials in aluminum foil.[8][9] Minimize exposure to ambient light during sample preparation.

    • Maintain Cold Chain: Store at recommended low temperatures. When weighing or preparing solutions, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[6] This is a critical step often overlooked.

Visual Troubleshooting Workflow

This diagram outlines the decision-making process when encountering sample instability.

G Troubleshooting Workflow for Compound Stability start Purity Decrease Detected (e.g., via LC/MS) check_hydrolysis Analyze for Hydrolysis Product (1-methyl-1H-benzotriazole-5-carboxylic acid) start->check_hydrolysis hydrolysis_pos Hydrolysis Confirmed check_hydrolysis->hydrolysis_pos  Yes hydrolysis_neg No Hydrolysis Product check_hydrolysis->hydrolysis_neg  No review_storage Review Storage Protocol: - Inert Atmosphere? - Anhydrous Conditions? - Proper Container? hydrolysis_pos->review_storage review_exp Review Experimental Protocol: - Anhydrous Solvents? - Neutral pH? - Low Temperature? hydrolysis_pos->review_exp check_photo Review Light Protection: - Amber Vials? - Stored in Dark? hydrolysis_neg->check_photo check_thermal Review Thermal Exposure: - Stored Away from Heat? - Minimized Room Temp Cycles? hydrolysis_neg->check_thermal implement_storage Implement Strict Storage Protocol review_storage->implement_storage implement_exp Modify Experimental Conditions review_exp->implement_exp implement_light Implement Strict Light Protection check_photo->implement_light check_thermal->implement_light

Caption: A logical workflow for diagnosing and addressing the degradation of ethyl 1-methyl-1H-benzotriazole-5-carboxylate.

Experimental Protocols

Protocol 1: Optimal Storage and Handling

This protocol is designed to maximize the shelf-life of the compound.

  • Container Selection: Use a clean, dry amber glass vial of appropriate size with a PTFE-lined screw cap.

  • Inerting: Place the vial containing the solid compound into a desiccator or glove box.

  • Atmosphere Exchange: Evacuate the chamber and backfill with a dry, inert gas (e.g., Argon or Nitrogen). Repeat this cycle 3-5 times to ensure a completely inert atmosphere.

  • Sealing: While under the inert atmosphere, tightly seal the vial cap. For extra protection, wrap the cap junction with Parafilm.

  • Storage: Place the sealed vial in a designated, labeled box inside a freezer at ≤ -16°C. The freezer should not be a "frost-free" model, as these have temperature cycles that can be detrimental.

  • Dispensing: a. Remove the vial from the freezer and place it in a desiccator at room temperature. b. Allow the vial to warm to ambient temperature completely before opening (this may take 30-60 minutes). This prevents condensation of atmospheric water onto the cold powder. c. Open the vial, dispense the required amount as quickly as possible, and immediately re-purge with inert gas, seal, and return to the freezer.

Protocol 2: HPLC Method for Purity Assessment

This method can be used to separate the parent ester from its primary hydrolysis product.

Parameter Condition Rationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmStandard for separating compounds of moderate polarity.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is compatible with MS detection.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic eluent for reverse-phase chromatography.
Gradient 10% B to 90% B over 15 minutesA broad gradient ensures elution of both the polar degradant and the non-polar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 215 nm and 286 nmBenzotriazoles typically have strong UV absorbance at shorter wavelengths and a secondary absorbance around 286 nm.[10]
Injection Vol. 10 µLStandard injection volume.
Sample Prep. Dissolve sample in Acetonitrile/Water (50:50) to ~0.5 mg/mLEnsures complete dissolution and compatibility with the mobile phase.

Expected Elution Profile:

  • 1-methyl-1H-benzotriazole-5-carboxylic acid: Early elution time due to high polarity.

  • Ethyl 1-methyl-1H-benzotriazole-5-carboxylate: Later elution time due to lower polarity.

Visual Representation of Decomposition Pathways

This diagram illustrates the primary chemical transformations that lead to the degradation of the target compound.

G Primary Decomposition Pathways cluster_main Ethyl 1-methyl-1H-benzotriazole-5-carboxylate cluster_hydrolysis Hydrolysis cluster_photo Photolysis / Thermal parent Parent Compound (C₁₀H₁₁N₃O₂) acid_product Carboxylic Acid (C₈H₇N₃O₂) parent->acid_product + H₂O (Acid or Base catalyst) ethanol Ethanol parent->ethanol + H₂O (Acid or Base catalyst) ring_cleavage Ring Cleavage Products (e.g., N₂ elimination) parent->ring_cleavage UV Light or High Heat (Δ) other_products Other Degradants ring_cleavage->other_products Further Reactions

Caption: Major degradation routes for ethyl 1-methyl-1H-benzotriazole-5-carboxylate, including hydrolysis and ring decomposition.

References

  • Suhadolnik, J. C., et al. (2002). Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability. American Coatings Association.
  • Lin, K-Y., et al. (2016). The Persistence and Photostabilizing Characteristics of Benzotriazole and 5-methyl-1H-benzotriazole Reduce the Photochemical Behavior of Common Photosensitizers and Organic Compounds in Aqueous Environments. PubMed. Available at: [Link]

  • Zalivatskaya, A. S., et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. PMC. Available at: [Link]

  • Janna, H., et al. (2011). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. ResearchGate. Available at: [Link]

  • Vione, D., et al. (2019). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. MDPI. Available at: [Link]

  • Al-Bayati, Y. K. H., & Al-Amiery, A. A. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. Available at: [Link]

  • Ribeiro da Silva, M. A. V., et al. (2021). Thermal Study of Two Benzotriazole Derivatives. ResearchGate. Available at: [Link]

  • Sharma, B., et al. (2022). Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern. Research Square. Available at: [Link]

  • Request PDF. (2025). Benzotriazole is thermally more stable than 1,2,3-triazole. ResearchGate. Available at: [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Available at: [Link]

  • Zhang, H-Z., et al. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher. Available at: [Link]

  • LibreTexts. (n.d.). 4.7 Hydrolysis of Esters. LibreTexts. Available at: [Link]

  • LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • G. G. N. (2018). Benzotriazole: An overview on its versatile biological behavior. PubMed Central. Available at: [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]

  • Al-Bayati, Y. K. H., & Al-Amiery, A. A. (2025). A review of benzotriazole derivatives: versatile scaffolds for advancing therapeutics in medicinal chemistry. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Wikipedia. Available at: [Link]

  • Karaman, R. (2015). Response to "Any advice about the stability of ester and carbamate containing compounds?". ResearchGate. Available at: [Link]

  • Mirarco, A., et al. (2018). Effect of the pH in the Growth of Benzotriazole Model Layers at Realistic Environmental Conditions. ResearchGate. Available at: [Link]

  • Kokalj, A., & Dlouhy, M. (2022). First-principles Insight into the PH-dependency of the Corrosion Inhibition Ability of Benzotriazole and 1,2,4-Triazole for Copper in Chemical Mechanical Polishing Slurry. ResearchGate. Available at: [Link]

  • KSU. (1998). BENZOTRIAZOLES: TOXICITY AND DEGRADATION. Kansas State University. Available at: [Link]

  • Herrero, P., et al. (2014). An overview of analytical methods and occurrence of benzotriazoles, benzothiazoles and benzenesulfonamides in the environment. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof. Google Patents.
  • Lu, M., et al. (2018). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Kim, J-W., et al. (2011). Multiresidue Analytical Method for the Determination of Antimicrobials, Preservatives, Benzotriazole UV Stabilizers, Flame Retardants and Plasticizers in Fish Using Ultra High Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. PubMed Central. Available at: [Link]

  • Request PDF. (2025). Thermal stability of N-(α-amino-dodecyl)-benzotriazole. ResearchGate. Available at: [Link]

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  • Princeton University. (n.d.). Practices for Proper Chemical Storage. Princeton University EHS. Available at: [Link]

  • ChemBK. (2024). ethyl 1-methyl-1H-1,2,3-benzotriazole-5-carboxylate. ChemBK. Available at: [Link]

  • Huntscha, S., et al. (2014). Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. PubMed. Available at: [Link]

  • University of Windsor. (2022). Chemical Storage Guidelines. University of Windsor EHS. Available at: [Link]

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Part 1: The Foundational Synthesis of the Benzotriazole Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzotriazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflow. As Senior Application Scientists, we aim to bridge the gap between theoretical knowledge and practical application, ensuring your synthesis is both successful and efficient.

The most prevalent and reliable method for synthesizing the core benzotriazole scaffold is the reaction of o-phenylenediamine with nitrous acid.[1] The nitrous acid is generated in situ from sodium nitrite and an acid. While not a catalyst in the classical sense, the choice of acid is a critical parameter that dictates the reaction's efficiency and outcome.

Frequently Asked Questions (FAQs): The Role of Acid and Reaction Conditions

Q1: What is the standard reaction for synthesizing the parent benzotriazole molecule? A1: The cornerstone of benzotriazole synthesis is the diazotization of one amino group of o-phenylenediamine, followed by a spontaneous intramolecular cyclization.[1][2] This is achieved by reacting o-phenylenediamine with sodium nitrite in an acidic medium.[3][4]

Q2: Which acid should I choose: Acetic Acid or a Mineral Acid like HCl? A2: Acetic acid is generally the preferred choice and is considered more satisfactory for this synthesis.[1][5] While mineral acids can be used, acetic acid often provides superior yields and a cleaner reaction profile, minimizing side-product formation.[1] The principle is that sodium nitrite reacts with the acid to generate the reactive species, nitrous acid (HNO₂), which then diazotizes the diamine.[3]

Q3: What is the critical temperature for this reaction? A3: Temperature control is paramount. The initial dissolution of o-phenylenediamine may require gentle warming.[3] However, the solution must be cooled, typically to 5-15°C, before the addition of the sodium nitrite solution.[1][5][6] Upon addition of nitrite, the reaction is highly exothermic, with the temperature rapidly rising to 70-85°C.[1][5][6] This temperature spike is essential for driving the reaction to completion. Overly efficient cooling can hinder the reaction and lead to lower yields.[5]

Q4: What kind of yield can I realistically expect? A4: With an optimized protocol, yields of purified benzotriazole typically fall within the 75-81% range.[1][5] However, it is not uncommon to see yields reported around 67%, depending on the scale and purification method.[3]

Q5: My product is an oil or a tan-colored solid. How do I purify it? A5: It is common for benzotriazole to initially separate as an oil, which then solidifies upon cooling and stirring.[1][5] The crude product is often a tan or pale brown solid.[1][6] Several purification methods are effective:

  • Recrystallization: This is the most common method. Boiling water is effective, though benzene can also be used.[1][3][5] Seeding with a few crystals of pure product may be necessary to initiate crystallization and prevent oiling out.[6]

  • Vacuum Distillation: For a high degree of purity, the crude product can be distilled under reduced pressure (boiling point 201-204°C at 15 mmHg).[1][5] The distilled product can then be recrystallized.

  • Sublimation: To obtain a pure white product, sublimation at 90-95°C under high vacuum (0.2 mmHg) is an excellent option.[3][6]

Troubleshooting Guide: Core Benzotriazole Synthesis

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: Temperature did not rise sufficiently after nitrite addition.For smaller scale reactions, consider removing the reaction vessel from the ice bath immediately after adding the nitrite solution to ensure the temperature reaches the optimal 70-80°C range.[5] Monitor reaction completion with TLC.
Incorrect Stoichiometry: Molar ratios of reactants were inaccurate.Ensure accurate weighing of o-phenylenediamine and sodium nitrite. Use a slight molar excess (e.g., 1.09 moles) of sodium nitrite relative to the diamine.[5]
Product Separates as a Persistent Oil Rapid Cooling: The reaction mixture was cooled too quickly during crystallization.Allow the filtrate to cool slowly to about 50°C before chilling thoroughly in an ice bath. Seeding with a pure crystal can promote proper crystallization over oiling.[6]
Impurities Present: Starting materials may contain impurities that inhibit crystallization.Ensure high purity of o-phenylenediamine. If an oil persists, try isolating it and attempting purification by vacuum distillation.[1]
Final Product is Colored (Not White) Incomplete Removal of Side Products: Crude product contains residual colored impurities.Recrystallization with decolorizing charcoal can effectively remove colored impurities.[7] For the highest purity, vacuum distillation or sublimation is recommended.[1][3]

Reaction Mechanism: Benzotriazole Formation

The synthesis proceeds through an initial diazotization of one amine group on the o-phenylenediamine by nitrous acid. The resulting diazonium salt intermediate is unstable and poised for rapid intramolecular cyclization, which, after deprotonation, yields the aromatic benzotriazole ring.[3][8]

Benzotriazole Formation Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyclization o-phenylenediamine o-phenylenediamine diazonium_ion Diazonium Ion Intermediate o-phenylenediamine->diazonium_ion NaNO₂, H⁺ (e.g., Acetic Acid) -2H₂O cyclized_intermediate Cyclized Intermediate diazonium_ion->cyclized_intermediate Intramolecular Attack benzotriazole Benzotriazole cyclized_intermediate->benzotriazole -H⁺ (Deprotonation) Catalyst Selection Workflow start Desired Benzotriazole Derivative? c1 N-Aryl Derivative? start->c1 c2 N-Alkyl Derivative? c1->c2 No p1 Use Copper(I) Catalyst System (e.g., CuI, Base, Ligand) c1->p1 Yes c3 Conjugate via 'Click'? c2->c3 No p2 Use Base + Alkylating Agent. Consider Phase Transfer Catalyst (PTC) for improved efficiency. c2->p2 Yes p3 Requires Benzotriazole with Azide or Alkyne handle. Use Cu(I) 'Click' Catalyst (e.g., CuSO₄/Na-Ascorbate) c3->p3 Yes p4 Consult literature for specialized methods (e.g., Pd-catalysis, photocatalysis) c3->p4 No

Sources

Technical Support Center: Workup Procedure for Ethyl 1-methyl-1H-benzotriazole-5-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 1-methyl-1H-benzotriazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the post-reaction workup and purification of this important heterocyclic compound. Here, we address common challenges and frequently asked questions to ensure a successful and efficient synthesis.

Introduction

The N-methylation of ethyl 1H-benzotriazole-5-carboxylate is a crucial step in the synthesis of various biologically active molecules. However, the workup procedure can be fraught with challenges, including the separation of regioisomers, managing solubility issues, and preventing hydrolysis of the ester functionality. This guide provides in-depth, field-proven insights to troubleshoot these issues effectively. The N-alkylation of benzotriazoles can often lead to a mixture of N1 and N2 isomers, making regioselectivity a key challenge.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during the workup procedure in a practical question-and-answer format.

Question 1: After quenching the reaction, I have a persistent emulsion during the aqueous workup. How can I resolve this?

Answer: Emulsion formation is a common issue, particularly when using polar aprotic solvents like DMF or DMSO for the reaction.[2][3] These solvents have some miscibility with both aqueous and organic phases.

  • Immediate Action:

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, forcing the organic solvent out and breaking the emulsion.

    • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • Patience: Allow the mixture to stand undisturbed for a longer period (15-30 minutes).

  • If the Emulsion Persists:

    • Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can help to break up the microscopic droplets causing the emulsion.

    • Solvent Modification: Add a small amount of a less polar solvent like diethyl ether or tert-butyl methyl ether (MTBE) to the organic layer to decrease its polarity. Conversely, adding more of the primary extraction solvent (e.g., ethyl acetate) can also help.

    • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for separating the layers.

Question 2: My final product is an oil, but the literature reports a solid. What could be the issue?

Answer: Obtaining an oil instead of the expected solid product often points to the presence of impurities that are depressing the melting point.

  • Likely Impurities:

    • Residual Solvent: High-boiling point solvents like DMF or DMSO are common culprits. Ensure your evaporation process (e.g., rotary evaporation) is efficient. For high-boiling solvents, consider high-vacuum distillation or co-evaporation with a lower-boiling solvent like toluene.

    • N2-isomer: The N2-methylated isomer of your product may have a lower melting point or be an oil at room temperature. The presence of this isomer can prevent the crystallization of the desired N1-isomer.

    • Unreacted Starting Material: Incomplete reaction can leave behind starting materials that interfere with crystallization.

  • Troubleshooting Steps:

    • NMR Analysis: Take a proton and carbon NMR of your product. This will help identify the presence of residual solvents and isomeric impurities. The chemical shifts of the N-methyl group and the aromatic protons will be distinct for the N1 and N2 isomers.

    • Chromatographic Purification: If impurities are detected, column chromatography is the most effective method for separation. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

    • Trituration: If the product is of reasonable purity but still oily, trituration can induce crystallization. Add a small amount of a non-polar solvent in which your product is sparingly soluble (e.g., hexanes, diethyl ether, or a mixture). Stir or sonicate the mixture. The desired product should solidify, while impurities may remain in the solvent.

Question 3: I have a low yield after purification. Where could my product have been lost?

Answer: Low yields can result from several factors throughout the reaction and workup process.

  • Incomplete Reaction:

    • Ensure your reaction has gone to completion using TLC or LC-MS analysis before starting the workup.

  • Losses During Extraction:

    • Incorrect pH: The benzotriazole ring system has basic nitrogen atoms. If the aqueous layer is too acidic during extraction, your product may be protonated and partition into the aqueous phase. Ensure the pH is neutral or slightly basic before extraction.

    • Insufficient Extractions: Perform multiple extractions (at least 3x) with your organic solvent to ensure complete removal of the product from the aqueous layer. Ethyl 1-methyl-1H-benzotriazole-5-carboxylate is moderately polar and may have some water solubility.[4]

  • Hydrolysis of the Ester:

    • While generally stable, prolonged exposure to strongly acidic or basic conditions during the workup can lead to hydrolysis of the ethyl ester to the corresponding carboxylic acid.[5] The carboxylic acid product will be more water-soluble, especially under basic conditions, and will be lost to the aqueous layer. If hydrolysis is suspected, acidify the aqueous layer and extract again to recover the carboxylic acid.

  • Losses During Chromatography:

    • Product Streaking: If your product streaks on the silica gel column, it can lead to poor separation and loss of material in mixed fractions. This can be caused by using too polar a solvent system or overloading the column.

    • Irreversible Adsorption: Highly polar compounds can sometimes irreversibly bind to silica gel. Pre-treating the silica with a small amount of triethylamine in the eluent can help mitigate this if your compound is basic.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting my product from the aqueous layer?

A1: Ethyl acetate is a good first choice as it is a moderately polar solvent that should effectively dissolve your product.[6] Dichloromethane (DCM) is another option, but it is denser than water, which can sometimes make separations more challenging.

Q2: How can I confirm that I have synthesized the correct N1-isomer and not the N2-isomer?

A2: The most definitive methods are 1D and 2D NMR spectroscopy. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments can establish the connectivity between the N-methyl group and the benzotriazole ring system. Additionally, the 1H NMR spectra of the N1 and N2 isomers will show distinct patterns for the aromatic protons.[7]

Q3: Is it necessary to use a drying agent for the organic layer?

A3: Yes, it is crucial. Any residual water in the organic layer can affect the final purity and may interfere with crystallization. Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) are commonly used. Ensure the drying agent is filtered off before solvent evaporation.

Q4: Can I purify my product by recrystallization instead of column chromatography?

A4: Recrystallization can be an effective and scalable purification method if your crude product is of high purity (>90%). The challenge is finding a suitable solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexanes or water) is often a good starting point. However, if significant amounts of the N2-isomer are present, chromatography is generally required for effective separation.

Key Workup Parameters

ParameterRecommended ConditionsRationale
Quenching Agent Saturated aqueous NH4Cl or waterNeutral quench to avoid harsh pH that could cause ester hydrolysis.
Extraction Solvent Ethyl Acetate (EtOAc)Good solubility for the product and immiscible with water.[4]
Washing Solutions 1. Water2. Saturated NaHCO3 (if acidic)3. BrineTo remove water-soluble impurities and salts.
Drying Agent Anhydrous MgSO4 or Na2SO4To remove residual water from the organic phase.
Purification Method Silica Gel Column ChromatographyTo separate the N1 and N2 isomers and other impurities.

Experimental Workflow: General Workup Procedure

Workup_Workflow reaction 1. Reaction Completion quench 2. Quench Reaction Mixture (e.g., with sat. aq. NH4Cl) reaction->quench extract 3. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) quench->extract wash 4. Wash Organic Layer (Water, Brine) extract->wash dry 5. Dry Organic Layer (e.g., over Na2SO4) wash->dry filter 6. Filter Drying Agent dry->filter concentrate 7. Concentrate in vacuo filter->concentrate purify 8. Purify Crude Product (Column Chromatography) concentrate->purify characterize 9. Characterize Pure Product (NMR, MS) purify->characterize

Caption: General workflow for the workup of ethyl 1-methyl-1H-benzotriazole-5-carboxylate.

References

  • Somesh S, et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Org Chem Ind J, 12(5):105. [Link]

  • Highly Regioselective N-Alkylation of Benzotriazole under Solvent-Free Conditions. (2025-08-06). ResearchGate. [Link]

  • Zhao, Y., et al. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications, 57(63), 7799-7802. [Link]

  • ChemBK. ethyl 1-methyl-1H-1,2,3-benzotriazole-5-carboxylate. [Link]

  • Jia, L., et al. (2021). Benzotriazole-5-carboxylic as a mixed-mode ligand for chromatographic separation of antibody with enhanced adsorption capacity. Journal of Chromatography B, 1179, 122652. [Link]

  • Avhad, G. C., & Patil, V. R. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215-225. [Link]

  • Google Patents.
  • Roth, H. J., & Schecker, H. G. (1990). Hydrolysis and oxidation of 1H-benzotriazole-carboxylic acid esters by rat liver microsomes. Archiv der Pharmazie, 323(10), 825-827. [Link]

  • National Institutes of Health. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. [Link]

  • UIV CHEM. 5-Methyl-1H-benzotriazole manufacturing process. (2024-12-12). [Link]

  • Google Patents. CN1978435A - Method for producing 5-methyl benzotriazole.
  • Google Patents. CN101029031A - Synthesis process of carboxyl benzotriazole.
  • Bietti, M., & Lanzalunga, O. (2000). N-Demethylation of N,N-Dimethylanilines by the Benzotriazole N-Oxyl Radical: Evidence for a Two-Step Electron Transfer−Proton Transfer Mechanism. The Journal of Organic Chemistry, 65(2), 342-347. [Link]

  • Palmer, M. H., & McIntyre, P. S. (1975). Reactivity of lndazoles and Benzotriazole towards N-Methylation and Analysis of the lH Nuclear Magnetic Resonance Spectra of lnd. Journal of the Chemical Society, Perkin Transactions 2, (15), 1893-1900. [Link]

  • Royal Society of Chemistry. Synthesis and characterization of ethyl benzotriazolyl acrylate-based D–p–A fluorophores for live cell. (2019-03-18). [Link]

  • Huntscha, S., et al. (2014). Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. Environmental Science & Technology, 48(8), 4443-4451. [Link]

  • National Institutes of Health. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. [Link]

  • Stenutz. methyl 1H-benzotriazole-5-carboxylate. [Link]

  • Minnesota Department of Health. Toxicological Summary for: Tolyltriazole and 5-Methyl-1H-Benzotriazole. (2019). [Link]

  • ConnectSci. Photolysis of benzotriazole and formation of its polymerised photoproducts in aqueous solutions under UV irradiation. (2011-05-02). [Link]

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Technical Support Center: Synthesis of Triazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of triazole carboxylates. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during your synthetic endeavors. As Senior Application Scientists, we have compiled this information based on a combination of established literature and practical laboratory experience. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower you in your research.

Troubleshooting Guide: Navigating Common Synthesis Pitfalls

This section addresses specific issues that may arise during the synthesis of triazole carboxylates, presented in a question-and-answer format to directly tackle your experimental challenges.

Question 1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is sluggish or not proceeding to completion. What are the likely causes and how can I troubleshoot this?

Answer:

A slow or incomplete CuAAC reaction is a frequent challenge. The root cause often lies with the catalyst's activity, the reaction conditions, or the purity of your starting materials.

  • Catalyst Inactivation: The active catalyst in CuAAC is Cu(I). However, Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.

    • Troubleshooting:

      • In Situ Reduction: A highly effective strategy is to generate Cu(I) in situ from a stable Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[1] This ensures a constant supply of the active catalytic species.

      • Degassing: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) prior to adding the copper source.

      • Ligand Assistance: The use of ligands can stabilize the Cu(I) oxidation state. Tris(benzyltriazolylmethyl)amine (TBTA) is a common choice for this purpose.

  • Reaction Conditions:

    • Solvent Choice: The choice of solvent can significantly impact reaction rates. While a wide variety of solvents can be used, polar aprotic solvents like DMSO, DMF, or THF are generally effective.[2] For biological applications, aqueous systems are often employed.

    • Temperature: While many CuAAC reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes accelerate slow reactions. However, be mindful of the thermal stability of your substrates.

  • Starting Material Purity:

    • Impurity Interference: Impurities in your azide or alkyne starting materials can chelate with the copper catalyst, rendering it inactive. Ensure your starting materials are of high purity, and consider purification before use if necessary.

Question 2: I am observing the formation of a mixture of 1,4- and 1,5-regioisomers in my triazole synthesis. How can I control the regioselectivity?

Answer:

Controlling regioselectivity is crucial for obtaining the desired triazole isomer. The choice of catalyst is the primary determinant for achieving high regioselectivity in azide-alkyne cycloadditions.

  • For 1,4-Disubstituted 1,2,3-Triazoles (CuAAC):

    • Mechanism: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is renowned for its exceptional regioselectivity, exclusively yielding the 1,4-disubstituted isomer.[1][3][4] This is a result of the stepwise mechanism involving a copper acetylide intermediate.[5][6]

    • Protocol: To ensure the formation of the 1,4-isomer, strictly adhere to a Cu(I)-catalyzed protocol. The use of a Cu(II) source with a reducing agent like sodium ascorbate is a reliable method.[1]

  • For 1,5-Disubstituted 1,2,3-Triazoles (RuAAC):

    • Mechanism: The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides complementary regioselectivity to CuAAC, affording the 1,5-disubstituted triazole isomer.[2][7][8][9] The mechanism involves the formation of a ruthenacycle intermediate.[7][8]

    • Catalysts: Common ruthenium catalysts for this transformation include [CpRuCl] complexes such as CpRuCl(PPh₃)₂ or Cp*RuCl(COD).[7][8][10]

    • Considerations: RuAAC can also be used with internal alkynes to generate fully substituted triazoles.[7][8]

  • For 1,2,4-Triazoles:

    • The synthesis of 1,2,4-triazoles involves different synthetic routes, and regioselectivity can be influenced by the choice of catalyst. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, a Ag(I) catalyst can selectively produce 1,3-disubstituted 1,2,4-triazoles, while a Cu(II) catalyst favors the formation of 1,5-disubstituted isomers.[11][12]

Question 3: My triazole carboxylate product has low solubility, making purification by column chromatography or recrystallization difficult. What strategies can I employ to purify my product?

Answer:

Low solubility is a common issue with highly crystalline and polar triazole derivatives.[13] Several techniques can be employed to overcome this purification challenge.

  • Solvent Screening for Recrystallization:

    • Systematic Approach: Systematically screen a wide range of solvents with varying polarities. Sometimes a solvent mixture (e.g., DMF/water, DMSO/ethanol) can provide the desired solubility profile for recrystallization.

    • Hot Filtration: If your product is insoluble in a particular solvent even at elevated temperatures, but the impurities are soluble, you can perform a hot filtration to remove the soluble impurities.[13]

  • Trituration:

    • Procedure: Suspend your crude product in a solvent in which it is poorly soluble but the impurities are soluble. Stir or sonicate the suspension for an extended period. The impurities will dissolve, and you can then isolate your purified product by filtration.

  • Alternative Purification Methods:

    • Precipitation: Dissolve your crude product in a good solvent (e.g., DMF, DMSO) and then add an anti-solvent to precipitate the desired product, leaving the impurities in solution.

    • Solid-Phase Extraction (SPE): For certain compounds, SPE can be an effective purification method.

  • Flow Chemistry:

    • In-line Purification: Continuous flow synthesis can sometimes mitigate solubility issues by keeping the product in solution until it is collected. In some cases, product precipitation can be managed within the flow system, allowing for continuous collection of the purified material.[14]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 1,2,3-triazole carboxylates?

A1: The most prominent and widely used method is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne.[1][15][16] This reaction can be performed under thermal conditions, but this often leads to a mixture of regioisomers and requires high temperatures.[1][5] The catalyzed versions are far more common:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is highly efficient and regioselective, exclusively producing 1,4-disubstituted 1,2,3-triazoles.[1][3][4][]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method provides access to the complementary 1,5-disubstituted 1,2,3-triazoles.[2][7][8][9][10]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free method utilizes a strained cyclooctyne to react with an azide.[18][][20][21][22] It is particularly useful for biological applications where the toxicity of a metal catalyst is a concern.[]

Q2: How can I synthesize 1,2,4-triazole carboxylates?

A2: The synthesis of 1,2,4-triazoles involves different precursors and reaction pathways compared to 1,2,3-triazoles. Common methods include:

  • From Carboxylic Acids and Amidines: Carboxylic acids can be coupled with monosubstituted hydrazines and primary amidines, often using a peptide coupling agent like HATU.[23]

  • From Thiosemicarbazides and Carboxylic Acids: This method involves the reaction of thiosemicarbazides with carboxylic acids in the presence of a condensing agent like polyphosphate ester (PPE).[24]

  • From Nitriles: Copper-catalyzed reactions of nitriles with other reagents can also yield 1,2,4-triazoles.[23]

Q3: Are there any safety concerns I should be aware of when working with azides?

A3: Yes, organic azides are energetic compounds and should be handled with care.

  • Potential Hazards: Low molecular weight organic azides can be explosive, especially when heated or subjected to shock.

  • Safety Precautions:

    • Always handle azides behind a blast shield.

    • Avoid using metal spatulas or ground glass joints, as friction can initiate decomposition.

    • Keep the scale of your reactions as small as possible.

    • Avoid concentrating azide solutions to dryness.

    • For disposal, azides should be carefully quenched (e.g., with Staudinger reduction using triphenylphosphine).

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of a 1,4-Disubstituted 1,2,3-Triazole Carboxylate

This protocol describes a typical CuAAC reaction using in situ generation of the Cu(I) catalyst.

Materials:

  • Alkyne-functionalized carboxylate (1.0 eq)

  • Azide (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)

  • Sodium ascorbate (0.02-0.10 eq)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)

Procedure:

  • To a round-bottom flask, add the alkyne-functionalized carboxylate and the azide.

  • Add the chosen solvent and stir until all solids are dissolved.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The solution should turn a heterogeneous yellow-green color.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Catalyst SystemRegioisomerTypical Reaction ConditionsAdvantagesDisadvantages
Cu(I) (e.g., CuSO₄/NaAsc)1,4-disubstitutedRoom temperature, aqueous or organic solventsHigh yield, excellent regioselectivity, mild conditionsPotential for catalyst toxicity in biological systems
Ru(II) (e.g., Cp*RuCl(PPh₃)₂)1,5-disubstituted60-80 °C, organic solventsAccess to 1,5-isomers, tolerates internal alkynesHigher temperatures may be required, catalyst can be expensive
Strain-Promoted (e.g., DBCO)1,4- and 1,5-mixtureRoom temperature, aqueous or organic solventsCatalyst-free, bioorthogonalRequires synthesis of strained alkynes, may have slower kinetics

Visualizations

CuAAC vs RuAAC cluster_0 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Alkyne Alkyne 1,4-Triazole 1,4-Triazole Alkyne->1,4-Triazole  + Azide Azide Azide->1,4-Triazole Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->1,4-Triazole Alkyne_Ru Alkyne 1,5-Triazole 1,5-Triazole Alkyne_Ru->1,5-Triazole  + Azide_Ru Azide Azide_Ru->1,5-Triazole Ru(II) Catalyst Ru(II) Catalyst Ru(II) Catalyst->1,5-Triazole

Caption: Regioselective synthesis of 1,2,3-triazoles.

Troubleshooting Workflow start Low Yield or Incomplete Reaction check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_purity Verify Starting Material Purity start->check_purity solution_catalyst Use in situ Cu(I) generation Add stabilizing ligand (TBTA) Degas solvent check_catalyst->solution_catalyst solution_conditions Optimize solvent Adjust temperature check_conditions->solution_conditions solution_purity Purify starting materials check_purity->solution_purity end_node Improved Reaction Outcome solution_catalyst->end_node solution_conditions->end_node solution_purity->end_node

Caption: Troubleshooting workflow for low-yielding reactions.

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
  • Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. (n.d.).
  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Letters, 9(26), 5337–5339. [Link]

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999. [Link]

  • Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 5089. [Link]

  • ACS Publications. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(24), 15164-15245. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302–1315. [Link]

  • Jetir.Org. (n.d.). Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. JETIR, 6(6). [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • National Institutes of Health. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 5647. [Link]

  • Utrecht University. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Retrieved from [Link]

  • ResearchGate. (2025). An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine. Retrieved from [Link]

  • Boons, G. J., & van Kasteren, S. I. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Accounts of Chemical Research, 44(9), 803–815. [Link]

  • National Institutes of Health. (2022). Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. Molecules, 28(1), 246. [Link]

  • Taylor & Francis. (n.d.). Huisgen Cycloaddition – Knowledge and References. Retrieved from [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition. (n.d.).
  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. [Link]

  • MDPI. (2022). Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes. Molecules, 27(15), 4889. [Link]

  • Tennessee Research and Creative Exchange. (n.d.). Synthesis and Catalytic Applications of 1,2,4- Triazoles in Oxidative Processes. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of Purine-based Triazoles by Copper (I)-catalyzed Huisgen Azide-Alkyne Cycloaddition Reaction. Retrieved from [Link]

  • MDPI. (2016). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Catalysts, 6(12), 199. [Link]

  • Royal Society of Chemistry. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 12(45), 29297-29303. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Google Patents. (n.d.). US4269987A - Purification of triazoles.
  • YouTube. (2021, January 15). Unbelievable Challenges in Triazole Synthesis! [Video]. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. [Link]

  • MDPI. (2022). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 27(24), 8808. [Link]

Sources

Technical Support Center: Enhancing the Solubility of Ethyl 1-methyl-1H-benzotriazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with ethyl 1-methyl-1H-benzotriazole-5-carboxylate. The inherent structural characteristics of this molecule—a planar, heterocyclic benzotriazole core combined with a lipophilic ethyl ester group—often lead to poor solubility in aqueous media, a critical hurdle in many experimental and developmental workflows. This document provides a structured approach to systematically overcoming these challenges, moving from fundamental principles to advanced formulation strategies.

Part 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions regarding the solubility of ethyl 1-methyl-1H-benzotriazole-5-carboxylate.

Question: What are the expected solubility characteristics of ethyl 1-methyl-1H-benzotriazole-5-carboxylate based on its structure?

Answer: The molecular structure suggests low aqueous solubility. The benzotriazole ring system is aromatic and largely hydrophobic, and the ethyl ester functional group further increases its lipophilicity, or tendency to dissolve in fats, oils, and nonpolar solvents.[1][2] While it has polar nitrogen and oxygen atoms capable of acting as hydrogen bond acceptors, the overall character of the molecule is nonpolar. Therefore, high solubility is expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), with limited solubility in water and nonpolar aliphatic solvents.[3]

Question: I'm starting a new experiment. What is the most straightforward, first-line approach to dissolving this compound?

Answer: The recommended first step is a systematic screening of common laboratory solvents, combined with controlled heating. The process of a solid dissolving in a liquid requires energy to break the crystal lattice bonds of the solid.[4] Applying heat increases the kinetic energy of the system, which helps overcome these intermolecular forces and facilitates dissolution.[5]

Initial Solvent Screening Protocol:

  • Dispense a small, known amount of the compound (e.g., 1-5 mg) into separate vials.

  • Add a measured volume (e.g., 0.5 mL) of each selected solvent from Table 1.

  • Vortex each vial for 30-60 seconds at room temperature.

  • Observe for dissolution. If the compound remains undissolved, warm the vial gently in a water bath (e.g., to 40-50°C) and vortex again.

  • Caution: Be mindful of the solvent's boiling point and the thermal stability of your compound. Do not heat indefinitely; if it does not dissolve with moderate heating, a different strategy is required.

Table 1: Recommended Starting Solvents for Initial Screening

Solvent Class Polarity Boiling Point (°C) Key Considerations
Water Protic High 100 Baseline for aqueous solubility; likely poor.
Ethanol Protic High 78 Often a good starting point for moderately polar compounds.
Isopropanol Protic Medium 82 Less polar than ethanol.
Acetonitrile Aprotic High 82 Good for a range of polar compounds.
Acetone Aprotic Medium 56 Effective for many organic solids; highly volatile.
Dichloromethane (DCM) Aprotic Low 40 Good for less polar compounds; highly volatile.
N,N-Dimethylformamide (DMF) Aprotic High 153 Excellent solvent for many benzotriazole derivatives.[3]

| Dimethyl Sulfoxide (DMSO) | Aprotic | High | 189 | A powerful, universal solvent for difficult compounds.[3] |

Part 2: Troubleshooting Aqueous Solubility Issues

For biological assays or pharmaceutical formulations, an aqueous-based system is often mandatory. This section provides troubleshooting guidance for these scenarios.

Question: My compound is soluble in DMSO, but it crashes out when I dilute the stock solution into my aqueous buffer. What should I do?

Answer: This is a classic precipitation issue caused by the drastic change in solvent polarity. When the highly concentrated DMSO stock is introduced to the aqueous buffer, the final percentage of DMSO is often too low to maintain the compound's solubility. The following strategies can resolve this:

  • Co-solvency: The most common solution is to use a co-solvent system. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent mixture, making it more hospitable to hydrophobic compounds.[6][7][8] Common biocompatible co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[9][10] The key is to ensure the final concentration of the co-solvent in your assay is high enough to maintain solubility but low enough to avoid interfering with the experiment.

  • Advanced Formulation: If co-solvents are insufficient or not viable for your system, more advanced techniques like micellar solubilization with surfactants or complexation with cyclodextrins should be explored.

Question: How do I select and optimize a co-solvent system?

Answer: The selection depends on the required solubility and the constraints of your experimental system (e.g., cell toxicity, compatibility with other reagents). A good practice is to create a ternary phase diagram or, more simply, perform a titration-based experiment to find the minimum required co-solvent concentration.

Protocol: Determining Minimum Co-solvent Concentration

  • Prepare a concentrated stock solution of your compound in the chosen co-solvent (e.g., 100 mg/mL in PEG 400).

  • In a clear vial, add a known volume of your aqueous buffer (e.g., 950 µL).

  • Slowly add a small volume of the co-solvent stock (e.g., 10 µL at a time) while vortexing.

  • Continue adding the stock solution until you observe persistent cloudiness or precipitation. This indicates you have exceeded the solubility limit.

  • Repeat the experiment with slightly different ratios to pinpoint the boundary, aiming for a final co-solvent concentration that keeps the compound dissolved and is well-tolerated in your assay. For many applications, a final co-solvent concentration of 1-5% is desirable.[6]

Table 2: Common Co-solvents for Aqueous Formulations

Co-solvent Properties & Use Cases Typical Final Concentration
Ethanol Volatile, effective solubilizer. Widely used but can have effects on proteins and cells at higher concentrations.[9] 0.1% - 5%
Propylene Glycol Less volatile than ethanol, common in pharmaceutical formulations.[11] 1% - 20%
Polyethylene Glycol 400 (PEG 400) Low toxicity, highly water-miscible. Excellent for increasing the solubility of nonpolar drugs.[10] 1% - 25%
Glycerol Viscous, non-toxic. Often used in combination with other co-solvents.[9] 5% - 30%

| Dimethyl Sulfoxide (DMSO) | Powerful but can be toxic to some cell lines and may affect experimental outcomes.[3] | < 0.5% (cell-based assays) |

Question: Can I use pH adjustment to increase the solubility of ethyl 1-methyl-1H-benzotriazole-5-carboxylate?

Answer: This approach requires significant caution. The benzotriazole ring contains nitrogen atoms with lone-pair electrons, which can be protonated under acidic conditions (low pH). Protonation would create a charged species, which is generally more water-soluble.[12] However, two major risks must be considered:

  • Ester Hydrolysis: The ethyl ester linkage is susceptible to hydrolysis under both strongly acidic and strongly basic conditions, which would chemically modify your compound into its corresponding carboxylic acid.[13]

  • Buffer Incompatibility: The required pH may not be compatible with your experimental system's stability or biological relevance.

Recommendation: Before using pH adjustment, perform a stability study. Dissolve the compound in buffers of different pH values (e.g., pH 4, 7, 9) and monitor the integrity of the compound over time using an analytical technique like HPLC. If no degradation is observed within your experimental timeframe, pH modification can be considered.

Part 3: Advanced Solubilization Strategies

When standard methods are insufficient, formulation-based approaches can provide significant solubility enhancement.

Question: What are cyclodextrins and how can they help?

Answer: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate a poorly soluble "guest" molecule, like our benzotriazole derivative, into their central cavity.[15] This formation of a "host-guest" or inclusion complex effectively shields the hydrophobic molecule from the aqueous environment, dramatically increasing its apparent water solubility.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used in pharmaceuticals due to its high aqueous solubility and low toxicity.[14]

Question: How does micellar solubilization with surfactants work?

Answer: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), self-assemble in water to form micelles. These are spherical structures with a hydrophobic core and a hydrophilic shell.[16] Poorly soluble compounds can partition into the hydrophobic core of the micelle, effectively being solubilized in the aqueous medium.[18] Non-ionic surfactants like Polysorbate 80 (Tween® 80) are often used in drug formulations for this purpose.[19]

Part 4: Visual Guides & Standard Protocols

Visualizing the decision-making process and experimental workflows can streamline your efforts.

Caption: Decision tree for selecting a solubility enhancement strategy.

Protocol: Shake-Flask Method for Equilibrium Solubility Determination

This is the gold-standard method for measuring the equilibrium solubility of a compound in a given solvent system.[20]

G step1 Step 1: Add Excess Solid Add compound to solvent in a vial until solid remains undissolved. step2 Step 2: Equilibrate Seal vial and agitate at a constant temperature (e.g., 25°C) for 24-48 hours. step1->step2 step3 Step 3: Phase Separation Allow solid to settle. Centrifuge or let stand undisturbed. step2->step3 step4 Step 4: Sample Collection Carefully withdraw an aliquot of the supernatant. Avoid any solid particles. step3->step4 step5 Step 5: Filtration Filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE). step4->step5 step6 Step 6: Analysis Dilute the filtrate and quantify the concentration using a calibrated analytical method (e.g., HPLC-UV). step5->step6

Caption: Workflow for the shake-flask solubility determination method.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Al-Omar, M. A. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Molecules, 18(11), 13854–13867. [Link]

  • Gould, S., & Scott, R. C. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

  • Shailaja, K., Usha, M., Sankeerthana, P., Sri, R. J., Niharika, S., & Madhuri, S. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Journal of Pharmaceutics and Pharmacology Research, 6(3). [Link]

  • ChemBK. (2024). ethyl 1-methyl-1H-1,2,3-benzotriazole-5-carboxylate. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cosolvent. Retrieved from [Link]

  • IJPBR. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]

  • Singh, A., & Kaur, G. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 5(8), 3149.
  • ResearchGate. (2015). Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]

  • Photrio.com Photography Forums. (2005). How do you dissolve benzotriazole???. Retrieved from [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • MDPI. (2017). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved from [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • ScienceDirect. (n.d.). Co-solvent. Retrieved from [Link]

  • MDPI. (2023). Cyclodextrins, Surfactants and Their Inclusion Complexes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Properties of Esters. Retrieved from [Link]

  • MDPI. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • American Elements. (n.d.). Ethyl 1H-benzo[d][3][6][16]triazole-5-carboxylate. Retrieved from [Link]

  • PubMed. (2004). Temperature and pH effects on plant uptake of benzotriazoles by sunflowers in hydroponic culture. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link]

  • ResearchGate. (2018). Effect of the pH in the Growth of Benzotriazole Model Layers at Realistic Environmental Conditions. Retrieved from [Link]

  • ResearchGate. (2021). Effect of pH on the Controlled Release of Benzotriazole from Halloysite Clay Nanotubes for Corrosion Protection of Mild Steel. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • ResearchGate. (2016). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • ResearchGate. (2023). First-principles Insight into the PH-dependency of the Corrosion Inhibition Ability of Benzotriazole and 1,2,4-Triazole for Copper in Chemical Mechanical Polishing Slurry. Retrieved from [Link]

  • PubChem. (n.d.). methyl 1H-1,2,3-benzotriazole-5-carboxylate. Retrieved from [Link]

Sources

Validation & Comparative

ethyl 1-methyl-1H-benzotriazole-5-carboxylate vs ethyl 2-methyl-2H-benzotriazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers and Drug Development Professionals: Ethyl 1-methyl-1H-benzotriazole-5-carboxylate vs. Ethyl 2-methyl-2H-benzotriazole-5-carboxylate

In the realm of heterocyclic chemistry, particularly in the development of pharmaceuticals and functional materials, the precise regiochemistry of substitution on a core scaffold is of paramount importance. The seemingly subtle difference between N1 and N2 substitution on a benzotriazole ring can lead to profound changes in a molecule's steric profile, electronic distribution, and, consequently, its biological activity and material properties. This guide provides a comprehensive, data-driven comparison of two key isomers: ethyl 1-methyl-1H-benzotriazole-5-carboxylate and ethyl 2-methyl-2H-benzotriazole-5-carboxylate, to equip researchers with the necessary knowledge to distinguish, synthesize, and effectively utilize these distinct chemical entities.

The Critical Importance of Isomeric Differentiation

The N-alkylation of benzotriazoles is a common synthetic transformation that often yields a mixture of the N1 and N2 isomers. The ratio of these products is highly dependent on the reaction conditions. For researchers in drug discovery, the ability to isolate and characterize each isomer is crucial, as they can exhibit significantly different pharmacological profiles. One isomer might be a potent therapeutic agent, while the other could be inactive or even toxic. Similarly, in materials science, properties such as UV absorption, thermal stability, and corrosion inhibition can be drastically different between the two. Therefore, a robust analytical and synthetic framework for managing this isomerism is essential.

Synthesis and Regioselective Strategies

The standard approach to synthesizing these compounds involves the N-alkylation of ethyl 1H-benzotriazole-5-carboxylate. The choice of solvent, base, and methylating agent plays a critical role in directing the regioselectivity of this reaction.

General Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification & Isolation Ethyl 1H-benzotriazole-5-carboxylate Ethyl 1H-benzotriazole-5-carboxylate Reaction Mixture Reaction Mixture Ethyl 1H-benzotriazole-5-carboxylate->Reaction Mixture Methylating Agent (e.g., MeI, (MeO)2SO2) Methylating Agent (e.g., MeI, (MeO)2SO2) Methylating Agent (e.g., MeI, (MeO)2SO2)->Reaction Mixture Base Base (e.g., K2CO3, NaH) Base->Reaction Mixture Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Mixture Aqueous Workup Aqueous Workup Reaction Mixture->Aqueous Workup Crude Product (Mixture of Isomers) Crude Product (Mixture of Isomers) Aqueous Workup->Crude Product (Mixture of Isomers) Column Chromatography Column Chromatography Crude Product (Mixture of Isomers)->Column Chromatography Isomer 1 Ethyl 1-methyl-1H-benzotriazole-5-carboxylate Column Chromatography->Isomer 1 Isomer 2 Ethyl 2-methyl-2H-benzotriazole-5-carboxylate Column Chromatography->Isomer 2

Caption: General workflow for the synthesis and separation of N1 and N2 methylated benzotriazole isomers.

Experimental Protocol: N-Methylation of Ethyl 1H-benzotriazole-5-carboxylate

Objective: To synthesize a mixture of ethyl 1-methyl-1H-benzotriazole-5-carboxylate and ethyl 2-methyl-2H-benzotriazole-5-carboxylate for subsequent separation.

Materials:

  • Ethyl 1H-benzotriazole-5-carboxylate

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of ethyl 1H-benzotriazole-5-carboxylate (1.0 eq) in DMF, add anhydrous K₂CO₃ (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with EtOAc (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude mixture by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the two isomers.

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the benzotriazole salt, facilitating the Sₙ2 reaction. The polarity of the solvent can influence the N1/N2 ratio.

  • Base: K₂CO₃ is a mild and inexpensive base, sufficient to deprotonate the benzotriazole. Stronger bases like NaH could also be used but may lead to different isomer ratios.

  • Purification: The polarity difference between the N1 and N2 isomers is typically sufficient to allow for their separation by silica gel chromatography. The N1 isomer is generally more polar and will have a lower Rf value on TLC.

Spectroscopic and Physicochemical Characterization

The unambiguous identification of each isomer is achieved through a combination of spectroscopic techniques and physicochemical property analysis.

Spectroscopic Data Comparison
Spectroscopic FeatureEthyl 1-methyl-1H-benzotriazole-5-carboxylate (N1-isomer)Ethyl 2-methyl-2H-benzotriazole-5-carboxylate (N2-isomer)
¹H NMR (N-CH₃) Typically appears as a singlet around δ 4.1-4.3 ppm.Typically appears as a singlet at a more downfield region, around δ 4.4-4.6 ppm.
¹H NMR (Aromatic) Shows a more complex splitting pattern due to the asymmetry of the molecule. Three distinct aromatic proton signals are expected.Exhibits a more symmetrical and simpler splitting pattern. Often, two signals are observed due to the C₂v symmetry of the N2-substituted ring.
¹³C NMR (N-CH₃) The methyl carbon signal appears around δ 32-35 ppm.The methyl carbon signal is shifted downfield to around δ 40-43 ppm.
¹³C NMR (Aromatic) Six distinct signals for the aromatic carbons are expected.Fewer than six signals (typically four) are observed for the aromatic carbons due to symmetry.
Physicochemical Properties
PropertyEthyl 1-methyl-1H-benzotriazole-5-carboxylate (N1-isomer)Ethyl 2-methyl-2H-benzotriazole-5-carboxylate (N2-isomer)
Polarity More polar.Less polar.
Chromatographic Behavior (Silica Gel) Lower Retention factor (Rf) value.Higher Retention factor (Rf) value.
Predicted Dipole Moment Higher dipole moment due to its asymmetric nature.Lower dipole moment due to its more symmetric structure.

Authoritative Grounding and Mechanistic Insights

The regioselectivity of N-alkylation in benzotriazoles is a well-documented phenomenon. The N1 and N2 positions have different electronic densities and steric environments. The N1 position is generally considered to be the thermodynamic product, while the N2 position can be favored under certain kinetic conditions. The choice of the alkylating agent and the reaction conditions can be rationally designed to favor one isomer over the other, although a mixture is often obtained.

Conclusion and Recommendations for Researchers

The successful use of ethyl 1-methyl-1H-benzotriazole-5-carboxylate and ethyl 2-methyl-2H-benzotriazole-5-carboxylate in research and development hinges on the ability to reliably synthesize, separate, and characterize these two distinct isomers. The data and protocols presented in this guide provide a solid foundation for researchers to confidently work with these compounds. It is strongly recommended to always perform a thorough spectroscopic analysis, particularly ¹H and ¹³C NMR, to confirm the identity and purity of each isomer before proceeding with further studies. The differences in their physicochemical properties, as highlighted, are not merely academic but have significant practical implications for their application in medicinal chemistry and materials science.

References

At the time of this writing, a specific, publicly available, peer-reviewed publication directly comparing the synthesis and full characterization of ethyl 1-methyl-1H-benzotriazole-5-carboxylate and ethyl 2-methyl-2H-benzotriazole-5-carboxylate could not be located. The experimental details and spectroscopic data provided are based on established principles of benzotriazole chemistry and data from analogous structures found in chemical databases and the broader scientific literature. For detailed protocols and characterization data, researchers should consult comprehensive chemical databases like SciFinder, Reaxys, and the primary literature for closely related N-substituted benzotriazoles.

A Comparative Guide to the Biological Activities of Benzotriazole Isomers: 1H- vs. 2H-Benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Two Faces of Benzotriazole

Benzotriazole, a bicyclic heterocyclic compound, is a cornerstone scaffold in medicinal chemistry, renowned for its wide array of biological activities.[1] This versatility stems in part from its existence as two distinct tautomers: 1H-benzotriazole and 2H-benzotriazole. These isomers, while structurally similar, exhibit nuanced differences in their physicochemical properties that can translate into significant variations in their biological effects. The 1H-form is generally the predominant and more stable tautomer in both solid and solution phases.[2]

This guide provides an in-depth comparison of the biological activities of 1H- and 2H-benzotriazole, drawing upon available experimental data to inform researchers and drug development professionals. Understanding the distinct biological profiles of these isomers is crucial for the rational design of more potent and selective therapeutic agents.

At a Glance: Key Differences in Biological Activity

While direct comparative studies on the parent, unsubstituted isomers are limited, research on their derivatives provides compelling evidence that the isomeric form is a critical determinant of biological activity. The substitution pattern on the triazole ring—at the N1 or N2 position—dictates the molecule's interaction with biological targets.

Biological ActivityPreferred Isomer (based on derivative studies)Key Findings
Antimycobacterial 1H-benzotriazole derivatives1-substituted benzotriazole derivatives have demonstrated greater activity against Mycobacterium avium compared to their 2-substituted counterparts.[3]
Anti-Helicase (HCV) 2H-benzotriazole derivatives2-Alkyl derivatives of 4,5,6,7-tetrabromo-1H-benzotriazole were found to be more potent inhibitors of the HCV NTPase/helicase than the corresponding 1-alkyl derivatives.[4]
Antiviral (Enterovirus) 2H-benzotriazole derivativesN-(4-(2H-benzo[d][3][5][6]triazol-2-yl)phenyl)-R-amide has been identified as a promising scaffold for developing antiviral molecules against enteroviruses like Coxsackievirus B5 and Poliovirus.[7]
Anticancer Both, activity is derivative-dependentBenzotriazole derivatives, in general, show significant antiproliferative potential through various mechanisms, including apoptosis and cell cycle arrest. The isomeric preference is highly dependent on the specific substitutions and the cancer cell line.[6][7]
Antimicrobial & Antifungal 1H-benzotriazole derivativesMany potent antimicrobial and antifungal agents are derived from 1H-benzotriazole, though direct comparisons with 2H-derivatives are not always available.[1][3]

Delving Deeper: A Comparative Analysis of Biological Activities

Antimycobacterial Activity: The Advantage of the 1H-Isomer

Structure-activity relationship (SAR) studies on a series of 3-aryl substituted-2-(1H(2H)benzotriazol-1(2)-yl)acrylonitriles have shed light on the importance of the isomeric form in targeting mycobacteria. These studies consistently revealed that the 1-substituted benzotriazole derivatives were more active than their 2-benzotriazolyl counterparts against Mycobacterium avium.[3] This suggests that the spatial arrangement of substituents and the electronic distribution in the 1H-isomer are more favorable for interaction with mycobacterial targets.

Antiviral Activity: A Tale of Two Isomers

The antiviral landscape for benzotriazole isomers is more complex and appears to be virus-dependent.

  • Hepatitis C Virus (HCV) Helicase Inhibition: In the context of HCV, the 2H-isomer appears to hold an advantage. A study on N-alkyl derivatives of 4,5,6,7-tetrabromo-1H-benzotriazole demonstrated that the 2-methyl, 2-ethyl, and 2-propyl derivatives were the most potent inhibitors of the HCV NTPase/helicase, with IC50 values around 6.5 µM when DNA was the substrate.[4] The activity of the corresponding 1-alkyl derivatives was significantly lower. This highlights the critical role of the substitution position on the triazole ring for this specific enzymatic inhibition.

  • Enterovirus Inhibition: Research focused on enteroviruses, such as Coxsackievirus B5 and Poliovirus, has identified N-(4-(2H-benzo[d][3][5][6]triazol-2-yl)phenyl)-R-amide as a promising chemical scaffold.[7] This indicates that for these viruses, the 2H-benzotriazole core may be more conducive to potent antiviral activity.

Anticancer Potential: A Broad Spectrum of Activity

Benzotriazole and its derivatives have emerged as a significant class of anticancer agents.[6][7] They exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. The SAR for anticancer activity is highly dependent on the nature and position of the substituents on both the benzene and triazole rings. While a clear preference for one isomer over the other across all cancer types has not been established, the existing literature on derivatives underscores the importance of isomeric purity in developing targeted cancer therapies.

Antimicrobial and Antifungal Activities

The benzotriazole scaffold is a common feature in many antimicrobial and antifungal compounds.[1][3] While many of these are derivatives of the more stable 1H-benzotriazole, the direct comparative efficacy with 2H-derivatives is an area that warrants further investigation to fully understand the SAR.

Experimental Methodologies

The evaluation of the biological activities of benzotriazole isomers and their derivatives typically involves a range of in vitro and cell-based assays.

General Workflow for Biological Activity Screening

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of 1H and 2H Isomers/Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antimicrobial Antimicrobial/Antifungal Assays (MIC Determination) characterization->antimicrobial antiviral Antiviral Assays (e.g., Plaque Reduction) characterization->antiviral cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) characterization->cytotoxicity enzyme Enzyme Inhibition Assays antiviral->enzyme receptor Receptor Binding Assays cytotoxicity->receptor gene Gene Expression Analysis cytotoxicity->gene

Caption: A generalized workflow for the synthesis, screening, and mechanistic evaluation of benzotriazole isomers.

Detailed Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
  • Preparation of Bacterial/Fungal Inoculum:

    • Culture the desired microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium overnight at the optimal temperature.

    • Dilute the overnight culture to achieve a standardized cell density (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound (1H- or 2H-benzotriazole derivative) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include positive (microbe in medium without compound) and negative (medium only) controls.

    • Incubate the plate at the optimal temperature for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

The Isomeric Landscape: A Structural Perspective

The distinct biological activities of 1H- and 2H-benzotriazole isomers are rooted in their structural differences. The position of the hydrogen atom on the triazole ring influences the molecule's dipole moment, hydrogen bonding capacity, and overall electronic distribution. These factors, in turn, govern how the molecule interacts with the active site of an enzyme or the binding pocket of a receptor.

isomers cluster_1H 1H-Benzotriazole cluster_2H 2H-Benzotriazole 1H_structure 2H_structure 1H_structure->2H_structure Tautomerization 2H_structure->1H_structure Tautomerization

Caption: The tautomeric equilibrium between 1H- and 2H-benzotriazole.

Conclusion and Future Directions

The isomeric state of benzotriazole is a critical, yet sometimes overlooked, factor in determining its biological activity. While the available data, primarily from studies on derivatives, points to a preference for the 1H-isomer for antimycobacterial activity and the 2H-isomer for certain antiviral applications, a comprehensive head-to-head comparison of the parent isomers across a wide range of biological targets is still needed.

For researchers and drug development professionals, this guide highlights the importance of:

  • Isomerically Pure Synthesis: Ensuring the synthesis and isolation of pure 1H- and 2H-benzotriazole derivatives is essential for accurate biological evaluation and SAR studies.

  • Comparative Screening: Whenever possible, both isomers of a novel benzotriazole derivative should be synthesized and screened to fully understand the SAR and identify the more potent isomer.

  • Computational Modeling: In silico studies can be a valuable tool to predict the binding affinities and potential biological activities of both isomers, guiding the prioritization of synthetic efforts.

Future research should focus on direct comparative studies of the parent 1H- and 2H-benzotriazole to establish a baseline of their intrinsic biological activities. This foundational knowledge will be invaluable for the continued development of benzotriazole-based therapeutics with enhanced potency and selectivity.

References

  • Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure–activity relationships. Arch Pharm (Weinheim). 2023 Aug;356(8):e2300102. doi: 10.1002/ardp.202300102. Epub 2023 Jun 6. Available from: [Link]

  • Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. MDPI. Available from: [Link]

  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review. Available from: [Link]

  • Antiviral activity of benzotriazole based derivatives. UniCA IRIS - Università di Cagliari. Available from: [Link]

  • Benzotriazole: An overview on its versatile biological behavior. PMC - PubMed Central. Available from: [Link]

  • About the benzotriazole tautomerism: An ab initio study. ResearchGate. Available from: [Link]

  • Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. PubMed. Available from: [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of N1 and N2 Substituted Benzotriazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural characterization of heterocyclic compounds is paramount. Benzotriazole and its derivatives are a cornerstone in various fields, serving as corrosion inhibitors, UV stabilizers, and crucial scaffolds in medicinal chemistry.[1][2][3] A fundamental challenge in their synthesis and application lies in the differentiation of N1 (1H) and N2 (2H) substituted isomers. The position of the substituent on the triazole ring profoundly influences the molecule's steric profile, electronic properties, and biological activity.

This guide provides an in-depth comparison of N1 and N2 substituted benzotriazoles using key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Infrared (IR) spectroscopy. We will move beyond a simple listing of data to explain the causal relationships between molecular structure and spectral output, providing field-proven insights and validated experimental protocols.

The N1-substituted isomer is generally the more thermodynamically stable and predominant form.[4][5] However, synthetic routes can often yield mixtures or selectively produce the N2 isomer, necessitating robust analytical methods for definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Decisive Tool

NMR spectroscopy is unequivocally the most powerful and definitive method for distinguishing between N1 and N2 isomers. The core reason lies in molecular symmetry.

Causality Behind Spectral Differences

N2-substituted benzotriazoles possess a C₂ axis of symmetry that bisects the N2-N3 bond and the benzene ring. Consequently, the pairs of carbons (C4/C7 and C5/C6) and their attached protons are chemically equivalent. In stark contrast, N1-substituted isomers are asymmetric, rendering all four protons and all six carbons of the benzo ring chemically distinct. This fundamental difference in symmetry is the key to their differentiation by NMR.[6] The chemical shifts of the carbon atoms within the triazole ring are also highly sensitive to the substituent's location.[4]

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified benzotriazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer for analysis.[1][7]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. A spectral width of 12-15 ppm is typically sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum (¹³C{¹H}). Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time with a greater number of scans is required compared to ¹H NMR.

G Sample Dissolve Sample in Deuterated Solvent H1_NMR Acquire 1H NMR Spectrum Sample->H1_NMR C13_NMR Acquire 13C NMR Spectrum Sample->C13_NMR Analysis Analyze Signal Count & Chemical Shifts H1_NMR->Analysis C13_NMR->Analysis ID Identify Isomer (N1 vs. N2) Analysis->ID

Data Interpretation and Comparative Summary

The number of observed signals in the aromatic region is the most telling feature.

  • ¹H NMR: N1-isomers will display four distinct signals for the benzotriazole protons, often appearing as a complex series of multiplets. N2-isomers, due to their symmetry, will show only two signals, typically as two multiplets resembling an AA'BB' system.[6]

  • ¹³C NMR: This technique provides an even clearer distinction. N1-isomers exhibit six unique signals for the benzo ring carbons, whereas N2-isomers show only three signals for these carbons.

Spectroscopic ParameterN1-Substituted Isomer (Asymmetric)N2-Substituted Isomer (Symmetric)
¹H NMR Signals (Benzo Ring) 4 distinct signals (e.g., two doublets, two triplets)2 signals (AA'BB' system)
¹³C NMR Signals (Benzo Ring) 6 distinct signals3 signals
Example: N-Benzyl Benzotriazole ¹H NMR (CDCl₃): δ ~8.05 (1H, d), ~7.25-7.40 (8H, m), 5.85 (2H, s, CH₂).[7]¹H NMR (Predicted): Two multiplets for benzo protons, one singlet for CH₂.
¹³C NMR (CDCl₃): 6 signals for benzo carbons (e.g., δ 109.7, 120.0, 123.9, 127.4, 132.7, 146.3).[7]¹³C NMR (Predicted): 3 signals for benzo carbons.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule and can be a rapid method to support isomer identification.

Causality Behind Spectral Differences

The N1 and N2 isomers possess different π-electron systems. The way the substituent interacts with the lone pairs of the nitrogen atoms and the overall conjugation of the heterocyclic system differs between the two. This results in distinct electronic environments, leading to shifts in the absorption maxima (λmax) and differences in molar absorptivity (ε).[2][8]

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution (typically 10⁻⁴ to 10⁻⁵ M) of the compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.

  • Acquisition: Use a matched pair of quartz cuvettes. Fill the reference cuvette with the pure solvent to establish a baseline. Scan the sample across a relevant wavelength range, typically 200-400 nm.[2]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for all observed electronic transitions.

Data Interpretation and Comparative Summary

While less definitive than NMR, the UV-Vis spectra of the two isomers are consistently different. The N2 isomer often exhibits a simpler spectrum with a primary absorption band that may be shifted compared to the more complex or slightly different λmax of the N1 isomer.

Spectroscopic ParameterN1-Substituted IsomerN2-Substituted Isomer
Typical λmax Range Generally exhibits a strong absorption band between 250-280 nm, often with a shoulder or a second distinct band.Often shows a single, strong absorption band that may be blue- or red-shifted relative to the N1 isomer.
Rationale The asymmetric nature can lead to multiple allowed electronic transitions with similar energies.The higher symmetry can result in fewer allowed transitions, leading to a "cleaner" spectrum.

Infrared (IR) Spectroscopy: Identifying Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups and overall molecular structure by measuring bond vibrations. For N1 and N2 benzotriazoles, the key is to identify "marker bands" in the fingerprint region.[9]

Causality Behind Spectral Differences

The different arrangement of atoms and bonds in the N1 and N2 isomers leads to unique sets of vibrational modes. The symmetry of the N2 isomer can cause certain vibrational modes to be IR-inactive or result in fewer distinct bands compared to the less symmetric N1 isomer. Key differences are often observed in the regions associated with triazole ring stretching and deformation, as well as the out-of-plane C-H bending of the benzo ring.[9]

Experimental Protocol: FTIR Analysis
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a standard Fourier Transform Infrared (FTIR) spectrometer.[1]

  • Acquisition: Collect a background spectrum of the empty instrument (or pure KBr pellet). Then, collect the sample spectrum, typically over the 4000–400 cm⁻¹ range.

  • Data Analysis: Identify the frequencies (in cm⁻¹) of the major absorption bands and compare them to known values for each isomer type.

Data Interpretation and Comparative Summary

Detailed vibrational assignments, often supported by computational methods, have identified characteristic bands that can serve as markers for each isomer.[9]

Vibrational ModeN1-Substituted Isomer (cm⁻¹)N2-Substituted Isomer (cm⁻¹)
Triazole Ring Stretching Multiple characteristic bands often found in the 1620-1580 cm⁻¹ and 1280-1200 cm⁻¹ regions.Distinct pattern in the same regions, but with shifts in frequency and changes in relative intensity due to symmetry.
C-H Out-of-Plane Bending A strong band around 740-750 cm⁻¹ is characteristic of the four adjacent protons on the benzo ring.The pattern of C-H bending modes can differ slightly due to the different electronic influence of the N2-substituted triazole ring.
Example: N-Benzyl Benzotriazole νmax: 1630.2 cm⁻¹[7]Frequencies will differ.

Conclusion

Differentiating between N1 and N2 substituted benzotriazoles is a critical step in chemical research and development. While UV-Vis and IR spectroscopy provide valuable, supporting data, NMR spectroscopy stands as the most definitive and unambiguous tool . The clear difference in molecular symmetry between the two isomers translates directly into the number of signals observed in both ¹H and ¹³C NMR spectra, providing an irrefutable structural assignment. By employing these techniques in a complementary fashion and understanding the structural basis for the observed spectral differences, researchers can confidently characterize their synthesized compounds.

References

  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. (n.d.). TSI Journals. Retrieved from [Link]

  • Cembalo, G., et al. (2020). Benzotriazole: An overview on its versatile biological behavior. PMC - PubMed Central. Retrieved from [Link]

  • Kumar, R., et al. (2017). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. PMC - NIH. Retrieved from [Link]

  • Katritzky, A. R., et al. (1998). Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews. Retrieved from [Link]

  • Jagerovic, N., et al. (2002). An experimental (NMR) and theoretical (GIAO) study of the tautomerism of benzotriazole in solution. ResearchGate. Retrieved from [Link]

  • Benzotriazole Monitoring in Semiconductors with Fiber Optic UV-Vis Spectroscopy. (2023). Guided Wave. Retrieved from [Link]

  • Al-Allaf, T. A. K., et al. (2012). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. Retrieved from [Link]

  • Patel, H., & Patel, P. (2017). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Elguero, J., et al. (2002). 1,2,3-Triazoles. PMC - PubMed Central. Retrieved from [Link]

  • Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. (2023). Process Insights. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Corrosion Inhibition Performance of Benzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Benzotriazole as the Industry Standard

Corrosion is a relentless electrochemical process that degrades the integrity and function of metallic materials, leading to significant economic losses and safety concerns across numerous industries. The use of organic corrosion inhibitors is a primary strategy for mitigating this damage. For decades, 1,2,3-Benzotriazole (BTA) has been the benchmark inhibitor, particularly for copper and its alloys, prized for its ability to form a robust protective film.[1][2][3] However, the drive for enhanced performance, broader applicability, and more environmentally benign solutions has spurred extensive research into BTA derivatives.

This guide provides an in-depth comparative analysis of various benzotriazole derivatives, moving beyond a simple product-to-product comparison. As a Senior Application Scientist, my objective is to illuminate the causality behind experimental choices, synthesize field-proven insights with technical data, and present a self-validating framework for researchers, scientists, and professionals in the field. We will explore the methodologies used to evaluate these inhibitors, delve into their mechanisms of action, and present a clear comparison of their performance based on experimental evidence.

The Science of Evaluation: Methodologies for Assessing Corrosion Inhibitor Performance

To objectively compare corrosion inhibitors, a multi-faceted approach employing gravimetric, electrochemical, and theoretical methods is essential. Each technique provides a unique piece of the puzzle, and their combined application yields a comprehensive understanding of an inhibitor's efficacy.

Causality Behind Experimental Choices

The selection of evaluation methods is not arbitrary; it is driven by the need to understand different facets of the corrosion process.

  • Weight Loss (Gravimetric) Analysis: This is the most direct method. It answers the fundamental question: "How much metal was lost over time?" It provides a tangible, average corrosion rate but offers limited insight into the underlying electrochemical mechanisms.[4][5]

  • Electrochemical Techniques: These methods probe the inhibitor's effect on the kinetics of the corrosion reaction in real-time.

    • Potentiodynamic Polarization: This technique reveals how an inhibitor affects both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions. By analyzing the shift in corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes, we can classify an inhibitor as anodic, cathodic, or mixed-type.[6][7] A mixed-type inhibitor, which stifles both reactions, is often desirable.[8]

    • Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful, non-destructive technique that provides detailed information about the inhibitor's interaction with the metal surface.[9][10] By modeling the impedance data with an equivalent electrical circuit, we can extract parameters like charge transfer resistance (Rct). A higher Rct value indicates greater resistance to corrosion and, therefore, a more effective inhibitor film.[9][11]

  • Theoretical Modeling (Quantum Chemical Calculations): Before synthesizing and testing a molecule, quantum chemistry can predict its potential as an inhibitor.[12] Methods like Density Functional Theory (DFT) correlate a molecule's electronic properties—such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), and dipole moment—with its tendency to adsorb onto a metal surface and inhibit corrosion.[13][14][15]

General Experimental Workflow

The logical flow of an inhibitor evaluation study ensures that each step builds upon the last, from theoretical prediction to practical validation.

G cluster_0 Phase 1: Design & Prediction cluster_1 Phase 2: Performance Screening cluster_2 Phase 3: Mechanistic Insight A Inhibitor Synthesis or Selection B Quantum Chemical Calculations (DFT) A->B Predictive Analysis C Weight Loss Measurements B->C Candidate Selection D Electrochemical Tests (Polarization, EIS) C->D Quantitative Data E Surface Analysis (SEM, XPS, AFM) D->E Confirmation F Adsorption Isotherm & Thermodynamic Studies E->F Characterization G Comprehensive Inhibitor Profile F->G Final Assessment

Caption: Corrosion inhibition mechanism of benzotriazole derivatives on a metal surface.

Comparative Performance Analysis of Benzotriazole Derivatives

The performance of a BTA derivative is highly dependent on the nature of the substituent group attached to the BTA ring system, the metal being protected, and the specific corrosive environment. The following table synthesizes experimental data from various studies to provide a clear comparison.

Inhibitor DerivativeMetal/AlloyCorrosive MediumConcentrationInhibition Efficiency (%)TechniqueReference
1,2,3-Benzotriazole (BTA) AA 2040 Alloy0.10 M NaCl1 mM98%Electrochemical[16]
1,2,3-Benzotriazole (BTA) Copper3.5% NaCl10 mM~99.8%Electrochemical[17]
1,2,3-Benzotriazole (BTA) Carbon SteelNeutral ElectrolyteNot SpecifiedHighXPS, FTIR[18]
Tolyltriazole (TTA) Galvanized Steel5.0 mM NaCl0.1 mol/L97.9%EIS, Polarization[8]
5-chloro-BTA Aluminum Alloy0.01 M NaCl (pH 7.36)Not SpecifiedHighCorrosion Tests[19]
BTN Mild SteelEmulsionNot Specified< 96.6%Gravimetric, EIS[20]
BTSC Mild SteelEmulsionNot Specified96.6% Gravimetric, EIS[20]
1-(prop-2-yn-1-yl)-1H-BTA Brass C687003% NaCl15 ppm80.89%Potentiodynamic[16][21]
2-[2-(1H-BTA-1-yl)ethyl]-isoindole Brass C687003% NaCl15 ppm83.70%Potentiodynamic[16][21]
1-(4-nitrobenzyl)-1H-BTA Brass C687003% NaCl15 ppm92.13% Potentiodynamic[21]

Analysis of Performance Data:

From the compiled data, several key insights emerge:

  • Superiority of Derivatives: Certain derivatives demonstrate superior performance compared to the parent BTA molecule. For instance, BTSC shows a higher inhibition efficiency for mild steel in an emulsion than its counterpart, BTN. [20]Similarly, 1-(4-nitrobenzyl)-1H-BTA is a more effective inhibitor for brass in a saline solution than other tested derivatives. [21]* Influence of Substituents: The electronic properties of the substituent groups play a critical role. The high efficiency of 1-(4-nitrobenzyl)-1H-BTA may be attributed to the electron-withdrawing nature of the nitro group, which can influence the electron density on the triazole ring and enhance its adsorption characteristics.

  • Substrate Specificity: The effectiveness of an inhibitor is often specific to the metal substrate. While BTA is excellent for copper, derivatives like TTA have been shown to be highly effective for galvanized steel. [8]This highlights the importance of selecting an inhibitor tailored to the specific application.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the key experiments discussed.

Protocol 1: Weight Loss (Gravimetric) Measurement

This protocol determines the average corrosion rate and inhibitor efficiency over a defined period.

  • Preparation of Specimens:

    • Cut metal coupons to a standard size (e.g., 2cm x 2cm x 0.1cm).

    • Abrade the surfaces sequentially with different grades of silicon carbide (SiC) paper (e.g., 400, 800, 1200 grit) to achieve a uniform finish.

    • Degrease the coupons by sonicating in acetone, rinse with distilled water, and dry thoroughly.

    • Accurately weigh each coupon to four decimal places (W_initial) using an analytical balance.

  • Immersion Test:

    • Prepare the corrosive solution (e.g., 1 M HCl or 3.5% NaCl).

    • Prepare a series of test solutions by adding varying concentrations of the benzotriazole derivative inhibitor. Include a blank solution with no inhibitor as a control.

    • Completely immerse one prepared coupon into each test solution for a specified duration (e.g., 24, 48, 72 hours) at a constant temperature.

  • Post-Immersion Analysis:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Remove corrosion products by gentle cleaning with a soft brush in a suitable cleaning solution (e.g., a solution containing hexamethylenetetramine), ensuring that only the corrosion product is removed, not the base metal.

    • Rinse the cleaned coupons with distilled water and acetone, then dry.

    • Reweigh the coupons to obtain the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × D), where A is the surface area (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Protocol 2: Electrochemical Measurements (Potentiodynamic Polarization & EIS)

This protocol uses a three-electrode cell setup to evaluate inhibitor performance.

  • Electrode Setup:

    • Working Electrode (WE): The metal specimen to be tested, with a defined exposed surface area.

    • Reference Electrode (RE): A stable electrode with a known potential, such as a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): An inert material with a large surface area, typically a platinum or graphite rod.

  • Procedure:

    • Place the three electrodes in the electrochemical cell containing the test solution (with or without inhibitor).

    • Allow the system to stabilize for approximately 30-60 minutes until the Open Circuit Potential (OCP) is steady.

    • Electrochemical Impedance Spectroscopy (EIS):

      • Apply a small amplitude AC potential signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

      • Record the impedance response and plot the data (Nyquist and Bode plots).

      • Fit the data to an appropriate equivalent electrical circuit to determine parameters like Rct and Cdl (double-layer capacitance).

    • Potentiodynamic Polarization:

      • Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

      • Plot the resulting current density as a function of potential on a semi-logarithmic scale.

      • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation.

  • Calculations:

    • Inhibition Efficiency from EIS (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

    • Inhibition Efficiency from Polarization (IE%): IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100

Conclusion and Future Outlook

While 1,2,3-Benzotriazole remains a highly effective and widely used corrosion inhibitor, this comparative guide demonstrates that its derivatives offer significant potential for enhanced and specialized protection. The strategic modification of the BTA molecule can yield inhibitors with superior efficiency for specific metals and environments, as evidenced by compounds like BTSC and 1-(4-nitrobenzyl)-1H-BTA. [20][21] The future of corrosion inhibition research in this area will likely focus on:

  • Green Chemistry: Synthesizing novel derivatives through environmentally benign protocols to minimize waste and ecological impact. [22]* Multifunctional Inhibitors: Designing molecules that offer protection against multiple forms of corrosion or provide additional benefits, such as antimicrobial properties.

  • Smart Coatings: Incorporating BTA derivatives into nanocontainers within coatings, allowing for a "smart" release of the inhibitor in response to corrosive stimuli, thereby extending the service life of the protective system. [19][23] By leveraging the systematic evaluation framework outlined in this guide, researchers and drug development professionals can continue to innovate and develop the next generation of high-performance, sustainable corrosion inhibitors.

References

A complete list of sources cited within this guide is provided below for verification and further reading.

  • Title: Thin Benzotriazole Films for Inhibition of Carbon Steel Corrosion in Neutral Electrolytes Source: Google Search URL
  • Title: Corrosion Inhibitor Testing - Infinita Lab Source: Google Search URL
  • Title: N-containing heterocyclic benzotriazole derivatives as new corrosion inhibitor for mild steel contained in emulsion - Emerald Publishing Source: Google Search URL
  • Title: performance comparison of benzotriazole derivatives in metal protection - Benchchem Source: Google Search URL
  • Title: Triazoles as a class of multifunctional corrosion inhibitors. Review. Part III. 1,2,3-Benzotriazole and its derivatives.
  • Title: Effect of benzotriazole on corrosion inhibition of copper under flow conditions - CSIR-CECRI Source: Google Search URL
  • Title: Review on Benzotriazole As Anti-corrosive Agents - Jetir.
  • Title: Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - MDPI Source: Google Search URL
  • Title: Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride - AIP Publishing Source: Google Search URL
  • Title: Triazole, Benzotriazole and Naphthotriazole as Corrosion Inhibitors for Copper Source: Google Search URL
  • Title: Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques - Oxford Academic Source: Google Search URL
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  • Title: Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles - ResearchGate Source: Google Search URL
  • Title: Triazoles as a class of multifunctional corrosion inhibitors. Review. Part II. 1,2,3-Benzotriazole and its derivatives.
  • Title: Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta Source: Google Search URL
  • Title: A quantum chemistry calculation study on the inhibition efficiency of the para‐chlorobenzene nitriles on carbon steel in hydrochloric acid | Anti-Corrosion Methods and Materials | Emerald Publishing Source: Google Search URL
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  • Title: Inhibition of copper corrosion by 1,2,3-benzotriazole: A review - ResearchGate Source: Google Search URL
  • Title: Polarization Behavior and Corrosion Inhibition of Copper in Acidic Chloride Solution Containing Benzotriazole Source: Google Search URL
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  • Title: PRODUCT DESCRIPTION G-6, benzotriazole, is a proven corrosion inhibitor for copper and copper-based alloys.
  • Title: ANTICORROSIVE ACTIVITY FOR BENZOTRIAZOLE DERIVATIVES - ResearchGate Source: Google Search URL
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  • Title: (PDF)
  • Title: A Comparative Guide to Benzotriazole and Traditional Corrosion Inhibitors for Copper Protection - Benchchem Source: Google Search URL
  • Title: Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media - Chemical Science Review and Letters Source: Google Search URL
  • Title: Comparative Study of Inhibition Effects of Benzotriazole for Metals in Neutral Solutions As Observed with Surface-Enhanced Raman Spectroscopy | Request PDF - ResearchGate Source: Google Search URL
  • Title: Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid - MDPI Source: Google Search URL

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A Comparative Analysis of the Projected Antimicrobial Activity of Ethyl 1-methyl-1H-benzotriazole-5-carboxylate Against Established Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

In the relentless pursuit of novel therapeutic agents to combat the escalating threat of antimicrobial resistance, heterocyclic compounds have emerged as a promising frontier. Among these, benzotriazole derivatives have garnered significant attention for their broad-spectrum biological activities.[1][2] This guide provides a comprehensive comparative analysis of the anticipated antimicrobial potential of ethyl 1-methyl-1H-benzotriazole-5-carboxylate against well-established antimicrobial drugs. While direct experimental data for this specific compound is not yet prevalent in publicly accessible literature, this analysis is built upon the robust foundation of structure-activity relationship (SAR) studies of closely related benzotriazole analogues.[3]

The core benzotriazole structure, a bicyclic system comprising a benzene ring fused to a triazole ring, serves as a versatile scaffold for chemical modification.[1] The introduction of various functional groups onto this scaffold has been shown to significantly modulate the antimicrobial potency of the resulting derivatives.[4] This guide will delve into the expected activity of ethyl 1-methyl-1H-benzotriazole-5-carboxylate, contextualizing its potential efficacy by drawing parallels with extensively studied benzotriazole compounds and comparing them to the performance of conventional antibiotics and antifungals.

Anticipated Antimicrobial Spectrum and Potency

Based on extensive research into benzotriazole derivatives, it is projected that ethyl 1-methyl-1H-benzotriazole-5-carboxylate will exhibit activity against a range of pathogenic microbes. Studies have consistently demonstrated that modifications at the N1 position of the triazole ring and substitutions on the benzene ring can lead to potent antibacterial and antifungal agents.[5]

Notably, the presence of an ester group, such as a methoxycarbonyl (-COOMe) group, at the 5-position of the benzotriazole ring has been associated with remarkable antibacterial properties, with some derivatives exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.125-0.25 μg/mL.[1] Given the structural similarity, it is reasonable to hypothesize that the ethyl ester in the title compound will also confer significant antibacterial activity.

Table 1: Projected Minimum Inhibitory Concentrations (MICs) of Ethyl 1-methyl-1H-benzotriazole-5-carboxylate against Representative Bacteria, Based on Analogous Compounds, in Comparison to Standard Antibiotics.

MicroorganismRepresentative Analogues' MIC (µg/mL)Standard AntibioticMIC (µg/mL)
Staphylococcus aureus (Gram-positive)11a & 11b: Comparable to Chloramphenicol[6]Ciprofloxacin0.25 - 1.0
Bacillus subtilis (Gram-positive)Strong activity reported for various derivatives[1]Penicillin G0.015 - 0.12
Escherichia coli (Gram-negative)12.5 - 25[5]Ciprofloxacin0.008 - 0.03
Pseudomonas aeruginosa (Gram-negative)Moderate to strong activity reported[7]Gentamicin0.5 - 4.0

Table 2: Projected Minimum Inhibitory Concentrations (MICs) of Ethyl 1-methyl-1H-benzotriazole-5-carboxylate against Representative Fungi, Based on Analogous Compounds, in Comparison to a Standard Antifungal.

MicroorganismRepresentative Analogues' MIC (µg/mL)Standard AntifungalMIC (µg/mL)
Candida albicans1.6 - 25[5]Fluconazole0.25 - 2.0
Aspergillus niger12.5 - 25[5]Amphotericin B0.5 - 2.0
Aspergillus fumigatus11a-11d: Stronger than Fluconazole[6]Voriconazole0.12 - 0.5

It is important to underscore that these are projected values based on related compounds. Rigorous experimental validation is imperative to ascertain the precise antimicrobial profile of ethyl 1-methyl-1H-benzotriazole-5-carboxylate.

Potential Mechanisms of Antimicrobial Action

The structural characteristics of benzotriazole derivatives, including their extensive conjugated system and the presence of multiple nitrogen atoms, facilitate a variety of non-covalent interactions with biological macromolecules.[1] This structural versatility suggests several potential mechanisms of antimicrobial action.

One proposed mechanism involves the disruption of the bacterial cell membrane integrity, leading to cell lysis and death.[4] This is often associated with derivatives functionalized with lipophilic groups. Another plausible mechanism is the intercalation of the benzotriazole ring into microbial DNA, which can inhibit DNA replication and transcription, ultimately leading to cell death.[8] Molecular docking studies on some benzotriazole derivatives have suggested their ability to bind to and inhibit essential microbial enzymes, such as Aspergillus fumigatus N-myristoyl transferase.[7][9]

G cluster_compound Ethyl 1-methyl-1H-benzotriazole-5-carboxylate cluster_mechanisms Potential Antimicrobial Mechanisms cluster_outcome Cellular Outcome Compound Benzotriazole Derivative Membrane Cell Membrane Disruption Compound->Membrane DNA DNA Intercalation & Replication Inhibition Compound->DNA Enzyme Enzyme Inhibition (e.g., N-myristoyl transferase) Compound->Enzyme Death Microbial Cell Death Membrane->Death DNA->Death Enzyme->Death caption Conceptual Diagram of Potential Antimicrobial Mechanisms

Caption: Potential antimicrobial mechanisms of benzotriazole derivatives.

Experimental Protocol for Antimicrobial Susceptibility Testing

To empirically determine the antimicrobial activity of ethyl 1-methyl-1H-benzotriazole-5-carboxylate, a standardized broth microdilution method is recommended. This method allows for the quantitative determination of the Minimum Inhibitory Concentration (MIC).

Materials:

  • Ethyl 1-methyl-1H-benzotriazole-5-carboxylate

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inocula standardized to 5 x 10^5 CFU/mL

  • Positive control (known antimicrobial agent)

  • Negative control (medium only)

  • Solvent for the test compound (e.g., DMSO)

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of ethyl 1-methyl-1H-benzotriazole-5-carboxylate in a suitable solvent.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate growth medium directly in the wells of the 96-well plate. The final concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

  • Controls: Include wells for a positive control (microbes and a standard antimicrobial), a negative control (medium only), and a solvent control (microbes and the highest concentration of the solvent used).

  • Incubation: Incubate the plates at 35 ± 1 °C for 18–24 hours for bacteria or at an appropriate temperature and duration for fungi.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]

G A 1. Prepare Stock Solution of Test Compound B 2. Perform 2-fold Serial Dilutions in 96-well Plate A->B C 3. Add Standardized Microbial Inoculum B->C D 4. Include Positive, Negative, & Solvent Controls C->D E 5. Incubate Plate (e.g., 35°C for 24h) D->E F 6. Visually Inspect for Growth & Determine MIC E->F

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

Synergistic Potential

An exciting avenue of research for novel antimicrobial compounds is their potential for synergistic interactions with existing drugs. Studies on coumarin-based benzotriazoles have demonstrated notable synergistic effects when combined with chloramphenicol or fluconazole.[6] This suggests that ethyl 1-methyl-1H-benzotriazole-5-carboxylate could also enhance the efficacy of conventional antimicrobials, potentially broadening their spectrum of activity and combating resistance.[6]

Conclusion and Future Directions

While direct experimental evidence is pending, the existing body of research on benzotriazole derivatives provides a strong rationale for investigating ethyl 1-methyl-1H-benzotriazole-5-carboxylate as a potential antimicrobial agent. Its chemical structure aligns with features known to confer potent antibacterial and antifungal activities.

Future research should focus on the synthesis and purification of ethyl 1-methyl-1H-benzotriazole-5-carboxylate, followed by rigorous in vitro antimicrobial susceptibility testing against a diverse panel of clinically relevant pathogens, including multi-drug resistant strains. Subsequent studies should aim to elucidate its precise mechanism of action, evaluate its cytotoxicity and in vivo efficacy, and explore its potential for synergistic combinations with existing antimicrobial drugs. The exploration of this and other novel benzotriazole derivatives holds significant promise in the critical endeavor to replenish our arsenal against infectious diseases.

References

  • - PubMed

  • - Journal for Research in Applied Sciences and Biotechnology

  • - PMC - NIH

  • - ResearchGate

  • - ACS Omega

  • - Research Journal of Pharmacy and Technology

  • - Sci-Hub

  • - GSC Online Press

  • - AIP Publishing

  • - International Journal of Pharmaceutical Sciences

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  • - PMC - PubMed Central

  • - IJCRT.org

  • - Journals

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  • - PMC - NIH

  • - ResearchGate

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  • - Journal of the Chilean Chemical Society

  • - MDPI

  • - ChemicalBook

  • - Minnesota Department of Health

  • - PubChem

Sources

A Comparative Benchmarking Guide to the Synthesis of Ethyl 1-methyl-1H-benzotriazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of synthetic methodologies for producing ethyl 1-methyl-1H-benzotriazole-5-carboxylate, a key intermediate in pharmaceutical and materials science research. We will dissect a primary, high-yield benchmark protocol and contrast it with alternative synthetic strategies, offering field-proven insights into the causality behind experimental choices. The focus is on providing researchers, scientists, and drug development professionals with a robust framework for procedural selection based on efficiency, safety, and scalability.

Introduction: The Significance of N-1 Alkylated Benzotriazole Esters

Ethyl 1-methyl-1H-benzotriazole-5-carboxylate is a heterocyclic compound of significant interest due to the versatile reactivity of the benzotriazole moiety. The N-1 substituted benzotriazoles are particularly valuable as they exhibit high binding affinities to a range of proteins and are recognized as potential antifungal, antibacterial, and anti-inflammatory agents.[1] The ester functionality at the 5-position provides a convenient handle for further chemical modification, making this molecule a valuable building block in the synthesis of more complex bioactive compounds and functional materials.

The synthesis of this target molecule can be approached through several distinct pathways, primarily involving three key transformations: the formation of the benzotriazole ring, esterification of the carboxylic acid, and N-alkylation of the triazole ring. The sequence and choice of reagents for these steps critically impact the overall yield, purity, and safety profile of the synthesis. This guide will benchmark a common, stepwise approach against alternative methods to provide a comprehensive operational comparison.

Benchmark Synthesis: Three-Step Sequential Approach (Cyclization → Esterification → Methylation)

This method is often considered the benchmark due to its reliance on well-established, high-yielding reactions, providing a reliable route to the final product. The strategy involves first constructing the core heterocyclic structure, followed by functional group manipulations.

Causality of the Synthetic Design

The logic of this sequence is to first create the stable benzotriazole-5-carboxylic acid core.[2][3] This intermediate is a solid that can be easily purified by recrystallization, ensuring high-purity material proceeds to the next steps. The subsequent esterification is a robust transformation, often driven to completion with reagents like thionyl chloride.[2][4] Finally, the N-methylation is performed on a less polar, more soluble substrate, which can simplify reaction monitoring and workup.

Experimental Protocol

Step 1: Synthesis of 1H-Benzotriazole-5-carboxylic acid

This step employs a classical diazotization of an ortho-diamine followed by intramolecular cyclization.[5][6][7][8]

  • Principle: 3,4-diaminobenzoic acid is treated with nitrous acid (generated in situ from sodium nitrite and acetic acid). One of the amino groups is converted to a diazonium salt, which then undergoes spontaneous intramolecular cyclization with the adjacent amino group to form the stable triazole ring.[6][9]

  • Procedure:

    • In a suitable reaction vessel, dissolve 10 g (65.72 mmol) of 3,4-diaminobenzoic acid in 150 mL of aqueous acetic acid.

    • Cool the solution to 0-5 °C using an ice-salt bath.

    • While stirring vigorously, slowly add a solution of 5 g (72.47 mmol) of sodium nitrite in a minimal amount of water, maintaining the temperature below 5 °C.

    • Continue stirring the reaction mixture at 0-5 °C overnight.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to afford 1H-benzotriazole-5-carboxylic acid.

  • Expected Yield: ~91%[3]

Step 2: Synthesis of Ethyl 1H-benzotriazole-5-carboxylate

This is a classic esterification using thionyl chloride to activate the carboxylic acid.

  • Principle: Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This intermediate readily reacts with ethanol to form the ethyl ester, releasing HCl and SO₂ as gaseous byproducts, which drives the reaction to completion.

  • Procedure:

    • Suspend the 1H-benzotriazole-5-carboxylic acid (1 equivalent) obtained from Step 1 in absolute ethanol (a 5-10 fold excess).

    • Cool the mixture in an ice bath and slowly add thionyl chloride (1.2-1.5 equivalents) dropwise.

    • After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.[4]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the excess ethanol and SOCl₂ under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution, then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.

  • Expected Yield: ~97%[4]

Step 3: Synthesis of Ethyl 1-methyl-1H-benzotriazole-5-carboxylate

The final step is the regioselective alkylation of the N-1 position of the benzotriazole ring.

  • Principle: Benzotriazole exists as a mixture of 1H and 2H tautomers. Alkylation typically occurs preferentially at the N-1 position. A base is used to deprotonate the benzotriazole, creating a nucleophilic anion that attacks the methylating agent (e.g., dimethyl sulfate).

  • Procedure:

    • Dissolve ethyl 1H-benzotriazole-5-carboxylate (1 equivalent) in a suitable solvent such as acetone or DMF.

    • Add a base, such as anhydrous potassium carbonate (1.5 equivalents).

    • Add dimethyl sulfate (1.2 equivalents) dropwise at room temperature.

    • Stir the mixture at room temperature or with gentle heating (40-50 °C) for 6-12 hours until TLC indicates completion.

    • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the final product by column chromatography (silica gel, ethyl acetate/hexanes gradient).

Workflow Visualization

Benchmark_Synthesis cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Esterification cluster_step3 Step 3: Methylation A 3,4-Diaminobenzoic Acid B NaNO2, Acetic Acid 0-5 °C A->B C 1H-Benzotriazole- 5-carboxylic acid B->C D SOCl2, Ethanol Reflux C->D E Ethyl 1H-benzotriazole- 5-carboxylate D->E F Dimethyl Sulfate, K2CO3 Acetone/DMF E->F G Ethyl 1-methyl-1H-benzotriazole- 5-carboxylate F->G Alternative_Synthesis_1 cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Methylation cluster_step3 Step 3: Esterification A 3,4-Diaminobenzoic Acid B NaNO2, Acetic Acid 0-5 °C A->B C 1H-Benzotriazole- 5-carboxylic acid B->C D Dimethyl Sulfate, K2CO3 DMF C->D E 1-methyl-1H-benzotriazole- 5-carboxylic acid D->E F SOCl2, Ethanol Reflux E->F G Ethyl 1-methyl-1H-benzotriazole- 5-carboxylate F->G Greener_Synthesis cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Fischer Esterification cluster_step3 Step 3: Green Methylation A 3,4-Diaminobenzoic Acid B NaNO2, Acetic Acid A->B C 1H-Benzotriazole- 5-carboxylic acid B->C D H2SO4 (cat.), Ethanol Reflux C->D E Ethyl 1H-benzotriazole- 5-carboxylate D->E F Dimethyl Carbonate, Base High Temp E->F G Ethyl 1-methyl-1H-benzotriazole- 5-carboxylate F->G

Sources

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized Ethyl 1-methyl-1H-benzotriazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For novel heterocyclic compounds like ethyl 1-methyl-1H-benzotriazole-5-carboxylate, a molecule of interest for its potential applications in medicinal chemistry, rigorous purity assessment is paramount.[1][2][3] Impurities, even in trace amounts, can lead to inaccurate biological data, undesirable side effects, or instability of the final drug product.[4]

This guide provides an in-depth comparison of orthogonal analytical techniques for robustly assessing the purity of synthesized ethyl 1-methyl-1H-benzotriazole-5-carboxylate. We move beyond simple checklists to explain the causality behind methodological choices, ensuring a self-validating system for purity determination that provides a high degree of confidence in the final result.

The Rationale for an Orthogonal, Multi-Technique Approach

No single analytical method can provide a complete picture of a compound's purity. Each technique interrogates the sample based on different physicochemical principles. By combining methods that are orthogonal—meaning they rely on different separation or detection mechanisms—we create a self-validating workflow. An impurity that might co-elute with the main peak in High-Performance Liquid Chromatography (HPLC) is unlikely to have the same mass-to-charge ratio in Mass Spectrometry (MS) or the same resonance signals in Nuclear Magnetic Resonance (NMR) spectroscopy. This multi-faceted approach is the gold standard for comprehensive characterization.[1][2]

Core Analytical Techniques: A Comparative Overview

The primary methods for assessing the purity of a non-volatile, crystalline organic compound like ethyl 1-methyl-1H-benzotriazole-5-carboxylate are:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying impurities and degradation products.[4]

  • Proton Nuclear Magnetic Resonance (¹H NMR): Essential for structural confirmation and for detecting and quantifying structurally similar impurities.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Crucial for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[7][8]

  • Melting Point Analysis: A simple, yet powerful, physical method to qualitatively assess purity.[9][10][11]

The following sections will detail the experimental protocols for each and compare their strengths and weaknesses.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Causality: HPLC is the workhorse for purity analysis in the pharmaceutical industry.[4] It separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For ethyl 1-methyl-1H-benzotriazole-5-carboxylate, which possesses a UV-active benzotriazole core, a UV detector provides excellent sensitivity. This method is exceptionally powerful for detecting non-volatile impurities that may have formed during synthesis or degradation, which are often structurally similar to the parent compound.[12]

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of Acetonitrile:Water (1:1) to create a 1 mg/mL stock. Dilute to 0.1 mg/mL for analysis.

  • Purity Calculation: Purity is typically calculated using the area normalization method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[13]

Quantitative Proton Nuclear Magnetic Resonance (¹H qNMR)

Causality: While standard ¹H NMR is used for structural elucidation, its quantitative application (qNMR) is a powerful primary method for purity determination.[1][14][15] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[15] By comparing the integrals of the analyte's signals to that of a certified internal standard of known purity and weight, one can determine the absolute purity of the synthesized compound.[16] This is a distinct advantage over HPLC's relative area percent method and is less susceptible to differences in detector response.[1][17]

Experimental Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone) that has signals in a clear region of the spectrum.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the synthesized ethyl 1-methyl-1H-benzotriazole-5-carboxylate.

    • Accurately weigh ~10 mg of the certified internal standard.

    • Dissolve both in a precise volume of a deuterated solvent (e.g., DMSO-d₆) in a vial.

    • Transfer the solution to a high-quality NMR tube.

  • Acquisition Parameters:

    • Use a quantitative pulse program.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated (typically 30-60 seconds) to allow for full relaxation.[18]

    • Acquire a sufficient number of scans for a high signal-to-noise ratio.

  • Purity Calculation: The purity (P) is calculated using the following formula[1][15]: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: The synthesis of ethyl 1-methyl-1H-benzotriazole-5-carboxylate likely involves organic solvents. GC-MS is the definitive technique for identifying and quantifying these residual volatile impurities.[7][19] The sample is vaporized and separated in a gaseous mobile phase. The mass spectrometer then fragments the eluted components, providing a unique "fingerprint" that allows for positive identification against spectral libraries.[7][20]

Experimental Protocol:

  • Instrumentation: GC-MS system, typically with a headspace autosampler for residual solvent analysis.

  • Column: A low-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40 °C for 5 min, then ramp at 10 °C/min to 250 °C, hold for 5 min.

  • Sample Preparation (Headspace): Accurately weigh ~50 mg of the sample into a headspace vial. Add a high-boiling point solvent like DMSO or DMF. Seal and heat to allow volatiles to partition into the headspace for injection.

  • MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 500.

  • Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify against a calibrated standard if necessary.

Melting Point Analysis

Causality: A pure crystalline solid melts at a sharp, well-defined temperature.[10][21] Impurities disrupt the crystal lattice, requiring less energy to break the structure.[10] This results in two observable effects: a depression of the melting point and a broadening of the melting range.[10][22] Therefore, a sharp melting point range that is close to the literature value (106-108 °C for the target compound) is a strong qualitative indicator of high purity.[23]

Experimental Protocol:

  • Instrumentation: Digital melting point apparatus.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.[11][21] Pack a small amount (2-3 mm) into a capillary tube.[11]

  • Procedure:

    • Perform a rapid preliminary measurement to find the approximate melting point.

    • Allow the apparatus to cool.

    • Insert a new sample and heat rapidly to ~15 °C below the approximate melting point.

    • Reduce the heating rate to 1-2 °C per minute.[21]

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.[21]

Data Synthesis and Comparison

A robust purity assessment integrates the data from all techniques. The results should be compiled to build a comprehensive purity profile.

Table 1: Comparative Purity Assessment Data

Analytical MethodParameter MeasuredTypical Result for High-Purity BatchInterpretation & Alternatives Compared
HPLC-UV Relative Purity (Area %)> 99.5%Excellent for detecting non-volatile impurities.[4] Less accurate than qNMR for absolute purity as it assumes equal detector response for all impurities.
¹H qNMR Absolute Purity (w/w %)99.2% (vs. internal std)Provides absolute purity, confirming the identity and quantity of the main component.[14][15] Orthogonal to chromatography. Can detect impurities invisible to UV.[1][2]
GC-MS Residual SolventsEthanol: < 500 ppmToluene: < 890 ppmIdentifies specific volatile impurities missed by HPLC.[7][8] Essential for meeting regulatory limits (e.g., ICH Q3C).
Melting Point Melting Range (°C)107.0 - 108.0 °CA sharp, narrow range close to the literature value confirms high crystalline purity.[10][22] A broad or depressed range indicates significant impurities.[10][22]

Integrated Workflow for Purity Assessment

The logical flow of analysis ensures that each step informs the next, creating a self-validating system.

Purity_Workflow cluster_0 Initial Synthesis & Physical Check cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Final Assessment A Synthesized Crude Product B Recrystallization / Purification A->B C Melting Point Analysis B->C Dried Crystalline Solid D HPLC-UV Analysis C->D Qualitative Purity OK? E 1H qNMR Analysis C->E Qualitative Purity OK? F GC-MS Headspace Analysis C->F Qualitative Purity OK? G Integrate Data D->G E->G F->G H Final Purity Report & Certificate of Analysis G->H

Caption: Orthogonal workflow for purity assessment of ethyl 1-methyl-1H-benzotriazole-5-carboxylate.

Conclusion

Assessing the purity of a synthesized compound like ethyl 1-methyl-1H-benzotriazole-5-carboxylate requires more than a single measurement. It demands a scientifically rigorous, multi-pronged strategy. By logically combining the strengths of orthogonal techniques—HPLC for relative purity of non-volatiles, qNMR for absolute purity and structural confirmation, GC-MS for volatile impurities, and melting point for a physical check of crystalline integrity—researchers can establish a self-validating system. This comprehensive approach ensures the generation of reliable, reproducible data, which is indispensable for advancing research and drug development programs.

References

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Analytical Testing Labs. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). Melting Point Analysis. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Chemistry For Everyone. (2025, November 12). How Do You Accurately Measure Melting Points For Purity Analysis? [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Retrieved from [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Retrieved from [Link]

  • Regis Technologies, Inc. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. [Link]

  • Singh, S., et al. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. PMC - NIH. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]

  • Reading Scientific Services Ltd (RSSL). (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Retrieved from [Link]

  • Google Patents. (n.d.). EP1162456A1 - HPLC Method for purifying organic compounds.
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  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 77(6), 1473–1487. [Link]

  • Structure Determination of Organic Compounds. (n.d.). Structure Identification By 1h NMR. Retrieved from [Link]

  • Environics. (n.d.). Detecting Trace Impurities in Natural Gas: Advanced GC Techniques. Retrieved from [Link]

  • Smithers. (n.d.). A Brief Guide to GC-MS Analysis Services. Retrieved from [Link]

  • Aidic. (n.d.). Application of GC-MS in Determinating the Trace Impurities of Benazolin. Retrieved from [Link]

  • Stoll, D. R., et al. (2021). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. LCGC North America, 39(11), 576-581. [Link]

  • ResearchGate. (2013). How to calculate the percentage purity using the HPLC?. Retrieved from [Link]

  • ChemBK. (2024, April 10). ethyl 1-methyl-1H-1,2,3-benzotriazole-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (2018). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). Benzotriazole and its derivatives: A comprehensive review. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. Retrieved from [Link]

  • Al-Amin, M., et al. (2020). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Advances, 10(70), 42939-42944. [Link]

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A Comparative Guide to the Definitive Identification of Ethyl 1-Methyl-1H-benzotriazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the unambiguous structural confirmation of ethyl 1-methyl-1H-benzotriazole-5-carboxylate, a crucial undertaking for researchers in medicinal chemistry and materials science. The synthesis of N-alkylated benzotriazoles frequently yields a mixture of isomers, making rigorous analytical confirmation not just a procedural step, but a cornerstone of experimental validity. We will dissect the analytical challenge posed by its constitutional isomers and present a multi-technique approach, grounded in spectroscopic data, to ensure the identity and purity of the target molecule.

The Isomeric Challenge: 1-Methyl vs. 2-Methyl and 3-Methyl Substitution

The N-alkylation of a substituted benzotriazole precursor can theoretically result in three distinct isomers, where the methyl group attaches to the N1, N2, or N3 position of the triazole ring. While the 1- and 3-positions are electronically similar, the 2-position offers a different substitution pattern, which critically results in a molecule with C₂ᵥ symmetry. This difference in symmetry is the key to their analytical differentiation.

G cluster_isomers Potential N-Methyl Isomers Isomer1 Ethyl 1-methyl-1H-benzotriazole- 5-carboxylate (Asymmetric) Isomer2 Ethyl 2-methyl-2H-benzotriazole- 5-carboxylate (Symmetric) Isomer3 Ethyl 3-methyl-3H-benzotriazole- 5-carboxylate (Asymmetric)

Caption: Chemical structures of the three potential N-methyl isomers.

The primary objective of this guide is to provide definitive methods to distinguish the target 1-methyl isomer from the 2-methyl and 3-methyl alternatives. This is achieved by leveraging the unique spectroscopic fingerprints generated by each structure.

Spectroscopic Analysis: A Multi-Pronged Approach

A singular analytical technique is often insufficient for absolute confirmation. We advocate for a synergistic approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Among these, NMR stands as the most powerful tool for isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy provides the most detailed structural information. The key to distinguishing the isomers lies in the number of unique signals observed in the aromatic region of both proton (¹H) and carbon (¹³C) NMR spectra.

  • Causality Behind the Method: The asymmetric nature of the 1-methyl and 3-methyl isomers means that all three aromatic protons (at positions 4, 6, and 7) and all six carbons of the benzene ring are in chemically distinct environments. Conversely, the C₂ᵥ symmetry of the 2-methyl isomer renders the protons at C4 and C7 equivalent, as well as the protons at C5 and C6. This results in a significantly simpler spectrum.

¹H NMR:

  • 1-Methyl Isomer: Expect three distinct signals in the aromatic region, likely appearing as a doublet, a singlet (or narrow doublet), and a doublet of doublets. A sharp singlet corresponding to the three N-CH₃ protons will also be present.

  • 2-Methyl Isomer (Alternative): Expect only two signals in the aromatic region due to symmetry.

  • 3-Methyl Isomer (Alternative): Similar to the 1-methyl isomer, expect three distinct aromatic signals, though their chemical shifts may differ slightly.

¹³C NMR:

  • 1-Methyl Isomer: Expect eight distinct signals for the aromatic and triazole carbons.

  • 2-Methyl Isomer (Alternative): Due to symmetry, only four signals are expected for the aromatic and triazole carbons. This provides an unambiguous confirmation when compared to the 1-methyl isomer.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is essential for confirming the molecular formula of the synthesized compound.

  • Causality Behind the Method: All three N-methyl isomers possess the same molecular formula, C₁₀H₁₁N₃O₂[1], and therefore the same molecular weight of 205.21 g/mol [2]. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. While fragmentation patterns (MS/MS) may show subtle differences, they are generally not as conclusive for distinguishing these specific isomers as NMR.[3]

Infrared (IR) Spectroscopy: Functional Group Verification

IR spectroscopy is a rapid and effective method for verifying the presence of key functional groups.

  • Causality Behind the Method: This technique confirms the successful incorporation of the ester functional group and the overall aromatic structure. However, the vibrational modes of the N-methylated benzotriazole core are very similar across the isomers, making IR a poor choice for definitive isomer identification. It serves as a validation of the gross structure rather than the specific substitution pattern.[4][5]

Experimental Protocols & Data Comparison

To ensure self-validating results, the following protocols should be employed.

Workflow for Structural Confirmation

Caption: Recommended workflow for identity confirmation.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer.

  • Analysis: Process the spectra and identify the number of signals in the aromatic region (approx. 7.5-8.5 ppm in ¹H and 110-150 ppm in ¹³C).

Protocol 2: High-Resolution Mass Spectrometry (ESI-HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF). Acquire data in positive ion mode.

  • Analysis: Determine the exact mass of the protonated molecular ion [M+H]⁺ and compare it to the theoretical mass.

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands for the C=O ester stretch, aromatic C-H, and C=C stretches.

Comparative Data Summary

The following table summarizes the expected analytical data for ethyl 1-methyl-1H-benzotriazole-5-carboxylate and provides a direct comparison with its most distinct isomer.

Analytical Technique Feature Expected Result for Ethyl 1-methyl-1H-benzotriazole-5-carboxylate Comparative Data for 2-Methyl Isomer (Alternative)
¹H NMR Aromatic Signals3 distinct signals2 distinct signals
N-CH₃ SignalSinglet (~4.4 ppm)Singlet (different chemical shift)
¹³C NMR Aromatic/Triazole C Signals8 signals4 signals
HRMS [M+H]⁺ Ion (m/z)206.0924 (Calculated for C₁₀H₁₂N₃O₂⁺)206.0924 (Calculated for C₁₀H₁₂N₃O₂⁺)
FT-IR Ester C=O Stretch~1715 cm⁻¹~1715 cm⁻¹
Aromatic C=C Stretch~1600-1450 cm⁻¹~1600-1450 cm⁻¹

Conclusion

While mass spectrometry and IR spectroscopy are vital for confirming the molecular formula and the presence of correct functional groups, they are insufficient for the definitive identification of ethyl 1-methyl-1H-benzotriazole-5-carboxylate. The unambiguous confirmation of the 1-methyl substitution pattern relies critically on NMR spectroscopy. The observation of eight unique signals in the ¹³C NMR spectrum's aromatic/triazole region serves as the most decisive piece of evidence, effectively ruling out the symmetric 2-methyl isomer. This multi-faceted, data-driven approach ensures the scientific integrity of any research utilizing this compound.

References

  • Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. (2018). ResearchGate. Available at: [Link]

  • Ethyl 1-methyl-1H-benzotriazole-5-carboxylate | C10H11N3O2. ATB (Automated Topology Builder). Available at: [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Biological and Pharmaceutical Sciences. Available at: [Link]

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  • ethyl 1-methyl-1H-1,2,3-benzotriazole-5-carboxylate. ChemBK. Available at: [Link]

  • Supporting information for a chemical publication. The Royal Society of Chemistry. Available at: [Link]

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  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. (2022). National Institutes of Health (NIH). Available at: [Link]

  • 3-ethyl-3h-benzotriazole-5-carboxylic acid (C9H9N3O2). PubChemLite. Available at: [Link]

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). Journal for Research in Applied Sciences and Biotechnology. Available at: [Link]

  • 1H-Benzotriazole. NIST WebBook. Available at: [Link]

  • 1H-Benzotriazole, 5-methyl-. NIST WebBook. Available at: [Link]

  • 1-Methyl-1,2,3-benzotriazole-5-carboxylic acid. SpectraBase. Available at: [Link]

  • 1H-Benzotriazole-5-carboxylic acid. PubChem. Available at: [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Benzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Benzotriazole Derivatives

Benzotriazole and its derivatives are a class of synthetic compounds with a fused benzene and triazole ring system. They are widely used as corrosion inhibitors in various industrial applications, as UV stabilizers in plastics and personal care products, and as precursors in the synthesis of pharmaceuticals.[1][2] Their prevalence has led to their emergence as environmental contaminants, necessitating robust and reliable analytical methods for their detection and quantification in diverse matrices, from environmental waters to biological samples.[1][3][4]

The physicochemical properties of benzotriazole derivatives, such as their polarity and thermal lability, present unique challenges for analytical method development.[1][5] Furthermore, the need to compare data across different laboratories, studies, or even analytical platforms necessitates a rigorous approach to method validation and, crucially, cross-validation. This guide provides an in-depth comparison of the most common analytical techniques for benzotriazole derivatives—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and outlines the principles and protocols for their effective cross-validation.

The Imperative of Cross-Validation

Cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably to produce comparable results. This is critical in several scenarios:

  • Inter-laboratory studies: When a method is transferred between different laboratories.

  • Method evolution: When an existing method is updated or replaced with a newer technology.

  • Data bridging: When data from different analytical platforms need to be compared or combined.

A well-designed cross-validation study provides confidence in the consistency and reliability of analytical data, a cornerstone of scientific integrity and regulatory compliance.

Comparative Analysis of Analytical Platforms

The choice of an analytical method for benzotriazole derivatives is dictated by the specific requirements of the study, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare the three most prevalent techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique for the analysis of benzotriazole derivatives. The separation is based on the partitioning of the analytes between a liquid mobile phase and a solid stationary phase, and detection is achieved by measuring the absorbance of UV light by the compounds.

  • Principle: Benzotriazole derivatives possess chromophores that absorb UV radiation, allowing for their detection and quantification.

  • Strengths:

    • Robust and relatively simple to operate.

    • Lower instrumentation and operational costs compared to mass spectrometry-based methods.

    • Suitable for the analysis of polar and thermally labile compounds without the need for derivatization.[5]

  • Limitations:

    • Lower sensitivity and selectivity compared to MS-based methods.

    • Susceptible to interference from co-eluting compounds that also absorb UV light.

    • May not be suitable for complex matrices without extensive sample cleanup.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high chromatographic resolution and sensitive mass detection.

  • Principle: Analytes are vaporized and separated in a gas chromatograph before being ionized and detected by a mass spectrometer.

  • Strengths:

    • Excellent separation efficiency for complex mixtures.

    • High sensitivity and selectivity, especially with mass spectrometric detection.[6][7]

    • Well-established and widely used for environmental and industrial analysis.[6]

  • Limitations:

    • Requires derivatization for polar benzotriazole derivatives to increase their volatility.[7] This adds a step to the sample preparation process and can introduce variability.

    • Not suitable for thermally labile compounds that may degrade at the high temperatures of the GC inlet.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often considered the gold standard for the analysis of trace-level contaminants like benzotriazole derivatives due to its exceptional sensitivity and selectivity.[4]

  • Principle: Combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.

  • Strengths:

    • Extremely high sensitivity, allowing for the detection of benzotriazoles at nanogram-per-liter (ng/L) levels.[4]

    • High selectivity, minimizing interferences from complex matrices.

    • Applicable to a wide range of benzotriazole derivatives without the need for derivatization.

  • Limitations:

    • Higher instrumentation and maintenance costs.

    • Matrix effects (suppression or enhancement of the analyte signal) can be a challenge and require careful management.

    • Requires a higher level of operator expertise.

Quantitative Performance Comparison

The following table summarizes typical performance characteristics of the three analytical methods for the determination of benzotriazole derivatives, based on data from various studies.

Performance CharacteristicHPLC-UVGC-MSLC-MS/MS
Limit of Quantification (LOQ) µg/L to mg/L rangeng/L to µg/L range[6]pg/L to ng/L range[4]
Linearity (r²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) 80-120%70-120%[7]80-120%[4]
Precision (% RSD) < 15%< 15%[7]< 15%[4]
Throughput ModerateModerate to HighHigh (with modern systems)
Cost LowModerateHigh

Experimental Protocols

The following are generalized, step-by-step protocols for the analysis of benzotriazole derivatives using each of the discussed techniques. These should be adapted and validated for specific applications.

Protocol 1: HPLC-UV Analysis of Benzotriazoles in Water Samples
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load 100 mL of the water sample onto the cartridge.

    • Wash the cartridge with deionized water to remove interferences.

    • Elute the benzotriazoles with methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • HPLC-UV Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.[5]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 254 nm or 280 nm.[5]

  • Quantification:

    • Generate a calibration curve using a series of standard solutions of the target benzotriazole derivatives.

    • Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Protocol 2: GC-MS Analysis of Benzotriazoles in Environmental Samples (with Derivatization)
  • Sample Preparation and Derivatization:

    • Extract the benzotriazoles from the sample matrix using a suitable technique (e.g., liquid-liquid extraction with dichloromethane or SPE).

    • Evaporate the extract to dryness.

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to convert the benzotriazoles to their more volatile silyl derivatives.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient to separate the derivatized analytes.

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole or Ion Trap.

  • Quantification:

    • Use selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

    • Quantify using an internal standard method to correct for variations in derivatization efficiency and instrument response.

Protocol 3: LC-MS/MS Analysis of Benzotriazoles in Biological Fluids
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an internal standard (e.g., a deuterated analog of the target benzotriazole).

    • Vortex to precipitate proteins.

    • Centrifuge and transfer the supernatant to a clean tube.

    • Evaporate the supernatant and reconstitute in the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: A suitable reversed-phase column (e.g., C18 or Phenyl-Hexyl).

    • Mobile Phase: Gradient elution with water and methanol or acetonitrile, often with a modifier like formic acid or ammonium acetate.

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the specific benzotriazole derivative.

    • Mass Spectrometry: Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity.

  • Quantification:

    • Develop an MRM method with optimized precursor and product ions for each analyte and internal standard.

    • Quantify using a calibration curve prepared in the same biological matrix to account for matrix effects.

Cross-Validation Workflow and Acceptance Criteria

A robust cross-validation study should be designed to demonstrate the interchangeability of the analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_objectives Define Objectives & Acceptance Criteria select_samples Select Representative Samples define_objectives->select_samples analyze_method_a Analyze Samples with Method A select_samples->analyze_method_a analyze_method_b Analyze Samples with Method B select_samples->analyze_method_b compare_results Compare Results Statistically analyze_method_a->compare_results analyze_method_b->compare_results assess_bias Assess Bias & Precision compare_results->assess_bias conclusion Conclusion on Method Equivalence assess_bias->conclusion

Caption: A generalized workflow for the cross-validation of two analytical methods.

Acceptance Criteria:

A common approach for assessing the equivalence of two methods is to analyze a set of quality control (QC) samples and incurred samples (real samples) with both methods. The results are then compared, and the percentage difference between the two methods should fall within a predefined acceptance limit, typically ±20% for at least 67% of the samples. Statistical tests, such as Bland-Altman analysis, can also be employed to assess the agreement between the two methods.

Causality Behind Experimental Choices: The Influence of Benzotriazole Properties

The chemical nature of benzotriazole derivatives directly influences the choice of analytical method and the specifics of the experimental protocol.

ExperimentalChoices cluster_properties Physicochemical Properties of Benzotriazoles cluster_methods Analytical Method Selection polarity Polarity hplc_uv HPLC-UV polarity->hplc_uv Favors lc_msms LC-MS/MS polarity->lc_msms Favors volatility Volatility gc_ms GC-MS volatility->gc_ms Favors (with derivatization) thermal_lability Thermal Lability thermal_lability->hplc_uv Requires thermal_lability->lc_msms Requires uv_absorbance UV Absorbance uv_absorbance->hplc_uv Enables

Caption: The influence of benzotriazole properties on analytical method selection.

  • Polarity: The presence of the triazole ring makes many benzotriazole derivatives polar.[5] This makes them well-suited for reversed-phase HPLC and LC-MS/MS, where polar compounds interact favorably with the mobile phase. For GC-MS, their polarity necessitates derivatization to reduce their polarity and increase their volatility.

  • Thermal Lability: Some benzotriazole derivatives can degrade at high temperatures. This is a significant consideration for GC-MS, which employs high temperatures in the injection port. HPLC and LC-MS/MS are performed at or near ambient temperatures, making them more suitable for thermally labile compounds.

  • UV Absorbance: The aromatic nature of the benzotriazole ring system results in strong UV absorbance, which is the basis for their detection by HPLC-UV. The specific wavelength of maximum absorbance will vary depending on the substituents on the ring.

Conclusion: A Framework for Reliable Analysis

The selection and validation of an appropriate analytical method are paramount for obtaining accurate and reliable data on benzotriazole derivatives. While LC-MS/MS often provides the highest sensitivity and selectivity, HPLC-UV and GC-MS remain valuable tools for specific applications. A thorough understanding of the strengths and limitations of each technique, coupled with a rigorous cross-validation protocol when necessary, ensures the integrity and comparability of analytical results. This guide provides a framework for researchers and scientists to make informed decisions and to implement robust analytical strategies for the challenging yet important task of monitoring benzotriazole derivatives in our environment and products.

References

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A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-Benzotriazole-5-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 1-methyl-benzotriazole-5-carboxylate derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes findings from diverse studies to illuminate how subtle molecular modifications can profoundly impact biological activity. We will explore the synthetic rationale, compare biological performance with supporting data, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.

Introduction: The Benzotriazole Scaffold in Medicinal Chemistry

Benzotriazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry due to its versatile biological activities and synthetic accessibility.[1][2][3][4] Its structure, being an isostere of the purine nucleus found in essential biomolecules like ATP, allows it to interact with a wide array of biological targets.[5] Benzotriazole derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[6][7][8]

The 1-methyl-benzotriazole-5-carboxylate core represents a key subtype, offering three primary points for chemical modification: the N1-position of the triazole ring, the C5-carboxylate group, and the fused benzene ring. Understanding the SAR of this scaffold is crucial for designing novel therapeutic agents with enhanced potency and selectivity. This guide will dissect the influence of structural changes at these positions on the overall biological profile of the compounds.

Synthetic Strategies and Methodologies

The synthesis of 1-methyl-benzotriazole-5-carboxylate analogs typically follows a multi-step pathway, beginning with the formation of the benzotriazole ring, followed by N-alkylation and modification of the carboxylate group.

General Synthetic Pathway

The foundational step is the synthesis of benzotriazole-5-carboxylic acid, commonly achieved through the diazotization of 3,4-diaminobenzoic acid using sodium nitrite in an acidic medium like glacial acetic acid.[9][10] The subsequent N-methylation can be accomplished using an alkylating agent such as methyl iodide. It is important to note that N-alkylation of benzotriazoles can yield a mixture of N1 and N2 isomers, the proportions of which can be influenced by reaction conditions.[11] Finally, the carboxylic acid at the C5 position can be converted into a variety of esters or amides through standard condensation reactions.[9][12]

Synthetic Workflow cluster_0 Core Synthesis cluster_1 N1-Methylation cluster_2 C5-Modification A 3,4-Diaminobenzoic Acid B Benzotriazole-5-carboxylic Acid A->B NaNO2, Acetic Acid C 1-Methyl-benzotriazole- 5-carboxylic Acid B->C Methyl Iodide, Base D 1-Methyl-benzotriazole- 5-carboxylate Esters / Amides C->D Alcohol/Amine, Coupling Agent

Caption: General synthetic workflow for 1-methyl-benzotriazole-5-carboxylate derivatives.

Experimental Protocol: Synthesis of Benzotriazole-5-carboxylic Acid[9][10]

This protocol details a reliable method for synthesizing the key intermediate, benzotriazole-5-carboxylic acid.

Materials:

  • 3,4-Diaminobenzoic acid

  • Glacial acetic acid

  • Sodium nitrite (NaNO2)

  • Deionized water

  • Ice-salt bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Prepare a suspension of 3,4-diaminobenzoic acid (10 g, 65.72 mmol) in aqueous acetic acid (150 ml).

  • Cool the suspension to 0-5°C using an ice-salt bath while stirring magnetically.

  • Prepare a solution of sodium nitrite (5 g, 72.47 mmol) in deionized water (15 ml).

  • Add the sodium nitrite solution dropwise to the cooled suspension of 3,4-diaminobenzoic acid over 30 minutes, maintaining the temperature below 5°C. The causality for slow, cooled addition is to control the exothermic diazotization reaction and prevent the decomposition of the unstable diazonium salt intermediate.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 2 hours to ensure the reaction goes to completion.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the collected solid with cold deionized water (3 x 20 ml) to remove any unreacted salts and acetic acid.

  • Dry the product under vacuum to yield 1H-benzo[d][6][9][11]triazole-5-carboxylic acid as a solid.

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H-NMR and LC/MS. The expected [M+H]⁺ peak for the product is 164.04.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-methyl-benzotriazole-5-carboxylates can be systematically tuned by modifying three key regions of the molecule.

SAR Analysis cluster_0 A N1-Position: - Influences lipophilicity - Affects steric interactions - N-alkylation can enhance activity img_node B C5-Carboxylate: - Esters/amides alter polarity - Can act as a warhead (e.g., for proteases) - Substituents modulate target binding C Benzene Ring: - Halogenation often increases potency - Substituents impact electronic properties - Affects metabolic stability

Caption: Key modification points for SAR studies on the benzotriazole scaffold.

Modifications at the N1-Position

The substituent on the triazole nitrogen is critical. While this guide focuses on the N1-methyl group, it is instructive to consider the broader impact of N-alkylation.

  • Impact of N-Alkylation: Studies on related benzotriazoles have shown that N-alkylation can significantly enhance inhibitory activity. For example, N-alkylation of tetrabromobenzotriazole enhanced its selectivity and inhibitory activity against the HCV NTPase/helicase.[11] The most active compounds in that series were the 2-methyl, 2-ethyl, and 2-propyl derivatives.[11] This suggests that a small alkyl group, like the methyl group in our core structure, can be beneficial for activity, likely by improving membrane permeability or optimizing interactions within a hydrophobic binding pocket.

  • N1 vs. N2 Isomers: The position of the alkyl group (N1 or N2) is crucial. The synthesis often produces a mixture, and the biological activity of the separated isomers can differ significantly. This highlights the importance of regioselective synthesis or chromatographic separation in developing these compounds.

Modifications at the C5-Carboxylate Position

The carboxylate group at the C5 position is a versatile handle for introducing a wide range of functionalities, primarily through the formation of esters and amides.

  • Esters as Active Moieties: Benzotriazole esters have been identified as potent mechanism-based inactivators of the SARS 3CL protease.[12] In this context, the benzotriazole ester acts as an acylating agent, forming a covalent bond with a cysteine residue in the enzyme's active site.[12] This demonstrates that the C5-ester is not merely a passive group but can be an active "warhead."

  • Amide Derivatives: Converting the carboxylic acid to an amide introduces a hydrogen bond donor and allows for the exploration of a different chemical space. The nature of the amine used for amidation can drastically alter the compound's properties. For instance, attaching aromatic or heterocyclic amines can introduce new π-stacking or hydrogen bonding interactions with the biological target.

Modifications on the Benzene Ring

Substituting the benzene portion of the benzotriazole scaffold provides another avenue to modulate activity.

  • Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) is a common strategy in medicinal chemistry to enhance potency. In a series of benzotriazole derivatives designed as antiviral agents against Coxsackievirus B5, compounds bearing two chlorine atoms on the benzotriazole scaffold were significantly more active than their non-halogenated or methylated counterparts.[7] This effect is often attributed to a combination of increased lipophilicity and the ability of halogens to form specific halogen bonds with the target protein.

  • Other Substituents: The addition of small hydrophobic groups like methyl groups can also influence activity, although sometimes to a lesser extent than halogens.[1] The electronic properties of substituents (electron-donating vs. electron-withdrawing) can also play a critical role in modulating the overall reactivity and binding affinity of the molecule.

Comparative Biological Performance

Direct comparative data for a homologous series of 1-methyl-benzotriazole-5-carboxylates is not extensively published. However, by examining related benzotriazole derivatives, we can establish a strong inferential basis for their potential activity. The following table summarizes data from different studies, illustrating the impact of the structural modifications discussed above.

Compound Series Modification Target / Assay Key Result (IC₅₀ / EC₅₀) Reference
N-Alkyl TetrabromobenzotriazolesN-alkylation (methyl, ethyl, propyl)HCV NTPase/helicase~6.5 µM (for N2-alkyl)[11]
Dichloro-benzotriazole AmidesHalogenation (4,5-dichloro) + Amide side chainAntiviral (Coxsackievirus B5)9 µM[7]
Benzotriazole EstersCarboxylic acid converted to benzotriazole esterSARS 3CL ProteaseHigh inhibition (IC₅₀ < 10 µM)[12]
5-Substituted Benzotriazole AmidesAmide at C5 positionAntifungalBetter in vitro activity than fluconazole[9]

This comparative data strongly suggests that a research program focusing on 1-methyl-benzotriazole-5-carboxylates should prioritize the synthesis of C5-esters and C5-amides, potentially in combination with halogenation on the benzene ring, to maximize the likelihood of identifying potent bioactive compounds.

Standardized Assay Protocol: Enzyme Inhibition Assay

To facilitate comparative analysis, a standardized protocol for evaluating enzyme inhibition is essential. The following is a generalized workflow for an in-vitro protease inhibition assay, based on principles used for evaluating inhibitors like benzotriazole esters.[12]

Assay Workflow A Reagent Preparation: - Enzyme Solution - Substrate Solution - Inhibitor Stock (Test Compound) - Assay Buffer B Assay Plate Setup: - Add Buffer - Add Inhibitor (serial dilutions) - Add Enzyme Solution A->B C Pre-incubation: Incubate plate at 37°C (e.g., for 15 minutes) B->C D Initiate Reaction: Add Substrate Solution to all wells C->D E Data Acquisition: Measure signal (e.g., fluorescence) kinetically over time D->E F Data Analysis: - Calculate reaction rates - Plot % Inhibition vs. [Inhibitor] - Determine IC₅₀ value E->F

Caption: Standard experimental workflow for an enzyme inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Enzyme: Reconstitute the target protease in the specified assay buffer to a working concentration (e.g., 2X the final concentration).

    • Substrate: Prepare a stock solution of a fluorogenic peptide substrate specific to the enzyme.

    • Inhibitor: Prepare a high-concentration stock of the test 1-methyl-benzotriazole-5-carboxylate derivative in DMSO. Perform serial dilutions to create a range of concentrations for testing.

    • Controls: Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer.

    • Add 1 µL of the serially diluted inhibitor or control.

    • Add 50 µL of the 2X enzyme solution to initiate the pre-incubation. The rationale for pre-incubation is to allow the inhibitor to bind to the enzyme before the substrate is introduced, which is especially important for time-dependent or irreversible inhibitors.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the 2X substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity every minute for 30 minutes.

    • Calculate the initial reaction velocity (rate) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

This self-validating protocol, through the inclusion of appropriate controls, ensures that the observed inhibition is due to the test compound and allows for robust comparison across different analogs.

Conclusion and Future Directions

The 1-methyl-benzotriazole-5-carboxylate scaffold is a promising starting point for the development of novel therapeutic agents. The structure-activity relationship analysis, inferred from closely related compound series, provides a logical roadmap for optimization. Key takeaways include:

  • N1-Methylation: The N1-methyl group is likely a favorable feature for enhancing biological activity.

  • C5-Carboxylate Modification: Converting the C5-carboxylic acid to esters or amides is a critical strategy to modulate target engagement and overall compound properties. Benzotriazole esters, in particular, should be explored as potential covalent inhibitors.

  • Benzene Ring Substitution: Halogenation of the benzene ring is a proven method for increasing the potency of benzotriazole-based compounds.

Future research should focus on the systematic synthesis and screening of a dedicated library of 1-methyl-benzotriazole-5-carboxylate derivatives. By modifying each of the three key positions and evaluating their activity in relevant biological assays, a definitive and comprehensive SAR can be established, paving the way for the discovery of new and effective drug candidates.

References

  • Bretner, M., Baier, A., Kopańska, K., Najda, A., Schoof, A., Reinholz, M., Lipniacki, A., Piasek, A., Kulikowski,T., & Borowski, P. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta biochimica Polonica, 52(3), 699-706. [Link]

  • Anjana, V. S., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review, 8(5), 366-377. [Link]

  • Desai, N. C., Somani, H., & Trivedi, A. (2014). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. Journal of Saudi Chemical Society, 18(5), 555-561. [Link]

  • Iannazzo, D., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. PMC - PubMed Central. [Link]

  • IJCRT. (2022). Review Of Benzotriazole. IJCRT.org. [Link]

  • Iannazzo, D., et al. (2021). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. MDPI. [Link]

  • PubChem. (n.d.). Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate. PubChem. [Link]

  • Chen, S., et al. (2006). Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease. PMC - PubMed Central. [Link]

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  • ResearchGate. (n.d.). Structures and structure–activity relationship of benzotriazole derivatives 5–9 as apoptosis inducers. ResearchGate. [Link]

  • GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. GSC Online Press. [Link]

  • Al-Zoubi, W., et al. (2020). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. PMC - NIH. [Link]

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. [Link]

  • Google Patents. (n.d.). CN101029031A - Synthesis process of carboxyl benzotriazole.
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A Comparative Guide to the Stability of Ethyl 1-Methyl-1H- vs. Ethyl 2-Methyl-2H-Benzotriazole-5-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of molecular scaffolds and the specific isomeric forms of active compounds is a critical decision that profoundly impacts stability, reactivity, and ultimately, therapeutic efficacy. Benzotriazole derivatives are widely utilized in medicinal chemistry and materials science, valued for their unique chemical properties.[1] However, the choice between N1- and N2-substituted isomers is not trivial, as the position of the substituent on the triazole ring dictates the electronic, steric, and stability profiles of the molecule.

This guide provides an in-depth technical comparison of the stability of two key isomers: ethyl 1-methyl-1H-benzotriazole-5-carboxylate and ethyl 2-methyl-2H-benzotriazole-5-carboxylate. We will explore the theoretical underpinnings of their stability and present robust, field-proven experimental protocols for their empirical evaluation.

Theoretical Basis for Stability Differences

The stability of N-substituted benzotriazoles is governed by a delicate interplay of electronic and steric factors. The parent 1H-benzotriazole exists predominantly in the benzenoid (N1-H) form, which is significantly more stable than the quinonoid (N2-H) tautomer.[2] This inherent preference is a crucial starting point for understanding the stability of their N-methylated derivatives.

Theoretical studies and UV photoelectron spectroscopy have revealed that the electronic structure and relative stabilities of N-substituted benzotriazoles are highly dependent on the substituent's position.[3] High-level ab initio calculations suggest that 2H-benzotriazoles (N2-substituted) are stabilized by ring conjugation, whereas 1H-benzotriazoles (N1-substituted) are destabilized by the same effect. This suggests that the N2-methyl isomer may possess greater thermodynamic stability in its core heterocyclic system compared to the N1-methyl isomer.

Furthermore, the position of the methyl group influences the dipole moment of the molecule. The 1H-tautomer has a considerably larger dipole moment than the 2H-tautomer, which can affect intermolecular interactions and crystal packing, indirectly influencing thermal stability.[2] For the specific esters , the electron-donating methyl group and the electron-withdrawing ethyl carboxylate group will modulate the electronic properties of the benzotriazole ring, but the fundamental stability advantage conferred by the N2-substitution pattern is expected to persist.

Isomeric Structures

A clear visualization of the two isomers is essential for understanding the structural differences that lead to varying stability.

G cluster_1 Ethyl 1-methyl-1H-benzotriazole-5-carboxylate cluster_2 Ethyl 2-methyl-2H-benzotriazole-5-carboxylate isomer1 isomer1 isomer2 isomer2

Caption: Molecular structures of the N1- and N2-methylated isomers.

Experimental Comparison of Stability

To empirically validate the theoretical differences, a rigorous experimental approach is necessary. We propose two key analyses: Thermal Stability Assessment via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and Chemical Stability Assessment via a kinetic analysis of hydrolysis.

Thermal Stability: DSC/TGA Analysis

Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in thermal analysis.[4] TGA measures changes in mass as a function of temperature, identifying the onset of decomposition, while DSC measures the heat flow associated with thermal transitions, revealing melting points and exothermic or endothermic decomposition events.[5][6] By comparing the decomposition temperatures (Td), we can directly assess the relative thermal stability of the two isomers.

Experimental Protocol: Thermal Stability Analysis

  • Sample Preparation: Accurately weigh 1–3 mg of each isomer into separate, hermetically sealed aluminum DSC pans.[7] An empty, sealed pan will be used as a reference.

  • Instrument Setup: Utilize a simultaneous TGA/DSC instrument (e.g., SDT Q600) for comprehensive data collection.[6] Purge the furnace with an inert nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.[7] This controlled rate ensures thermal equilibrium and reproducible results.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition (Td), typically defined as the temperature at which 5% mass loss occurs.

    • From the DSC curve, identify the melting point (Tm) as the peak of the endothermic transition and the peak decomposition temperature from any exothermic events.

    • Compare the Td values for the two isomers. The isomer with the higher Td is considered more thermally stable.

Caption: Workflow for TGA/DSC Thermal Stability Analysis.

Chemical Stability: Hydrolytic Stability Assay

Rationale: The ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions. The rate of this hydrolysis is a critical parameter for compounds intended for use in aqueous or biological environments. By monitoring the disappearance of the parent ester over time at different pH values, we can quantify and compare the hydrolytic stability of the two isomers. High-Performance Liquid Chromatography (HPLC) is the ideal technique for this kinetic analysis due to its ability to separate and quantify multiple components in a reaction mixture.[8]

Experimental Protocol: Kinetic Analysis of Ester Hydrolysis

  • Preparation of Buffers: Prepare three buffer systems:

    • Acidic: 0.1 M HCl (pH 1)

    • Neutral: Phosphate-Buffered Saline (PBS, pH 7.4)

    • Alkaline: 0.1 M NaOH (pH 13)

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each isomer in a suitable organic solvent like acetonitrile or DMSO.

  • Reaction Setup:

    • For each isomer and each pH condition, initiate the reaction by adding a small aliquot of the stock solution to the respective buffer at a constant temperature (e.g., 37 °C) to achieve a final concentration of 100 µM. The total reaction volume should be sufficient for time-course sampling (e.g., 10 mL).

    • Start a timer immediately upon addition.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the hydrolysis by adding the aliquot to a vial containing an equal volume of a quenching solution (e.g., acetonitrile with 0.1% formic acid) to stop the reaction and precipitate any proteins if in a biological matrix.[9]

  • HPLC Analysis:

    • Analyze each quenched sample by reverse-phase HPLC with UV detection.

    • Method: Use a C18 column with a gradient elution profile (e.g., water/acetonitrile with 0.1% formic acid). Monitor the eluent at a wavelength appropriate for the benzotriazole chromophore (e.g., 254 nm).

    • Quantify the peak area of the parent ester at each time point.

  • Data Analysis:

    • For each condition, plot the natural logarithm of the remaining ester concentration (ln[Ester]) versus time.

    • If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of this line is the negative of the rate constant (-k).

    • Calculate the half-life (t1/2) for each isomer under each pH condition using the formula: t1/2 = 0.693 / k.

Caption: Workflow for Kinetic Analysis of Hydrolytic Stability.

Data Summary and Expected Outcomes

The experimental data should be compiled into a clear, comparative table. Based on the theoretical principles discussed, we can anticipate the likely outcomes.

ParameterTest ConditionEthyl 1-methyl-1H-benzotriazole-5-carboxylateEthyl 2-methyl-2H-benzotriazole-5-carboxylateExpected Conclusion
Melting Point (Tm) DSC (10 °C/min)~106-108 °C[10]TBDProvides data on crystal lattice energy.
Decomposition (Td) TGA (5% mass loss)Lower TdHigher TdThe 2-methyl isomer is expected to be more thermally stable.
Half-life (t1/2) pH 1, 37 °CShorter t1/2Longer t1/2The 2-methyl isomer is expected to be more stable to acid hydrolysis.
Half-life (t1/2) pH 7.4, 37 °CShorter t1/2Longer t1/2The 2-methyl isomer is expected to be more stable at neutral pH.
Half-life (t1/2) pH 13, 37 °CShorter t1/2Longer t1/2The 2-methyl isomer is expected to be more stable to base hydrolysis.

TBD: To Be Determined experimentally.

The enhanced stability of the N2-isomer is anticipated due to the favorable electronic delocalization within the quinonoid-like structure of the benzotriazole ring system. This increased electronic stability of the core heterocycle likely translates to greater resistance to both thermal decomposition and chemical attack at the ester linkage. Benzotriazole esters are known to be relatively stable, especially when the attached carboxylic acid moiety contains electron-donating groups.[11][12] However, the intrinsic stability of the benzotriazole ring itself, as modulated by the N-methylation position, is the key differentiating factor here.

Conclusion

The selection between ethyl 1-methyl-1H- and 2-methyl-2H-benzotriazole-5-carboxylate isomers should be guided by a clear understanding of their relative stabilities. Theoretical considerations strongly suggest that the 2-methyl isomer possesses superior thermodynamic stability due to more effective ring conjugation. This is expected to manifest as higher thermal decomposition temperatures and slower rates of hydrolytic degradation across a range of pH conditions.

For applications requiring high thermal resilience or prolonged stability in aqueous environments, such as in drug formulations or advanced material composites, the ethyl 2-methyl-2H-benzotriazole-5-carboxylate is the logically superior candidate. The experimental protocols detailed in this guide provide a robust framework for empirically verifying these stability profiles, ensuring that compound selection is based on sound scientific data. This self-validating approach is crucial for mitigating risks and accelerating the development of reliable and effective chemical products.

References

  • Liping X, Zhongyi H, Liang Q, Lin M, Aixi C, Sheng H, et al. (2014) Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative. PLOS ONE 9(1): e83501. [Link]

  • Wu, C. Y., et al. (2006). Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease. Chemistry & Biology, 13(3), 261-268. [Link]

  • Lipin, X., et al. (2014). Synthesis, tribological and hydrolysis stability study of novel benzotriazole borate derivative. PubMed, 24465382. [Link]

  • NETZSCH-Gerätebau GmbH. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). SlideShare. [Link]

  • da Silva, V. C., et al. (2018). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Semantic Scholar. [Link]

  • Perlepes, S. P., et al. (2022). Towards Construction of the “Periodic Table” of 1-Methylbenzotriazole. MDPI. [Link]

  • Klein, G., et al. (2014). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. NIH. [Link]

  • ChemBK. ethyl 1-methyl-1H-1,2,3-benzotriazole-5-carboxylate. ChemBK. [Link]

  • Fesenko, D. O., et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. PMC. [Link]

  • IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]

  • Al-hourani, B. J., et al. (2020). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. PMC. [Link]

  • ResearchGate. Benzotriazole is thermally more stable than 1,2,3-triazole | Request PDF. ResearchGate. [Link]

  • Iannazzo, D., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. PMC. [Link]

  • ResearchGate. Electronic Structure and Stability of Benzotriazoles | Request PDF. ResearchGate. [Link]

  • ResearchGate. (PDF) Thermal analysis of N-carbamoyl benzotriazole derivatives. ResearchGate. [Link]

  • Chemistry For Everyone. (2023). How Does DSC Complement Thermogravimetric Analysis (TGA)? YouTube. [Link]

  • ResearchGate. A Study of 1-Methylbenzotriazole (MEBTA) Using Quantum Mechanical Calculations and Vibrational, Electronic, and Nuclear Magnetic Resonance Spectroscopies. ResearchGate. [Link]

  • Wu, C. Y., et al. (2005). Stable benzotriazole esters as mechanism-based inactivators of the severe acute respiratory syndrome 3CL protease. PubMed. [Link]

  • ResearchGate. (PDF) Thermal Study of Two Benzotriazole Derivatives. ResearchGate. [Link]

  • ResearchGate. Thermal Analysis for Lipid Decomposition by DSC and TGA | Request PDF. ResearchGate. [Link]

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  • Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (1961). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 54(5), 269-281. [Link]

  • Caliendo, G., et al. (2022). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. NIH. [Link]

  • Google Patents. (2007). CN101029031A - Synthesis process of carboxyl benzotriazole.
  • ResearchGate. Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. [Link]

  • Zhuravel, I. O., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

  • Jabeen, F., & Siddiq, M. A. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy. [Link]

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A Comparative Guide to the Biological Activity of Methyl vs. Ethyl Esters of 1-Methyl-Benzotriazole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzotriazole scaffold is a recurring motif in compounds exhibiting a wide array of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3][4][5][6][7][8] The derivatization of this core structure offers a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the methyl and ethyl esters of 1-methyl-benzotriazole-5-carboxylic acid, focusing on their potential biological activities. While direct comparative studies are not extensively available in the public domain, this document synthesizes existing knowledge on benzotriazole derivatives to offer scientifically grounded insights for researchers in drug discovery and development.

The strategic modification of the carboxylic acid group at the 5-position of the 1-methyl-benzotriazole core into its corresponding methyl and ethyl esters can significantly influence the compound's biological profile. This alteration primarily impacts physicochemical properties such as lipophilicity, solubility, and metabolic stability, which in turn affect the compound's ability to cross biological membranes and interact with its molecular target.

Physicochemical Properties and Their Implications for Biological Activity

The introduction of a methyl or ethyl ester group in place of a carboxylic acid functionality fundamentally alters the molecule's polarity and hydrogen bonding capacity. The parent carboxylic acid is relatively polar and can act as a hydrogen bond donor and acceptor. In contrast, the methyl and ethyl esters are more lipophilic and act only as hydrogen bond acceptors.

Property1-Methyl-Benzotriazole-5-Carboxylic AcidMethyl 1-Methyl-Benzotriazole-5-CarboxylateEthyl 1-Methyl-Benzotriazole-5-Carboxylate
Polarity HighModerateLower
Lipophilicity (LogP) LowerHigherHighest
Hydrogen Bond Donor YesNoNo
Hydrogen Bond Acceptor YesYesYes
Molecular Weight 177.16 g/mol 191.19 g/mol 205.22 g/mol

This table presents a qualitative comparison based on general chemical principles.

The increased lipophilicity of the ethyl ester compared to the methyl ester is a key differentiator. This subtle change in the alkyl chain length can have a profound impact on how the molecule interacts with biological systems.

Anticipated Biological Activity: A Comparative Overview

Based on the extensive research into benzotriazole derivatives, both the methyl and ethyl esters of 1-methyl-benzotriazole-5-carboxylic acid are anticipated to exhibit a range of biological activities. The following sections provide a comparative perspective on their potential efficacy in key therapeutic areas.

Antimicrobial and Antifungal Activity

Benzotriazole derivatives have been widely investigated for their antimicrobial and antifungal properties.[1][2][3][4][5][6][7][9] The mechanism of action is often attributed to their ability to disrupt microbial cell membranes or interfere with essential enzymatic processes.

Comparative Insight:

  • Methyl Ester: The higher polarity of the methyl ester compared to the ethyl ester might afford it better solubility in aqueous environments, which could be advantageous for activity against certain types of bacteria.

  • Ethyl Ester: The increased lipophilicity of the ethyl ester could enhance its ability to penetrate the lipid-rich cell walls of fungi and certain bacteria, potentially leading to greater potency. Studies on other benzotriazole derivatives have shown that modulating lipophilicity can significantly impact antifungal activity.[6]

It is plausible that the ethyl ester may exhibit superior antifungal activity, while the methyl ester could be more effective against a broader spectrum of bacteria. However, this is a hypothesis that requires experimental validation.

Antiviral Activity

Certain benzotriazole esters have been identified as potent inactivators of viral proteases, such as the SARS-3CL protease.[3] This suggests a potential avenue for the antiviral applications of the methyl and ethyl esters of 1-methyl-benzotriazole-5-carboxylic acid.

Comparative Insight:

The subtle difference in the size of the methyl versus the ethyl group could influence the binding affinity of the molecule to the active site of a viral enzyme. Molecular docking studies would be instrumental in predicting which ester might have a more favorable interaction.

Anticancer Activity

The anticancer potential of benzotriazole derivatives is an active area of research.[8] Their mechanisms of action can be diverse, ranging from the inhibition of protein kinases to the induction of apoptosis.

Comparative Insight:

Cell permeability is a critical factor for the efficacy of anticancer drugs. The greater lipophilicity of the ethyl ester may facilitate its entry into cancer cells, potentially leading to higher intracellular concentrations and enhanced cytotoxic effects. Conversely, the methyl ester's properties might be more favorable for targeting specific extracellular or cell-surface proteins.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of the methyl and ethyl esters, a series of standardized in vitro assays are recommended.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method to assess the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Workflow Diagram:

Caption: Workflow for MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a known number of cancer cells (e.g., HeLa, MCF-7) into each well of a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the methyl and ethyl esters.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Conclusion

The methyl and ethyl esters of 1-methyl-benzotriazole-5-carboxylic acid represent promising candidates for further investigation in drug discovery. While this guide provides a comparative framework based on established principles of medicinal chemistry and existing data on related benzotriazole derivatives, it is imperative that these hypotheses are tested through rigorous experimental evaluation. The provided protocols offer a starting point for researchers to elucidate the specific biological activities of these compounds and to determine which ester holds greater promise for development as a therapeutic agent. The subtle yet significant difference between a methyl and an ethyl group could be the determining factor in achieving the desired biological effect.

References

  • Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2024). PMC - NIH. [Link]

  • Benzotriazole: An overview on its versatile biological behavior. (n.d.). PMC - PubMed Central. [Link]

  • Investigating the antimicrobial activity of 1-heteroaryl benzotriazole silver compounds. (2025). PMC. [Link]

  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. (n.d.). ACS Omega. [Link]

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). Journal for Research in Applied Sciences and Biotechnology. [Link]

  • Evaluating cytotoxicity of methyl benzoate in vitro. (2020). PMC - NIH. [Link]

  • Manifestation of Antimicrobial Activities: Benzotriazole. (2023). AIP Publishing. [Link]

  • Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. (2012). PubMed. [Link]

  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. (n.d.). NIH. [Link]

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A Researcher's Guide to the Computational Conformational Analysis of Ethyl 1-methyl-1H-benzotriazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, a thorough understanding of a molecule's three-dimensional structure is paramount. The conformational flexibility of a molecule, which dictates its shape and accessibility of functional groups, directly influences its biological activity and material properties. This guide provides an in-depth comparison of computational methods for analyzing the conformers of ethyl 1-methyl-1H-benzotriazole-5-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to apply computational tools to accelerate their research.

The Significance of Conformational Analysis

The spatial arrangement of atoms in a molecule is not static. Rotation around single bonds allows a molecule to adopt various conformations, each with a distinct energy level. The collection of these conformations and their relative energies, known as the conformational landscape, is crucial for understanding a molecule's behavior. For drug-like molecules, identifying the low-energy conformers is essential as these are the most likely to bind to a biological target.[6]

Ethyl 1-methyl-1H-benzotriazole-5-carboxylate presents an interesting case for conformational analysis due to the rotatable bonds in the ethyl ester group and the potential for different orientations of the methyl group relative to the benzotriazole core. A comprehensive analysis can reveal the preferred shapes of the molecule, which is critical for designing more potent and selective analogs.

Comparing the Tools of the Trade: A Guide to Computational Methods

The choice of computational method is a critical decision that balances accuracy with computational cost. Here, we compare three widely used approaches for conformational analysis: Molecular Mechanics (MM), Hartree-Fock (HF), and Density Functional Theory (DFT).

Method Theoretical Basis Relative Cost Typical Application
Molecular Mechanics (MM) Classical mechanics using parameterized force fields to describe atomic interactions (bond stretching, angle bending, torsions, and non-bonded interactions).[7][8]LowInitial conformational searches of large molecules, high-throughput screening.
Hartree-Fock (HF) An ab initio quantum mechanical method that approximates the many-electron wavefunction as a single Slater determinant.[9][10]MediumGeometry optimization of small to medium-sized molecules, providing a baseline for more accurate methods.
Density Functional Theory (DFT) A quantum mechanical method that calculates the electronic structure based on the electron density.[11][12] It includes an approximation for electron correlation, which is neglected in HF.[10]HighAccurate energy calculations, geometry optimizations, and property predictions for a wide range of molecular systems.

Expert Insight: For a molecule like ethyl 1-methyl-1H-benzotriazole-5-carboxylate, a hierarchical approach is often the most efficient. This involves an initial broad conformational search using a computationally inexpensive method like Molecular Mechanics, followed by geometry optimization and energy refinement of the most promising conformers using a more accurate but costly method like DFT.

Workflow for Conformational Analysis

The following diagram illustrates a robust workflow for the computational analysis of ethyl 1-methyl-1H-benzotriazole-5-carboxylate conformers.

Conformational_Analysis_Workflow cluster_0 Step 1: Initial Structure Generation cluster_1 Step 2: Coarse-Grained Conformational Search cluster_2 Step 3: Geometry Optimization & Energy Refinement cluster_3 Step 4: Analysis of Results S1 2D Sketch of Molecule S2 3D Structure Generation S1->S2   Convert    S3 Molecular Mechanics (MM) Conformational Search S2->S3   Input    S4 DFT Geometry Optimization (e.g., B3LYP/6-31G*) S3->S4   Select Low-Energy Conformers    S5 Identify Low-Energy Conformers S4->S5 S6 Analyze Geometric Parameters S5->S6

Caption: A typical workflow for computational conformational analysis.

Detailed Protocol: A Step-by-Step Guide

This section provides a detailed protocol for performing a computational conformational analysis of ethyl 1-methyl-1H-benzotriazole-5-carboxylate.

I. Initial Structure Preparation

  • 2D Sketching: Draw the 2D structure of ethyl 1-methyl-1H-benzotriazole-5-carboxylate using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Conversion: Convert the 2D sketch into an initial 3D structure. Most molecular modeling packages have this functionality built-in. Ensure that the initial stereochemistry and bond orders are correct.

II. Molecular Mechanics Conformational Search

  • Causality: The purpose of this step is to efficiently explore a wide range of possible conformations to identify a set of low-energy candidate structures. Molecular mechanics is chosen for its speed, which is crucial when dealing with a potentially large number of conformers.[7][13]

  • Protocol:

    • Select a suitable force field. For drug-like molecules, force fields like MMFF94 or OPLS3e are generally good choices.[7][14]

    • Perform a systematic or stochastic conformational search.

      • Systematic Search: Rotates each specified rotatable bond by a defined increment. This is thorough but can be computationally expensive for molecules with many rotatable bonds.

      • Stochastic Search (e.g., Monte Carlo): Randomly samples different conformations. This is often more efficient for larger molecules.

    • Set an energy window (e.g., 10 kcal/mol) to save unique conformers above the global minimum.

III. Quantum Mechanical Geometry Optimization and Energy Calculation

  • Causality: The geometries and relative energies obtained from MM are approximations. To obtain more accurate results, the low-energy conformers identified in the previous step must be re-optimized at a higher level of theory. DFT is a popular choice as it provides a good balance of accuracy and computational cost for many molecular systems.[15][11][16] The B3LYP functional with the 6-31G* basis set is a commonly used and well-validated combination for organic molecules.[17]

  • Protocol:

    • For each low-energy conformer from the MM search, perform a geometry optimization using DFT.

    • Specify the level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*).

    • Ensure the calculation converges to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a local minimum.

    • Calculate the single-point energy of each optimized conformer at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) for more accurate relative energies.

IV. Analysis of Results

  • Causality: The final step involves analyzing the optimized structures and their relative energies to understand the conformational preferences of the molecule.

  • Protocol:

    • Rank the conformers based on their relative energies. The conformer with the lowest energy is the global minimum.

    • Visualize the low-energy conformers and analyze their geometric parameters (dihedral angles, bond lengths, etc.).

    • Calculate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) to understand their relative abundance.

Visualizing the Hierarchy of Methods

The relationship between the different computational methods in terms of accuracy and computational cost can be visualized as follows:

Method_Comparison DFT Density Functional Theory (DFT) HF Hartree-Fock (HF) MM Molecular Mechanics (MM) Cost_High High Cost_Med Medium Cost_Low Low

Caption: A comparison of computational methods for conformational analysis.

Concluding Remarks for the Practicing Scientist

The computational analysis of molecular conformers is a powerful tool in modern chemical research. By employing a hierarchical approach that leverages the strengths of different computational methods, researchers can gain valuable insights into the three-dimensional structure of molecules like ethyl 1-methyl-1H-benzotriazole-5-carboxylate. This knowledge is indispensable for structure-activity relationship studies, rational drug design, and the development of new materials with tailored properties. The protocols and comparisons provided in this guide are intended to serve as a practical resource for scientists embarking on such computational investigations.

References

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  • Jorgensen, W. L., Maxwell, D. S., & Tirado-Rives, J. (1996). Development and Testing of the OPLS All-Atom Force Field on Conformational Energetics and Properties of Organic Liquids. Journal of the American Chemical Society, 118(45), 11225-11236. [Link]

  • Leach, A. R. (2001).
  • Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley.
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  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc.
  • Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory (2nd ed.). Wiley-VCH.
  • Hohenberg, P., & Kohn, W. (1964). Inhomogeneous Electron Gas. Physical Review, 136(3B), B864-B871. [Link]

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  • ChemBK. (n.d.). ethyl 1-methyl-1H-1,2,3-benzotriazole-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Benzotriazole-5-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101029031A - Synthesis process of carboxyl benzotriazole.
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  • OUCI. (n.d.). Synthesis and Computational Investigation of Ethyl 1-((2-chlorothiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate moiety: A multi-disciplinary approach. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 1-methyl-1H-benzo[d]triazole-5-carboxylate

A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-5-carboxylate

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The final step, proper disposal, is as critical as any synthetic procedure, ensuring the safety of laboratory personnel and the preservation of our environment. This guide provides a comprehensive, principles-based approach to the safe disposal of ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-5-carboxylate. Our methodology is grounded in established safety protocols and regulatory standards, empowering you to manage this chemical waste with confidence and scientific integrity.

Hazard Assessment: A Logic-Driven Profile

A specific Safety Data Sheet (SDS) for ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-5-carboxylate (CAS No. 499785-52-3) is not consistently available across all suppliers.[4][5] In such instances, a cornerstone of laboratory safety is to extrapolate potential hazards from closely related structural analogs. The parent carboxylic acid, 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid, provides the most direct data for a presumptive hazard profile.[6]

This prudent approach requires us to assume the compound is hazardous until definitively proven otherwise.[3][7] The hazard classifications for the analogous carboxylic acid are summarized below and should be provisionally applied to the ethyl ester derivative.

Hazard ClassificationCategoryGHS Hazard StatementRationale and Recommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Category 4H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[6]Avoid ingestion, skin contact, and inhalation of dust or aerosols. Always handle within a chemical fume hood.[3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[6]Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[8]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation.[6]Wear safety glasses with side shields or chemical goggles.[8]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[6]Handle in a well-ventilated area, preferably a certified chemical fume hood, to prevent respiratory tract irritation.
Environmental Hazards Not Classified (Data Lacking)H402: Harmful to aquatic life (presumed from benzotriazole analogs).[9]Do not dispose of down the drain or in general waste. Prevent release to the environment.[10][11][12]

The Core Directive: Your Institutional Chemical Hygiene Plan

The Occupational Safety and Health Administration (OSHA) mandates that all laboratories develop and implement a written Chemical Hygiene Plan (CHP).[1][2][13] This CHP is your primary, legally required guide for chemical handling and disposal. It outlines the specific procedures, engineering controls, personal protective equipment (PPE), and waste disposal protocols for your facility.

The disposal procedures detailed in this guide are based on universal best practices and must be adapted to align with your institution's specific CHP and local regulations. Always consult your Environmental Health and Safety (EHS) office for final guidance.

Caption: Decision framework for hazard assessment and compliance.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to managing ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-5-carboxylate waste from the point of generation to its final collection.

Part A: Immediate Waste Handling & Segregation

  • Waste Determination: Based on the hazard assessment, this compound must be managed as hazardous waste.[14][15] This is the first and most critical step in regulatory compliance.

  • Segregation at Source:

    • Solid Waste: Collect unadulterated solid ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-5-carboxylate, or materials contaminated with it (e.g., weighing paper, contaminated gloves), in a dedicated, properly labeled hazardous waste container.

    • Liquid Waste: If the compound is in solution, collect it in a dedicated liquid hazardous waste container.

  • Avoid Commingling: Do not mix this waste stream with other incompatible chemical wastes. Benzotriazole derivatives may be incompatible with strong oxidizing agents.[10] Mixing with other wastes can create unknown hazards or complicate the final disposal process, increasing costs.

Part B: Containerization and Labeling

  • Select Appropriate Containers:

    • Use containers that are chemically resistant and in good condition (no cracks or leaks). High-density polyethylene (HDPE) is a suitable choice for many organic solids and solutions.

    • Ensure the container has a secure, tight-fitting lid. Keep containers closed except when adding waste.[16]

  • Proper Labeling:

    • Immediately label the waste container. Unlabeled chemical containers are a serious safety violation.

    • The label must include, at a minimum:

      • The words "HAZARDOUS WASTE "

      • The full chemical name: "Ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-5-carboxylate " (avoid abbreviations or formulas).

      • The associated hazards (e.g., "Toxic," "Irritant").

      • The date accumulation started.

Part C: Accumulation and Storage

  • Satellite Accumulation Area (SAA): Small quantities of waste (typically ≤55 gallons) may be accumulated in the laboratory at or near the point of generation, in an area designated as an SAA.[16]

  • Storage Conditions:

    • Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

    • Store away from heat sources and incompatible materials.

    • Ensure the storage area is well-ventilated.

Part D: Final Disposal

  • Contact EHS: Once the waste container is full, or if you are approaching the time limits for storage defined by your institution, contact your EHS office to arrange for a waste pickup.

  • Professional Disposal: Your institution's EHS department will work with a licensed hazardous waste disposal company.[14] This ensures the waste is transported, treated, and disposed of in compliance with all Environmental Protection Agency (EPA) and Department of Transportation (DOT) regulations.[17][18]

  • Documentation: Maintain any records or manifests associated with the waste pickup as required by your CHP.

DisposalWorkflowcluster_LabIn-Lab Procedurescluster_EHSInstitutional Procedurescluster_FinalFinal DispositiongenPoint of Generation(e.g., end of reaction)detStep 1: Determine asHazardous Wastegen->detsegStep 2: Segregate Solid &Liquid Waste Streamsdet->seglabStep 3: Label Container with'Hazardous Waste' & Full Nameseg->labstoStep 4: Store in DesignatedSatellite Accumulation Arealab->storeqStep 5: Request Pickupfrom EHS Officesto->reqcolStep 6: EHS Collectionfrom Laboratoryreq->colvenStep 7: Transfer to LicensedHazardous Waste Vendorcol->vendispStep 8: Compliant Treatment& Final Disposalven->disp

Caption: Procedural workflow for chemical waste management.

Emergency Procedures: Spill Management

In the event of a spill, immediately consult your laboratory's emergency procedures and the CHP.

  • Minor Spill (Contained, no personnel exposure):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE (lab coat, gloves, eye protection).

    • Use a chemical spill kit with an absorbent appropriate for organic solids.

    • Carefully sweep the material into a dustpan and place it in the designated hazardous waste container.

    • Decontaminate the area.

  • Major Spill (Large quantity, risk of inhalation, personnel exposure):

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS/emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to these scientifically grounded and regulation-aligned procedures, you fulfill your professional responsibility to ensure a safe and sustainable research environment.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . (n.d.). MasterControl. Retrieved from [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories . (n.d.). Oregon Occupational Safety and Health. Retrieved from [Link]

  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) . (n.d.). CloudSDS. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide . (n.d.). US Environmental Protection Agency. Retrieved from [Link]

  • Safety data sheet of 'BIOCHEM - 1,2,3-BENZOTRIAZOLE - FOR SYNTHESIS - 10202' . (n.d.). Retrieved from [Link]

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  • Safety Data Sheet: 1,2,3-Benzotriazole . (n.d.). Carl ROTH. Retrieved from [Link]

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  • Ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-5-carboxylate . (n.d.). Lead Sciences. Retrieved from [https://www.leadsciences.com/ethyl-1-methyl-1h-benzo[d][1][2][3]triazole-5-carboxylate-cas-499785-52-3.html]([Link]1][2][3]triazole-5-carboxylate-cas-499785-52-3.html)

  • How Does The EPA Define Hazardous Waste? . (2023, October 4). CountyOffice.org. Retrieved from [Link]

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Personal protective equipment for handling ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate

Comprehensive Safety and Handling Guide for Ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-5-carboxylate

This guide provides essential safety protocols and operational procedures for the handling and disposal of ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-5-carboxylate (CAS No: 499785-52-3). As a trusted partner in your research, we aim to furnish you with in-depth technical guidance that extends beyond the product itself, ensuring a safe and efficient laboratory environment. The following protocols are grounded in established safety principles and data from analogous chemical structures to address the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Assessment and Chemical Profile

Ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-5-carboxylate is a benzotriazole derivative. While specific toxicity data for this compound is limited, its structural components suggest a hazard profile that warrants careful handling. The primary known hazard is that it is harmful if swallowed[4].

Based on the safety data for the closely related compound, 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid, we can infer a similar set of potential hazards. These include the potential to cause skin and serious eye irritation, and it may also cause respiratory irritation[5][6]. Therefore, all handling procedures should be designed to minimize direct contact and aerosol generation.

Table 1: Chemical and Hazard Identification

PropertyValueSource
Chemical Name Ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-5-carboxylate[4]
CAS Number 499785-52-3[4]
Molecular Formula C10H11N3O2[4][7]
GHS Pictogram GHS07 (Harmful/Irritant)[4]
Hazard Statement H302 - Harmful if swallowed[4]
Inferred Hazards Skin irritation, serious eye irritation, respiratory irritation[5][6]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following PPE is mandatory for all procedures involving ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-5-carboxylate.

Core PPE Requirements
  • Eye and Face Protection: Chemical splash goggles are required at all times. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles[8].

  • Hand Protection: Chemically resistant gloves, such as nitrile, are essential. It is critical to inspect gloves for any signs of degradation or perforation before use. Always follow the proper glove removal technique to avoid contaminating your skin[5].

  • Body Protection: A fully fastened laboratory coat must be worn. For larger quantities or procedures with a significant risk of spillage, a chemically resistant apron is also recommended[8].

  • Respiratory Protection: For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a NIOSH-approved N95 respirator or higher is required. All work with solid forms of the compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[9][10].

PPE Donning and Doffing Workflow

The following diagram outlines the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflowcluster_donningDonning (Putting On)cluster_doffingDoffing (Taking Off)Don11. Lab CoatDon22. Respirator (if required)Don1->Don2Don33. Goggles/Face ShieldDon2->Don3Don44. GlovesDon3->Don4Doff11. GlovesDoff22. Goggles/Face ShieldDoff1->Doff2Doff33. Lab CoatDoff2->Doff3Doff44. RespiratorDoff3->Doff4

Caption: Sequential process for donning and doffing PPE.

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Ventilation: Always handle ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-5-carboxylate in a well-ventilated area. For all procedures involving the solid compound or the potential for aerosol generation, a certified chemical fume hood is mandatory[8][9].

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested[9].

Step-by-Step Handling Procedure
  • Preparation: Before starting any work, thoroughly review this guide and any available safety information. Ensure the work area within the fume hood is clean and uncluttered.

  • Weighing and Aliquoting: When weighing the solid compound, use a balance inside a chemical fume hood or a vented balance safety enclosure to contain any dust.

  • Solution Preparation: When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.

  • Reaction and Work-up: All reactions should be conducted in appropriate glassware, free from any defects. If heating is required, use a controlled heating mantle and monitor the reaction temperature closely.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[6].

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops[5].

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[6].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[5].

  • Spill Cleanup: In the event of a spill, evacuate the immediate area. Wearing the appropriate PPE, including respiratory protection, absorb the spill with an inert, non-combustible material such as vermiculite or sand. Collect the absorbed material into a sealed container for hazardous waste disposal[8].

Disposal Plan

All waste containing ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-5-carboxylate must be treated as hazardous waste.

  • Chemical Waste: Unused product and solutions should be collected in a clearly labeled, sealed container for hazardous waste. Do not dispose of this chemical down the drain[1][2].

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated hazardous waste container[9].

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to your institution's guidelines.

The following flowchart illustrates the decision-making process for waste disposal.

Disposal_PlanStartWaste GeneratedIsLiquidLiquid Waste?Start->IsLiquidIsSolidSolid Waste?IsLiquid->IsSolidNoLiquidWasteCollect in LabeledHazardous LiquidWaste ContainerIsLiquid->LiquidWasteYesIsPPEContaminated PPE?IsSolid->IsPPENoSolidWasteCollect in LabeledHazardous SolidWaste ContainerIsSolid->SolidWasteYesPPEWasteDispose in DesignatedContaminated PPEWaste BinIsPPE->PPEWasteYes

Caption: Decision tree for the proper disposal of waste.

By adhering to these guidelines, you can significantly minimize the risks associated with handling ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-5-carboxylate and maintain a safe and productive research environment.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.